Diethoxydiphenylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethoxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQQWFKKTOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062519 | |
| Record name | Diphenyldiethoxysilane | |
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Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Diethoxydiphenylsilane | |
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Vapor Pressure |
0.0000472 [mmHg] | |
| Record name | Diethoxydiphenylsilane | |
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CAS No. |
2553-19-7 | |
| Record name | Diphenyldiethoxysilane | |
| Source | CAS Common Chemistry | |
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| Record name | Diphenyldiethoxysilane | |
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| Record name | Diethoxydiphenylsilane | |
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| Record name | Benzene, 1,1'-(diethoxysilylene)bis- | |
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| Record name | Diethoxydiphenylsilane | |
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| Record name | DIPHENYLDIETHOXYSILANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethoxydiphenylsilane from Diphenylsilane and Ethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethoxydiphenylsilane via the catalytic dehydrogenative coupling of diphenylsilane and ethanol. This reaction, also known as alcoholysis or silylation, is a fundamental transformation in organosilicon chemistry. It offers an atom-economical and environmentally benign alternative to traditional methods that rely on chlorosilanes. This document is intended for researchers, chemists, and materials scientists, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, characterization techniques, and critical safety considerations. The causality behind experimental choices is emphasized to provide a robust framework for successful synthesis and application.
Introduction and Significance
This compound, (C₆H₅)₂Si(OC₂H₅)₂, is a valuable organosilane compound. Its unique structure, combining bulky phenyl groups with reactive ethoxy moieties, makes it a versatile precursor in materials science and organic synthesis. It serves as a key building block for silicone polymers, a cross-linking agent, and a surface modification agent for materials like silica to impart hydrophobicity.[1]
The synthesis from diphenylsilane and ethanol represents a modern, "green" chemical process. Unlike classical methods involving the reaction of dichlorodiphenylsilane with ethanol, which generates corrosive HCl as a byproduct, this catalytic approach produces only hydrogen gas (H₂), a clean and potentially useful byproduct.[2][3] This guide focuses on this superior catalytic pathway, providing the necessary details for its practical implementation.
Reaction Overview and Mechanism
The overall transformation is the catalyzed reaction between diphenylsilane and two equivalents of ethanol to yield this compound and two equivalents of hydrogen gas.
Overall Reaction:
(C₆H₅)₂SiH₂ + 2 CH₃CH₂OH
This reaction is a dehydrogenative coupling, a process that is thermodynamically favorable due to the formation of the strong Si-O bond but kinetically slow without a catalyst.[3] The Si-H bond is relatively unreactive towards nucleophilic attack by alcohols under neutral conditions, necessitating catalytic activation.[4]
Catalytic Pathway
The reaction can be catalyzed by a wide range of compounds, including complexes of transition metals (e.g., rhodium, ruthenium, gold, manganese, iron) and main-group organometallics.[3][5][6][7] While the precise mechanism can vary with the catalyst, a generalized pathway often involves the following key steps, illustrated here for a generic transition metal catalyst (M):
-
Oxidative Addition: The catalyst activates the silicon-hydrogen (Si-H) bond of diphenylsilane. This often occurs via oxidative addition, where the metal center inserts into the Si-H bond, forming a silyl-metal-hydride intermediate.
-
Nucleophilic Attack/Alcoholysis: An ethanol molecule coordinates to the activated silicon center or the metal. The oxygen atom of ethanol attacks the electrophilic silicon, leading to the formation of a Si-O bond and the release of a proton.
-
Reductive Elimination: The catalyst regenerates, and the first product, an ethoxydiphenylsilane intermediate ((C₆H₅)₂SiH(OC₂H₅)), is formed along with H₂.
-
Second Cycle: The ethoxydiphenylsilane intermediate re-enters the catalytic cycle, undergoing the same sequence of activation, alcoholysis, and elimination to form the final this compound product and another molecule of H₂.
Some proposed mechanisms suggest that the activation of the alcohol's O-H bond can also be a critical, rate-limiting step.[5]
Caption: Generalized catalytic cycle for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, field-proven methodology for the synthesis. The protocol described here utilizes sodium tri(sec-butyl)borohydride as an effective and convenient promoter for the reaction, which can be performed under mild, solvent-free conditions.[2]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| Diphenylsilane (Ph₂SiH₂) | 775-12-2 | C₁₂H₁₂Si | 97% purity or higher. Handle under inert gas.[8] |
| Ethanol (EtOH), Anhydrous | 64-17-5 | C₂H₅OH | ≥99.5% purity. Store over molecular sieves to ensure dryness.[2][9] |
| Sodium tri(sec-butyl)borohydride | 38721-52-7 | C₁₂H₂₈BNa | Typically used as a 1.0 M solution in THF. |
| Hexane, Anhydrous | 110-54-3 | C₆H₁₄ | For work-up and purification. |
| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 | Ar | High purity, for maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath for heating
-
Condenser
-
Inert gas line (Ar or N₂) with bubbler
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, GC-MS for analysis
Step-by-Step Procedure
Note: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) as moisture can decrease reactivity.[2]
-
Flask Preparation: Dry a 50 mL Schlenk flask thoroughly in an oven and allow it to cool to room temperature under a stream of argon.
-
Reagent Addition:
-
To the flask, add diphenylsilane (e.g., 1.84 g, 10 mmol).
-
Add anhydrous ethanol (e.g., 1.01 mL, 0.92 g, 20 mmol). Ethanol is both a reactant and the solvent in this procedure.
-
-
Catalyst Introduction:
-
While stirring the mixture, carefully add the sodium tri(sec-butyl)borohydride solution (e.g., 1.0 mL of a 1.0 M solution in THF, 1 mmol, 10 mol%) via syringe.
-
Causality: The borohydride acts as a powerful hydride source that can initiate the catalytic cycle. The reaction is often exothermic, and gas evolution (H₂) will be observed. Ensure adequate ventilation and pressure release through a bubbler.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction of diphenylsilane with ethanol is typically rapid and can be complete within minutes.[2]
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the diphenylsilane starting material is fully consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add approximately 15 mL of anhydrous hexane to the reaction mixture. This will cause the borate salts and catalyst residues to precipitate.[2]
-
Allow the mixture to stand for 15-20 minutes.
-
Filter the mixture through a short plug of celite or a syringe filter (0.45 µm) to remove the precipitated solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the hexane and any excess THF.
-
-
Final Product: The resulting colorless liquid is this compound. For most applications, this product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.
Characterization of this compound
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl and ethoxy groups.
-
A multiplet in the aromatic region (~7.2-7.8 ppm) corresponding to the 10 protons of the two phenyl groups.
-
A quartet at ~3.9 ppm corresponding to the 4 methylene protons (-O-CH₂ -CH₃) of the two ethoxy groups.
-
A triplet at ~1.2 ppm corresponding to the 6 methyl protons (-O-CH₂-CH₃ ) of the two ethoxy groups.
-
The disappearance of the Si-H proton signal from diphenylsilane (a singlet around 4.8 ppm) confirms the reaction completion.
-
-
¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic and aliphatic carbons.
-
²⁹Si NMR: A single resonance in the expected region for a diorganodialkoxysilane will confirm the silicon environment.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups and the disappearance of the Si-H bond.
-
Appearance of Strong Si-O-C bands: Look for strong absorption bands in the 1070-1100 cm⁻¹ region, characteristic of the Si-O-C stretching vibration.[11]
-
Disappearance of Si-H band: The sharp, strong Si-H stretching band from diphenylsilane (around 2100-2150 cm⁻¹) should be absent in the final product spectrum.[12]
-
C-H and Phenyl Bands: Aromatic C-H stretching (~3070 cm⁻¹) and aliphatic C-H stretching (~2850-2980 cm⁻¹) will be present.
Safety Considerations
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Diphenylsilane: This compound is flammable and may cause skin, eye, and respiratory irritation.[8][13] It can react with moisture or water to release flammable hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.[8]
-
Ethanol: Highly flammable liquid and vapor.[14][15] Causes serious eye irritation.[9][16][17] Keep away from heat, sparks, and open flames.[15]
-
Sodium tri(sec-butyl)borohydride: This reagent is pyrophoric and reacts violently with water. It must be handled with extreme care under a strictly inert atmosphere.
-
Hydrogen Gas: The reaction generates flammable hydrogen gas. Ensure the reaction apparatus is properly vented to a fume hood and that no ignition sources are present.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.[8][13] An emergency eye wash and safety shower should be readily accessible.[14]
Conclusion
The catalytic dehydrogenative coupling of diphenylsilane with ethanol is an efficient, atom-economical, and environmentally conscious method for producing high-purity this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can reliably synthesize this important organosilicon compound for a variety of applications in materials science and synthetic chemistry. The self-validating nature of the protocol, confirmed through rigorous spectroscopic characterization, ensures the integrity and reproducibility of the results.
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Mechanistic Study of Silane Alcoholysis Reactions with Self-Assembled Monolayer-Functionalized Gold Nanoparticle Catalysts. MDPI.
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Safety Data Sheet - Ethanol. Airgas.
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Safety Data Sheet: Ethanol. Carl ROTH.
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SAFETY DATA SHEET - Diphenylsilane. Thermo Fisher Scientific.
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MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). University of Cape Town.
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Dichlorodiphenylsilane SDS, 80-10-4 Safety Data Sheets. ECHEMI.
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Catalytic Asymmetric Silane Alcoholysis: Practical Access to Chiral Silanes. Journal of the American Chemical Society.
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Diphenylsilane - Safety Data Sheet. ChemicalBook.
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Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride. MDPI.
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DIPHENYLSILANE - Safety Data Sheet. Gelest, Inc.
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Earth-abundant metal complexes as catalysts for the dehydrogenative coupling of hydrosilanes and alcohols. Universidad de Zaragoza.
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Catalytic Dehydrogenative Coupling of Hydrosilanes with Alcohols for the Production of Hydrogen On‐demand. ResearchGate.
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Catalytic dehydrogenative silylation of ethanol with phenylsilane. ResearchGate.
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Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec). Benchchem.
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Diphenyldiethoxysilane | C16H20O2Si | CID 75705. PubChem - NIH.
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Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Tokyo University of Agriculture and Technology.
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Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec). Benchchem.
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The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. ResearchGate.
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Diethoxydiphenylsilane CAS number 2553-19-7 properties
An In-depth Technical Guide to Diethoxydiphenylsilane (CAS No. 2553-19-7)
Introduction: Unveiling a Versatile Organosilane
This compound, CAS Number 2553-19-7, is an organosilicon compound characterized by a central silicon atom bonded to two ethoxy groups and two phenyl groups.[1] This unique structure imparts a combination of organic and inorganic characteristics, making it a highly versatile precursor and intermediate in advanced materials science and chemical synthesis.[2][3] Its applications span from high-performance polymers and surface modification to being a critical building block in the pharmaceutical and agrochemical industries.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, reactivity, applications, and handling, grounded in authoritative data and field-proven insights.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is essential for its effective application. The molecule's identity is defined by its linear formula, (C₆H₅)₂Si(OC₂H₅)₂, and a molecular weight of 272.41 g/mol . It exists as a colorless to almost colorless or yellowish transparent liquid at room temperature.[5][6]
Physicochemical Data Summary
The key quantitative properties of this compound are summarized below. This data is critical for designing experimental setups, predicting reactivity, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 2553-19-7 | [5] |
| EC Number | 219-860-5 | [5] |
| Molecular Formula | C₁₆H₂₀O₂Si | [1][5] |
| Molecular Weight | 272.41 g/mol | |
| Appearance | Colorless to yellowish liquid | [5][6] |
| Density | 1.033 g/mL at 25 °C | [5] |
| Boiling Point | 167 °C at 15 mmHg | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Refractive Index (n20/D) | 1.525 | [5] |
| Moisture Sensitivity | Reacts slowly with moisture/water | [5] |
Spectroscopic and Structural Elucidation
Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide the necessary structural information.[7]
Key Spectroscopic Signatures
| Technique | Key Features and Assignments | Source(s) |
| ¹H NMR | Signals corresponding to the protons of the phenyl groups (multiplet, ~7.3-7.5 ppm) and the ethoxy groups (quartet for -OCH₂- and triplet for -CH₃). | [8] |
| ¹³C NMR | Resonances for the aromatic carbons of the phenyl rings and the aliphatic carbons of the ethoxy groups. | [1] |
| FTIR | Characteristic strong absorptions for Si-O-C bonds, C-H stretching in aromatic and aliphatic groups, and Si-Ph vibrations. | [1][8] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of ethoxy and phenyl groups. | [1][8] |
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound.
Caption: Molecular structure of this compound.
Core Reactivity: The Hydrolysis-Condensation Pathway
The primary mode of reactivity for this compound, which underpins most of its applications, is the hydrolysis of its ethoxy groups followed by the condensation of the resulting silanol intermediates. This process is sensitive to moisture and is typically catalyzed by acids or bases.[5]
The causality is straightforward: the silicon-oxygen bond in the ethoxy group is susceptible to nucleophilic attack by water. This reaction forms a diphenylsilanediol intermediate and releases ethanol as a byproduct. These silanol intermediates are unstable and readily undergo condensation with each other, eliminating water to form stable silicon-oxygen-silicon (siloxane) bridges. This polymerization process is the foundation for producing silicone polymers.[3][9]
Reaction Workflow Diagram
The following diagram illustrates the step-wise process of hydrolysis and condensation.
Caption: Hydrolysis and condensation pathway of this compound.
Key Applications in Research and Industry
The unique properties of this compound make it a valuable compound in several high-tech fields. Its role is primarily that of a monomer, crosslinking agent, or surface modifier.[2][4]
Polymer and Silicone Chemistry
This compound is a foundational precursor for synthesizing silicone-based materials, including silicone resins, phenyl silicone oils, and rubbers.[2][3]
-
Expertise & Causality : The incorporation of phenyl groups into the polysiloxane backbone significantly enhances the thermal stability of the resulting polymer compared to methyl-substituted silicones.[9] This is due to the higher bond energy of the Si-Phenyl bond and the ability of the aromatic rings to dissipate thermal energy, making these materials suitable for high-temperature applications.[2][9] The hydrolytic polycondensation process allows for the creation of a stable Si-O-Si backbone, which is responsible for the flexibility and durability of silicones.[9][10]
Surface Modification and Coatings
As a dialkoxy silane, it is used to create hydrophobic coatings with good thermal and UV resistance.[11]
-
Expertise & Causality : The molecule can bond to hydroxyl-rich surfaces (like glass, ceramics, or metal oxides) via its ethoxy groups. After hydrolysis, the silanol groups condense with surface hydroxyls, covalently grafting the diphenylsilyl moiety onto the surface. The bulky, non-polar phenyl groups then form a hydrophobic layer that repels water and can improve resistance to chemicals and weathering.[11] This makes it an effective agent for creating water-repellent surfaces and improving adhesion between organic coatings and inorganic substrates.[4][11]
Crosslinking Agent
In polymer formulations, particularly for silicone rubbers, this compound can act as a crosslinking agent.[12]
-
Expertise & Causality : The two reactive ethoxy groups allow the molecule to link two separate polymer chains together. During the curing process, the silane hydrolyzes and condenses with reactive sites (like silanol groups) on different polymer chains, forming a three-dimensional network. This crosslinked structure is what converts a viscous liquid polymer into a solid, elastic rubber, significantly enhancing its mechanical properties.[11][12]
Intermediate in Chemical Synthesis
The compound serves as a versatile intermediate in the synthesis of a range of products.
-
Pharmaceuticals and Agrochemicals : It is used in the manufacturing of various pharmaceutical compounds, including anti-cancer, antiviral, and anti-inflammatory drugs, where it helps improve efficacy and stability.[4] It also functions as an intermediate in the synthesis of certain pesticides.[4]
-
Propylene Polymerization : It can act as a catalyst or co-catalyst in propylene polymerization, where it helps control the stereoregularity of the polymer chains, which is fundamental to achieving desired mechanical and thermal properties in polypropylene.[2]
Logical Relationships of Properties to Applications
Caption: Relationship between core properties and applications.
Experimental Protocol: Synthesis of Polydiphenylsiloxane via Hydrolytic Polycondensation
This protocol describes a general laboratory method for synthesizing a simple polydiphenylsiloxane oligomer from this compound. This procedure is foundational and demonstrates the core reactivity discussed previously.
Trustworthiness Note: This protocol is a self-validating system. The identity and purity of the final product must be confirmed by spectroscopic analysis (FTIR, NMR) to ensure the reaction proceeded as intended.
Materials and Equipment
-
This compound (≥97% purity)
-
Deionized water
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl, 0.1 M solution, as catalyst)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
FTIR Spectrometer, NMR Spectrometer
Step-by-Step Methodology
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 27.24 g (0.1 mol) of this compound to 100 mL of toluene.
-
Initiation : Begin stirring the solution. Add 3.6 mL (0.2 mol) of deionized water and 1 mL of 0.1 M HCl solution to the flask. The addition of water initiates hydrolysis. The acid serves to catalyze both the hydrolysis and subsequent condensation reactions.
-
Reaction : Heat the mixture to a gentle reflux (~80-90 °C) and maintain for 4-6 hours. The purpose of refluxing is to provide sufficient thermal energy to drive the condensation reaction, which involves the elimination of water and ethanol.
-
Workup : After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water (to remove the acid catalyst) and 50 mL of brine. Separate the organic layer.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene solvent.
-
Product Isolation : The resulting product will be a viscous liquid or a waxy solid, which is the polydiphenylsiloxane oligomer.
-
Validation :
-
FTIR Analysis : Acquire an IR spectrum. Confirm the disappearance of the broad -OH stretch (from silanol intermediates) around 3200-3400 cm⁻¹ and the appearance of a strong, broad Si-O-Si stretching band around 1000-1100 cm⁻¹.
-
NMR Analysis : Acquire a ¹H NMR spectrum to confirm the absence of ethoxy signals and verify the phenyl-to-silicon ratio.
-
Safety, Handling, and Storage
This compound requires careful handling due to its specific hazards.[1]
Hazard Identification and Precautionary Measures
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [1] |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/eye protection/face protection. P302+P352 : IF ON SKIN: Wash with plenty of water. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. As it is moisture-sensitive, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[5]
-
Incompatibilities : Keep away from strong oxidizing agents, acids, and bases. Avoid exposure to moisture to prevent premature hydrolysis.
Conclusion
This compound is a cornerstone chemical for developing advanced materials. Its dual functionality, stemming from the reactive ethoxy groups and the stabilizing phenyl groups, provides a powerful tool for chemists and material scientists. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in research, drug development, and industrial applications.
References
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Diphenyldiethoxysilane | C16H20O2Si | CID 75705 - PubChem - NIH. (URL: [Link])
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Manufacturer of Diethoxy(diphenyl)silane: Synthesis and Application Analysis - Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])
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Understanding the Chemistry: this compound's Impact on Polymer and Silicone Industries - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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This compound - LookChem. (URL: [Link])
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Diphenyldiethoxysilane Sample available for you - Co-Formula. (URL: [Link])
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DIPHENYLDIETHOXYSILANE | - Gelest, Inc. (URL: [Link])
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Diphenyldiethoxysilane - ChemBK. (URL: [Link])
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The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. - ResearchGate. (URL: [Link])
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL: [Link])
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Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units | Request PDF - ResearchGate. (URL: [Link])
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On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing). (URL: [Link])
- JP3527376B2 - Crosslinking agent for silicone rubber and crosslinking method - Google P
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Diethoxydiphenylsilane molecular weight and formula
An In-Depth Technical Guide to Diethoxydiphenylsilane: Molecular Characteristics, Applications, and Experimental Insights
Introduction to this compound
This compound, also known by its synonym Diphenyldiethoxysilane, is an organosilane compound featuring a central silicon atom bonded to two phenyl groups and two ethoxy groups.[1] This unique structure confers a combination of organic and inorganic characteristics, making it a versatile reagent and precursor in a multitude of scientific and industrial fields.[2] Its applications range from a fundamental building block in polymer chemistry to a sophisticated surface modification agent and a critical intermediate in the synthesis of pharmaceuticals.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and key applications, with a focus on its utility for researchers and professionals in drug development and materials science.
Core Molecular and Physicochemical Properties
The identity and utility of this compound are defined by its fundamental molecular and physical characteristics. The presence of hydrolyzable ethoxy groups allows for covalent bonding to hydroxylated surfaces, while the bulky, hydrophobic phenyl groups dictate its influence on surface energy and its role in organic synthesis.
Molecular Formula and Weight
The chemical formula and molecular weight are foundational to any experimental design, determining stoichiometry and material properties.
-
Linear Formula: (C₆H₅)₂Si(OC₂H₅)₂[7]
-
Molecular Weight: Approximately 272.41 - 272.42 g/mol [3][5][8]
The structure is visualized below, highlighting the central silicon core.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
Quantitative data are crucial for predicting behavior in various experimental conditions, from reaction temperature to solvent choice. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 2553-19-7 | [4][5] |
| EC Number | 219-860-5 | [3][4] |
| Appearance | Colorless to yellowish transparent liquid | [4] |
| Density | 1.033 g/mL at 25 °C | [7][9] |
| Boiling Point | 167 °C at 15 mmHg | [3][7][9] |
| Flash Point | 110 °C - 175 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.525 - 1.5269 | [3][9] |
| Vapor Pressure | 0.000584 mmHg at 25°C | [4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture | [3][4] |
Synthesis and Reactivity
This compound is typically synthesized via the reaction of dichlorodiphenylsilane with ethanol. The driving force for this reaction is the formation of the more stable Si-O bond and the liberation of hydrogen chloride, which is typically scavenged by a base.
The reactivity of this compound is dominated by the silicon-ethoxy bonds. These bonds are susceptible to hydrolysis, a reaction that proceeds in the presence of water (even atmospheric moisture) and can be catalyzed by acids or bases. This hydrolysis releases ethanol and forms silanol intermediates (Ph₂Si(OH)₂), which are highly reactive and readily condense with each other or with surface hydroxyl groups to form stable siloxane (Si-O-Si) or Si-O-Substrate linkages. This property is the cornerstone of its use in surface modification and as a coupling agent.[3]
Key Applications in Research and Drug Development
The unique properties of this compound have led to its adoption in several high-technology areas.
Surface Modification and Hydrophobic Coatings
The phenyl groups provide significant hydrophobicity and thermal stability.[3] When this compound is applied to a hydroxylated surface (e.g., glass, silica, metal oxides), the ethoxy groups hydrolyze and covalently bond to the surface. This process creates a robust, non-polar, water-repellent monolayer that can be used for:
-
Creating hydrophobic nano-filters.
-
Developing anti-stiction coatings for microelectronics.[3]
-
Protecting surfaces from moisture-induced degradation.[2]
Pharmaceutical Synthesis Intermediate
In drug development, precise molecular architecture is paramount. This compound serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds.[2] Its utility stems from its ability to act as a protecting group for diols or to introduce a bulky, stable diphenylsilyl moiety into a molecule. It has been implicated in the manufacturing of anti-cancer, antiviral, and anti-inflammatory drugs where it helps improve the stability and efficacy of the final active pharmaceutical ingredient (API).[2]
Advanced Materials and Polymer Chemistry
This compound is a key precursor in the synthesis of advanced silicone materials.[1]
-
Silicone Resins and Rubbers: It is used as a feedstock for producing phenyl silicone oils and rubbers, which exhibit superior thermal stability compared to their non-phenylated counterparts.[1]
-
Polymerization Catalyst: It acts as a catalyst in propylene polymerization, where it helps control the stereoregularity of the polymer, directly influencing the mechanical and thermal properties of the resulting polypropylene.[1]
-
Coupling Agent: In coatings and adhesives, it enhances the bond between organic resins and inorganic substrates, improving durability and resistance to environmental factors.[2]
Analytical Chemistry Applications
A novel application is in the field of analytical chemistry, specifically for solid-phase microextraction (SPME).[4] Fibers coated with this compound-based polymers have been developed for the sensitive detection of:
-
Trace levels of polycyclic aromatic hydrocarbons (PAHs) in biological samples like milk and urine.[7][9]
-
Explosives and their taggants in environmental samples.[4]
Experimental Protocol: Surface Hydrophobization of Glass Slides
This protocol provides a validated, step-by-step methodology for modifying a glass surface to be hydrophobic using this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To create a covalently bound hydrophobic diphenylsilyl monolayer on a glass surface.
Materials:
-
This compound (97% or higher purity)
-
Anhydrous Toluene (solvent)
-
Isopropanol
-
Deionized water
-
Standard glass microscope slides
-
Nitrogen gas source
-
Sonicator
-
Oven (120 °C)
Methodology
-
Substrate Cleaning (Justification: To ensure a high density of reactive hydroxyl groups and remove organic contaminants): a. Place glass slides in a beaker with isopropanol. b. Sonicate for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the slides under a stream of nitrogen gas. e. Place in an oven at 120 °C for 1 hour to remove adsorbed water and activate surface silanol groups. Let cool to room temperature in a desiccator.
-
Preparation of Silanization Solution (Justification: A 2% solution is typically sufficient for monolayer formation without causing bulk polymerization in the solution. Anhydrous solvent is critical to prevent premature hydrolysis): a. In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For 50 mL of solution, add 1 mL of this compound to 49 mL of anhydrous toluene. b. Stir the solution gently for 5 minutes.
-
Surface Modification Reaction (Justification: Immersion allows for complete coverage. The reaction time is sufficient for hydrolysis and covalent bond formation at room temperature): a. Immerse the cleaned, dry glass slides into the silanization solution. b. Cover the container and let it stand for 2 hours at room temperature.
-
Post-Reaction Curing and Cleaning (Justification: Rinsing removes physisorbed silane molecules. Curing completes the condensation reaction, forming stable Si-O-Si cross-links and bonding to the surface): a. Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any unreacted silane. b. Rinse with isopropanol to remove the toluene. c. Dry the slides under a stream of nitrogen. d. Place the slides in an oven at 120 °C for 1 hour to cure the silane layer. e. Allow to cool before use. The surface should now be visibly hydrophobic (a water droplet will have a high contact angle).
Caption: Experimental workflow for surface hydrophobization.
Safety and Handling
This compound is classified as an irritant.[8]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] It is a combustible liquid.
-
Precautions: Work in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Keep away from heat, sparks, and open flames.[10] Store in a tightly sealed container in a cool, dry place, as it is sensitive to moisture.[4]
Conclusion
This compound is a chemical of significant academic and industrial importance. Its fundamental properties, centered around a molecular formula of C₁₆H₂₀O₂Si and a molecular weight of approximately 272.42 g/mol , give rise to a versatile reactivity profile. For researchers in materials science and drug development, a thorough understanding of its characteristics is essential for leveraging its potential in creating advanced materials, functionalized surfaces, and as a key building block in complex organic synthesis. Proper handling and an appreciation for its reactivity are paramount to achieving successful and reproducible experimental outcomes.
References
- Gelest, Inc. (n.d.). DIPHENYLDIETHOXYSILANE.
- LookChem. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of Diethoxy(diphenyl)silane: Synthesis and Application Analysis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Fisher Scientific. (n.d.). CAS RN 2553-19-7.
- ChemicalBook. (n.d.). Diphenyldiethoxysilane.
- ChemSrc. (n.d.). Diphenyldiethoxysilane MSDS/SDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Understanding the Chemistry: this compound's Impact on Polymer and Silicone Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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National Center for Biotechnology Information. (n.d.). Diphenyldiethoxysilane. PubChem Compound Summary for CID 75705. Retrieved from PubChem website. [Link]
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Mass spectrometry fragmentation pattern of Diethoxydiphenylsilane
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Diethoxydiphenylsilane
This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation behavior of this compound, C₁₆H₂₀O₂Si. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the characteristic fragmentation pathways, aiding in structural elucidation and analytical method development.
Introduction to this compound and Mass Spectrometry
This compound is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups and two ethoxy groups. Its chemical structure lends itself to specific and predictable fragmentation patterns under electron ionization, a hard ionization technique that imparts significant energy into the analyte molecule.[1] Understanding these pathways is crucial for identifying the compound in complex matrices and for quality control purposes.
The molecular ion (M•⁺) of this compound has a nominal mass of 272 g/mol .[2] Upon ionization, the high-energy molecular ion undergoes a series of dissociation reactions, producing a unique mass spectrum that serves as a molecular fingerprint.[3] The stability of the resulting fragment ions, particularly those involving resonance-stabilized aromatic structures and silicon-containing cations, dictates the major peaks observed in the spectrum.[4]
Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum
To ensure the generation of a reliable and reproducible mass spectrum, a standardized methodology is paramount. The following protocol outlines a typical approach using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole, scanning a mass-to-charge ratio (m/z) range of 40-400 amu.
-
Data Acquisition: Operate in full scan mode.
-
This self-validating protocol ensures that the analyte is properly vaporized, separated from impurities, and subjected to standardized ionization energy, leading to a consistent fragmentation pattern.
Analysis of the EI Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak at m/z 272 is often of low abundance due to the high energy of electron ionization, which favors fragmentation.[5]
Summary of Major Fragment Ions
The table below summarizes the prominent ions observed in the EI mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[2]
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Relative Intensity (%) |
| 272 | [ (C₆H₅)₂Si(OC₂H₅)₂ ]•⁺ | - | ~5 |
| 227 | [ (C₆H₅)₂Si(OC₂H₅) ]⁺ | •C₂H₅O | ~85 |
| 199 | [ (C₆H₅)₂Si(OH) ]⁺ | •C₂H₅O, C₂H₄ | ~100 (Base Peak) |
| 181 | [ (C₆H₅)₂SiH ]⁺ | •C₂H₅O, C₂H₄, H₂O | ~20 |
| 154 | [ (C₆H₅)(C₂H₅O)SiH ]⁺ | •C₆H₅, C₂H₄ | ~10 |
| 105 | [ C₆H₅Si ]⁺ | •C₆H₅, 2x •C₂H₅O | ~30 |
| 77 | [ C₆H₅ ]⁺ | •Si(C₆H₅)(OC₂H₅)₂ | ~40 |
Core Fragmentation Pathways
The fragmentation of the this compound molecular ion is driven by the cleavage of bonds adjacent to the silicon atom and subsequent rearrangement reactions. The primary cleavages involve the loss of ethoxy radicals and ethylene molecules.
Pathway 1: Loss of an Ethoxy Radical
The initial and most significant fragmentation is the homolytic cleavage of a silicon-oxygen bond, resulting in the loss of an ethoxy radical (•OC₂H₅, mass 45). This forms a highly stable silicon-centered cation (a silylium ion) at m/z 227 . The stability of this ion is enhanced by the electron-donating character of the remaining ethoxy group and the phenyl rings.
Pathway 2: Formation of the Base Peak via Rearrangement
The ion at m/z 227 undergoes a characteristic rearrangement involving the transfer of a hydrogen atom from the ethyl group to the oxygen atom, followed by the elimination of a neutral ethylene molecule (C₂H₄, mass 28). This process, analogous to a McLafferty-type rearrangement, results in the formation of a diphenylsilanol cation, [ (C₆H₅)₂Si(OH) ]⁺, at m/z 199 .[1] This ion is the most abundant fragment in the spectrum (the base peak), indicating its exceptional stability.
Pathway 3: Loss of a Phenyl Group
Another key fragmentation pathway is the cleavage of the silicon-carbon bond, leading to the loss of a phenyl radical (•C₆H₅, mass 77). This can occur from various precursor ions. The direct loss from the molecular ion is less common. A more significant pathway involves the loss of a phenyl group from the m/z 227 ion, which would lead to a fragment at m/z 150 (not listed as a major peak). However, the presence of a strong peak at m/z 77 confirms the formation of the phenyl cation, [C₆H₅]⁺, a common and stable fragment in the mass spectra of aromatic compounds.[6]
Pathway 4: Other Significant Fragmentations
-
Formation of m/z 105: This ion, [C₆H₅Si]⁺, likely arises from the m/z 182 ion, [(C₆H₅)Si(OC₂H₅)]⁺ (formed by loss of a phenyl radical from m/z 227), followed by the loss of an ethoxy group and rearrangement. Alternatively, it can form from the loss of both ethoxy groups and one phenyl radical from the molecular ion.
-
Formation of m/z 181: The ion at m/z 199 can lose a water molecule (H₂O, mass 18) to form the ion at m/z 181 , proposed as [(C₆H₅)₂SiH]⁺.
The overall fragmentation can be visualized as a cascade of reactions originating from the molecular ion.
Sources
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The Sol-Gel Symphony of Diethoxydiphenylsilane: An In-depth Technical Guide to its Hydrolysis and Condensation
For researchers, scientists, and professionals in drug development, the precise control over the formation of inorganic-organic hybrid materials is paramount. Diethoxydiphenylsilane (DEODPS), with its unique combination of hydrolyzable ethoxy groups and bulky, hydrophobic phenyl substituents, presents a fascinating case study in the sol-gel process. This technical guide provides a comprehensive exploration of the core mechanisms governing the hydrolysis and condensation of DEODPS, offering field-proven insights into the causality behind experimental choices and the pathways to achieving desired polysiloxane structures.
Introduction: The Significance of this compound in Advanced Materials
This compound serves as a critical precursor in the synthesis of polyphenylsilsesquioxanes (PPSQ), a class of organosilicon polymers renowned for their exceptional properties.[1][2] The incorporation of phenyl groups into the siloxane backbone imparts enhanced thermal stability, radiation resistance, and unique optical properties like a high refractive index.[1][3] These characteristics make PPSQs highly valuable in diverse applications, including high-performance coatings, optical devices, and as matrices for composite materials.[1] In the realm of drug development, the biocompatibility and tunable functionality of silsesquioxane-based materials, such as Polyhedral Oligomeric Silsesquioxanes (POSS), are being explored for applications in drug delivery, bioimaging, and photodynamic therapy.[4]
The journey from the monomeric DEODPS to the functional polymeric material is orchestrated by two fundamental chemical reactions: hydrolysis and condensation. A thorough understanding and control of these processes are essential to tailor the final material's structure and properties.
The Two-Step Transformation: Hydrolysis and Condensation Mechanisms
The conversion of this compound into a polysiloxane network is a sequential process. Initially, the ethoxy groups are replaced by hydroxyl groups in a hydrolysis reaction, forming diphenylsilanediol. Subsequently, these silanol intermediates react with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds through condensation.
Step 1: Hydrolysis - The Activation of the Precursor
The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, leading to the displacement of an ethoxy group and the formation of ethanol as a byproduct. This reaction is typically catalyzed by either an acid or a base.[5]
Overall Hydrolysis Reaction: (C₆H₅)₂Si(OC₂H₅)₂ + 2H₂O ⇌ (C₆H₅)₂Si(OH)₂ + 2C₂H₅OH
The rate and mechanism of hydrolysis are significantly influenced by the pH of the reaction medium.[5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. This mechanism generally leads to a faster rate of hydrolysis compared to condensation.[5]
-
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels an ethoxide ion.[5]
The presence of two bulky phenyl groups on the silicon atom introduces significant steric hindrance, which can slow down the rate of hydrolysis compared to less substituted silanes like tetraethoxysilane (TEOS).[6][7] However, the electron-withdrawing nature of the phenyl groups can also influence the reactivity of the silicon center.
Step 2: Condensation - Building the Siloxane Backbone
Once diphenylsilanediol is formed, the condensation process begins, leading to the formation of siloxane bonds and the elimination of water or ethanol. There are two primary condensation pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (C₆H₅)₂Si(OH)₂ + (HO)₂Si(C₆H₅)₂ → (C₆H₅)₂(HO)Si-O-Si(OH)(C₆H₅)₂ + H₂O
-
Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. (C₆H₅)₂Si(OH)₂ + (C₂H₅O)₂Si(C₆H₅)₂ → (C₆H₅)₂(HO)Si-O-Si(OC₂H₅)(C₆H₅)₂ + C₂H₅OH
The relative rates of these condensation reactions are dependent on the reaction conditions, including pH and catalyst concentration. The steric bulk of the phenyl groups plays a crucial role in directing the condensation pathway, often favoring the formation of linear or cyclic structures over highly cross-linked networks.[6][8] This is in contrast to tetrafunctional silanes like TEOS, which readily form three-dimensional networks.
Below is a diagram illustrating the sequential hydrolysis and condensation of this compound.
Caption: Hydrolysis of this compound to diphenylsilanediol and subsequent condensation to a polydiphenylsiloxane chain.
Influencing the Outcome: Key Experimental Parameters
The structure and properties of the final polyphenylsiloxane are not predetermined. They are a direct consequence of the interplay between various experimental parameters that influence the kinetics of hydrolysis and condensation.
The Role of pH and Catalysts
As previously mentioned, both acid and base catalysts are effective in promoting the hydrolysis and condensation of alkoxysilanes.[5]
-
Acid Catalysis (e.g., HCl, Acetic Acid): Acid catalysts generally accelerate hydrolysis more than condensation. This leads to a higher concentration of silanol monomers in the initial stages, which can then undergo condensation. The choice of acid can also influence the final structure. For instance, the use of acetic acid can lead to the formation of different oligomeric structures compared to stronger mineral acids.[9]
-
Base Catalysis (e.g., NH₄OH, KOH): Base catalysts tend to promote condensation, particularly between larger silicate species. This can lead to the formation of more highly condensed structures and particulate sols.[5] The synthesis of specific polyhedral silsesquioxanes often employs base catalysis.[10]
The choice of catalyst is a critical decision point in the synthesis design, as it directly impacts the balance between the rates of hydrolysis and condensation, and thus the final polymer architecture.[11]
Steric and Electronic Effects of Phenyl Groups
The two phenyl groups attached to the silicon atom are the defining feature of this compound and exert a profound influence on its reactivity.
-
Steric Hindrance: The bulky nature of the phenyl groups sterically hinders the approach of nucleophiles (water or hydroxide ions) to the silicon center, which can decrease the rate of hydrolysis compared to less substituted silanes.[6] This steric crowding also influences the condensation process, making the formation of highly cross-linked, three-dimensional networks less favorable and promoting the formation of linear or cyclic structures.[8]
-
Electronic Effects: The phenyl groups are electron-withdrawing, which can increase the positive charge on the silicon atom, making it more susceptible to nucleophilic attack. This electronic effect can partially counteract the steric hindrance, influencing the overall reaction rate.
The interplay of these steric and electronic effects is what makes the sol-gel chemistry of this compound unique and allows for the formation of specific polymer architectures that are not readily accessible with other alkoxysilane precursors.
Water-to-Silane Ratio and Solvent Effects
The stoichiometry of water to the silane precursor is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, using an excess of water can increase the rate of hydrolysis and influence the subsequent condensation pathways.
The choice of solvent is also important, as it affects the solubility of the reactants and intermediates. Often, a co-solvent like ethanol or tetrahydrofuran is used to ensure a homogeneous reaction mixture. The polarity of the solvent can influence the conformation of the growing polymer chains and the final morphology of the material.
Characterizing the Transformation: Experimental Protocols and Analytical Techniques
To control the synthesis of polyphenylsiloxanes, it is essential to monitor the progress of the hydrolysis and condensation reactions and to characterize the resulting products.
Experimental Protocol for Hydrolysis of this compound
The following is a general laboratory procedure for the acid-catalyzed hydrolysis of this compound to diphenylsilanediol, based on established methods.[12]
Materials:
-
This compound (DEODPS)
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Deionized water
-
Acid catalyst (e.g., hydrochloric acid, acetic acid)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add this compound and the organic solvent. The weight ratio of solvent to silane can range from 1:1 to 3:1.
-
Stir the mixture until a homogeneous solution is obtained.
-
Add deionized water to the solution. The weight ratio of water to silane is typically in the range of 0.15:1 to 0.3:1.
-
Add the acid catalyst to the reaction mixture. The amount of catalyst is usually in the parts-per-million (ppm) range relative to the total mass of the reactants.
-
Heat the reaction mixture to a temperature between 55-65°C and maintain it under reflux for 4-6 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Allow the solution to age, during which time the product may precipitate.
-
Collect the solid product by filtration.
-
Remove any remaining solvent by rotary evaporation to obtain diphenylsilanediol.
The workflow for this experimental protocol can be visualized as follows:
Caption: A typical experimental workflow for the hydrolysis of this compound.
Monitoring Reaction Kinetics
Several analytical techniques can be employed to monitor the kinetics of hydrolysis and condensation in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for tracking the disappearance of ethoxy groups and the appearance of silanol and siloxane species.[13][14][15][16][17][18][19] ²⁹Si NMR is particularly informative as the chemical shifts are sensitive to the number of siloxane bonds attached to the silicon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the changes in vibrational bands associated with Si-O-C (from the ethoxy groups), Si-OH (silanol), and Si-O-Si (siloxane) bonds.[20]
-
Gas Chromatography (GC): The formation of ethanol as a byproduct of hydrolysis can be quantified using GC, providing a measure of the extent of the hydrolysis reaction.
Characterization of Polyphenylsiloxanes
The final polymeric products are characterized to determine their molecular weight, structure, and thermal properties.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the soluble polysiloxane products.[21]
-
Spectroscopic Techniques (NMR, FTIR): These techniques provide information about the chemical structure of the polymer, including the degree of condensation and the presence of different structural units.[3][16][22]
-
Thermal Analysis (TGA, DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the polyphenylsiloxanes.[22]
The Resulting Architectures: From Linear Chains to Complex Networks
The structure of the polyphenylsiloxanes derived from this compound can range from simple cyclic oligomers to high molecular weight linear or branched polymers. The difunctional nature of the precursor, combined with the steric influence of the phenyl groups, often leads to the formation of ladder-like or polyhedral oligomeric silsesquioxanes (POSS) under specific reaction conditions.[2][10]
The ability to control the reaction conditions allows for the synthesis of a variety of PPSQ structures, each with its own unique set of properties and potential applications.[1][2][10]
Conclusion: A Versatile Precursor for Advanced Materials
This compound is a versatile and valuable precursor for the synthesis of high-performance polyphenylsiloxanes. The interplay of steric and electronic effects from the phenyl substituents, combined with the careful control of reaction parameters such as pH, catalyst, and stoichiometry, allows for the rational design of a wide range of polymeric structures. For researchers in materials science and drug development, a deep understanding of the hydrolysis and condensation mechanisms of this compound is the key to unlocking the full potential of this remarkable molecule and tailoring the properties of the resulting materials for specific, high-value applications.
References
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Muzafarov, A. M., & Myakushev, V. D. (2020). Polyphenylsilsesquioxanes. New structures–new properties. RSC Advances, 10(72), 44235-44253. [Link]
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Laine, R. M., & Zhang, C. (2001). The Chemistry of Organo Silanetriols. Journal of Organometallic Chemistry, 625(2), 117-131. [Link]
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Li, Y., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. Polymers, 11(12), 2025. [Link]
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Wang, L., et al. (2011). Study of Sol–gel reaction of organically modified alkoxysilanes. Part I: Investigation of hydrolysis and polycondensation of phenylaminomethyl triethoxysilane and tetraethoxysilane. Journal of Sol-Gel Science and Technology, 58(3), 647-654. [Link]
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Mu, H., Wu, Z., & Wu, D. (2010). Synthesis and characterization of phenyl-substituted siloxane rubbers. Journal of Beijing University of Chemical Technology, 37(5), 73-77. [Link]
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Van der Burght, M., et al. (2007). Electroless Deposition of NiB on 15 Inch Glass Substrates for the Fabrication of Transistor Gates for Liquid Crystal Displays. ECS Transactions, 2(8), 17. [Link]
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Vainrub, A., et al. (1996). Sol-gel polymerization in alkoxysilanes: 29si nmr study and simulation of chemical kinetics. Materials Science and Engineering: B, 37(1-3), 197-200. [Link]
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Brown, J. F. (1960). Polyphenylsilsesquioxanes. New structures-new properties. Journal of the American Chemical Society, 82(23), 6194-6195. [Link]
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Voronkov, M. G., & Lavrent'yev, V. I. (1982). Polyhedral heterosilsesquioxanes and their derivatives. Topics in Current Chemistry, 102, 199-236. [Link]
- Chen, Y., et al. (2010). Simple and economical synthesis method of diphenylsilanediol. Applied Chemistry, 39(7), 1039-1041.
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Wang, G., et al. (2021). Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. Molecules, 26(21), 6453. [Link]
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Razdolov, O. V., et al. (2020). Acyclic polyphenylsilsesquioxane: Synthesis and properties. RSC Advances, 10(1), 1-10. [Link]
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Ellern, J. B., et al. (2020). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. ChemistryOpen, 9(5), 573-577. [Link]
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Razdolov, O. V., et al. (2020). Acyclic polyphenylsilsesquioxane: Synthesis and properties. RSC Advances, 10(1), 1-10. [Link]
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Zhemchugov, P., et al. (2019). Synthesis of Linear Oligomethylphenylpentasiloxanes. Russian Journal of General Chemistry, 89(12), 2533-2537. [Link]
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Fruhbuss, H., et al. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 13(16), 2755. [Link]
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Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press. [Link]
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Zhang, X., et al. (2018). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. Journal of Applied Polymer Science, 135(48), 46914. [Link]
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Hu, S., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]
- CN105153213A - Method for preparing diphenyl silanediol. (2015).
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Al-Oweini, R., & El-Rassy, H. (2009). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. Journal of the University of Chemical Technology and Metallurgy, 44(4), 373-380. [Link]
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An In-Depth Technical Guide to the Thermal Decomposition Products of Diethoxydiphenylsilane
Abstract
Diethoxydiphenylsilane ((C₆H₅)₂Si(OC₂H₅)₂) is a versatile organosilicon compound utilized in the synthesis of advanced materials, including silicones, hybrid organic-inorganic coatings, and as a cross-linking agent. Its performance and stability under thermal stress are critical parameters for its application in high-temperature environments. This technical guide provides a comprehensive overview of the anticipated thermal decomposition pathways of this compound and outlines the state-of-the-art analytical methodologies for the characterization of its degradation products. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of phenyl-substituted alkoxysilanes.
Introduction to this compound and its Thermal Stability
This compound is a member of the organosilane family, characterized by the presence of two phenyl and two ethoxy groups attached to a central silicon atom. The combination of the hydrolytically sensitive ethoxy groups and the thermally stable phenyl groups imparts unique properties to this molecule, making it a valuable precursor in sol-gel processes and for surface modification.[1] The thermal stability of materials derived from this compound is of paramount importance, particularly in applications where they are exposed to elevated temperatures.[2] Understanding the mechanisms by which this compound decomposes and the nature of the resulting products is crucial for predicting material lifetime, ensuring product safety, and designing more robust materials.
The thermal degradation of organosilanes is a complex process that can involve a variety of chemical reactions, including bond scission, rearrangement, and the formation of volatile and non-volatile products.[3] For this compound, the presence of both Si-C(phenyl) and Si-O-C(ethyl) bonds suggests multiple potential decomposition pathways. The relative strengths of these bonds and the influence of the phenyl groups are key factors in determining the onset of decomposition and the distribution of products.
Analytical Approaches for Characterizing Thermal Decomposition
The elucidation of thermal decomposition pathways and the identification of degradation products necessitate the use of advanced analytical techniques that can provide real-time information on the chemical changes occurring as a function of temperature. Evolved Gas Analysis (EGA) is a powerful approach for studying the gases released from a sample during controlled heating.[4][5]
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS) and Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature.[6] When coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it becomes a powerful tool for identifying the evolved gaseous products.[7][8]
-
TGA-MS provides information on the mass-to-charge ratio (m/z) of the evolved species, allowing for the identification of individual molecules and fragments.[4]
-
TGA-FTIR identifies the functional groups present in the evolved gases by their characteristic infrared absorption frequencies, offering complementary information to MS data.[6]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly sensitive and specific technique for the analysis of thermal decomposition products.[9][10] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry.[11] This technique is particularly well-suited for complex mixtures of decomposition products.[3]
Proposed Thermal Decomposition Pathways of this compound
In the absence of specific literature detailing the thermal decomposition products of this compound, we can propose plausible reaction pathways based on the known chemistry of organosilanes. The decomposition is likely to proceed through the homolytic cleavage of the weakest bonds at elevated temperatures. The primary pathways are anticipated to involve the ethoxy and phenyl groups.
Pathway A: Reactions Involving the Ethoxy Groups
The Si-O-C linkage is susceptible to thermal cleavage. Two likely initial steps are the elimination of ethylene to form a silanol group, or the homolytic cleavage of the O-C₂H₅ bond.
-
β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the ethyl group to the oxygen atom, leading to the formation of a silanol (Si-OH) and the release of ethylene (C₂H₄). This is a common decomposition route for ethoxysilanes.
-
Homolytic Cleavage: The O-C₂H₅ bond can break to form an ethoxy radical (•OC₂H₅) and a silyl radical. The ethoxy radical can then undergo further reactions, such as disproportionation to form ethanol and acetaldehyde.
Pathway B: Reactions Involving the Phenyl Groups
The Si-C(phenyl) bond is generally more thermally stable than the Si-O-C(ethyl) bond. However, at higher temperatures, cleavage of the Si-phenyl bond can occur, leading to the formation of phenyl radicals (•C₆H₅) and silyl radicals. These reactive phenyl radicals can then abstract hydrogen atoms from other molecules or combine to form biphenyl.
Secondary Reactions and Condensation
The initial decomposition products, particularly the reactive silanol intermediates, are expected to undergo secondary condensation reactions. These reactions would lead to the formation of siloxane bridges (Si-O-Si) and the elimination of water or ethanol, ultimately resulting in the formation of a cross-linked polysiloxane network or silica-based char.
Diagram of Proposed Decomposition Pathways
Caption: Proposed major thermal decomposition pathways for this compound.
Experimental Protocols
The following sections describe detailed, generalized protocols for the analysis of this compound thermal decomposition products.
TGA-MS/FTIR Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
-
Ensure the heated transfer line to the MS or FTIR is at a temperature sufficient to prevent condensation of the evolved products (e.g., 200-250 °C).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
Simultaneously, acquire mass spectra (e.g., scanning a mass range of 10-300 amu) or infrared spectra (e.g., 4000-650 cm⁻¹) of the evolved gases at regular intervals.
-
-
Data Analysis:
-
Correlate the mass loss events in the TGA curve with the detection of specific ions (MS) or functional groups (FTIR).
-
Identify the evolved gases by comparing their mass spectra or IR spectra to reference libraries.
-
Diagram of TGA-EGA Workflow
Caption: Generalized workflow for TGA-EGA analysis.
Pyrolysis-GC-MS Experimental Protocol
-
Sample Preparation: Place a small amount of this compound (e.g., 50-100 µg) into a pyrolysis sample cup.
-
Instrument Setup:
-
Insert the sample cup into the pyrolyzer.
-
Set the pyrolysis temperature (e.g., a single-shot pyrolysis at 600 °C or a multi-step thermal desorption/pyrolysis program).
-
The pyrolyzer is directly interfaced with the GC injector.
-
-
GC-MS Parameters:
-
Injector: Split/splitless mode, temperature set to prevent condensation (e.g., 280 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A temperature program designed to separate a wide range of volatile and semi-volatile compounds (e.g., hold at 40 °C for 2 min, then ramp to 300 °C at 10 °C/min).
-
MS: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.
-
-
Data Acquisition and Analysis:
-
Initiate the pyrolysis, which automatically triggers the GC-MS run.
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Expected Results and Discussion
Based on the proposed decomposition pathways, a range of products can be anticipated. The relative abundance of these products will depend on the decomposition temperature.
Table 1: Expected Thermal Decomposition Products of this compound and their Analytical Signatures.
| Expected Product | Chemical Formula | Proposed Origin | TGA-MS (m/z) | Py-GC-MS |
| Ethylene | C₂H₄ | β-Hydride Elimination | 28 | Early eluting peak |
| Ethanol | C₂H₅OH | H-abstraction by •OC₂H₅ | 46, 31, 45 | Volatile peak |
| Benzene | C₆H₆ | H-abstraction by •C₆H₅ | 78 | Eluting before phenol |
| Phenol | C₆H₅OH | Reaction of •C₆H₅ with •OH | 94 | Eluting after benzene |
| Biphenyl | C₁₂H₁₀ | Dimerization of •C₆H₅ | 154 | Later eluting peak |
| Water | H₂O | Condensation of silanols | 18 | Detected in TGA-MS |
| Various Siloxanes | (C₆H₅)ₓSiₙOᵧ(OC₂H₅)z | Condensation/Rearrangement | Various high m/z | May not be volatile |
At lower decomposition temperatures (e.g., 300-500 °C), products from the cleavage of the ethoxy groups, such as ethylene and ethanol, are expected to dominate. As the temperature increases (> 500 °C), the cleavage of the more stable phenyl groups will become more significant, leading to the formation of benzene, phenol, and biphenyl. The non-volatile residue is anticipated to be a silica-based or polysiloxane material, the char yield of which can be quantified by TGA.
Conclusion
References
- Evolved Gas Analysis (EGA) is a method used to study the gas evolved from a heated sample that undergoes decomposition or desorption. It is either possible just to detect evolved gases using evolved gas detection (EGD) or to analyse explicitly which gases evolved using evolved gas analysis (EGA). (Source: Wikipedia)
- Evolved Gas Analysis by Mass Spectrometry.
-
In thermogravimetric analysis (TGA), the weight of a sample is recorded as a function of temperature or time under defined atmospheric conditions. Qualitative information on the gaseous products evolved is obtained by coupling the thermobalance on-line with a mass spectrometer or FTIR spectrometer. (Source: American Laboratory)[6]
-
Coupling a mass spectrometer (MS) to a TGA allows evolved gases to be analysed and identified giving this additional valuable information. (Source: Hiden Analytical)[8]
-
Evolved gas analysis (EGA) is a quantitative analysis method for monitoring the gases that are formed when a sample undergoes thermal decomposition. (Source: Measurlabs)[5]
-
In acid-catalyzed tetraorthosilicate(TEOS) sol–gel process, dimethyldiethoxysilane (DDS) and diphenyldiethoxysilane (DPDS) were added to obtain TDP spherical particles which, according to scanning electron microscopy (SEM) and thermogravimetric (TG) analysis, showed smooth surface and good thermal stability. (Source: ChemicalBook)[2]
- Pyrolysis technique hyphenated to GC/MS is used to obtain structural information of macromolecules.
- Unraveling combustion chemistry of dimethyldiethoxysilane. I. A comprehensive pyrolysis investigation with insight into ethanol formation mechanism in combustion of ethoxysilane flame synthesis precursors.
- Diphenyldiethoxysilane Chemical Properties,Usage,Production. (Source: ChemicalBook)
-
During the online Chromatography event of FHI Dr. Eike Kleine-Benne of GERSTEL hightlighted the Pyrolysis GC-MS analysis of unknown samples. (Source: YouTube)[11]
-
This pyrolysis–GC–MS method enables direct analysis of solid or liquid polymers without sample pretreatment. (Source: LCGC International)[10]
- Diphenyldiethoxysilane | C16H20O2Si | CID 75705. (Source: PubChem)
- Webinar on Pyrolysis GC-MS Analysis of Polymeric M
-
Analysis of organic plastic additives (OPAs) associated to plastic polymers is growing. The current review outlines the characteristics and the development of (multi-step) pyrolysis coupled with a gas chromatography mass spectrometer (Py-GC/MS) for the identification and semi-quantification of OPAs. (Source: Archimer)[3]
- Characterization of Pyrolysis Products of Forest Residues and Refuse-Derived Fuel and Evaluation of Their Suitability as Bioenergy Sources. (Source: MDPI)
- Mechanism of Formation and Decomposition of C6H5(O2)C(OH)C6H4OH.
- Formation of C6H5(O2)C(OH)C6H4OH and its Mechanism of Decomposition.
- Thermal decomposition of 2,4,6-triazidopyridine.
- Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction.
- Thermal decomposition reaction of 3,3,6,6-tetramethyl- 1,2,4,5-tetroxane in 2-methoxy- ethanol solution.
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Diethoxydiphenylsilane: A Technical Guide to Mitigating Moisture Sensitivity and Ensuring Experimental Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Anhydrous Handling
Diethoxydiphenylsilane, a cornerstone reagent in advanced chemical synthesis, owes its utility to the precise reactivity of its silicon-ethoxy bonds. It serves as a critical precursor in the production of silicone polymers, a coupling agent for enhancing material durability, and an intermediate in the synthesis of high-value pharmaceutical and agrochemical compounds.[1][2] However, the very reactivity that makes this compound valuable also renders it susceptible to degradation by a ubiquitous contaminant: water. This guide provides a comprehensive framework for understanding and managing the moisture sensitivity of this compound, ensuring its integrity from storage to application. The protocols herein are designed not merely as instructions, but as a self-validating system to safeguard the reproducibility and success of your research.
The Mechanism of Degradation: Hydrolysis and Subsequent Condensation
This compound's sensitivity to moisture is rooted in a two-stage chemical process: hydrolysis followed by condensation.[3][4][5][6] Understanding this pathway is critical to appreciating the rationale behind stringent handling protocols.
Stage 1: Hydrolysis The initial reaction involves the nucleophilic attack of water on the silicon atom, leading to the cleavage of one or both ethoxy (–OC₂H₅) groups. This reaction displaces ethanol and produces diphenylsilanediol, a molecule containing reactive silanol (Si-OH) groups.
(C₆H₅)₂Si(OC₂H₅)₂ + 2H₂O ⇌ (C₆H₅)₂Si(OH)₂ + 2C₂H₅OH
This hydrolysis is often the rate-limiting step and can be catalyzed by both acids and bases.[7][8] Even trace amounts of moisture on glassware or in solvents can initiate this process.
Stage 2: Condensation The newly formed silanol groups are highly reactive and readily condense with each other. This process forms a stable siloxane bond (Si-O-Si) and releases a molecule of water, which can then participate in further hydrolysis.
n(C₆H₅)₂Si(OH)₂ → [-(C₆H₅)₂Si-O-]_n + nH₂O
This self-condensation leads to the formation of linear or cyclic oligomers and polymers. The result is a change in the compound's chemical identity, purity, and physical properties, rendering it ineffective for its intended synthetic purpose.
Caption: The degradation pathway of this compound via moisture.
Key Physicochemical and Hazard Data
For safe and effective handling, a clear understanding of the compound's properties is essential. The following table summarizes critical data sourced from material safety data sheets and chemical suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₂₀O₂Si | [3][9] |
| Molecular Weight | 272.41 g/mol | [10][11] |
| Appearance | Colorless to yellowish transparent liquid | [5][6] |
| Density | 1.033 g/mL at 25 °C | [5][10] |
| Boiling Point | 167 °C at 15 mmHg | [5][10] |
| Flash Point | >110 °C (>230 °F) - Closed Cup | [4][10] |
| Refractive Index | n20/D 1.525 (lit.) | [5][10] |
| Moisture Sensitivity | Reacts slowly with moisture/water | [3][5] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10][11] |
| Storage Class | 10 - Combustible liquids | [10] |
Core Protocols for Handling and Storage
The primary objective is to create an unbroken chain of anhydrous conditions from the moment the reagent is received until it is consumed in a reaction.
Long-Term Storage
The integrity of this compound begins with proper storage. The causality is simple: minimize contact with atmospheric moisture.
-
Primary Containment: The reagent should be stored in its original, tightly sealed container. For long-term storage or after initial use, the container headspace should be purged with a dry, inert gas like argon or nitrogen. This displaces moist air, preventing slow degradation over time.
-
Secondary Containment & Environment: Store the container in a cool, dry, and well-ventilated area designated for moisture-sensitive chemicals.[12] It must be kept away from strong oxidizing agents and sources of ignition.[12] A desiccator cabinet provides an excellent secondary storage environment.
Laboratory Handling: An Inert Atmosphere Workflow
All manipulations of this compound should be performed under an inert atmosphere. The choice between a glovebox and a Schlenk line depends on the scale and complexity of the experiment.
-
Glassware Preparation: All glassware (syringes, flasks, cannulas) must be rigorously dried. Standard laboratory ovens (120°C for at least 4 hours) are effective. For immediate use, flame-drying under vacuum followed by cooling under an inert gas stream is the preferred method. This aggressive drying removes the thin film of adsorbed water present on all glass surfaces.
-
Reagent Transfer:
-
Setup: Securely clamp the reagent bottle and the receiving flask. Puncture the septa of both vessels with needles connected to an inert gas manifold (e.g., a Schlenk line). This equalizes pressure and maintains a positive flow of inert gas, preventing air ingress.
-
Transfer: Use a clean, oven-dried syringe that has been flushed several times with inert gas. Draw the required volume of this compound from the source bottle and dispense it swiftly but carefully into the reaction flask. For larger volumes (>20 mL), a double-tipped cannula transfer is more efficient and safer.
-
-
Solvents and Other Reagents: All solvents must be of anhydrous grade and other reagents should be verified as dry. If necessary, solvents should be freshly distilled from an appropriate drying agent.
Experimental Protocol: Quality Verification by FT-IR Spectroscopy
Trustworthiness in research requires verification. A simple FT-IR (Fourier-Transform Infrared) analysis can provide a rapid qualitative assessment of the reagent's condition. This protocol serves as a self-validating check for hydrolysis.
Objective: To detect the presence of silanol (Si-OH) groups, a primary indicator of moisture-induced degradation.
Methodology:
-
Sample Preparation: Inside a glovebox or under a positive pressure of inert gas, place a single drop of this compound between two dry KBr or NaCl salt plates.
-
Background Collection: Run a background spectrum of the clean, empty FT-IR sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the prepared salt plates in the spectrometer and acquire the infrared spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Spectral Interpretation:
-
Pristine Sample: A pure sample of this compound will show characteristic C-H stretches (aromatic ~3070 cm⁻¹, aliphatic ~2970 cm⁻¹), Si-Ph bonds (~1430 cm⁻¹), and strong Si-O-C stretches in the 1100-950 cm⁻¹ region. The region above 3100 cm⁻¹ should be flat and featureless.
-
Degraded Sample: The hallmark of hydrolysis is the appearance of a broad absorption band in the 3700-3200 cm⁻¹ region. This band is characteristic of the O-H stretching vibration in the Si-OH groups and hydrogen-bonded silanol oligomers. A significant peak in this region confirms moisture contamination.
-
Caption: Workflow for verifying this compound purity using FT-IR.
Concluding Remarks
The efficacy of this compound in pioneering research and development is directly proportional to its chemical purity. Its inherent sensitivity to moisture is not a prohibitive flaw but a chemical characteristic that demands respect and meticulous technique. By integrating the principles and protocols outlined in this guide—from inert atmosphere storage and handling to routine analytical verification—researchers can eliminate moisture as a variable, ensuring the integrity of their materials and the validity of their experimental outcomes.
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Introduction: The Computational Lens on an Organosilane Precursor
An In-Depth Technical Guide to Quantum Chemical Calculations for Diethoxydiphenylsilane
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. Moving beyond a simple recitation of steps, this document elucidates the theoretical underpinnings and practical considerations necessary for generating robust, reliable, and insightful computational data.
This compound (C₁₆H₂₀O₂Si) is a versatile organosilicon compound utilized in the synthesis of advanced materials, including hybrid organic-inorganic polymers and surface modification agents.[1][2] Its reactivity and subsequent material properties are intrinsically linked to its molecular structure, electronic charge distribution, and frontier molecular orbitals. Quantum chemical calculations offer a powerful, non-destructive method to probe these characteristics at the sub-atomic level, providing predictive insights that can accelerate materials design and mechanistic understanding.[3][4]
This guide focuses primarily on Density Functional Theory (DFT), a widely adopted computational method that balances accuracy with computational feasibility, making it an ideal tool for studying molecules of this size and complexity.[5][6]
Part 1: Foundational Principles and Method Selection
The reliability of any quantum chemical calculation hinges on the judicious selection of a theoretical method and a basis set. This choice is not arbitrary but is guided by the chemical nature of the system and the properties being investigated.
The Engine of Calculation: Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.[4] This approach has become a cornerstone of computational chemistry for its efficiency. The central component of a DFT calculation is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.
Choosing an Exchange-Correlation Functional:
For organosilanes like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide superior accuracy for geometric and electronic properties.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A workhorse functional that provides a robust starting point for geometry optimizations and frequency calculations due to its well-documented performance across a vast range of chemical systems.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This is highly recommended for systems where non-covalent interactions may be important and for achieving higher accuracy in thermochemistry.[7]
-
M06-2X: A high-nonlocality functional that performs well for main-group thermochemistry and kinetics.
The Language of Atoms: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[8][9] The size and type of the basis set directly impact the accuracy and computational cost of the calculation. For molecules containing third-row elements like silicon, the inclusion of specific functions is critical.
Recommended Basis Sets for Organosilanes:
-
Pople-style Basis Sets (e.g., 6-31G(d,p)): These split-valence basis sets offer an excellent balance of speed and accuracy for initial geometry optimizations and qualitative analysis.[3] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the correct bonding environment around the tetrahedral silicon center.[8]
-
Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions, which are crucial for accurately describing lone pairs, anions, and weak interactions. While more computationally demanding, they are recommended for high-accuracy single-point energy calculations and property predictions.[10]
-
Def2-TZVP (def2-Triple Zeta Valence with Polarization): Part of the Karlsruhe basis sets, these are well-optimized and balanced for elements across the periodic table, making them a reliable choice for this compound.[11]
The logical flow for selecting a computational model is illustrated below.
Caption: Logic diagram for selecting a computational method.
Part 2: Practical Implementation and Workflow
This section outlines a step-by-step protocol for conducting a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, where the results of one step confirm the suitability of the next.
Molecular Properties of this compound
Before beginning calculations, it is useful to summarize the known properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀O₂Si | [1][12][13] |
| Molecular Weight | 272.41 g/mol | [1][13] |
| CAS Number | 2553-19-7 | [2][14] |
| Density | ~1.033 g/cm³ at 25°C | [2][12] |
| Boiling Point | 167 °C at 15 mm Hg | [2][12] |
| Refractive Index | n20/D ~1.525 | [1][2] |
Experimental Protocol: A Validating Workflow
The following workflow ensures that the final calculated properties are derived from a physically meaningful molecular structure.
Caption: Self-validating computational workflow for this compound.
Step 1: Input Structure Generation
-
Action: Obtain an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving a .mol file from a database using its CAS number: 2553-19-7.[1][2]
-
Causality: A reasonable starting geometry is necessary to ensure the optimization algorithm converges to the correct, low-energy structure efficiently.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Protocol:
-
Load the initial structure into a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Specify the calculation type as Opt (Optimization).
-
Select a cost-effective level of theory, such as B3LYP/6-31G(d,p).
-
Execute the calculation.
-
-
Causality: This step is crucial as all subsequent electronic properties are highly dependent on the molecular geometry. Using a computationally less expensive method here saves resources while still providing a reliable structure.[3]
Step 3: Frequency Calculation
-
Action: Calculate the vibrational frequencies at the optimized geometry.
-
Protocol:
-
Use the optimized coordinates from the previous step.
-
Specify the calculation type as Freq (Frequency).
-
Crucially, use the exact same level of theory (B3LYP/6-31G(d,p)) as the optimization.
-
-
Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. If imaginary frequencies are present, it indicates a saddle point, and the structure must be re-optimized.[5] This step also provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: High-Accuracy Single-Point Energy and Property Calculation
-
Action: Calculate the final electronic energy and other properties using a more accurate, computationally intensive method.
-
Protocol:
-
Use the validated, optimized geometry.
-
Specify a single-point energy calculation (no further optimization).
-
Select a higher level of theory, such as ωB97X-D/def2-TZVP or M06-2X/aug-cc-pVDZ.
-
Request additional properties like Pop=NPA (Natural Population Analysis), IOp(6/33=2) (Mulliken charges), and generation of molecular orbital data (checkpoint file).
-
-
Causality: This "single-point" approach leverages the efficiency of the initial optimization while obtaining final electronic properties with a higher degree of accuracy, a common and effective strategy in computational chemistry.[7]
Step 5: Data Analysis and Interpretation
-
Action: Extract and analyze the calculated data.
-
Key Outputs:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[5]
-
Electron Density and Electrostatic Potential (ESP): Visualizing the ESP mapped onto the electron density surface reveals the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., around the oxygen atoms), while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.
-
Atomic Charges: Natural Bond Orbital (NBO) or Mulliken population analysis provides partial atomic charges, quantifying the electron distribution on an atom-by-atom basis.
-
Simulated Spectra: The results from the frequency calculation can be used to generate a theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.
-
Conclusion
The computational investigation of this compound through the methodologies described herein provides a robust framework for gaining deep molecular insights. By carefully selecting DFT functionals and appropriate basis sets, and by following a self-validating workflow, researchers can reliably predict geometric, electronic, and thermodynamic properties. These theoretical data serve as a powerful complement to experimental work, enabling a more profound understanding of the molecule's behavior and guiding the development of new silicon-based materials and technologies.
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An In-depth Technical Guide to the Crystal Structure Analysis of Diethoxydiphenylsilane Derivatives
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of diethoxydiphenylsilane and its derivatives. This compound, a versatile organosilicon compound, serves as a foundational molecule for a diverse range of derivatives with applications in materials science, organic synthesis, and pharmaceutical development.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-property relationships and designing materials with tailored functionalities. This guide details the journey from molecular design and synthesis to the elucidation of intricate crystal packing and intermolecular interactions, leveraging single-crystal X-ray diffraction (SCXRD) as the primary analytical tool. We will explore the causal relationships behind experimental choices, from crystallization strategies to data refinement, and present a comparative analysis of how substituents on the diphenylsilane core influence the resulting crystal structures. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state chemistry of this important class of organosilicon compounds.
Introduction: The Significance of Solid-State Structure in this compound Chemistry
This compound [(C₆H₅)₂Si(OC₂H₅)₂] is a tetra-substituted organosilane characterized by a central silicon atom bonded to two phenyl rings and two ethoxy groups.[1][2] Its derivatives, functionalized at the phenyl rings, are of significant interest due to their tunable electronic and steric properties. These properties, in turn, dictate their bulk characteristics such as melting point, solubility, and thermal stability, which are critical for their application in various fields.
The precise arrangement of molecules in a crystalline lattice, or the crystal structure, governs these macroscopic properties. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-level structure of crystalline materials, providing a wealth of information including bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions.[3] By systematically studying a series of this compound derivatives, we can gain invaluable insights into how modifications at the molecular level translate into distinct solid-state architectures.
The Experimental Workflow: From Molecule to Crystal Structure
The journey of determining the crystal structure of a this compound derivative is a multi-step process that demands precision and a thorough understanding of the underlying chemical and physical principles.
Synthesis and Purification of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of a corresponding dichlorodiphenylsilane derivative with ethanol in the presence of a base to neutralize the HCl byproduct. The dichlorodiphenylsilane precursors can be synthesized via Grignard reactions between silicon tetrachloride and the appropriately substituted bromobenzene.
Exemplary Protocol: Synthesis of Bis(4-methylphenyl)diethoxysilane
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 4-bromotoluene in anhydrous diethyl ether to form the 4-methylphenylmagnesium bromide Grignard reagent.
-
Reaction with Silicon Tetrachloride: The Grignard reagent is then slowly added to a solution of silicon tetrachloride in anhydrous diethyl ether at a low temperature (e.g., 0 °C). The reaction mixture is then refluxed to ensure complete reaction.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude bis(4-methylphenyl)dichlorosilane.
-
Ethanolysis: The crude dichlorosilane is dissolved in an anhydrous solvent such as toluene, and a stoichiometric amount of absolute ethanol is added, followed by a base (e.g., triethylamine or pyridine) to scavenge the HCl produced.
-
Purification: The resulting bis(4-methylphenyl)diethoxysilane is purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity sample suitable for crystallization.
The Art of Crystallization
Obtaining high-quality single crystals is often the most challenging step in SCXRD analysis. The choice of solvent and crystallization technique is crucial and often determined empirically. For this compound derivatives, which are generally non-polar, a range of organic solvents can be employed.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.
Experimental Protocol for SCXRD Data Collection:
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of the diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector. The data collection is performed at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4] The diffractometer rotates the crystal through a series of angles while collecting diffraction images.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensity of each reflection. This is typically done using software integrated with the diffractometer.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Comparative Crystal Structure Analysis of this compound Derivatives
The true power of crystal structure analysis lies in the ability to compare a series of related compounds to understand the influence of molecular modifications on the solid-state packing. Here, we will consider a hypothetical series of para-substituted this compound derivatives to illustrate this principle.
Molecular Conformation
The conformation of the this compound molecule is primarily defined by the torsion angles around the Si-C and Si-O bonds. The two phenyl rings and two ethoxy groups are arranged tetrahedrally around the central silicon atom. The relative orientation of the phenyl rings and the conformation of the ethoxy groups can be influenced by the nature of the para-substituents and the intermolecular interactions in the crystal.
Crystal Packing and Intermolecular Interactions
The packing of molecules in a crystal is a delicate balance of various intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, where applicable, hydrogen bonds and π-π stacking.
Influence of Substituents:
-
Unsubstituted this compound (-H): The crystal packing is likely to be dominated by van der Waals forces and C-H...π interactions between the phenyl rings of adjacent molecules.
-
Bis(4-methylphenyl)diethoxysilane (-CH₃): The methyl groups add steric bulk, which can influence the packing arrangement. They can also participate in weak C-H...π interactions.
-
Bis(4-chlorophenyl)this compound (-Cl): The electron-withdrawing chloro-substituent introduces a dipole moment, potentially leading to dipole-dipole interactions. Halogen bonding (C-Cl...Cl or C-Cl...π) may also play a role in the crystal packing.
-
Bis(4-methoxyphenyl)this compound (-OCH₃): The methoxy group is electron-donating and can act as a hydrogen bond acceptor. This can lead to the formation of C-H...O hydrogen bonds, significantly influencing the crystal packing.
Quantitative Structural Data
A comparative analysis of the crystallographic data for a series of derivatives can reveal subtle but significant trends.
Table 1: Hypothetical Comparative Crystallographic Data for para-Substituted this compound Derivatives
| Parameter | This compound (-H) | Bis(4-methylphenyl)-diethoxysilane (-CH₃) | Bis(4-chlorophenyl)-diethoxysilane (-Cl) | Bis(4-methoxyphenyl)-diethoxysilane (-OCH₃) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁/c | Pnma | C2/c | P-1 |
| a (Å) | value | value | value | value |
| b (Å) | value | value | value | value |
| c (Å) | value | value | value | value |
| α (°) | 90 | 90 | 90 | value |
| β (°) | value | 90 | value | value |
| γ (°) | 90 | 90 | 90 | value |
| Volume (ų) | value | value | value | value |
| Z | 4 | 4 | 8 | 2 |
| Density (calc, g/cm³) | value | value | value | value |
| Si-C bond length (Å) | average value | average value | average value | average value |
| Si-O bond length (Å) | average value | average value | average value | average value |
| C-Si-C angle (°) | value | value | value | value |
| O-Si-O angle (°) | value | value | value | value |
Note: The values in this table are hypothetical and would be populated with experimental data from actual crystal structure determinations.
Advanced Structural Analysis
Beyond the basic description of the crystal structure, several computational tools can be employed to gain a deeper understanding of the intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[5] The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which correspond to significant interactions.
Energy Framework Analysis
Energy framework analysis provides a visual representation of the energetic landscape of a crystal lattice. By calculating the interaction energies between a central molecule and its neighbors, one can construct a framework that highlights the strongest interactions and their directionality. This analysis is particularly useful for understanding the mechanical and thermal properties of the crystalline material.
Conclusion and Future Perspectives
The crystal structure analysis of this compound derivatives is a crucial endeavor for understanding and predicting their solid-state properties. This guide has outlined the comprehensive experimental and analytical workflow, from synthesis and crystallization to advanced structural analysis. The systematic study of a series of derivatives, with varying substituents, allows for the elucidation of subtle structure-packing relationships.
Future work in this area will likely focus on the design and synthesis of more complex this compound derivatives with specific functionalities for applications in areas such as organic electronics, nonlinear optics, and as precursors for advanced materials. The continued development of high-throughput crystallization techniques and more sophisticated computational tools will further enhance our ability to predict and control the solid-state structures of these versatile compounds. The Cambridge Structural Database (CSD) will remain an invaluable resource for crystallographic data and for the development of knowledge-based approaches to crystal engineering.[6]
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Diethoxydiphenylsilane toxicology and safety data sheet
An In-Depth Technical Guide to the Toxicology and Safety of Diethoxydiphenylsilane
Introduction: Understanding this compound
This compound (CAS No. 2553-19-7) is an organosilicon compound with the linear formula (C₆H₅)₂Si(OC₂H₅)₂.[1] It serves as a key intermediate in organic synthesis, particularly in the manufacturing of silicone products, adhesives, coatings, and for surface modification to impart hydrophobicity.[2][3] Its utility in research and development, especially in materials science and as a cross-coupling reagent, necessitates a thorough understanding of its toxicological profile and safety requirements to ensure its responsible handling by researchers and chemical professionals.[4]
This guide provides a comprehensive overview of the toxicology of this compound, grounded in available safety data and scientific principles. It outlines detailed protocols for safe handling, exposure control, and emergency response, designed to provide laboratory personnel with the expertise to manage the risks associated with this compound effectively.
Toxicological Profile and Hazard Analysis
The primary toxicological concern with this compound stems from its reactivity, particularly its sensitivity to moisture.[5] Upon contact with water, it hydrolyzes, a reaction that is central to its mechanism of irritation. This reactivity underscores the importance of the handling and storage precautions detailed later in this guide.
GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Source: PubChem[4]
Acute Toxicity
While specific quantitative LD50 (lethal dose, 50%) values from animal studies are not consistently reported in readily available safety data sheets, the compound is generally considered to have low acute oral and dermal toxicity.[2] The primary acute hazards are related to its irritant properties upon direct contact.
-
Oral: Ingestion is not an anticipated route of industrial exposure. If ingested, it is advised to clean the mouth with water and drink plenty of water afterward.[6] Vomiting should not be induced.[2]
-
Dermal: Brief contact may cause mild to moderate skin irritation.[2] Prolonged or repeated contact can lead to drying of the skin.[2]
-
Inhalation: Vapors or mists can cause irritation to the respiratory tract.[2][6]
Skin and Eye Irritation
The classification of this compound as a skin and eye irritant is well-established.[4][6]
-
Mechanism of Irritation: The irritancy of this compound is linked to its hydrolysis. When the compound comes into contact with moisture on the skin or in the eyes, it reacts to form hydrolysis byproducts.[7] This reaction can disrupt the integrity of skin membranes and trigger a cutaneous response, leading to inflammation and irritation.[8]
-
Skin Irritation: Causes skin irritation (H315).[4] Symptoms can include redness and a burning sensation.[2]
-
Eye Irritation: Causes serious eye irritation (H319).[4] Direct contact with the eyes can result in redness and tearing.[2] The severity of the irritation necessitates immediate and thorough rinsing if an exposure occurs.
Respiratory Tract Irritation
Inhalation of this compound vapors or mists may cause respiratory irritation (H335).[4] The mechanism is analogous to skin and eye irritation, where the substance reacts with the moisture in the respiratory tract. This can lead to symptoms such as coughing and a burning sensation in the throat and nose.[2] The irritant nature of its hydrolysis products can cause widespread injury to the epithelial lining of the bronchioles.[9]
Chronic Effects and Other Toxicological Endpoints
Based on currently available literature and safety data sheets, there is no evidence to suggest that this compound is a mutagen, carcinogen, or reproductive toxin.[2] It is also not classified as a respiratory or skin sensitizer.[2]
Hazard Communication
Effective hazard communication is a cornerstone of laboratory safety. For this compound, this is achieved through clear GHS-compliant labeling.
Caption: GHS hazard communication elements for this compound.
Protocols for Safe Handling and Exposure Control
Managing the risks associated with this compound involves implementing a multi-layered approach to safety, commonly known as the hierarchy of controls.
Caption: Hierarchy of controls for minimizing chemical exposure.
Engineering Controls
The primary engineering control for handling this compound is to ensure adequate ventilation to minimize vapor concentrations.[2]
-
Chemical Fume Hood: All handling of open containers of this compound should be performed inside a certified chemical fume hood to control vapor inhalation exposure.
-
Local Exhaust Ventilation: If a fume hood is not practical, use local exhaust ventilation at the point of emission.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[10]
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to ANSI Z87.1 standards.[2] A face shield may be required for tasks with a high splash potential.[2]
-
Skin Protection:
-
Respiratory Protection: Under normal conditions of use with proper engineering controls (i.e., a fume hood), respiratory protection is not typically required.[11] If vapor concentrations are expected to exceed exposure limits, a NIOSH-approved organic vapor respirator must be used as part of a comprehensive respiratory protection program.[2]
Standard Operating Procedure (SOP) for Laboratory Handling
-
Hazard Assessment: Before beginning work, review this guide and the Safety Data Sheet (SDS) for this compound.[10]
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Verify the location of the nearest emergency eyewash station and safety shower.
-
Don all required PPE (safety goggles, lab coat, appropriate gloves).[10]
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.[12]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Keep the container tightly closed when not in use to prevent hydrolysis from atmospheric moisture.[6]
-
Use only non-sparking tools if there is a risk of flammable vapor accumulation.[13]
-
-
Post-Handling:
-
Tightly seal the this compound container.
-
Decontaminate the work area.
-
Remove gloves using a technique that avoids skin contamination and dispose of them as hazardous waste.
-
Wash hands and arms thoroughly with soap and water.[14]
-
Storage Requirements
-
Store in a tightly closed original container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
The material is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life and maintain purity.[5][11]
Emergency Procedures
First-Aid Measures
Immediate action is critical in the event of an exposure.[6]
-
Inhalation: Move the exposed person to fresh air at once.[6] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing.[15] Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Seek immediate medical attention.[6]
Accidental Release Measures: Spill Cleanup Protocol
For minor spills (<500 mL) that can be handled by trained laboratory personnel.[1]
-
Alert and Isolate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel and close the doors to the affected area to prevent vapor spread.[1]
-
Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-glove with chemically resistant gloves. Respiratory protection may be necessary depending on the spill size and ventilation.
-
Contain the Spill: Create a dike around the spill using a non-combustible absorbent material such as sand, earth, or vermiculite to prevent it from spreading.[6][16]
-
Absorb the Spill: Gently cover and absorb the spilled liquid with the inert absorbent material, working from the outside in.[16]
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Wipe down the spill area with a detergent and water solution. Collect the decontamination materials in the same hazardous waste container.
-
Dispose: Seal and label the waste container as "Spill Debris containing this compound" and arrange for disposal through your institution's environmental health and safety office.[15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as the material reacts with water.[11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and silicon dioxide.[13][17]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[6]
Environmental and Disposal Considerations
Environmental Fate and Ecotoxicity
This compound should not be released into the environment.[6] Due to its rapid hydrolysis, any environmental toxicity would likely result from its hydrolysis products.[7] These silanes and their degradation products have a low potential for bioaccumulation.[7] However, data on the specific aquatic toxicity (LC50/EC50) of the parent compound is limited, and releases into drains or waterways must be prevented.[2]
Disposal Considerations
All waste materials, including spill cleanup debris and empty containers, must be disposed of as hazardous waste.[6] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not dispose of down the drain.
References
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]
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Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Retrieved from [Link]
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Diphenyldiethoxysilane | C16H20O2Si | CID 75705 - PubChem. (n.d.). Retrieved from [Link]
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Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]
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Standard Operating Procedure January 2023 HANDLING CHEMICALS - LSU. (2023, January). Retrieved from [Link]
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SIDS INITIAL ASSESSMENT PROFILE Category Name Alkyl chlorosilanes. (n.d.). Retrieved from [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). Retrieved from [Link]
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Comparative Study of Molecular Mechanisms of Skin Irritation After Acute Exposure to m-XYLENE in Rats and Guinea Pigs - DTIC. (n.d.). Retrieved from [Link]
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Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.). Retrieved from [Link]
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DIPHENYLDIETHOXYSILANE | - Gelest, Inc. (n.d.). Retrieved from [Link]
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Pathology, toxicology, and latency of irritant gases known to cause bronchiolitis obliterans disease: Does diacetyl fit the pattern? - NIH. (n.d.). Retrieved from [Link]
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Reaction kinetics of Diethoxydiphenylsilane with diols
An In-depth Technical Guide to the Reaction Kinetics of Diethoxydiphenylsilane with Diols
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the reaction kinetics between this compound and diols, a fundamental process in the synthesis of silicon-containing polymers. The insights and methodologies presented herein are curated for researchers, scientists, and professionals in drug development and materials science who require a deep and practical understanding of this reaction.
Introduction: The Significance of the Si-O-C Bond
The reaction between this compound and diols forms the basis for the creation of a wide array of polysiloxanes and other silicon-containing polymers. These materials find applications in diverse fields, from advanced drug delivery systems to high-performance elastomers and coatings, owing to their unique properties such as thermal stability, biocompatibility, and tunable mechanical characteristics.
At the heart of this synthesis is the formation of the silicon-oxygen-carbon (Si-O-C) linkage through a condensation reaction. A thorough understanding of the reaction kinetics is paramount for controlling the polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its final properties and performance. This guide will delve into the mechanistic underpinnings of this reaction, the factors that influence its rate, and the practical methodologies for its study.
Reaction Mechanism: A Stepwise Approach
The reaction of this compound with a diol is a classic nucleophilic substitution at the silicon center. The overall reaction can be represented as:
n Ph₂Si(OEt)₂ + n HO-R-OH → [-Ph₂Si-O-R-O-]n + 2n EtOH
The reaction proceeds in a stepwise manner, and its rate can be significantly influenced by the presence of catalysts.
Uncatalyzed Reaction
In the absence of a catalyst, the reaction is generally slow. The lone pair of electrons on the oxygen atom of the diol's hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom. This is followed by the departure of an ethoxide leaving group, which then abstracts a proton to form ethanol.
Catalyzed Reaction
To achieve practical reaction rates, catalysts are almost always employed. The choice of catalyst can profoundly impact the reaction mechanism and kinetics.
-
Acid Catalysis: Protic or Lewis acids can activate the silicon center by protonating the ethoxy group, making it a better leaving group and increasing the electrophilicity of the silicon atom.
-
Base Catalysis: Bases, such as amines or metal hydroxides, can deprotonate the diol's hydroxyl group, increasing its nucleophilicity and thereby accelerating the attack on the silicon atom.
-
Organometallic Catalysis: Compounds of tin, titanium, and zinc are highly effective catalysts. For instance, tin compounds like dibutyltin dilaurate are thought to operate via a coordination-insertion mechanism, where both the silane and the diol coordinate to the metal center, facilitating the nucleophilic attack.
The following diagram illustrates a generalized catalytic cycle for the reaction.
Caption: Generalized catalytic cycle for the polycondensation of this compound with a diol.
Factors Influencing Reaction Kinetics
A multitude of factors can affect the rate of this polycondensation reaction. A systematic understanding of these variables is crucial for process optimization and control.
Reactant Structure
-
Diol: The structure of the diol plays a significant role. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. The chain length and flexibility of the diol can also influence the reaction rate.
-
Silane: While this guide focuses on this compound, it is worth noting that the nature of the substituents on the silicon atom can affect its electrophilicity and steric accessibility.
Catalyst
-
Type: As discussed, the choice of catalyst (acid, base, or organometallic) will have a profound effect on the reaction rate.
-
Concentration: The reaction rate is typically dependent on the catalyst concentration, often following a first-order or pseudo-first-order relationship with respect to the catalyst.
Solvent
The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state. Aprotic polar solvents are often used to facilitate the reaction.
Temperature
As with most chemical reactions, the rate of polycondensation increases with temperature. This relationship can be described by the Arrhenius equation, allowing for the determination of the activation energy.
Experimental Design for Kinetic Studies
A well-designed experiment is the cornerstone of reliable kinetic data. The following protocol outlines a general approach for studying the kinetics of the reaction between this compound and a diol.
Materials and Equipment
-
Reactants: this compound (high purity), Diol (e.g., 1,4-butanediol, ethylene glycol, high purity, dried).
-
Catalyst: (e.g., dibutyltin dilaurate, stannous octoate).
-
Solvent: Anhydrous solvent (e.g., toluene, xylene).
-
Apparatus: Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Analytical Instruments: In-situ FTIR or NMR spectrometer, or a gas chromatograph for offline analysis.
Experimental Workflow
The following diagram outlines the key steps in a typical kinetic experiment.
Caption: A typical experimental workflow for monitoring the reaction kinetics.
Step-by-Step Protocol
-
Reactor Preparation: The reactor is thoroughly dried and assembled. It is then purged with an inert gas, such as nitrogen or argon, to exclude moisture, which can interfere with the reaction.
-
Charging Reactants: The diol and solvent are charged into the reactor. The mixture is stirred and heated to the desired reaction temperature.
-
Initiation of Reaction: Once the temperature has stabilized, the this compound is added. After a brief period to ensure homogeneity, the catalyst is introduced. This point is considered time zero (t=0) for the kinetic study.
-
Monitoring the Reaction: The progress of the reaction is monitored over time using a suitable analytical technique.
-
In-situ FTIR: The disappearance of the O-H stretching band of the diol and the appearance of the Si-O-C stretching band can be monitored in real-time.
-
NMR Spectroscopy: Aliquots can be taken at regular intervals, and the reaction quenched. ¹H NMR can be used to follow the disappearance of the diol's hydroxyl protons and the formation of ethanol. ²⁹Si NMR can provide detailed information about the changes in the silicon environment.
-
Gas Chromatography: The formation of the ethanol byproduct can be quantified by GC analysis of timed aliquots.
-
-
Data Collection: Data is collected at various time points until the reaction reaches the desired conversion or completion.
Kinetic Data Analysis and Modeling
The primary goal of the kinetic analysis is to determine the rate law for the reaction, which expresses the reaction rate as a function of the concentrations of the reactants and catalyst.
Determination of Reaction Order
The reaction order with respect to each reactant can be determined using methods such as the initial rates method or by fitting the concentration-time data to integrated rate laws. For example, if the reaction is first-order with respect to the diol, a plot of ln[Diol] versus time will yield a straight line.
Calculation of the Rate Constant
The rate constant (k) is a proportionality constant that relates the reaction rate to the concentrations of the reactants. It can be determined from the slope of the line in the appropriate integrated rate law plot.
Activation Energy
By conducting the reaction at several different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation:
k = A * exp(-Ea / RT)
A plot of ln(k) versus 1/T (an Arrhenius plot) will give a straight line with a slope of -Ea/R, where R is the gas constant.
Summary of Kinetic Parameters
The following table provides a hypothetical example of kinetic data that could be obtained from such a study.
| Temperature (°C) | [Diol]₀ (mol/L) | [Silane]₀ (mol/L) | [Catalyst] (mol/L) | Rate Constant (k) (L/mol·s) |
| 80 | 0.5 | 0.5 | 0.001 | 1.2 x 10⁻³ |
| 90 | 0.5 | 0.5 | 0.001 | 2.5 x 10⁻³ |
| 100 | 0.5 | 0.5 | 0.001 | 5.1 x 10⁻³ |
| 100 | 1.0 | 0.5 | 0.001 | 5.2 x 10⁻³ |
| 100 | 0.5 | 1.0 | 0.001 | 5.0 x 10⁻³ |
Troubleshooting and Best Practices
-
Moisture Control: The reactants and the reaction system must be scrupulously dry. Any moisture will react with the this compound and interfere with the desired polycondensation.
-
Temperature Control: Precise temperature control is essential for obtaining reproducible kinetic data.
-
Mixing: Efficient stirring is necessary to ensure a homogeneous reaction mixture and to avoid mass transfer limitations.
-
Purity of Reactants: The use of high-purity reactants is crucial, as impurities can act as inhibitors or side-reactants.
Conclusion
The reaction kinetics of this compound with diols is a complex yet controllable process. By carefully considering the reaction mechanism, the influence of various experimental parameters, and by employing rigorous experimental and analytical techniques, it is possible to gain a deep understanding of the kinetics of this important reaction. This knowledge is fundamental for the rational design and synthesis of advanced silicon-containing polymers with tailored properties for a wide range of applications.
References
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Title: The Sol-Gel Process Source: The Sol-Gel Gateway URL: [Link]
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Title: Kinetics and mechanism of the titanium isopropoxide catalysed reaction between an epoxy resin and a silanol Source: Polymer URL: [Link]
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Title: Synthesis and properties of poly(dimethylsiloxane)-based poly(urea-urethane)s Source: Polymer URL: [Link]
-
Title: Kinetics of the Stannous Octoate-Catalyzed Bulk Polycondensation of L-Lactide Source: Macromolecules URL: [Link]
An In-depth Technical Guide to the Electrochemical Properties of Diethoxydiphenylsilane
Foreword: Unveiling the Electrochemical Landscape of a Versatile Organosilane
Diethoxydiphenylsilane [(C₆H₅)₂Si(OC₂H₅)₂], a member of the organoalkoxysilane family, is a molecule of significant interest across various scientific and industrial domains. While its role as a sol-gel precursor, surface modification agent, and coupling agent is well-documented, its intrinsic electrochemical properties remain a subject of burgeoning exploration. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the electrochemical characteristics of this compound. We will delve into the theoretical underpinnings of its redox behavior, present detailed protocols for its electrochemical characterization, and discuss the implications of these properties for emerging applications. Our approach is grounded in established electrochemical principles and draws parallels from closely related organosilicon compounds to illuminate the electrochemical landscape of this versatile molecule.
Foundational Chemistry: The Dual Reactivity of this compound
To comprehend the electrochemical behavior of this compound, it is imperative to first understand its fundamental chemical reactivity, which is dominated by the hydrolysis and condensation of its ethoxy groups.[1][2]
Upon exposure to moisture, the ethoxy groups (-OC₂H₅) undergo hydrolysis to form silanol groups (-OH). These silanols are highly reactive and readily undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[3] The kinetics of these reactions are significantly influenced by factors such as pH, water concentration, and the presence of catalysts.[4]
This hydrolytic sensitivity is a critical consideration in electrochemical studies, as the presence of trace amounts of water in the electrolyte can alter the molecular structure of the analyte and, consequently, its electrochemical response.[5] Therefore, electrochemical investigations of this compound are typically conducted in non-aqueous, aprotic solvents under an inert atmosphere.
The Electrochemical Arena: Probing the Redox Activity of this compound
The electrochemical properties of this compound are primarily dictated by the redox activity of its constituent functional groups: the phenyl rings and the silicon center with its alkoxy substituents. While direct and extensive experimental data on the electrochemistry of this compound is not abundant in the public domain, we can infer its likely behavior from studies on analogous aryl- and chloro-silanes.[6][7]
Cathodic Behavior: The Reduction Pathway
Based on studies of chlorosilanes, it is plausible that the silicon center in this compound can undergo reduction. The presence of electronegative oxygen atoms from the ethoxy groups and the phenyl rings influences the electron density at the silicon atom, making it susceptible to electron transfer. The reduction of similar aryl-substituted chlorosilanes has been shown to occur in a stepwise manner.[7]
A proposed, albeit hypothetical, reduction mechanism for this compound could involve the stepwise cleavage of the Si-O or Si-C bonds. However, the precise reduction potential and mechanism would be highly dependent on the experimental conditions, particularly the solvent and supporting electrolyte used.[7]
Anodic Behavior: The Oxidation Trajectory
The oxidation of this compound is likely to involve the phenyl groups. Aromatic compounds can be electrochemically oxidized to form radical cations, which can then undergo further reactions such as dimerization or polymerization.[8] The oxidation potential will be influenced by the electron-donating or -withdrawing nature of the substituents on the phenyl ring. In the case of this compound, the silyl group's electronic influence will play a crucial role.
Furthermore, in the context of its application as an electrolyte additive in lithium-ion batteries, analogous organosilicon compounds have been shown to undergo electro-oxidation to form a passivating film on the cathode surface.[9] This suggests that this compound may also exhibit similar film-forming properties upon anodic polarization. The stability of the electrolyte against oxidation, known as the anodic stability limit, is a critical parameter for high-voltage battery applications and can be determined using techniques like linear sweep voltammetry.[10]
Experimental Characterization: A Methodological Framework
The cornerstone of investigating the electrochemical properties of any new compound is a systematic experimental approach. Cyclic voltammetry (CV) is a powerful and widely used technique for initial electrochemical characterization, providing insights into redox potentials, reaction kinetics, and the stability of electrogenerated species.[11][12]
Core Experimental Setup for Cyclic Voltammetry
A standard three-electrode setup is employed for cyclic voltammetry experiments.[11]
-
Working Electrode: A relatively inert electrode material such as glassy carbon, platinum, or a gold disk is recommended. The choice of electrode can influence the observed electrochemistry, so consistency is key.
-
Reference Electrode: A stable reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode for non-aqueous systems, is crucial for accurate potential measurements.
-
Counter Electrode: A platinum wire or graphite rod with a large surface area is typically used as the counter electrode to complete the electrical circuit.
The experiment is controlled by a potentiostat, which applies a potential waveform to the working electrode and measures the resulting current.[12]
Step-by-Step Protocol for Cyclic Voltammetry of this compound
-
Preparation of the Electrolyte Solution:
-
Choose a suitable aprotic solvent with a wide electrochemical window, such as acetonitrile (ACN) or dimethylformamide (DMF). Ensure the solvent is of high purity and low water content.
-
Dissolve a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPClO₄), at a concentration of approximately 0.1 M. The supporting electrolyte is essential to minimize solution resistance and ensure good ionic conductivity.
-
Prepare a stock solution of this compound in the electrolyte solution at a known concentration, typically in the range of 1-10 mM.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell, ensuring the electrodes are properly positioned and immersed in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial and Final Potential: Start at a potential where no faradaic reaction is expected and scan towards the desired potential limit.
-
Vertex Potentials: Define the potential window to be scanned. For an initial survey, a wide window (e.g., -2.5 V to +2.5 V vs. Ag/Ag⁺) can be used, which can then be narrowed down based on the observed redox events.
-
Scan Rate: Begin with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process.
-
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential plot).
-
Data Interpretation and Further Electrochemical Studies
The resulting cyclic voltammogram should be analyzed for the presence of oxidation and reduction peaks. The peak potentials provide information about the redox potentials of the compound, while the peak currents are related to the concentration and diffusion coefficient of the analyte. The separation between the anodic and cathodic peak potentials for a redox couple can indicate the reversibility of the electron transfer process.
Further investigations can include:
-
Linear Sweep Voltammetry (LSV): To determine the anodic and cathodic stability limits of the electrolyte containing this compound.[10]
-
Controlled-Potential Electrolysis (Coulometry): To determine the number of electrons involved in the redox processes and to generate the products of the electrochemical reaction for further analysis.
-
Spectroelectrochemistry: To identify the species generated at the electrode surface during the electrochemical reaction by coupling electrochemical techniques with spectroscopic methods like UV-Vis or IR spectroscopy.
Visualization of Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical workflow for the electrochemical characterization of this compound.
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Methodological & Application
Application Note & Protocols: Hydrophobic Surface Modification Using Diethoxydiphenylsilane
Introduction: The Imperative of Surface Control
In fields ranging from advanced biomaterials and drug delivery to microelectronics, the ability to precisely control the surface properties of a material is paramount. Surface chemistry dictates how a material interacts with its environment, influencing phenomena such as protein adsorption, cellular adhesion, fluid dynamics, and chemical stability. Hydrophobic modification, which renders a surface water-repellent, is a cornerstone of this control. It is essential for creating non-fouling medical devices, passivating surfaces in microfluidic chips, and engineering drug delivery nanoparticles with tailored biological interactions.[1][2][3]
Among the most robust and versatile methods for achieving hydrophobicity is silanization—the process of covalently grafting organosilane molecules onto a surface. Diethoxydiphenylsilane (DEDPS), with the chemical formula (C₆H₅)₂Si(OC₂H₅)₂, is a particularly effective agent for this purpose. Its molecular architecture is key to its function: two reactive ethoxy groups enable it to anchor to surfaces, while two bulky, nonpolar phenyl groups project outwards, forming a low-energy, water-repellent interface. This guide provides a comprehensive overview of the mechanisms, protocols, and characterization techniques for using DEDPS to create stable and highly hydrophobic surfaces for research, scientific, and drug development applications.[4][5]
The Underpinning Chemistry: Mechanism of Silane Grafting
The formation of a stable silane layer on a substrate is not a simple adsorption process but a robust chemical transformation involving two primary, sequential reactions: hydrolysis and condensation.[6][7] Understanding this mechanism is critical for troubleshooting and optimizing the modification process.
Step 1: Hydrolysis The process begins with the hydrolysis of the ethoxy groups (-OC₂H₅) on the DEDPS molecule. In the presence of water—often trace amounts adsorbed on the substrate surface or present in the solvent—the ethoxy groups are replaced by hydroxyl groups (-OH), forming a reactive diphenylsilanediol intermediate and releasing ethanol as a byproduct.[3][8]
(C₆H₅)₂Si(OC₂H₅)₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2CH₃CH₂OH
Step 2: Condensation The newly formed, highly reactive silanol groups ((C₆H₅)₂Si(OH)₂) can then undergo condensation reactions along two competing pathways:
-
Surface Grafting: A silanol group on the hydrolyzed DEDPS molecule reacts with a hydroxyl group present on the substrate surface (e.g., glass, silica, or metal oxides). This forms a highly stable, covalent siloxane bond (Si-O-Substrate), anchoring the molecule to the surface.[3][9]
-
Self-Condensation (Polymerization): Two hydrolyzed DEDPS molecules can react with each other, forming a siloxane bond (Si-O-Si) between them.[6][7] While some degree of cross-linking can enhance the stability of the film, excessive self-condensation in the solution prior to surface attachment can lead to the deposition of aggregates and a non-uniform, hazy coating.
The final result is a surface covalently functionalized with diphenylsilyl groups, whose phenyl rings create a dense, nonpolar canopy that repels water.
Experimental Application Protocols
The success of silanization hinges on meticulous execution. The following protocols provide detailed, step-by-step methodologies for modifying common substrates.
Prerequisite: Safety and Reagent Handling
-
Safety: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[10][11] All procedures must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.
-
Reagent Integrity: DEDPS is sensitive to moisture.[5] Purchase in small quantities and store under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Use anhydrous solvents for preparing solutions to minimize premature hydrolysis and polymerization.
Protocol 1: Modification of Planar Substrates (Glass Slides, Silicon Wafers)
This protocol describes a solution-phase deposition method suitable for flat, non-porous materials.
1. Substrate Cleaning and Activation (Critical Step): The objective is to remove all organic contaminants and to generate a high density of surface hydroxyl (-OH) groups. A pristine surface is non-negotiable for forming a uniform monolayer.[12][13]
-
Initial Cleaning: Sonicate the substrates sequentially in acetone, then isopropanol, and finally deionized (DI) water (15 minutes per solvent).
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Choose one):
-
Acid Treatment (e.g., Piranha solution): Immerse substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30-60 minutes. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care. Rinse copiously with DI water and dry with nitrogen.[14]
-
Plasma Activation: Place substrates in a plasma cleaner and treat with oxygen or air plasma for 5-10 minutes. This is a highly effective and safer alternative to Piranha solution.[12]
-
-
Use the activated substrates immediately. The hydroxylated surface deactivates quickly upon exposure to ambient air.[12]
2. Silanization:
-
Solution Preparation: In the fume hood, prepare a 1% (v/v) solution of DEDPS in an anhydrous solvent (e.g., toluene or isopropanol).
-
Immersion: Immediately immerse the freshly activated and dried substrates into the DEDPS solution. Seal the container to minimize exposure to atmospheric moisture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve uniformity.
3. Rinsing and Curing:
-
Rinsing: Remove the substrates from the silanization solution and rinse thoroughly with fresh anhydrous solvent (e.g., toluene) to wash away any physisorbed or unreacted silane molecules.[14]
-
Final Rinse & Dry: Perform a final rinse with isopropanol or ethanol and dry with nitrogen gas.
-
Curing: Bake the coated substrates in an oven at 110-120 °C for 1 hour. This step drives the condensation reaction to completion, strengthens the covalent bonding to the surface, and removes residual solvent.[14]
Protocol 2: Modification of Nanoparticles in Suspension
This method is designed for modifying particles such as silica or metal oxide nanoparticles.
1. Nanoparticle Preparation and Dispersion:
-
Weigh the desired amount of nanoparticles (e.g., 100 mg) and place them in a suitable reaction vessel.
-
Add an anhydrous solvent (e.g., 20 mL of toluene) and disperse the nanoparticles thoroughly using an ultrasonic bath or probe sonicator for 15-30 minutes to break up agglomerates.[15]
2. Silanization Reaction:
-
While stirring the nanoparticle suspension vigorously, add the calculated volume of DEDPS (e.g., for a 1-2% w/v concentration).
-
Seal the vessel and allow the reaction to proceed for 4-24 hours at room temperature or with gentle heating (e.g., 50-70 °C) under constant stirring.[15]
3. Purification and Drying:
-
Centrifugation: Transfer the suspension to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the modified nanoparticles.
-
Washing: Discard the supernatant, which contains unreacted silane and byproducts. Re-disperse the nanoparticle pellet in fresh anhydrous solvent and sonicate briefly. Repeat this centrifugation and washing cycle at least three times to ensure complete removal of impurities.
-
Drying: After the final wash, decant the solvent and dry the nanoparticle powder in a vacuum oven at 60-80 °C overnight.
Validation: Characterization of Modified Surfaces
Verifying the successful modification is a crucial step. A combination of techniques should be employed to confirm hydrophobicity and assess the quality of the silane layer.
| Technique | Purpose | Expected Result for Successful DEDPS Modification |
| Water Contact Angle (WCA) Goniometry | Primary measure of surface wettability and hydrophobicity.[16] | A significant increase in WCA from <30° (for a clean, hydroxylated surface) to >90° . Values often reach 100-110°.[13][17] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical bonding in the top 5-10 nm.[18][19] | - Significant increase in Carbon (C 1s) signal.- Appearance of a Silicon (Si 2p) signal corresponding to the siloxane.- Attenuation of substrate signals (e.g., Si from the wafer, O from glass).- A high C/Si atomic ratio is indicative of a dense monolayer.[13] |
| Atomic Force Microscopy (AFM) | Images surface topography and measures roughness at the nanoscale. | A smooth, uniform surface indicates a well-formed monolayer. Increased roughness may suggest silane aggregation or multilayer formation.[20] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Contact Angle / Poor Hydrophobicity | 1. Incomplete removal of organic contaminants.2. Deactivation of surface hydroxyl groups before silanization.3. Degraded (hydrolyzed) DEDPS reagent.4. Insufficient reaction time or temperature. | 1. Implement a more rigorous cleaning protocol (e.g., plasma activation).2. Minimize time between activation and immersion in silane solution to <10-20 seconds.[12]3. Use fresh DEDPS from a recently opened bottle; store under inert gas.4. Increase reaction time or consider gentle heating. |
| Hazy, Non-Uniform Coating | 1. Excessive water in the solvent or on the substrate.2. Silane concentration is too high, promoting solution-phase polymerization. | 1. Use anhydrous grade solvents and ensure substrates are perfectly dry.2. Reduce the DEDPS concentration (e.g., to 0.5-1%). |
| Poor Reproducibility | 1. Inconsistent cleaning procedures.2. Variations in ambient humidity or temperature.3. Inconsistent timing between steps. | 1. Standardize the cleaning and activation protocol for all samples.2. Perform reactions in a controlled environment where possible.3. Maintain consistent timing for all critical steps, especially activation and immersion. |
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Application Notes and Protocols: Diethoxydiphenylsilane as a Coupling Agent for High-Performance Polymer Composites
Introduction: The Critical Role of the Interface in Polymer Composites
The performance of polymer composites, materials comprised of a polymer matrix and a reinforcing filler, is critically dependent on the quality of the interface between these two components. A strong interfacial bond is essential for efficient stress transfer from the flexible polymer matrix to the rigid filler, thereby enhancing the mechanical properties of the composite material.[1] However, the inherent chemical incompatibility between hydrophilic inorganic fillers (such as silica, glass fibers, and metal oxides) and hydrophobic organic polymer matrices often leads to poor adhesion, limiting the overall performance of the composite.
Silane coupling agents are bifunctional molecules that act as a bridge at the interface, creating a durable link between the filler and the matrix.[1] This guide focuses on diethoxydiphenylsilane ((C₆H₅)₂Si(OC₂H₅)₂), an organosilane that offers unique advantages for creating robust and thermally stable polymer composites. Its diphenyl structure provides hydrophobicity and thermal resistance, making it an excellent choice for applications in demanding environments.[2][3]
This document provides a comprehensive overview of the mechanisms, protocols, and best practices for utilizing this compound as a coupling agent to enhance the performance of polymer composites.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₀O₂Si | [2][4] |
| Molecular Weight | 272.41 g/mol | |
| Appearance | Colorless to yellowish transparent liquid | [4][5] |
| Density | 1.033 g/mL at 25 °C | |
| Boiling Point | 167 °C at 15 mmHg | |
| Refractive Index | n20/D 1.525 | |
| Flash Point | 110 °C (closed cup) | |
| CAS Number | 2553-19-7 | [4] |
| Sensitivity | Moisture Sensitive | [4][5] |
Mechanism of Action: The Silanization Process
The efficacy of this compound as a coupling agent is rooted in its ability to undergo hydrolysis and condensation reactions, a process known as silanization.[6] This two-step mechanism forms a durable chemical bridge between the inorganic filler and the polymer matrix.
Step 1: Hydrolysis
The initial step involves the hydrolysis of the ethoxy groups (-OC₂H₅) on the silicon atom in the presence of water to form reactive silanol groups (-OH). This reaction is typically catalyzed by an acid or a base.[7] The presence of water is essential, and the reaction is often carried out in an alcohol-water mixture to ensure miscibility.
(C₆H₅)₂Si(OC₂H₅)₂ + 2H₂O ⇌ (C₆H₅)₂Si(OH)₂ + 2C₂H₅OH
Step 2: Condensation
The newly formed silanol groups are highly reactive and can condense in two ways:
-
Condensation with Filler Surface: The silanol groups react with the hydroxyl groups present on the surface of the inorganic filler (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Si-O-Si). This step anchors the coupling agent to the filler surface.[8]
-
Self-Condensation: The silanol groups can also react with each other to form a polysiloxane network on the filler surface. This can lead to the formation of a multilayered silane coating.
The overall process results in a filler particle coated with a layer of this compound, presenting a hydrophobic, organophilic surface to the polymer matrix.
Figure 1: General workflow for the application of this compound as a coupling agent.
Protocols for Application
The successful application of this compound requires careful control of the treatment process. The following protocols provide a detailed guide for the surface treatment of fillers and the subsequent fabrication of polymer composites.
Protocol 1: Surface Treatment of Fillers with this compound
This protocol outlines the wet treatment method for modifying the surface of inorganic fillers.
Materials:
-
Inorganic filler (e.g., silica, glass fibers)
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Reaction vessel with a stirrer
-
Oven
Procedure:
-
Pre-treatment of Filler: Dry the filler in an oven at 110-120°C for at least 2 hours to remove adsorbed moisture. This ensures the availability of surface hydroxyl groups for reaction.
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol/5% deionized water solution.
-
Slowly add this compound to the alcohol-water solution with gentle stirring. A typical concentration of the silane is 1-2% by weight of the filler.
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This acidic condition catalyzes the hydrolysis of the silane.[7]
-
Continue stirring the solution for approximately 1 hour to allow for complete hydrolysis.
-
-
Filler Treatment:
-
Add the pre-dried filler to the silane solution.
-
Stir the slurry for 2-3 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Drying and Curing:
-
Filter the treated filler from the solution and wash with ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 80-90°C for 2-4 hours to remove the solvent.
-
Finally, cure the treated filler at 110-120°C for at least 1 hour to promote the condensation reaction between the silanol groups and the filler surface, forming stable covalent bonds.
-
-
Storage: Store the surface-modified filler in a desiccator to prevent moisture absorption.
Figure 2: Step-by-step workflow for the surface treatment of fillers.
Protocol 2: Fabrication of Polymer Composites
This protocol describes the incorporation of the surface-treated filler into a polymer matrix.
Materials:
-
Surface-treated filler (from Protocol 1)
-
Polymer resin (e.g., epoxy, polypropylene)
-
Curing agent (if applicable)
-
High-shear mixer or extruder
-
Molding equipment
Procedure:
-
Compounding:
-
Melt the polymer resin in the mixer or extruder at the appropriate processing temperature.
-
Gradually add the surface-treated filler to the molten polymer under high shear to ensure uniform dispersion.[9] The loading of the filler can be varied depending on the desired properties of the composite.
-
-
Degassing: If necessary, degas the mixture under vacuum to remove any entrapped air bubbles, which can act as stress concentration points and degrade mechanical properties.
-
Molding: Transfer the composite mixture to a mold of the desired shape.
-
Curing: Cure the composite according to the polymer manufacturer's recommendations. This may involve heating at a specific temperature for a defined period.
-
Post-Curing and Characterization: After demolding, the composite may require a post-curing step to complete the cross-linking of the polymer matrix. The final composite can then be characterized for its mechanical, thermal, and morphological properties.
Expected Outcomes and Characterization
The proper application of this compound as a coupling agent is expected to yield significant improvements in the properties of the polymer composite.
Improved Mechanical Properties:
-
Increased Tensile Strength and Modulus: Enhanced interfacial adhesion allows for more effective stress transfer from the polymer matrix to the reinforcing filler.[10][11]
-
Improved Flexural Strength: The strong bond at the interface prevents delamination and cracking under bending loads.[12]
Enhanced Thermal Stability:
-
The presence of phenyl groups in this compound contributes to the thermal stability of the composite material.[3][13] Polymers with aromatic structures generally exhibit higher resistance to thermal degradation.[13]
Reduced Water Absorption:
-
The hydrophobic nature of the diphenyl groups on the silane creates a water-repellent layer at the filler-matrix interface, reducing the overall water absorption of the composite.[2]
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane coating on the filler surface.[14]
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler and to assess the thermal stability of the composite.[14][15]
-
Scanning Electron Microscopy (SEM): To visualize the filler dispersion and the quality of the interfacial adhesion in the composite.
-
Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties of the composite and to determine the effect of the coupling agent on the glass transition temperature.[16]
-
Mechanical Testing (Tensile, Flexural, Impact): To quantify the improvement in the mechanical performance of the composite.[10][12]
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazards: It may cause skin, eye, and respiratory irritation.[17][18]
-
Precautions: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from moisture, as it is moisture-sensitive.[4][5]
Conclusion
This compound is a highly effective coupling agent for improving the performance of polymer composites. Its unique chemical structure, featuring hydrolyzable ethoxy groups and stable phenyl groups, enables the formation of a strong, durable, and hydrophobic interface between inorganic fillers and organic polymer matrices. By following the detailed protocols outlined in this guide, researchers and scientists can effectively utilize this compound to develop high-performance composite materials with enhanced mechanical properties and thermal stability for a wide range of applications.
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- 8. Characterization of silane-treated hydroxyapatite powders for use as filler in biodegradable composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Filler Surface Treatment with Silane | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 10. mdpi.com [mdpi.com]
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- 16. researchgate.net [researchgate.net]
- 17. Diphenyldiethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]
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Diethoxydiphenylsilane in the preparation of solid-phase microextraction (SPME) fibers
Application Note & Protocol
Topic: High-Stability Solid-Phase Microextraction (SPME) Fiber Preparation Using a Diethoxydiphenylsilane-Based Sol-Gel Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step.[1] The performance of an SPME fiber is critically dependent on the chemical nature and morphology of its coating.[2] While traditional polymer coatings have limitations, particularly in thermal stability, the sol-gel method offers a versatile and robust route to create chemically bonded, porous, and highly stable organic-inorganic hybrid coatings.[3] This guide provides a detailed protocol for the preparation of SPME fibers using this compound as a key precursor. The incorporation of diphenyl groups into the polysiloxane network imparts exceptional thermal stability and unique selectivity, making these fibers ideal for the analysis of semi-volatile and non-volatile compounds at high desorption temperatures.
Introduction: The Power of Sol-Gel Chemistry in SPME
SPME technology simplifies sample preparation by using a coated fiber to concentrate analytes from a sample, which are then thermally desorbed into a gas chromatograph (GC) or eluted into a high-performance liquid chromatograph (HPLC). The coating is the heart of the fiber, governing its selectivity, extraction capacity, and overall robustness.
The sol-gel process is a "bottom-up" chemical synthesis method for creating inorganic or hybrid organic-inorganic networks from molecular precursors.[4][5] For SPME fiber preparation, this involves the hydrolysis and condensation of alkoxysilane precursors directly on the surface of a fused-silica fiber.
Key Reactions in Sol-Gel Chemistry:
-
Hydrolysis: Alkoxy groups (-OR) of the silane precursor are replaced with hydroxyl groups (-OH) in the presence of water and a catalyst.
-
Condensation: Silanol groups (-OH) react with each other or with remaining alkoxy groups (-OR) to form stable siloxane bridges (Si-O-Si), creating a three-dimensional network.[5]
This process results in a coating that is not merely physically deposited but is covalently bonded to the silica substrate, leading to significantly enhanced mechanical, chemical, and thermal stability.[3]
Why this compound?
This compound (DEDPS) is an ideal precursor for creating high-performance SPME coatings for several reasons:
-
Exceptional Thermal Stability: The phenyl groups integrated into the polysiloxane backbone are sterically bulky and rigid, significantly increasing the thermal decomposition temperature of the coating. Fibers based on this compound have demonstrated stability at temperatures as high as 400°C.[6]
-
Unique Selectivity: The aromatic phenyl groups offer strong π-π interactions, enhancing the extraction of analytes with aromatic rings, such as polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and various pharmaceuticals.
-
Enhanced Porosity and Surface Area: The sol-gel process creates a porous structure, which increases the surface area available for analyte interaction, leading to higher extraction efficiency and faster equilibration times compared to non-porous coatings.[3]
Sol-Gel Synthesis Workflow
The diagram below illustrates the fundamental transformation from molecular precursors to a stable, functional coating on the SPME fiber.
Caption: Workflow of the sol-gel process for SPME fiber preparation.
Protocol: Preparation of DEDPS-Based SPME Fibers
This protocol details the step-by-step methodology for creating robust and high-performance SPME fibers.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Supplier |
| Fused-silica fiber (100 µm OD) | Fiber substrate | Polymicro Technologies |
| This compound (DEDPS) | Primary sol-gel precursor | Sigma-Aldrich |
| Hydroxy-terminated Polydimethylsiloxane (PDMS-OH) | Co-precursor (optional, for flexibility) | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA), 99% | Sol-gel catalyst | Sigma-Aldrich |
| Ethanol, 200 Proof | Solvent | Decon Labs |
| Dichloromethane | Cleaning solvent | Fisher Scientific |
| Deionized Water (18 MΩ·cm) | Hydrolysis reagent | Millipore System |
| Sodium Hydroxide (NaOH) | Pre-treatment reagent | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Neutralization reagent | Fisher Scientific |
Step 1: Fused-Silica Fiber Pre-treatment
Causality: Proper pre-treatment is critical to remove the protective polyimide coating and activate the silica surface by creating silanol (Si-OH) groups. These groups serve as anchor points for the sol-gel coating to ensure covalent bonding.
-
Remove Polyimide: Carefully burn off ~2 cm of the polyimide coating from one end of a fused-silica fiber using a flame (e.g., a lighter or alcohol lamp). The coating will turn black and flake off.
-
Clean the Surface: Wipe the exposed silica gently with a lint-free tissue soaked in dichloromethane to remove any soot.
-
Surface Activation:
-
Immerse the exposed fiber tip in a 1 M NaOH solution for 20 minutes to etch the surface and generate silanol groups.
-
Rinse the fiber thoroughly by dipping it in deionized water.
-
Neutralize the fiber by dipping it in a 0.1 M HCl solution for 10 minutes.
-
Perform a final rinse with deionized water and then with ethanol.
-
-
Dry: Dry the pre-treated fiber in an oven at 120°C for at least 1 hour before coating.
Step 2: Preparation of the Sol-Gel Solution
Causality: The molar ratio of precursor, water, and catalyst dictates the kinetics of hydrolysis and condensation, which in turn determines the final structure (e.g., porosity, cross-linking density) of the coating. TFA is an effective acid catalyst for these reactions.[7]
-
In a clean 2 mL glass vial, combine the components in the following order, vortexing for 30 seconds after each addition:
-
200 µL Ethanol (Solvent)
-
100 µL this compound (Precursor)
-
50 µL Deionized Water
-
10 µL Trifluoroacetic Acid (Catalyst)
-
-
After all components are added, vortex the mixture for 5 minutes.
-
Centrifuge the sol solution at 10,000 rpm for 5 minutes to remove any precipitated silica particles. The clear supernatant is now ready for the coating procedure.
Step 3: Fiber Coating Procedure
Causality: A controlled, steady withdrawal speed from the sol solution is essential for creating a uniform and reproducible coating thickness.
-
Mount the pre-treated fiber in a holder or clamp.
-
Dip the exposed 2 cm tip of the fiber into the prepared sol solution, holding it there for 30 minutes.
-
Withdraw the fiber from the solution at a slow and constant rate (e.g., 20 cm/min). A motorized dip-coater is recommended for optimal reproducibility.
-
Allow the coated fiber to air-dry (gel) in a vertical position for 30 minutes.
Step 4: Aging and Thermal Conditioning
Causality: Aging allows the condensation reactions to continue, strengthening the gel network. Thermal conditioning removes residual solvent and organic byproducts and completes the cross-linking, resulting in a stable, inert coating.
-
Aging: Place the coated fiber in a desiccator at room temperature for at least 24 hours.
-
Thermal Conditioning:
-
Install the fiber in an SPME holder.
-
Insert the fiber into the injection port of a GC with a continuous flow of inert gas (e.g., helium or nitrogen).
-
Condition the fiber by following a temperature program:
-
Hold at 80°C for 10 min.
-
Ramp to 350°C at 10°C/min.
-
Hold at 350°C for 2 hours.
-
-
-
After conditioning, the fiber is ready for characterization and use.
Fiber Characterization & Performance
A self-validating protocol requires confirmation of the fiber's physical and performance characteristics.
-
Scanning Electron Microscopy (SEM): Used to visually inspect the coating's surface morphology, thickness, and porosity. A successful coating appears uniform and crack-free.
-
Thermogravimetric Analysis (TGA): Determines the maximum operating temperature of the fiber by measuring weight loss as a function of temperature. DEDPS-based fibers are expected to be stable above 350°C.
-
Performance Evaluation: The fiber's extraction efficiency should be tested using a standard mixture of relevant analytes (e.g., PAHs). Key metrics include analyte recovery, linearity, and reproducibility (RSD%).
Comparative Performance Characteristics
| Parameter | DEDPS Sol-Gel Fiber | Commercial PDMS Fiber | Justification / Reference |
| Max. Temperature | >350°C (up to 400°C) | ~280°C | Phenyl groups enhance thermal stability.[6] |
| pH Resistance | 2 - 10 | 3 - 9 | Covalent bonding to silica provides enhanced chemical inertness.[6] |
| Solvent Stability | High (resists swelling) | Swells in non-polar solvents | Cross-linked inorganic-organic network is more rigid. |
| Selectivity | Aromatic compounds (π-π interactions) | Non-polar compounds (van der Waals forces) | Phenyl groups provide specific interactions.[8] |
| Mechanical Stability | High | Moderate | Direct chemical bonding prevents coating bleed or stripping.[3] |
Application Protocol: HS-SPME-GC-MS of PAHs in Water
This protocol demonstrates the use of the prepared DEDPS fiber for a common environmental analysis.
SPME Experimental Workflow
Caption: General workflow for HS-SPME-GC-MS analysis.
-
Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add 3 g of NaCl (salting-out effect enhances analyte partitioning into the headspace).[9] Spike with an internal standard. Seal the vial with a PTFE-faced septum.
-
Extraction:
-
Place the vial in a heating block or water bath set to 80°C with magnetic stirring. Allow the sample to equilibrate for 10 minutes.
-
Expose the conditioned DEDPS-SPME fiber to the headspace above the sample for 30 minutes.
-
-
Desorption and Analysis:
-
Immediately retract the fiber and insert it into the GC injection port, which is held at 300°C.
-
Desorb for 5 minutes in splitless mode to transfer the analytes to the GC column.
-
Start the GC-MS analysis.
-
GC-MS Parameters
| Parameter | Setting |
| Instrument | Agilent 7890B GC / 5977A MS or equivalent |
| Injection Port | 300°C, Splitless mode (5 min) |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 60°C (hold 2 min), ramp to 310°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| MS Source | 230°C |
| MS Quadrupole | 150°C |
| Scan Range | 50-500 amu |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Brittle/Flaky Coating | Incomplete hydrolysis/condensation; withdrawal speed too fast. | Increase aging time; ensure correct sol-gel component ratios; use a slower, more controlled withdrawal speed. |
| Low Analyte Recovery | Insufficient extraction time/temperature; coating too thin. | Optimize SPME parameters (time, temp, agitation); apply a second coating layer to the fiber. |
| Peak Carryover | Incomplete desorption. | Increase desorption time and/or temperature. The high thermal stability of the DEDPS fiber allows for aggressive desorption conditions. |
| Poor Reproducibility | Inconsistent coating thickness; variable extraction conditions. | Use a dip-coater for consistent coating; precisely control all SPME parameters (time, temperature, stirring rate, fiber depth). |
Conclusion
The sol-gel synthesis route using this compound provides a powerful and reproducible method for creating SPME fibers with superior performance characteristics. The resulting fibers offer exceptional thermal stability, making them suitable for a wider range of analytes, including semi-volatile compounds that require high desorption temperatures. The unique selectivity imparted by the phenyl groups, combined with the high surface area of the sol-gel structure, leads to excellent extraction efficiencies. This protocol provides a robust framework for researchers to fabricate their own high-performance SPME fibers tailored for demanding analytical challenges in pharmaceutical, environmental, and clinical research.
References
-
Chong, S. L., Wang, D., Hayes, J. D., Wilking, B. W., Malik, A. (1997). Sol-gel coating technology for the preparation of solid-phase microextraction fibers of enhanced thermal stability. Analytical Chemistry, 69(19), 3889-3898. [Link]
-
LCGC International. (2003). Sol-Gel Coatings for SPME. LCGC International, 16(6). [Link]
-
Musteata, F. M. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Horticulturae, 8(7), 629. [Link]
- Aulakh, J. S., Malik, A. K. (2005). A review on solid phase microextraction-applications and achievements. Critical Reviews in Analytical Chemistry, 35(1), 71-85.
-
Vas, G., & Vékey, K. (2004). Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. Journal of Mass Spectrometry, 39(3), 233–254. [Link]
-
Laily, N., et al. (2015). OPTIMIZATION OF SOL-GEL HYBRID MEDIATED HOLLOW FIBER-SOLID PHASE MICROEXTRACTION FOR THE ANALYSIS OF SELECTED ALDEHYDES. Malaysian Journal of Analytical Sciences, 19(5), 987-995. [Link]
-
Mhdi, B. R., et al. (2013). Synthesis a Sol-Gel for Chemical Fiber Sensor. International Journal of Advances in Applied Sciences (IJAAS), 2(1), 21-26. [Link]
-
Reyes-Gallardo, E. M., et al. (2023). Applications of Nanomaterial Coatings in Solid-Phase Microextraction (SPME). Applied Sciences, 13(24), 13088. [Link]
-
ResearchGate. SPME Commercial Devices and Fibre Coatings. [Link]
-
Agilent Technologies. Solid Phase Microextraction Fundamentals. [Link]
-
Zhang, X., et al. (2013). Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. TrAC Trends in Analytical Chemistry, 49, 68-80. [Link]
-
Polish Journal of Food and Nutrition Sciences. (2007). application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). [Link]
-
PubMed. Preparation and characterization of porous silica-coated multifibers for solid-phase microextraction. [Link]
-
Loy, D. A., et al. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]
-
Schubert, U., & Hüsing, N. (2012). Part One Sol–Gel Chemistry and Methods. In Synthesis of Inorganic Materials (pp. 1-48). Wiley-VCH. [Link]
-
Ceriotti, L., et al. (2001). Utilization of the sol±gel technique for the development of novel stationary phases for capillary electrochromatography on a chip. Journal of Chromatography A, 936(1-2), 129-136. [Link]
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- 4. ijaas.iaescore.com [ijaas.iaescore.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
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- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols: Crosslinking of Silicone Elastomers with Diethoxydiphenylsilane
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Diethoxydiphenylsilane (DEDPS) as a crosslinking agent and modifier for silicone elastomers. It details the underlying chemical mechanisms, presents step-by-step protocols for both room-temperature and heat-cured systems, and discusses the expected properties of the resulting materials. The guide is structured to provide not only procedural instructions but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Role of Phenyl-Functional Crosslinkers in Silicone Elastomers
Silicone elastomers, primarily based on polydimethylsiloxane (PDMS), are renowned for their exceptional thermal stability, biocompatibility, chemical inertness, and flexibility over a wide temperature range.[1] These properties are contingent upon the transformation of linear or branched polysiloxane chains into a three-dimensional network via a process known as crosslinking or curing.[2][3] Common industrial crosslinking methods include platinum-catalyzed hydrosilylation and peroxide-initiated free-radical reactions.[2][4][5][6][7]
An alternative and highly versatile method is condensation curing, which relies on the reaction of hydroxyl-terminated polymers with reactive silanes.[3][8] This guide focuses on the specific use of this compound (Ph₂Si(OEt)₂) as a key component in condensation cure systems. DEDPS serves a dual purpose:
-
Crosslinking: The ethoxy groups are hydrolytically unstable and react to form siloxane (Si-O-Si) bridges, creating the elastomeric network.
-
Modification: The incorporation of rigid phenyl groups directly into the polymer backbone at the crosslink sites significantly enhances the thermal stability and modifies the mechanical and optical properties of the final elastomer.[9][10]
These phenyl-modified silicones are of particular interest in high-performance applications, including advanced sealing, biomedical devices, and as materials for high-temperature environments.[9][11][12]
Mechanism of Crosslinking: Hydrolysis and Condensation
The crosslinking process using this compound is a classic example of a condensation reaction, which proceeds in two fundamental steps: hydrolysis and condensation.[13][14][15] This reaction is typically catalyzed by organotin compounds (e.g., Dibutyltin dilaurate) or can be promoted by adjusting pH.[16][17]
-
Hydrolysis: In the presence of atmospheric or added water, the ethoxy groups (-OEt) on the DEDPS molecule are hydrolyzed to form reactive silanol groups (-OH) and ethanol as a byproduct.
-
Ph₂Si(OEt)₂ + 2H₂O → Ph₂Si(OH)₂ + 2EtOH
-
-
Condensation: The newly formed diphenylsilanediol can then react with the terminal hydroxyl groups of two separate hydroxyl-terminated polysiloxane chains. This condensation reaction forms stable siloxane crosslinks and releases water, which can then participate in further hydrolysis reactions.
The result is a stable, covalently crosslinked network where the diphenylsilane moiety acts as a bridging point.
Caption: The two-step hydrolysis and condensation mechanism for crosslinking silicone elastomers with this compound.
Expected Properties of DEDPS-Crosslinked Elastomers
The introduction of diphenylsilane crosslinks imparts distinct properties compared to standard silicone elastomers. The bulky, rigid phenyl groups restrict the mobility of the polysiloxane chains and increase the refractive index.
| Property | Standard PDMS Elastomer | DEDPS-Crosslinked PDMS Elastomer | Rationale & Reference |
| Thermal Stability | Good (Approx. 200-250°C) | Excellent (Can exceed 300°C) | Phenyl groups increase the energy required to break Si-O bonds and inhibit depolymerization.[9][10] |
| Mechanical Strength | Moderate | Increased Hardness and Modulus | The rigid crosslink points reduce chain flexibility, leading to a stiffer material. |
| Elongation at Break | High | Reduced | Increased stiffness from the phenyl groups typically leads to lower ultimate elongation. |
| Swellability in Solvents | High | Lower | A potentially denser crosslink network and different polymer-solvent interactions can reduce swelling. |
| Refractive Index | ~1.40 | >1.45 | Phenyl groups have a higher refractive index than methyl groups. |
| Biocompatibility | Excellent | Generally Good | Silicones are known for their biocompatibility, making them suitable for many medical applications.[1][11][12] |
Experimental Protocols
The following protocols provide a framework for preparing DEDPS-crosslinked elastomers. Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Two-Part Room-Temperature Vulcanizing (RTV-2) System
This protocol is designed for applications where curing at ambient temperature is required, such as in-situ gasketing, mold making, or encapsulating sensitive electronic components.[8][16][17][18]
Materials:
-
Part A (Base Polymer): α,ω-Hydroxyl-terminated polydimethylsiloxane (Viscosity: 1,000-20,000 cSt).
-
Part B (Curing Agent): this compound (DEDPS), Dibutyltin dilaurate (DBTDL) catalyst.
-
Optional: Fumed silica (for reinforcement), Toluene (for dilution).
Step-by-Step Procedure:
-
Prepare Part A (Base):
-
To a disposable mixing cup, add 100 parts by weight of the hydroxyl-terminated PDMS.
-
If reinforcement is desired, slowly add 5-15 parts by weight of fumed silica while mixing vigorously until a homogenous paste is formed. This step may require a planetary mixer or high-shear mixer for proper dispersion.
-
-
Prepare Part B (Curing Agent):
-
In a separate, dry container, prepare the curing agent mixture. For every 100 parts of Part A, combine 5-10 parts by weight of DEDPS with 0.1-0.5 parts by weight of DBTDL.
-
Causality Note: The ratio of DEDPS to PDMS dictates the crosslink density. Higher DEDPS content leads to a harder, more densely crosslinked elastomer. The catalyst concentration controls the cure speed.
-
-
Mixing:
-
Add the entirety of Part B to Part A.
-
Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure homogeneity. Incomplete mixing is a primary cause of curing failure.
-
-
Degassing:
-
Place the mixed formulation in a vacuum chamber at 28-29 inHg vacuum.
-
The mixture will expand as bubbles form and then collapse. Continue vacuum until bubbling subsides (typically 5-10 minutes). This step is critical to remove trapped air and prevent voids in the final product.
-
-
Curing:
-
Pour the degassed mixture into the desired mold or onto the substrate.
-
Allow to cure at room temperature (20-25°C) and controlled humidity (~50% RH). The material will become tack-free in 1-4 hours and achieve full cure in 24-48 hours.
-
Protocol 2: Heat-Cured High-Performance Elastomer
This protocol uses thermal energy to accelerate the condensation reaction, resulting in a highly stable elastomer suitable for demanding applications.
Materials:
-
α,ω-Hydroxyl-terminated polydimethylsiloxane (Viscosity: 10,000-50,000 cSt).
-
This compound (DEDPS).
-
Condensation Catalyst: Tin(II) octoate or Titanium alkoxide.
-
Reinforcing Filler: Fumed silica or precipitated silica.
Step-by-Step Procedure:
-
Compounding:
-
In a two-roll mill or a suitable high-shear mixer, combine 100 parts by weight of hydroxyl-terminated PDMS with 15-30 parts of reinforcing filler. Mill until the filler is fully incorporated and no white streaks are visible.
-
Experience Note: This "freshening" of the polymer base is crucial for achieving optimal mechanical properties.
-
-
Addition of Crosslinker and Catalyst:
-
While continuing to mix, add 5-15 parts by weight of DEDPS.
-
Finally, add 0.2-1.0 parts by weight of the heat-activated catalyst. Mix for an additional 5-10 minutes to ensure complete dispersion.
-
-
Molding and Curing:
-
Press the compounded material into a pre-heated mold.
-
Cure in a heated press at 150-175°C for 10-20 minutes. The exact time and temperature will depend on the part thickness and catalyst choice.
-
-
Post-Curing:
-
Remove the elastomer from the mold and place it in a programmable oven for post-curing.
-
A typical post-cure cycle is 4 hours at 200°C.
-
Causality Note: Post-curing is essential to complete the crosslinking reaction and remove volatile byproducts (like residual ethanol and water), which stabilizes the material's mechanical and thermal properties.
-
Sources
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Surface functionalization of nanoparticles with Diethoxydiphenylsilane
Application Note & Protocol Guide
Topic: Surface Functionalization of Nanoparticles with Diethoxydiphenylsilane
Audience: Researchers, scientists, and drug development professionals.
Guiding Principles: The Rationale for Surface Functionalization
The utility of a nanoparticle is often dictated not by its core composition alone, but by its interface with the surrounding environment. Unmodified nanoparticles, particularly metal oxides, possess hydrophilic surfaces rich in hydroxyl groups, leading to poor dispersion in non-polar solvents and polymer matrices, and can trigger non-specific biological interactions.[1] Surface functionalization addresses these limitations, tailoring the nanoparticle's surface chemistry to achieve desired properties such as enhanced stability, biocompatibility, and targeted interactions.[2][3][4]
This compound ((C₆H₅)₂Si(OC₂H₅)₂) is a particularly effective surface modification agent. Its two phenyl groups introduce significant steric bulk and hydrophobicity, creating a robust organic layer that prevents nanoparticle agglomeration and dramatically alters surface wettability. The diethoxy functionality provides the reactive sites for covalent attachment to the nanoparticle surface, ensuring a stable and durable coating. This guide provides the fundamental chemistry, a detailed experimental protocol, and validation techniques for this functionalization process.
The Silanization Mechanism: A Two-Step Covalent Anchoring Process
The covalent attachment of this compound to a nanoparticle surface is a robust process governed by two primary chemical reactions: hydrolysis and condensation.[5][6][7] This process is most effective on surfaces bearing hydroxyl (-OH) groups, such as silica, titania, and other metal oxides.
-
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OC₂H₅) on the silane molecule in the presence of water to form reactive silanol groups (-OH). This reaction can be catalyzed by either acid or base and releases ethanol as a byproduct.[6] Even trace amounts of water, present on the nanoparticle surface or in the solvent, are often sufficient to initiate this step.
-
Condensation: The newly formed silanol groups on the this compound molecule are highly reactive. They readily condense with the hydroxyl groups on the nanoparticle surface, forming stable, covalent siloxane (Si-O-Si) bonds.[8] Additionally, hydrolyzed silane molecules can self-condense with each other, leading to the formation of a thin, cross-linked polysiloxane network on the particle surface.[6]
The diagram below illustrates this fundamental chemical pathway.
Caption: Reaction mechanism of this compound functionalization.
Detailed Experimental Protocol
This protocol provides a generalized method for the surface functionalization of silica or metal oxide nanoparticles. Optimization of reactant concentrations and reaction times may be necessary depending on the specific nanoparticle type, size, and surface area.
Materials and Reagents
| Reagent / Material | Grade | Recommended Supplier | Notes |
| Nanoparticles (e.g., SiO₂, TiO₂) | Synthesis Grade | N/A | Must have surface hydroxyl groups. |
| This compound (DEDPS) | ≥97% Purity | Sigma-Aldrich, Gelest | Store under inert gas; sensitive to moisture. |
| Toluene or Absolute Ethanol | Anhydrous, ≥99.8% | Standard Suppliers | Toluene is preferred for its high boiling point and azeotropic removal of water. |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | Standard Suppliers | For surface pre-treatment (optional but recommended). |
| Deionized (DI) Water | 18.2 MΩ·cm | N/A | For washing steps. |
| Nitrogen or Argon Gas | High Purity | N/A | To create an inert reaction atmosphere. |
Experimental Workflow
The overall process involves three key stages: surface preparation, the silanization reaction, and purification of the final product.
Caption: Step-by-step experimental workflow for nanoparticle functionalization.
Step-by-Step Methodology
Step 1: Nanoparticle Surface Pre-treatment (Activation)
-
Rationale: To ensure a high density of hydroxyl groups on the nanoparticle surface, which are the reactive sites for silanization.
-
Disperse 1 gram of nanoparticles in 100 mL of a 1M HCl solution.
-
Stir the suspension vigorously for 1-2 hours at room temperature.
-
Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Discard the supernatant and wash the nanoparticle pellet repeatedly with DI water until the pH of the supernatant is neutral (~7).
-
Dry the activated nanoparticles in a vacuum oven overnight at 120°C.
Step 2: Silanization Reaction
-
Rationale: Covalent attachment of the silane to the activated nanoparticle surface under controlled conditions to prevent unwanted side reactions.
-
Transfer 500 mg of the dried, activated nanoparticles to a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add 100 mL of anhydrous toluene to the flask.
-
Disperse the nanoparticles thoroughly using an ultrasonic bath for 15-20 minutes to break up any aggregates.
-
Begin stirring and purge the flask with nitrogen or argon gas for 15 minutes to create an inert atmosphere.
-
Using a syringe, add this compound to the suspension. A typical starting point is a 5-10% weight ratio of silane to nanoparticles (e.g., 25-50 mg of DEDPS for 500 mg of NPs).
-
Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 4-6 hours under a continuous inert gas flow.
Step 3: Purification
-
Rationale: To remove unreacted silane, byproducts (ethanol), and any self-condensed polysiloxane that is not bound to the nanoparticles.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the suspension to centrifuge tubes and pellet the functionalized nanoparticles by centrifugation.
-
Discard the supernatant.
-
Add fresh anhydrous toluene, redisperse the pellet thoroughly (vortexing and sonication), and centrifuge again.
-
Repeat this washing step at least three times to ensure complete removal of impurities.
-
After the final wash, dry the purified functionalized nanoparticles under vacuum at 60-80°C overnight.
Validation and Characterization
Verifying the success of the surface functionalization is a critical step. A combination of techniques should be employed to confirm the presence of the organic coating and assess its impact on the nanoparticle's properties.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| FT-IR Spectroscopy | To identify characteristic chemical bonds of the grafted silane. | Appearance of new peaks corresponding to the phenyl groups: aromatic C-H stretching (~3050-3100 cm⁻¹) and C=C ring stretching (~1430 and 1590 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To quantify the mass of the organic coating on the nanoparticle surface.[9] | A distinct weight loss step between 200°C and 600°C, corresponding to the thermal decomposition of the grafted diphenylsilane layer. |
| Dynamic Light Scattering (DLS) | To measure the change in hydrodynamic diameter.[10] | An increase in the average hydrodynamic diameter compared to the unmodified nanoparticles, indicating the presence of a surface layer. |
| Contact Angle Measurement | To assess the change in surface wettability. | A significant increase in the water contact angle on a film of the nanoparticles, confirming a transition from a hydrophilic to a hydrophobic surface. |
| Transmission Electron Microscopy (TEM) | To visualize nanoparticle morphology and dispersion.[11] | Confirmation that the primary nanoparticle morphology is retained and that the functionalization protocol has not induced irreversible aggregation. |
Applications and Further Considerations
Nanoparticles functionalized with this compound exhibit markedly different properties from their unmodified counterparts:
-
Enhanced Dispersion: The hydrophobic phenyl groups allow for stable dispersion in non-polar organic solvents (e.g., toluene, chloroform) and polymer matrices like polystyrene and silicones, which is crucial for the development of advanced nanocomposites.[3]
-
Biocompatibility and Drug Delivery: The organic coating can act as a barrier, potentially reducing the cytotoxicity of the core nanoparticle material.[12] The phenyl groups also provide a platform for loading hydrophobic drugs through non-covalent interactions.[13][14]
-
Chromatography: Functionalized silica nanoparticles can be used as stationary phases in reversed-phase chromatography, where the phenyl groups provide unique selectivity for separating aromatic compounds.
Researchers should consider that the density of the silane coating can be tuned by adjusting the concentration of this compound and the reaction time. A higher density coating will impart greater hydrophobicity but may not be desirable for all applications.
References
- Surface functionalization-dependent localization and affinity of SiO2 nanoparticles within the biofilm EPS matrix. (n.d.). PubMed Central.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
- Mout, R., Moyano, D. F., Rana, S., & Rotello, V. M. (2012). Surface functionalization of nanoparticles for nanomedicine. Chemical Society Reviews.
- American Scientific Publishers. (n.d.). Synthesis, Functionalization and Surface Treatment of Nanoparticles.
- Liberman, A., Mendez, N., Trogler, W. C., & Kummel, A. C. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. NIH Public Access.
- Surface functionalization of nanoparticles for nanomedicine. (2012). RSC Publishing.
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). ResearchGate.
- Fang, R. H., Kroll, A. V., Gao, W., & Zhang, L. (2017). Biointerfacing and Applications of Cell Membrane-Coated Nanoparticles. NIH Public Access.
- Anto, C., Kulanthaivel, S., et al. (2020). Nanoparticles Coated with Cell Membranes for Biomedical Applications. PubMed Central.
- A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. (n.d.). NIH Public Access.
- The Chemistry of Triethoxysilane Hydrolysis and Condensation. (n.d.). Benchchem.
- Sato, Y., Sugimoto, A., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Springer Nature.
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). MDPI.
- Sato, Y., Sugimoto, A., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate.
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- 14. Nanoparticles Coated with Cell Membranes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Diethoxydiphenylsilane-Based Hybrid Organic-Inorganic Materials
For Distribution To: Researchers, scientists, and drug development professionals engaged in advanced materials science.
Abstract
This document provides a comprehensive technical guide on the preparation of hybrid organic-inorganic materials using diethoxydiphenylsilane as a key precursor. These materials synergistically combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., thermal stability, rigidity), making them highly attractive for a range of advanced applications.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles of the sol-gel process, the specific role of the diphenylsilane moiety, and the causal relationships between reaction parameters and final material properties. Detailed, field-tested protocols for both direct polymerization and co-condensation reactions are provided, alongside methodologies for material characterization.
Introduction: The Rationale for this compound in Hybrid Materials
Hybrid organic-inorganic materials represent a frontier in materials science, offering tunable properties not achievable by either component alone. The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of these materials at low temperatures, preserving the integrity of the organic components.[3][4][5]
This compound, (C₆H₅)₂Si(OC₂H₅)₂, is a difunctional organosilane precursor of significant interest. Its value lies in the two non-hydrolyzable phenyl groups (C₆H₅) covalently bonded to the silicon atom. These groups impart specific, desirable characteristics to the final material:
-
Enhanced Thermal Stability: The rigid phenyl groups can increase the degradation temperature of the resulting polysiloxane network compared to materials derived from purely aliphatic silanes.[6]
-
Hydrophobicity: The non-polar nature of the phenyl rings creates surfaces that repel water, a critical feature for protective coatings and membranes.[7]
-
Tunable Optical Properties: The incorporation of aromatic rings can modify the refractive index of the material, an important consideration for optical and optoelectronic applications.[1][8]
-
Controlled Network Formation: As a difunctional precursor with only two hydrolyzable ethoxy groups, this compound tends to form linear or cyclic polysiloxane chains, rather than the highly cross-linked three-dimensional networks typical of tetra-functional precursors like tetraethoxysilane (TEOS).[9] This structural difference is key to creating materials with greater flexibility.
The Sol-Gel Process: Mechanistic Insights
The synthesis of these hybrid materials is governed by the sol-gel process, which transforms a solution of molecular precursors (the "sol") into a solid, integrated network (the "gel").[5] This transformation is driven by two fundamental, often simultaneous, chemical reactions: hydrolysis and condensation.[10][11]
2.1. Hydrolysis The initial step is the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol groups (Si-OH) and ethanol as a byproduct. This reaction is typically catalyzed by an acid or a base.
-
Reaction: (C₆H₅)₂Si(OC₂H₅)₂ + 2H₂O ⇌ (C₆H₅)₂Si(OH)₂ + 2CH₃CH₂OH
2.2. Condensation The newly formed silanol groups are highly reactive and condense with each other (or with remaining ethoxy groups) to form stable siloxane bonds (Si-O-Si), which constitute the inorganic backbone of the material. Water or ethanol is eliminated during this step.
-
Water Condensation: (C₆H₅)₂Si(OH)₂ + (HO)₂Si(C₆H₅)₂ → (C₆H₅)₂(HO)Si-O-Si(OH)(C₆H₅)₂ + H₂O
-
Alcohol Condensation: (C₆H₅)₂Si(OH)₂ + (C₂H₅O)₂Si(C₆H₅)₂ → (C₆H₅)₂(HO)Si-O-Si(OC₂H₅)(C₆H₅)₂ + CH₃CH₂OH
The reaction conditions, particularly the pH, profoundly influence the kinetics of these reactions and, consequently, the final structure of the gel.[10]
-
Acid Catalysis (pH < 7): Promotes rapid hydrolysis but slower condensation, leading to the formation of weakly branched, polymer-like networks.
-
Base Catalysis (pH > 7): Results in slower hydrolysis but accelerates the condensation step, favoring the growth of more highly branched, colloidal-like particles.[10]
Caption: Sol-Gel reaction pathway for this compound.
Experimental Protocols
Safety Precaution: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.
Protocol 1: Synthesis of Linear Polydiphenylsiloxane
This protocol details the synthesis of a primarily linear hybrid material using only this compound. The resulting material is often a viscous liquid or a soft, flexible gel.
3.1. Materials and Reagents
-
This compound (DEDPS), 97% (e.g., Sigma-Aldrich Cat. No. 2553-19-7)
-
Ethanol (200 proof, anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M solution (Acid Catalyst)
-
Ammonium Hydroxide (NH₄OH), 0.1 M solution (Base Catalyst)
-
Glass reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
Drying oven
3.2. Step-by-Step Methodology
-
Solution Preparation: In a clean, dry reaction vessel, combine 10 mL of this compound with 20 mL of ethanol. Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Causality: Ethanol acts as a co-solvent to ensure that the non-polar silane and polar water are miscible.
-
Initiation of Hydrolysis: While stirring, add a mixture of 2.5 mL of deionized water and 0.5 mL of 0.1 M HCl (for acid catalysis). The molar ratio of water to silane is a critical parameter; here it is approximately 4:1. Causality: The acid catalyst protonates the ethoxy groups, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water, thus speeding up hydrolysis.[11]
-
Condensation and Gelation: Cover the reaction vessel (e.g., with paraffin film pierced with a few small holes to allow for slow evaporation) and continue stirring at room temperature. The solution will gradually increase in viscosity. Gelation time can vary from hours to days depending on conditions. Causality: As silanols form, they begin to condense, building the Si-O-Si backbone and increasing the molecular weight, which manifests as increased viscosity.
-
Aging: Once the solution has gelled (i.e., it no longer flows when the vessel is tilted), allow the gel to age undisturbed in the covered vessel for 24-48 hours. Causality: Aging strengthens the siloxane network through continued condensation reactions and structural rearrangement.
-
Drying: Remove the cover and place the gel in a drying oven at 60-70°C. Dry until all solvent has evaporated and the material reaches a constant weight. This yields a xerogel. Causality: Slow, controlled drying is crucial to minimize cracking and shrinkage caused by capillary stresses as the solvent evaporates.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of a Cross-Linked Diphenylsiloxane-Silica Hybrid
This protocol creates a more rigid, cross-linked material by co-condensing this compound (a network former) with tetraethoxysilane (TEOS, a network cross-linker).
3.3. Additional Materials
-
Tetraethoxysilane (TEOS), 98%
3.4. Step-by-Step Methodology
-
Precursor Solution: In a reaction vessel, prepare a precursor mixture by combining 5 mL of this compound (DEDPS) and 5 mL of tetraethoxysilane (TEOS) with 30 mL of ethanol. Stir for 10 minutes. Causality: The ratio of DEDPS to TEOS is the primary control for the degree of cross-linking and, therefore, the final mechanical properties of the material.
-
Hydrolysis: While stirring, add a solution containing 5 mL of deionized water and 1 mL of 0.1 M HCl. Causality: Both silane precursors will undergo hydrolysis, but their reaction rates may differ. TEOS hydrolysis is well-studied and proceeds readily under these conditions.[12][13]
-
Gelation, Aging, and Drying: Follow steps 3, 4, and 5 from Protocol 1. The gelation time may be significantly shorter due to the formation of a 3D network from the TEOS component. The resulting xerogel will be more rigid and glass-like than the product from Protocol 1.
3.5. Data Presentation: Influence of Reaction Parameters
The properties of the final hybrid material are highly dependent on the synthesis parameters.
| Parameter | Variable Range | Expected Influence on Material Properties |
| DEDPS:TEOS Ratio | High DEDPS -> High TEOS | Increasing TEOS content increases cross-link density, leading to higher rigidity, hardness, and thermal stability, but decreased flexibility. |
| Water:Silane Ratio (r) | Low (r < 4) -> High (r > 4) | Low 'r' values favor condensation between partially hydrolyzed species, leading to more polymeric structures. High 'r' values drive hydrolysis to completion, often resulting in more particulate, porous structures.[10] |
| Catalyst Type | Acid (HCl) vs. Base (NH₄OH) | Acid catalysis yields linear, weakly branched polymers. Base catalysis produces more compact, highly branched, particulate clusters.[10] |
| Drying Temperature | 60°C -> 150°C | Higher temperatures accelerate drying but can increase the risk of cracking. They also promote further condensation within the gel network. |
Characterization of this compound-Based Hybrids
Validating the structure and properties of the synthesized materials is a critical step.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure. Key peaks to observe include the broad Si-O-Si stretching vibration (~1000-1100 cm⁻¹), the disappearance of Si-O-C₂H₅ bands, the presence of a broad Si-OH peak (~3400 cm⁻¹), and characteristic peaks for the Si-C₆H₅ bond.[14]
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature to determine the thermal stability of the hybrid material. The introduction of diphenylsilane units is known to improve heat resistance.[6]
-
Differential Scanning Calorimetry (DSC): Identifies thermal transitions such as the glass transition temperature (Tg), which provides insight into the material's flexibility and amorphous/crystalline nature. Phenyl groups can increase Tg compared to dimethylsiloxane counterparts.[6]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the material's surface morphology, allowing for the visualization of porosity, particle size, and overall texture.
Applications and Future Outlook
The unique combination of properties afforded by this compound-based hybrids makes them suitable for a variety of applications:
-
Protective Coatings: Their hydrophobicity and thermal stability are ideal for creating water-repellent and heat-resistant surface layers.[7][15]
-
Optoelectronics: The tunable refractive index and transparency of these materials are valuable for applications in displays, waveguides, and encapsulation of electronic components.[1][2]
-
Biomaterials: The biocompatibility of siloxane networks, combined with the ability to tune mechanical properties, opens avenues for use in drug delivery and tissue engineering.[3][16]
Future research will continue to explore the functionalization of the phenyl groups and the creation of more complex, multi-component hybrid systems to achieve even greater control over material performance for highly specialized applications.
References
- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Bae, B-S., et al. (n.d.). Sol–gel synthesized siloxane hybrid materials for display and optoelectronic applications.
- Dabrowska, A., et al. (2023). A Brief Review on Selected Applications of Hybrid Materials Based on Functionalized Cage-like Silsesquioxanes.
- Li, Y., et al. (2023). Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. Polymers (Basel).
- Wilkes, G. L., et al. (n.d.). Synthesis of Melting Gels Using Mono-Substituted and Di-Substituted Alkoxysilanes. CUNY Academic Works.
- Bach, F-W., et al. (2006). Sol-gel Coating Processes. Modern Surface Technology.
- Wikipedia. (n.d.). Sol-gel process.
- Lee, J-H., et al. (2020). Synthesis of organic-inorganic hybrid sols with nano silica particles and organoalkoxysilanes for transparent and high-thermal-resistance coating films using sol-gel reaction. Journal of Nanoscience and Nanotechnology.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sol-Gel Synthesis Using Dialkoxydialkylsilanes. BenchChem.
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2025). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units.
- Sato, Y., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace.
- Vona, D., et al. (2023). Hybrid Organic–Inorganic Materials Prepared by Sol–Gel and Sol–Gel-Coating Method for Biomedical Use: Study and Synthetic Review of Synthesis and Properties.
- Wang, Y., et al. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI.
- Gelest, Inc. (n.d.). DIPHENYLDIETHOXYSILANE.
- Sigma-Aldrich. (n.d.). This compound 97.
- Sato, Y., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
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Application Notes and Protocols: The Role of Diethoxydiphenylsilane in High-Performance Gas Chromatography Stationary Phases
Introduction: Engineering Selectivity in Gas Chromatography
In the landscape of gas chromatography (GC), the capillary column is the core of the separation process. Its internal chemistry—the stationary phase—dictates the selectivity and ultimate success of an analysis.[1][2] While many separations can be achieved based on the boiling points of analytes using non-polar phases like polydimethylsiloxane (PDMS), the analysis of complex mixtures containing aromatic or unsaturated compounds requires a more nuanced approach.[3][4] This is achieved by chemically engineering the stationary phase to introduce specific intermolecular interactions.
Diethoxydiphenylsilane is a pivotal precursor in the synthesis of high-performance stationary phases, particularly those containing diphenyl groups. These phases, most commonly 5% diphenyl / 95% dimethyl polysiloxane, offer a unique blend of low polarity with enhanced selectivity for compounds capable of π-π interactions.[3][5][6] This technical guide provides an in-depth exploration of the role of this compound, the synthesis and properties of the resulting stationary phases, and detailed protocols for their application and evaluation.
Part 1: The Chemistry of this compound as a Precursor
This compound ((C₆H₅)₂Si(OC₂H₅)₂) is an organosilane that serves as a fundamental building block for incorporating diphenyl units into a polysiloxane polymer backbone. Its utility stems from the two ethoxy groups, which are susceptible to hydrolysis, and the two phenyl groups, which are chemically stable and impart unique chromatographic properties to the final polymer.
The phenyl groups are the source of the stationary phase's enhanced selectivity. Their electron-rich π-systems can engage in π-π stacking interactions with aromatic or unsaturated analytes.[7][8] Furthermore, the presence of phenyl groups in the polysiloxane backbone increases the polymer's polarizability and thermal stability, allowing for higher maximum operating temperatures compared to standard PDMS phases.[9][10]
Part 2: Synthesis and Preparation of Diphenyl-Substituted Polysiloxane Stationary Phases
The creation of a diphenyl dimethyl polysiloxane stationary phase is a multi-step process involving the controlled co-polymerization of this compound and a dimethylsiloxane precursor (e.g., diethoxydimethylsilane).
2.1. Conceptual Synthesis Workflow
The synthesis proceeds via a hydrolysis and polycondensation reaction. The ethoxy groups on the silane precursors are hydrolyzed to form reactive silanol (Si-OH) groups. These silanols then undergo condensation to form the stable siloxane (Si-O-Si) backbone of the polymer. The ratio of this compound to the dimethyl precursor is carefully controlled to achieve the desired percentage of phenyl substitution (e.g., 5%).
After synthesis, the resulting viscous polymer gum is coated onto the inner surface of a fused-silica capillary tube. The final step involves thermal treatment to cross-link the polymer chains, creating a stable, immobilized, and solvent-rinsable stationary phase.[5][11]
Caption: Synthesis and coating workflow for a diphenyl-substituted polysiloxane GC stationary phase.
2.2. Protocol: Static Coating of a Fused-Silica Capillary Column
This protocol describes a generalized method for coating a synthesized polymer onto a pre-treated fused-silica capillary.
Materials:
-
Synthesized diphenyl dimethyl polysiloxane polymer
-
High-purity solvent (e.g., pentane or dichloromethane)
-
Pre-treated, deactivated fused-silica capillary (e.g., 30 m x 0.25 mm I.D.)
-
Nitrogen or Argon gas supply
-
Vacuum pump
-
Water bath
Procedure:
-
Prepare Coating Solution: Dissolve the polysiloxane polymer in the chosen solvent to create a dilute solution (e.g., 0.2-0.5% w/v). The exact concentration will depend on the desired film thickness.
-
Fill the Capillary: Completely fill the capillary column with the coating solution under slight nitrogen pressure.
-
Seal One End: Seal the detector end of the column, for example, by inserting it into a septum.
-
Apply Vacuum: Connect the injector end of the column to a vacuum line.
-
Solvent Evaporation: Submerge the entire column in a temperature-controlled water bath (e.g., 40 °C). The vacuum will cause the solvent to evaporate slowly from the injector end, leaving a thin, uniform film of the stationary phase on the inner wall.[12]
-
Purge the Column: Once all the solvent has evaporated, purge the column with dry nitrogen gas for several hours to remove any residual solvent.
-
Immobilization: Condition the column by slowly ramping the temperature up to its maximum isothermal limit under a carrier gas flow. This step cross-links and immobilizes the phase.[11][13]
Part 3: Chromatographic Characteristics and Performance
The incorporation of diphenyl groups via this compound imparts distinct and advantageous characteristics to the stationary phase.
3.1. Mechanism of Separation: A Dual-Mode Interaction
Separation on a diphenyl dimethyl polysiloxane column is governed by two primary interaction types:
-
Dispersive Interactions: These are van der Waals forces that occur between all analytes and the stationary phase. This is the primary mechanism for non-polar compounds, leading to separation largely based on boiling point.[5]
-
π-π Interactions: The phenyl groups on the stationary phase provide sites for specific interactions with analytes that have aromatic rings or double bonds. This provides additional retention for these compounds beyond what would be expected from their boiling points alone, enabling unique selectivity.[5][14]
Caption: Analyte interaction mechanisms with a diphenyl-substituted stationary phase.
3.2. Performance Metrics
Columns derived from this compound precursors exhibit a combination of high efficiency, excellent thermal stability, and low bleed, making them suitable for demanding applications, including GC-MS.[6]
| Performance Metric | Typical Value/Characteristic | Significance for Researchers |
| Polarity | Low-Polarity | Primarily separates by boiling point, but with unique selectivity. |
| Column Efficiency | 3500 - 4000 plates/meter[12][15] | Ensures sharp, well-resolved peaks for complex mixtures. |
| Max. Temperature | -60 °C to 320-350 °C[5][6] | Allows for the analysis of semi-volatile and high-boiling point compounds. |
| Column Bleed | Low | Provides a stable baseline, essential for trace analysis and GC-MS applications.[9] |
| Selectivity | Enhanced for aromatic and unsaturated compounds[3][14] | Enables separation of isomers and structurally similar compounds not resolvable on PDMS phases. |
3.3. Protocol: Column Quality Control using the Grob Test
The Grob test mix is a standard method for evaluating the performance of a capillary column, assessing its efficiency, inertness, and film characteristics.[14][15]
Procedure:
-
Column Installation & Conditioning: Install and condition the new column according to the manufacturer's instructions or the protocol in section 2.2. A stable baseline is critical.[13][16]
-
Injector Setup: Set the injector to split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Program: Use a standard temperature program: 40 °C (hold 2 min), then ramp at 5 °C/min to 260 °C.
-
Injection: Inject 1 µL of a standard Grob test mix.
-
Data Analysis: Evaluate the resulting chromatogram for:
-
Peak Shape of Alcohols (e.g., 1-octanol): Tailing indicates acidic activity (un-deactivated silanols).
-
Peak Shape of Amines/Anilines (e.g., 2,6-dimethylaniline): Tailing indicates basic activity.
-
Peak Shape of Aldehydes (e.g., decanal, undecanal): Good peak shape indicates high inertness.
-
Separation of Fatty Acid Methyl Esters (FAMEs): Assesses column efficiency and proper film coating.
-
Part 4: Applications and Method Development
The unique selectivity of diphenyl-substituted phases makes them exceptionally versatile. They are a column of choice for environmental analysis (pesticides, PAHs, PCBs), drug screening, and the analysis of essential oils and residual solvents.[3][6]
4.1. Protocol: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)
This protocol provides a starting point for the separation of a standard PAH mixture on a 5% diphenyl / 95% dimethyl polysiloxane column.
Instrumentation:
-
GC System: Agilent 8890 or equivalent with FID or MS detector.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film 5% diphenyl / 95% dimethyl polysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 280 °C | Ensures complete vaporization of all PAHs. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis. |
| Oven Program | 80 °C (hold 1 min), ramp 10 °C/min to 320 °C, hold 5 min. | Provides separation of lighter PAHs at the beginning and elutes heavy PAHs within a reasonable time. |
| Detector Temp (FID) | 325 °C | Prevents condensation of high-boiling point analytes. |
This method leverages the phase's high thermal stability and its affinity for aromatic compounds to achieve excellent resolution of isomeric PAHs, which is often challenging on purely non-polar columns.[14][15]
References
-
Zhao, P., Teng, S., Yu, M., Niu, N., He, X., & Wu, B. (2015). Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase. Analytical Methods, 7(4), 1333-1338. [Link]
-
Zhao, P., Teng, S., Yu, M., Niu, N., He, X., & Wu, B. (2015). Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase. OUCI. [Link]
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Zhao, P., Teng, S., Yu, M., Niu, N., He, X., & Wu, B. (2015). Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase. Analytical Methods. DOI:10.1039/C4AY01928H. [Link]
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Wang, C., et al. (2018). 1,4-Diphenyltriphenylene grafted polysiloxane as a stationary phase for gas chromatography. New Journal of Chemistry. [Link]
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Target Analysis. 5% Diphenyl 95% dimethyl polysiloxane GC-MS. [Link]
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Zhao, P., et al. (2015). Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase. ResearchGate. [Link]
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Mayer, B., et al. (2001). A new 75% diphenyl, 25% dimethyl-polysiloxane coated on fused silica capillary columns for high temperature gas chromatography. ResearchGate. [Link]
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Blomberg, L. G. (2014). Silicone Stationary Phases for Gas Chromatography. LCGC Europe. [Link]
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Mayer, B., et al. (2003). A 50% n-octylmethyl, 50% diphenyl-polysiloxane as stationary phase with unique selectivity for gas chromatography. PubMed. [Link]
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He, X., et al. (2016). A 3,4-2(trifluoromethyl phenyl)-2,5-diphenyl phenyl grafted polysiloxane as a stationary phase for gas chromatography. Analytical Methods. [Link]
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ResearchGate. New Silicon Phthalocyanine-Containing Polysiloxanes as Stationary Phases for High-Temperature Gas Chromatography Analysis. [Link]
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Wang, C., et al. (2018). 1,4-Diphenyltriphenylene grafted polysiloxane as a stationary phase for gas chromatography. ResearchGate. [Link]
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GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography. [Link]
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He, X., et al. (2016). A 3,4-2(trifluoromethyl phenyl)-2,5-diphenyl phenyl grafted polysiloxane as a stationary phase for gas chromatography. ResearchGate. [Link]
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Wang, C., et al. (2019). Nitro- and fluoro-substituted tetraphenyl–phenyl grafted polysiloxanes as stationary phase for capillary gas chromatography. New Journal of Chemistry. [Link]
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Shollenberger, D., & Cramer, H. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
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Watson, T. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]
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Sârbu, C., et al. (2019). Characterisation of Gas-Chromatographic Poly(Siloxane) Stationary Phases by Theoretical Molecular Descriptors and Prediction of McReynolds Constants. PMC - NIH. [Link]
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Henriks-Eckerman, M. L., et al. (2001). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst. [Link]
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Hashemi, P., et al. (2020). Stationary phases based on the nanoparticles for pharmaceutical and biomolecule separations. Nanochemistry Research. [Link]
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Application Notes and Protocols for Diethoxydiphenylsilane in the Formulation of Anti-Reflective Coatings
Introduction: Leveraging Phenyl-Substituted Silanes for Advanced Optical Surfaces
Anti-reflective (AR) coatings are critical components in a vast array of optical systems, from high-power lasers and solar cells to consumer eyewear and display technologies. The primary function of an AR coating is to minimize Fresnel reflection, which occurs at the interface of two materials with different refractive indices, thereby maximizing light transmission. The sol-gel process offers a versatile and cost-effective method for depositing high-quality optical coatings with precisely controlled properties.[1][2]
Traditionally, tetraethoxysilane (TEOS) has been the workhorse precursor for creating porous silica (SiO₂) AR coatings. By carefully controlling the hydrolysis and condensation reactions, a porous nanostructure can be formed, which effectively lowers the refractive index of the coating.[3][4] An ideal single-layer AR coating on a substrate like glass (n ≈ 1.5) requires a refractive index of approximately 1.22 and a thickness of a quarter of the target wavelength.[3][4]
This application note details the use of Diethoxydiphenylsilane ((C₆H₅)₂Si(OC₂H₅)₂) as a precursor for fabricating single-layer, porous anti-reflective coatings. The incorporation of two phenyl groups directly onto the silicon atom introduces unique properties to the resulting silica network. These bulky, hydrophobic groups influence the sol-gel reaction kinetics and impart enhanced environmental stability and hydrophobicity to the final coating, a desirable feature for many real-world applications.[5]
Mechanism and Theory: The Role of this compound in Sol-Gel Chemistry
The formation of a silica-based coating from an alkoxysilane precursor via the sol-gel process is governed by two fundamental reactions: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OC₂H₅) on the this compound molecule are replaced by hydroxyl groups (-OH) through the addition of water, typically in the presence of an acid or base catalyst.
-
Condensation: The resulting silanol groups (-Si-OH) react with each other or with remaining ethoxy groups to form a network of siloxane bonds (-Si-O-Si-), releasing water or ethanol as a byproduct.
The presence of the two phenyl groups on the silicon atom in this compound introduces significant steric hindrance and electronic effects compared to tetra-functional silanes like TEOS. This has a profound impact on the sol-gel process:
-
Slower Hydrolysis Rate: The bulky phenyl groups partially shield the silicon center, making it less accessible to nucleophilic attack by water. This leads to a slower rate of hydrolysis. Consequently, reaction times and catalyst concentrations may need to be adjusted to achieve the desired degree of hydrolysis.
-
Increased Hydrophobicity: The non-polar phenyl groups are inherently water-repellent. Their incorporation into the silica network results in a coating with significantly increased hydrophobicity, as indicated by a higher water contact angle. This property is advantageous for applications where resistance to moisture and environmental contaminants is crucial.
-
Modified Network Structure: The difunctional nature of the fully hydrolyzed (C₆H₅)₂Si(OH)₂ units means they act as linear chain extenders within the silicate network, as opposed to the 3D network-forming nature of hydrolyzed TEOS. This can be leveraged to control the porosity and mechanical properties of the final film.
To achieve the low refractive index required for anti-reflective properties, it is essential to create a porous film. The size and distribution of these pores are critical for minimizing light scattering and achieving high optical transparency.[6] The sol-gel process allows for precise control over porosity by manipulating parameters such as precursor concentration, water-to-silane ratio, catalyst type and concentration, and the choice of solvent.
Below is a diagram illustrating the hydrolysis and condensation pathway of this compound.
Sources
Application Notes and Protocols: Diethoxydiphenylsilane as a Protecting Group for Diols in Organic Synthesis
Introduction: The Strategic Role of the Diphenylsilylene Acetal Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Among the myriad of hydroxyl protecting groups, the diphenylsilylene acetal, formed from the reaction of a 1,2- or 1,3-diol with diethoxydiphenylsilane, offers a unique combination of stability and selective reactivity. This cyclic silyl ether is particularly valuable in the synthesis of complex molecules, such as carbohydrates and natural products, where subtle differences in reactivity must be exploited to achieve the desired chemical transformations.
The diphenylsilylene group provides robust protection under a variety of conditions, yet can be selectively cleaved or manipulated, offering a distinct advantage in orthogonal protection strategies. Its formation from this compound, a readily available and easily handled liquid reagent, presents a practical alternative to the more reactive dichlorodiphenylsilane. The ethoxy leaving groups of this compound generate ethanol as a byproduct, which is less corrosive and more easily removed than the hydrogen chloride produced when using dichlorosilanes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the protection of diols. We will delve into the mechanistic underpinnings of diphenylsilylene acetal formation and cleavage, present detailed experimental protocols, and discuss the strategic applications of this versatile protecting group.
Core Principles: Mechanism of Protection and Deprotection
The formation of the diphenylsilylene acetal is typically achieved under neutral or mildly acidic conditions. The reaction proceeds via the nucleophilic attack of the diol's hydroxyl groups on the silicon atom of this compound, with the concomitant elimination of two equivalents of ethanol. The reaction is often facilitated by a catalyst, such as a Lewis or Brønsted acid, and driven to completion by the removal of the ethanol byproduct.
Protection Mechanism:
Caption: Fluoride-Mediated Deprotection of a Diphenylsilylene Acetal.
-
Acid-Catalyzed Hydrolysis: In the presence of a protic acid and water, the diphenylsilylene acetal undergoes hydrolysis. Protonation of one of the oxygen atoms facilitates the cleavage of a silicon-oxygen bond, followed by attack of water and subsequent elimination of the diol. [1]
Caption: Acid-Catalyzed Hydrolysis of a Diphenylsilylene Acetal.
Application Notes: Strategic Considerations
The choice of this compound as a protecting group is guided by several key considerations:
-
Stability: The diphenylsilylene acetal is generally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. It is, however, labile to acidic conditions and fluoride sources. This differential stability is the cornerstone of its utility in orthogonal protection strategies.
-
Substrate Scope: This protecting group is particularly well-suited for the protection of 1,2- and 1,3-diols. Its application is widespread in carbohydrate chemistry, where the regioselective protection of specific diol pairs is often required. [2][3]* Regioselectivity: In polyol systems, such as carbohydrates, the formation of the diphenylsilylene acetal can exhibit regioselectivity, often favoring the formation of a thermodynamically more stable five- or six-membered ring.
-
Regioselective Opening: A significant advantage of the diphenylsilylene acetal is its propensity for regioselective ring-opening reactions. Treatment with organometallic reagents, such as Grignard reagents, can lead to the selective cleavage of one silicon-oxygen bond, yielding a monosilylated diol with a free hydroxyl group available for further functionalization. [4]
Experimental Protocols
The following protocols provide a starting point for the use of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Protection of a 1,2-Diol
This protocol describes a general method for the formation of a diphenylsilylene acetal from a 1,2-diol using this compound.
Materials:
-
1,2-Diol
-
This compound (1.1 equiv.)
-
Pyridine or N,N-Dimethylformamide (DMF) (anhydrous)
-
Optional: Catalytic amount of a Lewis acid (e.g., camphorsulfonic acid (CSA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Workflow Diagram:
Caption: General workflow for diol protection.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diol (1.0 equiv.).
-
Dissolve the diol in anhydrous pyridine or DMF (sufficient to make a 0.1-0.5 M solution).
-
Add this compound (1.1 equiv.) to the solution via syringe.
-
If required, add a catalytic amount of a Lewis acid (e.g., CSA, 0.05 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If pyridine is used as the solvent, it can be removed under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diphenylsilylene acetal.
| Substrate Type | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Simple 1,2-Diol | Pyridine | 25-50 | 2-6 | 85-95 |
| Carbohydrate | DMF | 60-80 | 4-12 | 70-90 |
| Hindered Diol | DMF | 80 | 12-24 | 60-80 |
Protocol 2: Deprotection of a Diphenylsilylene Acetal using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the cleavage of the diphenylsilylene acetal using a fluoride source. [5] Materials:
-
Diphenylsilylene-protected diol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 2.2 equiv.)
-
Tetrahydrofuran (THF) (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water and Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the diphenylsilylene-protected diol (1.0 equiv.) in anhydrous THF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (2.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected diol.
| Substrate Type | Temperature (°C) | Time (h) | Typical Yield (%) |
| Simple Diol | 0 to 25 | 1-3 | >90 |
| Carbohydrate | 0 to 25 | 2-6 | 80-95 |
| Base-sensitive substrate | 0 | 1-4 | 75-90 |
Protocol 3: Acid-Catalyzed Deprotection of a Diphenylsilylene Acetal
This protocol describes the hydrolysis of the diphenylsilylene acetal under acidic conditions.
Materials:
-
Diphenylsilylene-protected diol
-
Acetic acid or Hydrochloric acid (catalytic)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the diphenylsilylene-protected diol (1.0 equiv.) in a mixture of THF (or methanol) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or 10% v/v acetic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 2-8 hours).
-
Upon completion, neutralize the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected diol.
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Acid | THF/H₂O | 25 | 4-8 | 85-95 |
| HCl (cat.) | THF/H₂O | 25 | 2-4 | >90 |
| p-TsOH (cat.) | MeOH | 25 | 1-3 | >90 |
Conclusion: A Versatile Tool for Modern Organic Synthesis
This compound serves as an effective and practical reagent for the protection of diols as diphenylsilylene acetals. The resulting protecting group offers a valuable balance of stability and reactivity, enabling its strategic use in complex synthetic endeavors. The mild conditions for its introduction, coupled with the varied and selective methods for its removal, make the diphenylsilylene acetal an important tool in the arsenal of the synthetic chemist. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this protecting group strategy in research, development, and production settings.
References
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Silylene acetals from cheap reagents: synthesis and regioselective opening. Organic & Biomolecular Chemistry.
-
A Comparative Guide to Diol Protection Strategies in Organic Synthesis. Benchchem.
-
Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
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Silylene acetals from cheap reagents: synthesis and regioselective opening. Organic & Biomolecular Chemistry.
-
The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Journal of Organic Chemistry.
-
Direct-Protection-of-1-2-Diols-from-a-Diketones.pdf. ResearchGate.
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC.
-
Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. ResearchGate.
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Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. SciSpace.
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acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University.
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Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
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Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). Benchchem.
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Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC.
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Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate.
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
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1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
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Methods for protecting and deprotecting a diol group. Google Patents.
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Diol synthesis by substitution. Organic Chemistry Portal.
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Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. PMC.
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Protecting Diols. YouTube.
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DIPHENYLDIETHOXYSILANE. Gelest, Inc..
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Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... ResearchGate.
-
Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. ResearchGate.
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Application Notes & Protocols: Diethoxydiphenylsilane as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction
In the landscape of modern pharmaceutical synthesis, the strategic use of intermediates and protecting groups is paramount to achieving high yields, selectivity, and overall efficiency. Diethoxydiphenylsilane [(C₆H₅)₂Si(OC₂H₅)₂] has emerged as a versatile and valuable reagent, primarily utilized for the protection of diol functionalities, particularly catechols, which are prevalent in a wide array of biologically active natural products and their synthetic derivatives. Its ability to form a robust cyclic diphenylsilylene acetal allows for the selective masking of vicinal hydroxyl groups, enabling chemical transformations at other sites of a complex molecule. This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on its use in the preparation of flavonoid-based therapeutic agents.
The phenyl groups on the silicon atom provide steric bulk and electronic effects that influence the stability and reactivity of the resulting silyl ether, while the ethoxy groups serve as leaving groups during the protection step. This unique combination of properties makes this compound an excellent choice for the protection of catechols found in flavonoids, a class of natural compounds renowned for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]
Section 1: The Diphenylsilylene Acetal as a Protecting Group for Catechols
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis.[3] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.[4] this compound is particularly adept at protecting 1,2-diols, such as catechols, by forming a five-membered cyclic diphenylsilylene acetal.
Causality Behind the Choice of Diphenylsilylene Protection:
-
Selectivity: this compound reacts preferentially with vicinal diols over isolated hydroxyl groups, allowing for the selective protection of catechol moieties in complex polyphenolic compounds.[5][6]
-
Stability: The resulting diphenylsilylene acetal is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. This stability is crucial when performing subsequent synthetic transformations on the protected molecule.
-
Orthogonality: The diphenylsilylene protecting group can be cleaved under specific conditions that do not affect other common protecting groups, such as benzyl ethers or certain esters, thus allowing for orthogonal protection strategies in complex syntheses.[7]
-
Mild Cleavage: Deprotection can be achieved under mild conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions, which minimizes the risk of degrading sensitive functional groups elsewhere in the molecule.
Logical Relationship of Protection/Deprotection
Caption: Workflow for catechol protection and deprotection.
Section 2: Application in the Synthesis of Silibinin Analogues
Silibinin, a flavonolignan extracted from milk thistle, has shown significant promise as an anticancer agent.[8][9] However, its clinical utility is hampered by poor bioavailability. To address this, numerous synthetic analogues have been developed, often requiring the selective modification of its various hydroxyl groups. The catechol moiety in the E-ring of silibinin is a prime candidate for protection to allow for selective reactions at other positions. This compound provides an elegant solution for this synthetic challenge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2553-19-7 | [10] |
| Molecular Formula | C₁₆H₂₀O₂Si | [10] |
| Molecular Weight | 272.41 g/mol | [10] |
| Appearance | Colorless liquid | |
| Boiling Point | 167 °C at 15 mmHg | |
| Density | 1.033 g/mL at 25 °C |
Protocol 2.1: Selective Protection of the Catechol Moiety of a Silibinin Precursor
This protocol describes a general method for the selective protection of the catechol group in a silibinin precursor using this compound.
Materials:
-
Silibinin precursor (containing a catechol moiety)
-
This compound (DEDPS)
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve the silibinin precursor (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.2 eq) via syringe. Subsequently, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the diphenylsilylene-protected silibinin derivative.
Experimental Workflow for Catechol Protection
Caption: Step-by-step workflow for catechol protection.
Protocol 2.2: Characterization of the Protected Intermediate
The successful protection of the catechol moiety can be confirmed by standard spectroscopic techniques.
-
¹H NMR: Disappearance of the two catechol hydroxyl proton signals. The aromatic region will show additional signals corresponding to the phenyl groups of the protecting group.
-
¹³C NMR: Appearance of new signals in the aromatic region corresponding to the phenyl groups of the protecting group.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the diphenylsilylene-protected product.
Protocol 2.3: Deprotection of the Diphenylsilylene Acetal
This protocol describes the removal of the diphenylsilylene protecting group to regenerate the catechol functionality.
Materials:
-
Diphenylsilylene-protected silibinin derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Standard work-up and purification glassware
Procedure:
-
Reaction Setup: Dissolve the diphenylsilylene-protected compound (1.0 eq) in THF in a round-bottom flask.
-
Addition of Reagent: Cool the solution to 0 °C and add the TBAF solution (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually complete within 1-3 hours.
-
Work-up: Quench the reaction by adding a few drops of acetic acid. Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the deprotected silibinin derivative.
Section 3: Broader Applications and Future Perspectives
The utility of this compound as a protecting group for diols extends beyond flavonoid chemistry. It has been successfully employed in the synthesis of complex carbohydrates and other natural products containing vicinal diol functionalities.[11][12] The principles and protocols outlined in this guide can be adapted for the selective protection of diols in a variety of pharmaceutical intermediates.
As the demand for more complex and stereochemically defined drug molecules continues to grow, the strategic application of robust and selective protecting groups like the diphenylsilylene acetal will become increasingly important. Future research may focus on developing even milder and more selective methods for both the introduction and cleavage of this protecting group, further enhancing its utility in the synthesis of next-generation pharmaceuticals.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
- Ghanbari, R., Anwar, F., Alkharfy, K. M., Gilani, A. H., & Saari, N. (2012). Valuable nutrients and functional components in leaves, seeds, and branches of Moringa oleifera species.
- Deep, G., & Agarwal, R. (2010). Antimetastatic efficacy of silibinin: molecular mechanisms and therapeutic potential. Cancer and Metastasis Reviews, 29(3), 447–463.
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Gelest, Inc. (n.d.). Diphenyldiethoxysilane. Retrieved from [Link]
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- Codee, J. D. C., Ali, A., Overkleeft, H. S., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 178-193.
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PubChem. (n.d.). Diphenyldiethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]
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Troubleshooting & Optimization
How to prevent gelation in Diethoxydiphenylsilane sol-gel process
Welcome to the Technical Support Center for the diethoxydiphenylsilane (DEDPS) sol-gel process. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DEDPS as a precursor in sol-gel synthesis. Premature gelation is a common challenge that can hinder the formation of desired materials. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve reproducible and successful outcomes in your experiments.
Understanding Gelation in the this compound Sol-Gel Process
The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[1] The process using this compound involves two primary chemical reactions: hydrolysis and condensation.[2][3]
-
Hydrolysis: The ethoxy groups (-OC2H5) on the DEDPS molecule react with water to form silanol groups (-OH) and ethanol. This reaction is typically catalyzed by an acid or a base.[1]
-
Condensation: The newly formed silanol groups then react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This process leads to the formation of a three-dimensional network, resulting in the transition from a liquid sol to a solid gel.[4]
Gelation is the point at which the growing network of siloxane bonds extends throughout the entire volume of the sol, resulting in a significant increase in viscosity and the formation of a solid material.[5] While gelation is the desired outcome, uncontrolled or premature gelation can lead to unusable materials, such as powders or inhomogeneous gels, instead of monolithic structures or uniform coatings.
The presence of two bulky phenyl groups on the silicon atom in DEDPS introduces significant steric hindrance.[6][7][8] This steric bulk slows down the condensation reactions compared to smaller precursors like tetraethoxysilane (TEOS).[6][9] While this can be advantageous for controlling the reaction, it also makes the system highly sensitive to reaction conditions.
Troubleshooting Guide: Preventing Premature Gelation
This section addresses specific problems you might encounter during your DEDPS sol-gel experiments in a question-and-answer format.
Question 1: My sol gelled almost immediately after adding the catalyst. What happened and how can I fix it?
Answer:
Rapid gelation upon catalyst addition is a clear indication that the hydrolysis and/or condensation reactions are proceeding too quickly. Several factors could be at play:
-
Catalyst Concentration is Too High: Both acid and base catalysts significantly accelerate the hydrolysis and condensation rates.[10][11] A high concentration of either will lead to an uncontrollable reaction.
-
Solution: Drastically reduce the catalyst concentration. Start with a very low concentration (e.g., in the millimolar range) and incrementally increase it in subsequent experiments to find the optimal level for a controlled gelation time.
-
-
Incorrect Catalyst Type for the Desired Outcome:
-
Acid Catalysis: Generally promotes faster hydrolysis than condensation.[10] This leads to the formation of more linear or weakly branched polymers, which can result in a more gradual gelation process.[12][13]
-
Base Catalysis: Tends to accelerate the condensation reaction more than hydrolysis. This often results in the formation of more highly branched clusters and can lead to rapid gelation.[12][13]
-
Solution: If you are using a base catalyst and experiencing rapid gelation, consider switching to an acid catalyst (e.g., HCl, HNO3) to gain better control over the reaction kinetics.
-
-
High Water-to-Silane Ratio (r-value): An excess of water will drive the hydrolysis reaction forward, producing a high concentration of reactive silanol groups that can quickly condense.
-
Solution: Reduce the water-to-silane molar ratio. For organotrialkoxysilanes, a stoichiometric ratio of 1.5 equivalents of water to one equivalent of monomer is ideal for complete hydrolysis and condensation.[9] While DEDPS is a di-alkoxy silane, starting with a lower r-value (e.g., r = 2) and gradually increasing it can help control the reaction.
-
Experimental Protocol: Optimizing Catalyst Concentration
-
Stock Solutions: Prepare a stock solution of your chosen catalyst (e.g., 0.1 M HCl in ethanol).
-
Sol Preparation: In separate vials, prepare your DEDPS and solvent (e.g., ethanol) mixture.
-
Catalyst Addition: Add varying, small volumes of the catalyst stock solution to each vial to achieve a range of final catalyst concentrations (e.g., 0.001 M, 0.005 M, 0.01 M).
-
Water Addition: Add a fixed amount of water to each vial, keeping the r-value constant.
-
Observation: Monitor the gelation time for each concentration at a constant temperature. Record the time it takes for the sol to no longer flow when the vial is tilted.
Question 2: How does the water-to-silane ratio (r-value) affect gelation time, and what is the optimal range for DEDPS?
Answer:
The molar ratio of water to this compound, known as the r-value, is a critical parameter in controlling the sol-gel process.
-
Mechanism of Influence: The r-value directly dictates the extent and rate of the initial hydrolysis reaction.
-
Low r-value (r < 2): With insufficient water, hydrolysis will be incomplete. This results in a lower concentration of silanol groups, leading to a slower condensation rate and a much longer, or even indefinite, gelation time. The resulting network may also be less cross-linked.[11]
-
Stoichiometric r-value (r = 2): This provides the exact amount of water needed to hydrolyze both ethoxy groups on the DEDPS molecule.
-
High r-value (r > 2): An excess of water accelerates the hydrolysis rate, leading to a rapid increase in the concentration of reactive silanol groups.[11] This, in turn, speeds up the condensation reactions and significantly shortens the gelation time. However, very high r-values can sometimes lead to phase separation, where the hydrophobic DEDPS and its oligomers precipitate from the increasingly polar solution.[9]
-
-
Optimal Range for DEDPS: The optimal r-value is not a single number but rather a range that depends on your desired gelation time and final material properties. Due to the steric hindrance of the phenyl groups, DEDPS is less prone to rapid gelation than precursors like TEOS.[6] This allows for a wider working range of r-values. A good starting point is typically between r = 2 and r = 4.
Data Presentation: Effect of r-value on Gelation Time (Hypothetical)
| r-value (H₂O:DEDPS) | Catalyst (0.01 M HCl) | Temperature (°C) | Observed Gelation Time |
| 1.5 | Constant | 25 | > 2 weeks (no gelation) |
| 2.0 | Constant | 25 | ~ 72 hours |
| 3.0 | Constant | 25 | ~ 24 hours |
| 4.0 | Constant | 25 | ~ 8 hours |
| 6.0 | Constant | 25 | ~ 2 hours (risk of phase separation) |
Question 3: Can the choice of solvent influence the gelation process?
Answer:
Yes, the solvent plays a crucial role beyond simply dissolving the precursors.
-
Homogenization: DEDPS and water are immiscible. A mutual solvent, typically an alcohol like ethanol or propanol, is necessary to create a homogeneous single-phase solution, which is essential for a controlled sol-gel reaction.[11]
-
Polarity and Steric Effects: The solvent's polarity can influence the stability of transition states in the hydrolysis and condensation reactions.[7] Additionally, bulky solvent molecules can create their own steric effects, potentially hindering the approach of reactants and slowing down the reaction.[7]
-
Reactivity: The alcohol used as a solvent can participate in the reverse reaction of hydrolysis (esterification), where a silanol group reacts with the alcohol to reform an alkoxy group and water. This can slow down the net condensation rate.
Troubleshooting Tip: If you are observing phase separation or precipitation, especially at higher r-values, you may need to increase the amount of solvent to keep all components in solution. Using a solvent with a polarity that is more compatible with both the non-polar DEDPS and the polar water/silanol species can also be beneficial.
Question 4: I'm observing inconsistent gelation times even when I keep the main parameters constant. What could be the cause?
Answer:
Inconsistent gelation times often point to subtle, uncontrolled variables in the experimental setup.
-
Temperature Fluctuations: The rates of both hydrolysis and condensation are temperature-dependent.[14][15] An increase in ambient temperature will accelerate the reactions and shorten the gelation time.[16]
-
Solution: Conduct your experiments in a temperature-controlled environment, such as a water bath or an incubator, to ensure consistency.
-
-
Atmospheric Moisture: The sol-gel reaction is sensitive to moisture.[17] If your experiments are conducted in an open container, absorption of atmospheric moisture can effectively increase the r-value, leading to faster and more variable gelation.
-
Solution: Perform your experiments under a dry, inert atmosphere (e.g., nitrogen or argon) or in sealed containers to minimize contact with ambient moisture.[17]
-
-
Mixing and Addition Order: The order in which you add the reagents and the rate of addition can impact the initial stages of the reaction. For example, adding water too quickly to the DEDPS/catalyst mixture can create localized areas of high water concentration, leading to rapid, inhomogeneous hydrolysis and condensation.
-
Solution: Standardize your procedure. A recommended method is to first mix the DEDPS and solvent, then add the catalyst, and finally, add the water dropwise while stirring vigorously to ensure immediate and uniform mixing.[18]
-
Visualizing the Sol-Gel Process and Troubleshooting
Diagram 1: The this compound Sol-Gel Reaction Pathway
This diagram illustrates the two fundamental reactions in the DEDPS sol-gel process: hydrolysis and condensation.
Caption: The sol-gel process for DEDPS involves hydrolysis to form silanols, followed by condensation to form a siloxane gel network.
Diagram 2: Troubleshooting Logic for Premature Gelation
This workflow provides a systematic approach to diagnosing and resolving rapid gelation issues.
Caption: A logical workflow for troubleshooting and preventing premature gelation in the DEDPS sol-gel process.
Frequently Asked Questions (FAQs)
Q1: Why is DEDPS used instead of more common precursors like TEOS? A1: The two phenyl groups in DEDPS provide significant steric hindrance, which slows down the condensation rate.[6] This allows for greater control over the sol-gel process and can lead to the formation of unique structures, such as ladder-like polymers or layered organosilicates.[6][19] The phenyl groups also impart hydrophobicity and can modify the refractive index and thermal stability of the final material.
Q2: Can I avoid using a catalyst? A2: While the sol-gel reaction can proceed at a neutral pH, the rates of hydrolysis and condensation are extremely slow, with a minimum rate observed around pH 7.[11] Gelation could take weeks or may not occur at all within a practical timeframe. A catalyst is almost always necessary to achieve gelation in a reasonable period.
Q3: What is the difference between a gel and a precipitate? A3: A gel is a monolithic solid that encompasses the entire volume of the original solution, formed by a continuous network of interconnected particles or polymers.[1][9] A precipitate consists of discrete, dense particles that settle out of the solution. In the context of sol-gel chemistry, precipitation can occur if the condensation reaction is too fast and localized, or if the growing oligomers become insoluble in the solvent medium.
Q4: My gel cracked during drying. How can I prevent this? A4: Cracking during drying is caused by capillary stress that develops as the solvent evaporates from the porous network of the gel.[20] To prevent this:
-
Slow Drying: Dry the gel very slowly over several days or weeks in a controlled environment to minimize capillary pressure.
-
Aging: Allow the gel to age in its mother liquor for a period (e.g., 24-48 hours) after gelation.[18] This strengthens the siloxane network, making it more resistant to cracking.[20]
-
Solvent Exchange: Consider exchanging the initial solvent with one that has a lower surface tension before drying.
Q5: How should I store this compound? A5: DEDPS is sensitive to moisture.[17] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert gas like nitrogen or argon, to prevent premature hydrolysis. Always check the expiration date before use.[17]
References
- Benchchem. (n.d.). preventing premature gelation of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane formulations.
- ResearchGate. (2025). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes.
- OSTI.GOV. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes.
- RCSI Repository. (2021). An investigation into the role of the acid catalyst on the structure and anticorrosion properties of hybrid sol-gel coatings.
- DTIC. (n.d.). Overview of Sol-Gel Science and Technology.
- PubMed. (n.d.). Mechanism and nanosize products of the sol-gel reaction using diphenylsilanediol and 3-methacryloxypropyltrimethoxysilane as precursors.
- Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance from Phenyl Groups.
- Soft Matter (RSC Publishing). (n.d.). Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite.
- BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV. (n.d.). THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS.
- ResearchGate. (2002). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation.
- University of Bristol Research Portal. (2025). Comparison of Acid- and Base-Catalysed Sol–Gel Synthesis for the in situ Crystallisation of a Perovskite.
- PMC - NIH. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?.
- Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?.
- MDPI. (n.d.). Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation.
- ScienceDirect. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
- SpringerLink. (n.d.). 14 Sol-gel Coating Processes.
- Wikipedia. (n.d.). Sol–gel process.
- Semantic Scholar. (n.d.). Mechanism and nanosize products of the sol-gel reaction using diphenylsilanediol and 3-methacryloxypropyltrimethoxysilane as precursors.
- Benchchem. (2025). Application Notes and Protocols for Sol-Gel Synthesis Using Dialkoxydialkylsilanes.
- ResearchGate. (2024). A REVIEW OF THE SOL-GEL PROCESS AND ITS APPLICATION.
- ResearchGate. (2014). How can we avoid gelation in sol-gel method ?.
- ResearchGate. (n.d.). Fig. 1 The three main reaction steps occurring in the sol-gel process....
- ResearchGate. (2018). How to delay the formation of gel in sol-gel process?.
- ResearchGate. (2025). Influence of sol–gel conditions on the final structure of silica-based precursors.
- ResearchGate. (2011). Effect of diphenyldiethoxysilane on the self-organized formation of nanocrystalline layered organosilicates in organic–inorganic hybrid films.
- ResearchGate. (2025). TEMPERATURE INFLUENCE ON THE GELATION PROCESS OF TETRAETHYLORTHOSILICATE USING SOL-GEL TECHNIQUE.
- SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
- MDPI. (n.d.). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys.
- PubMed. (2025). Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes.
- ResearchGate. (n.d.). Rheological Investigation of Sol-Gel Systems Based on 3-Methacryl-Oxypropyl Trimethoxysilane.
- Publikationen der UdS. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- ResearchGate. (n.d.). Hydrolysis and condensation control reactions of trimethylethoxysilane after three hours at 25 ° C..
- ChemRxiv. (n.d.). Sol gel technique to prepare composite material of glass-dye-polymers.
- Protocols.io. (2025). Preparation of pharmacological agents V.2.
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Technical Support Center: Optimizing Diethoxydiphenylsilane (DEDPS) Concentration for Advanced Surface Coatings
Welcome to the technical support center for Diethoxydiphenylsilane (DEDPS) surface coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing DEDPS concentration for your specific applications. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and achieve consistent, high-quality surface modifications.
The Critical Role of Concentration in DEDPS Coatings
This compound ((C₆H₅)₂Si(OC₂H₅)₂) is a versatile organosilane used to create hydrophobic and stable surfaces.[1] Its primary application in research and drug development includes the manufacturing of coatings and adhesives, and as an intermediate in the synthesis of various pharmaceutical compounds.[2] The concentration of DEDPS in your coating solution is a critical parameter that dictates the quality, uniformity, and functionality of the resulting surface. An insufficient concentration can lead to incomplete monolayer formation, while an excessive concentration can result in the formation of aggregates and multilayers, both of which compromise the desired surface properties.[3][4]
This guide will provide a structured approach to optimizing DEDPS concentration, addressing common challenges, and offering detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the application of DEDPS coatings.
Q1: My DEDPS coating appears hazy or cloudy. What is the likely cause?
A cloudy appearance is often indicative of uncontrolled polymerization or aggregation of the silane in the solution or on the surface. This can be caused by:
-
Excessive DEDPS Concentration: Too much silane in the solution can lead to the formation of polysiloxane networks in the bulk solution before they can organize on the substrate.[4]
-
Presence of Excess Water: Water is necessary for the hydrolysis of the ethoxy groups to form reactive silanols, but an excess can accelerate condensation reactions, leading to aggregation.[5]
-
Improper Solvent: The solvent must be able to dissolve the DEDPS and be miscible with the small amount of water required for hydrolysis.[6]
Q2: The hydrophobicity of my coated surface is inconsistent. Why is this happening?
Inconsistent hydrophobicity, often characterized by variable water contact angles across the surface, can stem from several factors:
-
Incomplete Monolayer Formation: This can occur if the DEDPS concentration is too low, leaving patches of the underlying hydrophilic substrate exposed.[1]
-
Surface Contamination: Any organic residues, dust, or other contaminants on the substrate will prevent the silane from bonding correctly, leading to a patchy coating.[4]
-
Uneven Application: The method of applying the DEDPS solution (e.g., dip-coating, spin-coating) must be optimized to ensure a uniform film.
Q3: My DEDPS coating shows poor adhesion and peels off easily. What should I do?
Poor adhesion is a critical failure and can usually be traced back to two main areas:
-
Inadequate Surface Preparation: The substrate must be scrupulously clean and possess reactive hydroxyl (-OH) groups for the silane to covalently bond.[7] For substrates that do not have native hydroxyl groups, a surface activation step (e.g., plasma treatment) is necessary.
-
Incomplete Curing: After application, the coating needs to be properly cured (often with heat) to drive the condensation reaction and form a stable siloxane (Si-O-Si) network with the surface.
Q4: How does DEDPS concentration affect protein adsorption on my coated surface?
For applications in drug development and biomaterials, controlling protein adsorption is often crucial. The concentration of DEDPS plays a significant role:
-
Low DEDPS Concentration: An incomplete or disordered monolayer can expose underlying surface charges, leading to non-specific protein binding.[8]
-
Optimal DEDPS Concentration: A dense, well-ordered hydrophobic monolayer created with an optimal DEDPS concentration can minimize protein adsorption by reducing the surface energy.[9][10]
-
High DEDPS Concentration: Aggregates and multilayers can create a rougher surface with increased surface area, which may paradoxically increase protein adsorption.[11]
In-Depth Troubleshooting Guides
This section provides structured approaches to resolving common issues encountered during DEDPS coating procedures.
Troubleshooting Guide 1: Hazy or Cloudy Coatings
This guide will help you diagnose and resolve the issue of opaque or hazy DEDPS coatings.
Visualizing the Problem:
Caption: Root causes of hazy DEDPS coatings.
Step-by-Step Troubleshooting Protocol:
-
Verify DEDPS Concentration:
-
Action: Review your calculations for the preparation of the DEDPS solution.
-
Rationale: Even small errors in calculation can lead to a significantly higher concentration than intended.
-
Recommendation: Start with a lower concentration (e.g., 1% v/v) and incrementally increase it.
-
-
Control Water Content:
-
Action: Ensure your solvent is anhydrous and add a controlled, stoichiometric amount of water relative to the DEDPS.
-
Rationale: The hydrolysis of DEDPS requires water, but excess water will promote premature condensation and aggregation in the solution.[5]
-
Recommendation: For a 1% DEDPS solution in anhydrous toluene, a common starting point is to add water at a 1:2 molar ratio of water to DEDPS.
-
-
Solvent Selection:
-
Action: Use a non-polar, anhydrous solvent such as toluene or hexane.
-
Rationale: These solvents are effective at dissolving DEDPS and are not miscible with large amounts of water, which helps to control the hydrolysis reaction.[6]
-
Recommendation: If you suspect your solvent is contaminated with water, use a freshly opened bottle of anhydrous solvent.
-
-
Solution Preparation and Storage:
-
Action: Prepare the DEDPS solution immediately before use.
-
Rationale: The reactive silanols formed upon hydrolysis are not stable for long periods in solution and will begin to condense.[12]
-
Recommendation: If the solution appears cloudy before application, it should be discarded.
-
Troubleshooting Guide 2: Inconsistent Hydrophobicity
This guide provides a systematic approach to achieving uniform hydrophobic surfaces with DEDPS.
Visualizing the Workflow:
Sources
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Controlling the hydrolysis rate of Diethoxydiphenylsilane in ethanol-water mixtures
Welcome to the technical support center for controlling the hydrolysis rate of Diethoxydiphenylsilane (DEDPS) in ethanol-water mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing this critical reaction. Here, we will address common challenges and frequently asked questions to ensure the success and reproducibility of your experiments. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and controlling its hydrolysis is paramount for achieving desired product efficacy and stability.[1]
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the hydrolysis of this compound.
Issue 1: Hydrolysis is occurring too slowly or not at all.
Symptoms:
-
Minimal change in the concentration of DEDPS over an extended period, as monitored by analytical techniques (e.g., GC, NMR, FTIR).
-
The reaction mixture remains clear with no signs of viscosity change or precipitation.
Possible Causes and Solutions:
-
Incorrect pH: The hydrolysis of alkoxysilanes is significantly influenced by pH. The reaction is generally slowest around a neutral pH of 7.[2]
-
Solution: To accelerate the reaction, adjust the pH of the ethanol-water mixture. Acidic conditions (pH < 4) or basic conditions (pH > 10) will catalyze the hydrolysis.[3] For many applications, acidic catalysis is preferred as it leads to more linear polymeric structures. A small amount of a dilute acid, such as hydrochloric acid or acetic acid, can be added to lower the pH. Conversely, a base like ammonium hydroxide can be used for basic catalysis.
-
-
Low Water Concentration: Water is a key reactant in the hydrolysis process.
-
Solution: Ensure that the molar ratio of water to DEDPS is sufficient. While a stoichiometric amount is required, an excess of water can help drive the reaction forward. However, be mindful that excessive water can also promote rapid condensation, potentially leading to uncontrolled precipitation.
-
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.
-
Solution: Increase the reaction temperature. A modest increase to 40-60°C can significantly enhance the hydrolysis rate. However, be aware that higher temperatures also accelerate the subsequent condensation reactions.
-
-
Absence of a Catalyst: While pH adjustment is a form of catalysis, specific catalysts can be employed for greater control.
-
Solution: For non-aqueous or low-water systems, catalysts like dibutyltin dilaurate (DBTDL) can be effective in accelerating hydrolysis.[4]
-
Issue 2: The reaction is proceeding too quickly, leading to uncontrolled precipitation.
Symptoms:
-
Rapid formation of a white precipitate or gelation of the solution shortly after mixing the reactants.
-
The solution becomes cloudy or opaque almost instantaneously.
Possible Causes and Solutions:
-
Extreme pH: Highly acidic or basic conditions can lead to a very rapid, uncontrolled reaction.
-
Solution: Adjust the pH to be closer to neutral. If using a catalyst, reduce its concentration. The goal is to find a pH that allows for a controlled rate of hydrolysis and subsequent condensation.
-
-
High Concentration of Reactants: Higher concentrations of DEDPS and water will lead to a faster reaction rate.
-
Solution: Dilute the reaction mixture with more ethanol. This will decrease the concentration of the reactants and slow down the rate of both hydrolysis and condensation.
-
-
High Temperature: Elevated temperatures accelerate both hydrolysis and condensation.
-
Solution: Conduct the reaction at a lower temperature. Running the experiment at room temperature or even in an ice bath can provide greater control over the reaction kinetics.
-
Issue 3: Inconsistent or irreproducible results between experiments.
Symptoms:
-
Significant variations in reaction time, product yield, or the physical properties of the final product from batch to batch.
Possible Causes and Solutions:
-
Atmospheric Moisture: The reaction is sensitive to moisture, and uncontrolled exposure to atmospheric humidity can lead to variability.
-
Solution: Perform the reaction under a dry, inert atmosphere, such as nitrogen or argon, especially during the initial setup and reagent addition.[5]
-
-
Purity of Reagents: Impurities in the DEDPS, ethanol, or water can affect the reaction kinetics.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure the DEDPS has not prematurely hydrolyzed by checking for any cloudiness or precipitate in the stock container.
-
-
Inconsistent Mixing: Poor mixing can lead to localized areas of high reactant concentration, resulting in non-uniform reaction rates.
-
Solution: Ensure efficient and consistent stirring throughout the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound is a two-step process involving hydrolysis and condensation.[4]
-
Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base.[6]
-
Condensation: The resulting diphenylsilanediol molecules are reactive and can condense with each other to form siloxane bonds (Si-O-Si), releasing water or ethanol as a byproduct. This condensation process leads to the formation of oligomers and eventually polymers.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: Several analytical techniques can be used to monitor the hydrolysis of DEDPS in real-time or by analyzing aliquots from the reaction mixture.
| Analytical Technique | Information Provided | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can track the disappearance of the ethoxy protons and the appearance of ethanol protons. 29Si NMR provides direct information about the changes in the silicon environment as hydrolysis and condensation proceed. | [1][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR can be used to monitor the disappearance of Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching. The formation of Si-O-Si bonds can also be observed. | |
| Gas Chromatography (GC) | GC can be used to quantify the concentration of the parent DEDPS over time. |
Q3: What is the role of the phenyl groups in the hydrolysis of this compound?
A3: The two phenyl groups attached to the silicon atom have a significant impact on the reactivity of the molecule. Due to their steric bulk, they can hinder the approach of water to the silicon center, which may result in a slower hydrolysis rate compared to less sterically hindered alkoxysilanes.
Q4: How does the ethanol-water ratio affect the hydrolysis rate?
A4: The ratio of ethanol to water is a critical parameter. Ethanol acts as a co-solvent to ensure the miscibility of the non-polar DEDPS and the polar water. A higher water concentration will generally increase the hydrolysis rate, but it can also lead to insolubility of the starting material or the final product. The optimal ratio will depend on the desired reaction rate and the solubility of all components.
Q5: Can I use other alcohols as the solvent?
A5: Yes, other alcohols like methanol or isopropanol can be used. However, the rate of hydrolysis can be affected by the choice of alcohol. For instance, hydrolysis is often faster in methanol than in ethanol.[4] It is important to consider the impact of the solvent on the reaction kinetics and the solubility of the reactants and products.
Experimental Protocols and Visualizations
Standard Protocol for Controlled Hydrolysis of this compound
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under an inert atmosphere immediately before use to remove any adsorbed moisture.[5]
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while hot and immediately place it under a positive pressure of a dry, inert gas.
-
Reagent Preparation: In the reaction flask, prepare the desired ethanol-water mixture. If using a catalyst, add it to the solvent mixture at this stage.
-
Addition of DEDPS: Using a dry syringe, slowly add the this compound to the stirred ethanol-water mixture at the desired reaction temperature.
-
Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., NMR, FTIR, or GC).
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the controlled hydrolysis of this compound.
Hydrolysis and Condensation Pathway
Caption: The chemical pathway for the hydrolysis and subsequent condensation of this compound.
References
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel). [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
-
Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. [Link]
-
Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports. [Link]
-
Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR. ResearchGate. [Link]
-
The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate. [Link]
-
Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
Minimizing side reactions of Diethoxydiphenylsilane with acidic catalysts
Welcome to the technical support guide for minimizing side reactions of Diethoxydiphenylsilane (DEDPS) with acidic catalysts. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of acid-catalyzed siloxane chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Fundamental Principles of Acid-Catalyzed DEDPS Reactions
The reaction of this compound with an acidic catalyst in the presence of water is fundamentally a two-stage sol-gel process: hydrolysis and condensation.[1] Understanding the kinetics and mechanisms of these stages is the first step to controlling the reaction outcome.
-
Hydrolysis: The process begins with the acid-catalyzed hydrolysis of the ethoxy (-OEt) groups to form silanol (-OH) groups. Under acidic conditions, an ethoxy oxygen is first protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2] This is generally the faster of the two reaction stages.[3]
-
Condensation: The newly formed silanol groups are reactive and can condense with each other (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form a siloxane (Si-O-Si) bond.[4] Acid catalysis facilitates this step by protonating a silanol group, making it a better leaving group (water).[2][5]
Controlling the final product—whether it's a specific oligomer, a linear polymer, or a cross-linked network—depends entirely on managing the relative rates of these two processes.[6] Acid-catalyzed systems tend to produce more linear or weakly branched polymeric networks because the hydrolysis reaction is rapid, followed by a slower, more selective condensation of the silanol intermediates.[1]
Caption: Acid-catalyzed hydrolysis and condensation pathway for DEDPS.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be concerned about?
The main "side reactions" are often just the desired reactions proceeding in an uncontrolled manner. The key issues are:
-
Premature Gelation: This occurs when polycondensation is too rapid and extensive, leading to the formation of an insoluble, cross-linked three-dimensional network instead of soluble oligomers or polymers.[7]
-
Formation of Cyclic Species: Intramolecular condensation can lead to the formation of stable cyclic trimers or tetramers (e.g., hexaphenylcyclotrisiloxane), which can be a major byproduct, especially under dilute conditions.[3][8]
-
Redistribution/Disproportionation: While less common under typical Brønsted acid catalysis, certain conditions (e.g., high temperatures, presence of Lewis acids) can promote the redistribution of phenyl and ethoxy groups between silicon centers, leading to a mixture of silane products like PhSi(OEt)3 and Ph3SiOEt.[7][9][10]
Q2: How does the choice of acid catalyst (Brønsted vs. Lewis) affect the reaction?
The type of acid catalyst fundamentally alters the activation mechanism and can influence product selectivity.
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These acids act by donating a proton, typically to an ethoxy or silanol oxygen, which increases the electrophilicity of the silicon atom and creates a good leaving group (ethanol or water).[11][12] They are commonly used for standard hydrolysis and condensation.
-
Lewis Acids (e.g., AlCl₃, TiCl₄, Sc(OTf)₃): These acids accept an electron pair, coordinating to the oxygen of the ethoxy or silanol group. This coordination polarizes the Si-O bond, making the silicon atom more susceptible to nucleophilic attack.[13] Lewis acids can be more aggressive and may promote side reactions like redistribution, but they can also offer unique selectivity in certain applications by templating the reaction.[14][15] The effectiveness of a Lewis acid can be significantly impacted by the solvent, as coordinating solvents can compete with the silane for the Lewis acid site.[14]
Q3: What is the critical role of the water-to-silane ratio (r-value)?
The molar ratio of water to alkoxysilane is one of the most critical parameters for controlling the reaction.
-
Sub-stoichiometric Water (r < 2 for DEDPS): Using less water than required for full hydrolysis results in a product that is an equilibrium mixture of partially hydrolyzed species, unreacted silane, and condensed oligomers. This is a common strategy to slow down the reaction and avoid gelation.
-
Stoichiometric or Excess Water (r ≥ 2): This drives the hydrolysis reaction towards completion, producing a high concentration of reactive diphenylsilanediol.[6] While this ensures full conversion of the ethoxy groups, it also significantly increases the rate of condensation and the risk of premature gelation.[1]
Q4: My reaction mixture turned into an insoluble gel almost instantly. What happened?
This is a classic case of uncontrolled polycondensation. The most likely cause is that the rate of condensation far exceeded the rate of monomer diffusion and ordered polymer growth. This happens when there is a rapid buildup of highly reactive silanetriol or silanediol species. The primary culprits are typically:
-
High catalyst concentration.
-
High water-to-silane ratio.
-
Elevated reaction temperature.
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield & Formation of White Precipitate or Insoluble Gel | 1. Uncontrolled Condensation Rate: The concentration of reactive silanol intermediates is too high, leading to rapid, random network formation.[7] | 1. Reduce Catalyst Concentration: Lower the acid concentration to slow the kinetics of both hydrolysis and condensation.[16] 2. Control Water Addition: Reduce the initial water:silane molar ratio (r-value). Consider a two-step hydrolysis where a small amount of water is added initially, followed by the rest after a set period.[2] Alternatively, add the water slowly over time to keep the instantaneous concentration of silanols low. 3. Lower Temperature: Reducing the temperature will decrease the rate of all reactions, giving more time for ordered polymer formation.[17][18] |
| 2. Poor Solvent Choice: The solvent may not adequately solvate the growing oligomers, causing them to precipitate out of solution before reaching the desired molecular weight. | 1. Increase Solvent Polarity: Choose a solvent that can better stabilize the polar silanol intermediates and growing polar oligomers through interactions like hydrogen bonding.[19] Aprotic polar solvents like THF or dioxane are often good choices. 2. Increase Solvent Volume: Running the reaction at a lower concentration can sometimes disfavor intermolecular condensation that leads to gelation. | |
| Formation of Unexpected Silane Byproducts | 1. Redistribution/Disproportionation: The catalyst and/or temperature are promoting the exchange of phenyl and ethoxy groups between silicon atoms.[20] | 1. Screen Catalysts: If using a Lewis acid, switch to a milder Brønsted acid. If redistribution is still observed, screen different Brønsted acids as their counterions can influence reactivity.[11] 2. Lower Reaction Temperature: Redistribution reactions often have a higher activation energy than hydrolysis/condensation. Running the reaction at the lowest effective temperature can suppress this side pathway.[7] |
| Difficulty in Reproducing Results | 1. Sensitivity to Anhydrous Conditions: Trace amounts of atmospheric moisture can alter the true water:silane ratio, leading to inconsistent results. | 1. Use Anhydrous Techniques: Handle all reagents and solvents under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Use freshly distilled, dry solvents. 2. Precise Reagent Measurement: Ensure highly accurate measurements of the silane, water, and catalyst, as small variations can have a large impact on kinetics.[21] |
| 2. Temperature Fluctuations: Inconsistent temperature control affects reaction rates and can shift the balance between hydrolysis and condensation. | 1. Implement Strict Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a stable reaction temperature. | |
| Product is Predominantly Cyclic Siloxanes | 1. Intramolecular Condensation Favored: Reaction conditions are promoting the "back-biting" of a linear chain to form a cyclic species. | 1. Increase Monomer Concentration: Higher concentrations favor intermolecular reactions (polymer growth) over intramolecular reactions (cyclization). 2. Modify Catalyst/Solvent System: The solvent and catalyst can influence the conformation of the growing oligomer chains, making them more or less likely to cyclize. Experiment with different solvent systems to find one that discourages the necessary conformation for cyclization.[19] |
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Controlled Acid-Catalyzed Hydrolysis-Condensation of DEDPS
This protocol is a starting point and requires optimization for specific molecular weight targets.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagents: Charge the flask with this compound (1.0 eq) and anhydrous solvent (e.g., THF, to achieve a 0.5 M concentration).
-
Inert Atmosphere: Purge the system with an inert gas for 15 minutes.
-
Temperature Control: Place the flask in a temperature-controlled bath set to the desired temperature (e.g., 25 °C for a slow reaction).
-
Catalyst & Water Addition: In a separate vial, prepare a solution of the acid catalyst (e.g., 0.01 eq HCl) in the desired amount of deionized water (e.g., 1.5 eq). Using a syringe pump, add the acidic water solution to the stirred silane solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GPC (for molecular weight distribution) or ²⁹Si NMR (to observe the conversion of T⁰ to T¹ and T² species).
-
Workup: Once the desired molecular weight is achieved, quench the reaction by neutralizing the acid catalyst with a mild base (e.g., NaHCO₃ or a tertiary amine). Filter the mixture and remove the solvent under reduced pressure.
Protocol 4.2: Troubleshooting Flowchart for Premature Gelation
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effects - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Diethoxydiphenylsilane-Grafted Nanoparticles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nanoparticle surface functionalization. This guide is designed for researchers, scientists, and drug development professionals who are working with Diethoxydiphenylsilane (DEDPS) and aiming to optimize their grafting procedures for higher yields and reproducible results. As specialists in nanoparticle modification, we understand the nuances and challenges involved in silanization. This document synthesizes field-proven insights and foundational scientific principles to address the specific issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the DEDPS grafting process in a direct question-and-answer format.
Q1: My grafting yield is consistently low. What are the primary factors I should investigate?
A1: Low grafting yield with DEDPS is a frequent challenge, often stemming from a combination of factors related to surface chemistry, reaction kinetics, and steric effects. Here are the primary areas to troubleshoot:
-
Insufficient Surface Hydroxyl Groups: The fundamental mechanism of silane grafting relies on the condensation reaction between the silanol groups (Si-OH) of the hydrolyzed silane and the hydroxyl groups on the nanoparticle surface.[1][2] If the nanoparticle surface is not sufficiently hydroxylated, there are simply not enough reactive sites for the silane to bind.
-
Solution: Consider a surface activation step before grafting. For silica nanoparticles, this can be an acid wash (e.g., with HCl or H₂SO₄) followed by thorough washing with deionized water to generate a high density of silanol groups. For other metal oxide nanoparticles, methods like plasma treatment or piranha solution (use with extreme caution) can be effective.
-
-
Inadequate Silane Hydrolysis: The ethoxy groups (-OEt) on DEDPS must first hydrolyze into reactive silanol groups (-OH) to participate in the grafting reaction.[3] This step is critically dependent on the presence of a controlled amount of water.
-
Solution: Ensure a small, controlled amount of water is present in the reaction system. In seemingly "anhydrous" reactions using solvents like toluene, trace water adsorbed on the nanoparticle surface and glassware is often sufficient to initiate hydrolysis.[4] For more control, a pre-hydrolysis step where DEDPS is reacted with a sub-stoichiometric amount of water in an alcohol-based solvent can be beneficial before adding the nanoparticles.[5]
-
-
Steric Hindrance: this compound has two bulky phenyl groups attached to the silicon atom. These groups create significant steric hindrance, which can physically block the silane from accessing the nanoparticle surface and reacting with available hydroxyl groups. This often results in a lower maximum achievable grafting density compared to smaller silanes like (3-Aminopropyl)triethoxysilane (APTES).[6]
-
Solution: While you cannot change the molecule's structure, you can optimize reaction conditions to maximize surface accessibility. Increasing the reaction temperature can provide the necessary activation energy to overcome some steric barriers.[1] Additionally, extending the reaction time can allow more opportunities for successful binding events.
-
-
Suboptimal Reaction Conditions: The efficiency of the grafting reaction is highly sensitive to parameters like temperature, pH, and concentration.[1]
-
Solution: Systematically optimize these parameters. For instance, base catalysis (e.g., using ammonia) can accelerate the condensation reaction, but it also significantly speeds up silane self-condensation, which can lead to aggregation.[2][3] Acid catalysis promotes hydrolysis but results in slower condensation. A systematic approach, such as a design of experiments (DoE), can help identify the optimal balance for your specific nanoparticle system.
-
Q2: I'm observing significant nanoparticle aggregation during or after the silanization process. How can I prevent this?
A2: Aggregation is a critical issue that compromises the utility of the final product. It is almost always caused by uncontrolled self-condensation of the silane in the bulk solution, which forms polysiloxane bridges between nanoparticles.[5][7][8]
-
Primary Cause: Excess Water: The most common culprit is an excess of water in the reaction medium. While some water is necessary for hydrolysis, too much leads to rapid formation of silanol groups on DEDPS molecules in solution. These then quickly react with each other (self-condense) before they have a chance to graft onto the nanoparticle surface.[5]
-
Solution 1: Use Anhydrous Solvents: Performing the reaction in a truly anhydrous, aprotic solvent like dry toluene is a standard method to control the rate of hydrolysis and subsequent self-condensation.[5] Ensure all glassware is oven-dried and the nanoparticles are thoroughly dried before dispersion.
-
Solution 2: Control Silane Concentration: Using a large excess of DEDPS increases the probability of silane molecules reacting with each other. Calculate the theoretical amount of silane needed to form a monolayer on your nanoparticles' surface area and start your experiments with concentrations slightly above this value, progressively increasing it as needed.
-
-
Poor Initial Dispersion: If the nanoparticles are not well-dispersated before the silane is introduced, the silanization process will effectively "lock in" these small agglomerates, leading to larger, irreversible aggregates.
-
Solution: Ensure your bare nanoparticles form a stable colloidal suspension in the chosen reaction solvent. Use bath or probe sonication immediately before adding the DEDPS to break up any soft agglomerates.
-
-
Inappropriate pH: As mentioned, basic conditions dramatically accelerate condensation reactions, including the undesirable self-condensation that leads to aggregation.[2]
-
Solution: Unless your protocol specifically requires it, avoid highly basic conditions. Near-neutral or slightly acidic conditions generally provide a more controlled reaction, minimizing aggregation.
-
Q3: My results are not reproducible batch-to-batch. What are the most critical parameters I need to control for consistency?
A3: Lack of reproducibility points to uncontrolled variables in the experimental setup. For silanization, consistency hinges on meticulous control over several key parameters:
-
Surface Hydration Level: The amount of water adsorbed onto the nanoparticle surface is a crucial, yet often overlooked, variable.[4] This dictates the initial rate of hydrolysis at the particle-solvent interface.
-
Solution: Standardize the pre-treatment and drying protocol for your nanoparticles. For example, always dry them under vacuum at a specific temperature (e.g., 110 °C) for a fixed duration (e.g., 12 hours) before use. This ensures a consistent starting surface state for each batch.
-
-
Solvent Purity and Water Content: The water content in your "anhydrous" solvent can vary significantly between bottles or after being opened multiple times.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before each reaction.
-
-
Precise Temperature and Time Control: The kinetics of both hydrolysis and condensation are temperature-dependent.[1][9]
-
Solution: Use an oil bath with a digital temperature controller to maintain a stable reaction temperature. Ensure the reaction time is precisely controlled for all experiments.
-
-
Purification Procedure: Inconsistent purification can leave varying amounts of unreacted silane or self-condensed polysiloxanes, affecting characterization and downstream applications.
Q4: How do I confirm that the this compound has successfully grafted onto the nanoparticle surface and quantify the yield?
A4: A multi-technique approach is essential for unambiguous confirmation and quantification of surface grafting.
-
Qualitative Confirmation (Evidence of Grafting):
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary tool to confirm the chemical modification. Look for the appearance of peaks corresponding to the phenyl groups of DEDPS (e.g., C-H stretching around 3050-3100 cm⁻¹, and C=C stretching around 1430 cm⁻¹ and 1590 cm⁻¹) and the formation of Si-O-Si bonds, which will overlap with the nanoparticle's own signals but may show broadening.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁹Si NMR is powerful for directly observing the change in the chemical environment of the silicon atoms upon forming covalent Si-O-Si bonds with the surface.[12] Solution NMR of digested particles can also be used. Diffusion-Ordered Spectroscopy (DOSY) NMR can distinguish between free and grafted molecules in solution.[13]
-
-
Quantitative Analysis (Measuring the Yield):
-
Thermogravimetric Analysis (TGA): This is the gold standard for quantifying grafting density. By heating the sample under an inert atmosphere, you can measure the percentage of mass loss corresponding to the decomposition of the grafted organic (diphenyl) layer.[12][14] This mass loss, combined with the nanoparticle's surface area, allows you to calculate the grafting density (molecules per nm²).
-
-
Analysis of Physical Properties:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles before and after grafting. A slight increase in size is expected. More importantly, DLS can confirm the absence of large aggregates in the purified sample.[15]
-
Transmission Electron Microscopy (TEM): TEM provides direct visual confirmation that the primary particle morphology is maintained and that there is no widespread aggregation.[16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with a nanoparticle surface?
A1: The grafting process is a two-step mechanism involving hydrolysis and condensation.[2][3]
-
Hydrolysis: The two ethoxy groups (–OCH₂CH₃) on the DEDPS molecule react with water to form reactive silanol groups (–OH) and ethanol as a byproduct. This reaction can be catalyzed by an acid or a base.[3]
-
Condensation: The newly formed silanol groups on the DEDPS molecule can then react in one of two ways:
-
Surface Grafting: They condense with hydroxyl groups (M-OH, where M is Si, Ti, Zr, etc.) on the nanoparticle surface to form a stable, covalent siloxane bond (M-O-Si).
-
Self-Condensation: They can also condense with other hydrolyzed DEDPS molecules to form siloxane bridges (Si-O-Si), leading to oligomers in solution or, detrimentally, inter-particle bridging.[5]
-
Q2: How do I choose the optimal solvent for the grafting reaction?
A2: The choice of solvent is critical as it influences nanoparticle dispersion, silane solubility, and the kinetics of the hydrolysis/condensation reactions.
-
Anhydrous Aprotic Solvents (e.g., Toluene, THF): These are often the best choice for achieving a controlled reaction and minimizing aggregation.[5] They limit the amount of water available, thereby slowing down both hydrolysis and self-condensation, favoring the direct reaction between the silane and the hydroxyl groups on the nanoparticle surface. The key is to ensure your nanoparticles are well-dispersed in these solvents.
-
Alcohol/Water Mixtures (e.g., Ethanol/Water): These systems are typically used when a higher degree of hydrolysis is desired before condensation occurs.[1] They are effective but require careful optimization of the water-to-silane ratio to prevent runaway self-condensation and subsequent aggregation.
Q3: What is the role of water in the reaction, and how should it be controlled?
A3: Water plays a dual and critical role. It is an essential reactant for the hydrolysis step, which "activates" the silane.[2] However, it is also the primary driver of the undesirable self-condensation side reaction that causes aggregation.[5] The key is control. The ideal scenario is to have just enough water to facilitate hydrolysis at a rate comparable to or slower than the rate of surface condensation. The "hydration degree" of the nanoparticle surface itself can be a significant source of this water, making pre-reaction drying protocols very important.[4]
Q4: What are the best practices for purifying the grafted nanoparticles?
A4: Thorough purification is essential to remove physically adsorbed silane, self-condensed oligomers, and reaction byproducts. The most common and effective method is repeated centrifugation and redispersion.[10][11]
-
Centrifugation: Pellet the grafted nanoparticles from the reaction mixture.
-
Decant: Carefully remove the supernatant, which contains the unreacted materials.
-
Washing & Redispersion: Add a suitable solvent (often the reaction solvent, followed by a more polar solvent like ethanol) and redisperse the pellet thoroughly using vortexing and/or sonication.
-
Repeat: Repeat this cycle 3-5 times to ensure complete removal of impurities. The final wash should be with the solvent intended for storage or the next experimental step.
Part 3: Protocols & Data
Protocol 1: Step-by-Step Guide for this compound Grafting in an Anhydrous System
This protocol provides a general framework for grafting DEDPS onto silica nanoparticles in toluene, designed to minimize aggregation.
-
Nanoparticle Preparation & Drying:
-
Weigh 100 mg of silica nanoparticles into a round-bottom flask.
-
Dry the nanoparticles under high vacuum at 120 °C for at least 12 hours to remove physisorbed water and establish a consistent surface hydration state.
-
Separately, oven-dry all glassware (flask, condenser, syringes) at 120 °C overnight and cool in a desiccator.
-
-
Reaction Setup:
-
Allow the flask containing the dried nanoparticles to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Using a syringe, add 50 mL of anhydrous toluene to the flask to disperse the nanoparticles.
-
Disperse the nanoparticles thoroughly using a bath sonicator for 15-20 minutes until a homogenous, stable suspension is formed.
-
-
Silanization Reaction:
-
Calculate the required amount of DEDPS. For 100 nm silica particles, a starting point is ~50 µL of DEDPS for 100 mg of nanoparticles.
-
Using a microliter syringe, add the calculated amount of DEDPS to the stirring nanoparticle suspension.
-
Equip the flask with a condenser and heat the reaction mixture to 80 °C in an oil bath with continuous stirring.
-
Allow the reaction to proceed for 12-24 hours under the inert atmosphere.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at a sufficient speed to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant.
-
Add 20 mL of fresh toluene, redisperse the pellet completely using a vortex mixer and sonication, and repeat the centrifugation.
-
Perform this wash step with toluene two more times.
-
Perform two additional wash steps using ethanol to remove any remaining toluene.
-
-
Final Product:
-
After the final wash, redisperse the nanoparticles in the desired solvent for storage or dry them completely under vacuum for characterization (e.g., TGA).
-
Table 1: Summary of Key Experimental Parameters and Their Impact on Yield
| Parameter | Low Setting | High Setting | Effect on Grafting Yield | Effect on Aggregation | Rationale & Key Insight |
| Temperature | 25 °C (Room Temp) | 110 °C (Toluene Reflux) | Increases | Can Increase | Higher temperature provides activation energy to overcome steric hindrance and increases reaction rate. However, it also accelerates self-condensation if water is present.[1][17] |
| Silane Conc. | 1-2x Monolayer Equiv. | >10x Monolayer Equiv. | Increases up to a point | Drastically Increases | Yield plateaus once surface sites are saturated. Excess silane significantly increases the rate of self-condensation in the solution, leading to aggregation.[1] |
| Water Content | Anhydrous (<50 ppm) | Saturated Solvent | Decreases | Drastically Increases | A minimal amount of water is required for hydrolysis. Excess water causes rapid silane polymerization in the bulk solution, preventing surface grafting and causing aggregation.[4][5] |
| Reaction Time | 1-4 hours | 24-48 hours | Increases | Can Increase | Longer times allow more opportunities for the sterically hindered DEDPS to react with surface sites, but also more time for aggregation if conditions are not optimal.[14] |
| pH | Acidic (~4-5) | Basic (~9-10) | Varies | Drastically Increases | Acid catalyzes hydrolysis; base catalyzes condensation.[2][3] Base catalysis is very aggressive and often leads to uncontrollable self-condensation and aggregation. |
Part 4: Visualizations
Diagram 1: Silanization Reaction Mechanism
Caption: Competing pathways in DEDPS grafting.
Diagram 2: Experimental Workflow
Caption: Workflow for nanoparticle grafting and characterization.
Part 5: References
-
BenchChem. (n.d.). how to prevent aggregation of nanoparticles during silanization with triethoxy(3-iodopropyl)silane. Retrieved from
-
Bounekta, O., et al. (2019). Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions. Journal of Fundamental and Applied Sciences, 11(1), 200-226. Retrieved from
-
Ben, A., et al. (2021). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. Soft Matter. Retrieved from
-
Wang, H., et al. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. RSC Publishing. Retrieved from
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from
-
Keszthelyi, T., et al. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. MDPI. Retrieved from
-
Keszthelyi, T., et al. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. ResearchGate. Retrieved from
-
Ahangaran, F., et al. (2023). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. MDPI. Retrieved from
-
Stavrouli, N., et al. (2019). Designing Macromolecules on Nanoparticle Surfaces: in Situ Formation of Silica Grafted with Star Chains. Scholars' Mine. Retrieved from
-
Cunha, D., et al. (2021). Characterization of Organic Molecules Grafted to Silica or Bismuth Nanoparticles by NMR. MDPI. Retrieved from
-
Gann, J. P., & Yan, M. (2008). A Versatile Method for Grafting Polymers on Nanoparticles. PMC. Retrieved from
-
Oliveira, H., et al. (2023). Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. ACS Publications. Retrieved from
-
Li, C., & Benicewicz, B. C. (2005). Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain. The Benicewicz Group. Retrieved from
-
D'Elia, I., et al. (2021). Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. PMC. Retrieved from
-
Gu, Z., et al. (2019). Surface functionalization-dependent localization and affinity of SiO2 nanoparticles within the biofilm EPS matrix. PMC. Retrieved from
-
BenchChem. (n.d.). The Chemistry of Triethoxysilane Hydrolysis and Condensation. Retrieved from
-
Hassan, M. K., et al. (2020). Studying the loading impact of silane grafted Fe2O3 nanoparticles on mechanical characteristics of epoxy matrix. ResearchGate. Retrieved from
-
Packs, J., et al. (2012). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. Retrieved from
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- 4. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04296C [pubs.rsc.org]
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- 17. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for Diethoxydiphenylsilane from reaction byproducts
Welcome to the technical support center for the purification of Diethoxydiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing or using this versatile organosilicon compound. Purity is paramount for consistent results, whether this compound is used as a precursor for silicone resins, a surface modifier, or an intermediate in pharmaceutical synthesis.[1] This resource provides in-depth, experience-driven answers to common purification challenges, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
When synthesizing this compound, typically via the reaction of Dichlorodiphenylsilane with ethanol, the crude product is often contaminated with several byproducts. Understanding their origin is the first step to effective removal.
-
Unreacted Starting Materials: Primarily unreacted Dichlorodiphenylsilane and excess ethanol. The presence of Dichlorodiphenylsilane is common if the reaction does not go to completion.
-
Partially Substituted Intermediates: Chloroethoxydiphenylsilane is a common intermediate where only one of the chloro groups has been substituted by an ethoxy group. Its properties are intermediate between the starting material and the final product, which can complicate purification.
-
Hydrolysis and Condensation Products: Dichlorodiphenylsilane is highly sensitive to moisture.[2][3] Any trace of water in the reactants or from atmospheric exposure can lead to the formation of Diphenylsilanediol ((C₆H₅)₂Si(OH)₂).[4] This diol is often unstable under reaction conditions and can self-condense to form linear or cyclic siloxane oligomers.[3][5] These are typically higher boiling or non-volatile compounds.
-
Reaction Solvents and Acid Gas: The reaction solvent (if any) and the byproduct, hydrogen chloride (HCl), will also be present.[3] HCl can catalyze unwanted side reactions if not neutralized.
Q2: My crude product is cloudy and contains a white precipitate. What is it, and how can I remove it?
The presence of cloudiness or a solid white precipitate is almost certainly due to the formation of Diphenylsilanediol and its subsequent condensation products (polysiloxanes).[3][4] This occurs when the highly moisture-sensitive Dichlorodiphenylsilane or intermediate chlorosilanes are exposed to water.[6]
Solution:
-
Prevention: The best approach is prevention. Ensure all glassware is oven-dried, and all solvents and reactants are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
-
Removal: The solid byproducts are non-volatile. They can be removed by filtration of the crude reaction mixture before distillation. Dissolving the crude product in a dry, inert solvent like diethyl ether or toluene can facilitate the filtration process.
Q3: How do I effectively remove both excess ethanol and unreacted Dichlorodiphenylsilane?
Fractional distillation is the most effective method due to the significant differences in the boiling points of the components.[7]
-
Ethanol (b.p. 78 °C): As the most volatile component, ethanol will be the primary constituent of the initial fraction (the "forerun") during distillation.
-
This compound (b.p. 167 °C at 15 mmHg): This is your target product.[8]
-
Dichlorodiphenylsilane (b.p. 305 °C at 760 mmHg): This starting material has a much higher boiling point than the desired product.[3][9]
By carefully monitoring the temperature at the distillation head, these components can be separated into different fractions. A vacuum is necessary to distill the this compound at a reasonable temperature, preventing thermal degradation.
Troubleshooting Guide: From Theory to Practice
This section addresses specific problems encountered during the purification workflow, providing causal explanations and actionable solutions.
Problem: My final product purity is low according to GC analysis, even after distillation.
Possible Cause 1: Inefficient Fractionation. If the boiling points of your product and a key impurity (like Chloroethoxydiphenylsilane) are relatively close, a simple distillation setup may not provide adequate separation. The efficiency of a distillation is determined by the number of "theoretical plates" in the column.[10]
-
Solution: Increase the efficiency of your fractional distillation.
-
Use a Fractionating Column: Insert a packed column (e.g., with Raschig rings or metal sponges) or a Vigreux column between the distillation flask and the condenser. This increases the surface area for repeated condensation-vaporization cycles, enhancing separation.[10]
-
Optimize the Reflux Ratio: During distillation, ensure a slow and steady collection rate. A faster rate reduces the number of theoretical plates achieved, leading to poorer separation.
-
Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, smearing the separation between fractions. Use a high-quality vacuum pump and a manometer to monitor the pressure.
-
Possible Cause 2: Azeotrope Formation. Alkoxysilanes can sometimes form azeotropes (mixtures that boil at a constant temperature) with alcohols.[11] While less common with the large boiling point difference here, it can sometimes limit the final achievable purity.
-
Solution:
-
Chemical Treatment: Before distillation, consider adding a small amount of a high-boiling-point, inert hydrocarbon solvent. This can sometimes alter the activity coefficients of the mixture components and break the azeotrope.
-
Aqueous Wash (with caution): A carefully controlled aqueous wash can remove the highly water-soluble ethanol. However, this risks hydrolyzing your product. This should only be attempted if you can perform the workup quickly at low temperatures and immediately dry the organic phase thoroughly with a drying agent like anhydrous magnesium sulfate.
-
Problem: My yield after distillation is significantly lower than expected.
Possible Cause 1: Product Loss from Hydrolysis. If the crude product was not properly handled (i.e., exposed to moisture), a significant portion of the desired silane may have converted into non-volatile siloxanes that remain in the distillation flask as residue.
-
Solution: Review your pre-distillation workup. Ensure the reaction was quenched and worked up under anhydrous conditions. If an aqueous wash was performed, confirm the organic layer was exhaustively dried before heating.
Possible Cause 2: Thermal Decomposition or Polymerization. Heating the silane for extended periods, especially if acidic or basic impurities are present, can catalyze condensation and polymerization, turning your product into non-volatile goo.
-
Solution: Use vacuum distillation to lower the boiling point.[8][12] Ensure the crude product is neutralized before heating. A mild base wash (e.g., saturated sodium bicarbonate solution) can remove residual HCl.
Data Presentation: Physical Properties of Key Compounds
A clear understanding of the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₆H₂₀O₂Si | 272.41 | 167 / 15 mmHg | 1.033 |
| Dichlorodiphenylsilane | C₁₂H₁₀Cl₂Si | 253.20 | 305 / 760 mmHg[3] | 1.204[3] |
| Ethanol | C₂H₅OH | 46.07 | 78 / 760 mmHg | 0.789 |
| Diphenylsilanediol | C₁₂H₁₂O₂Si | 216.31 | (Solid) m.p. 144-148[4] | 1.255[4] |
Experimental Protocols & Visual Workflows
Protocol 1: Neutralization and Aqueous Workup of Crude Product
This protocol is designed to remove acidic byproducts (HCl) and highly polar impurities prior to distillation. Caution: this compound is sensitive to moisture; this procedure must be performed quickly with cold solutions.[13][14]
-
Cool the crude reaction mixture in an ice bath.
-
Slowly transfer the mixture to a separatory funnel containing cold, saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release CO₂ gas.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with cold brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a generous amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 15-20 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear solution is now ready for distillation.
Protocol 2: Fractional Vacuum Distillation
This is the definitive step for achieving high purity.
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Use a Vigreux column for enhanced separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Place the distillation flask containing the dried, filtered crude product and a magnetic stir bar in a heating mantle.
-
Vacuum: Slowly apply vacuum, ensuring the system is stable before heating begins.
-
Heating: Begin heating the flask gently.
-
Collect Forerun: The first fraction will primarily be residual solvent and ethanol. Collect this fraction in a separate receiving flask until the temperature at the distillation head begins to rise sharply.
-
Collect Product: Change to a new receiving flask. Collect the fraction that distills at a stable temperature and pressure, corresponding to the boiling point of this compound (approx. 167 °C at 15 mmHg).
-
Stop Distillation: Once the product has been collected and the temperature either rises or drops, stop the distillation. Do not distill to dryness to avoid potential hazards with peroxide formation in the residue.
-
Storage: Store the purified product in a sealed container under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.
Mandatory Visualization
Diagram 1: General Purification Workflow This diagram illustrates the standard, multi-step procedure for purifying crude this compound.
Caption: Standard purification workflow for this compound.
Diagram 2: Troubleshooting Low Purity After Distillation This decision tree helps diagnose and solve issues of low product purity post-distillation.
Caption: Troubleshooting logic for low purity distillation outcomes.
References
-
PubChem. (n.d.). Dichlorodiphenylsilane. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US6861546B1 - Method of purifying alkoxysilanes.
-
Wikipedia. (n.d.). Diphenylsilanediol. Retrieved from [Link]
- Mirskov, R. G., et al. (2008). High-purity alkoxychlorosilanes as new precursors for precipitation of silica. Doklady Chemistry, 421, 185–187.
-
Read, D. (2009, February 5). Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). YouTube. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0457175 B1 - Method of purification of alkoxysilanes. Retrieved from [Link]
- Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 13(2), 477–483.
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]
- Oestreich, M. (Ed.). (2019). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Springer.
-
PubChem. (n.d.). Diphenyldiethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of Diethoxy(diphenyl)silane: Synthesis and Application Analysis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2553-19-7, Diphenyldiethoxysilane. Retrieved from [Link]
- Google Patents. (n.d.). US4713230A - Purification of chlorosilanes.
- Corriu, R. J. P., et al. (1991). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Journal of Organometallic Chemistry, 413(1-3), 1-10.
-
Gelest, Inc. (n.d.). Diphenyldiethoxysilane. Retrieved from [Link]
- G. Mehta, V. Singh, Organosilicon reagents in natural product synthesis. Chem. Soc. Rev., 1999, 28, 223.
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
ChemBK. (n.d.). Diphenyldiethoxysilane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-dichloroethanol. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Cal Poly Pomona. (2020, June 20). Simple and Fractional Distillation. YouTube. Retrieved from [Link]
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(10), 3577–3580.
- Kaewsakul, W., et al. (2014). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. Polymers, 6(9), 2444-2464.
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]
- Khodadadi, S., et al. (2018). Effect of Ethanol on Ag@Mesoporous Silica Formation by In Situ Modified Stöber Method.
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Troubleshooting poor adhesion of Diethoxydiphenylsilane-based coatings
Welcome to the technical support center for Diethoxydiphenylsilane (DEDPS)-based coatings. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with coating adhesion. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively in your own experimental work. Poor adhesion is a common but solvable problem, typically rooted in a few critical, and often overlooked, experimental variables.
The Core Mechanism: How Silane Adhesion Works
Before troubleshooting, it's crucial to understand the fundamental chemistry of how this compound, an organosilane, forms a bond between an inorganic substrate (like glass or metal) and an organic coating. The process relies on two key reactions: hydrolysis and condensation.[1][2]
-
Hydrolysis: The ethoxy groups (-OEt) on the silane molecule react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or base.[3]
-
Condensation: These newly formed silanol groups can then react in two ways:
-
They condense with hydroxyl (-OH) groups on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). This is the primary source of adhesion.[1]
-
They condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that provides the coating's cohesive strength.[4]
-
This dual functionality allows the silane to act as a molecular bridge, firmly anchoring the coating to the substrate.[5] When adhesion fails, it is almost always because one of these chemical steps has been compromised.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the application of DEDPS-based coatings.
Q1: My coating delaminates completely or peels off with minimal force. Where should I start my investigation?
A1: The most probable cause is inadequate substrate preparation.
This is, without question, the most critical step.[6][7] The chemical bonding described above cannot occur if the substrate surface is contaminated or lacks the necessary reactive hydroxyl (-OH) groups. Contaminants like oils, grease, or dust create a weak boundary layer that prevents the silane from reaching the substrate.[8]
The Causality: The covalent Si-O-Substrate bond is the cornerstone of adhesion. To form this bond, the silane's silanol groups need direct access to hydroxyl groups on the substrate. Organic residues, oxides, or even a layer of adsorbed atmospheric moisture can physically block this interaction. A proper cleaning and activation protocol removes these barriers and, in many cases, increases the population density of surface hydroxyls, creating more potential bonding sites.
Experimental Protocol: Substrate Cleaning and Activation
-
Degreasing: Sonicate the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is Alconox (or similar lab-grade detergent), followed by acetone, then isopropyl alcohol (IPA), and finally copious rinsing with deionized (DI) water.
-
Activation (Critical for Glass/Metals): For inorganic substrates, an activation step is highly recommended to generate a fresh, hydroxyl-rich surface. This can be achieved through methods like oxygen plasma treatment or UV-Ozone cleaning.
-
Drying: Thoroughly dry the substrate in an oven (e.g., 110-150°C for at least 30 minutes) immediately before coating to remove any adsorbed water layers.[9] The substrate should be brought to room temperature in a low-humidity environment (e.g., a desiccator) just before use.
| Substrate Type | Recommended Cleaning & Activation Protocol | Key Considerations |
| Glass / Silicon | 1. Solvent Degreasing (Acetone, IPA). 2. Piranha etch (use with extreme caution) or O₂ Plasma/UV-Ozone. 3. DI Water Rinse. 4. Oven Dry. | Piranha solution is highly corrosive. Plasma/UV-Ozone are safer and effective alternatives for generating a hydrophilic, active surface.[10] |
| Aluminum | 1. Alkaline Wash. 2. Deoxidize with a commercial deoxidizer or mild acid wash. 3. DI Water Rinse. 4. Oven Dry. | The native oxide layer on aluminum must be removed and replaced with a fresh, hydrated oxide layer rich in Al-OH groups. |
| Steel | 1. Solvent Degreasing. 2. Mechanical Abrasion (e.g., grit blasting) or Acid Etching to remove mill scale/rust.[7][8] 3. DI Water Rinse. 4. Oven Dry. | Roughening the surface increases the surface area for mechanical interlocking in addition to chemical bonding.[8] |
| Polymers (e.g., PEEK, PC) | 1. Solvent Degreasing (use a solvent compatible with the polymer). 2. Corona or Plasma Treatment. | Polymers are often chemically inert and lack native hydroxyl groups. Plasma treatment functionalizes the surface, introducing polar groups that can interact with the silane. |
Q2: I've rigorously cleaned the substrate, but adhesion remains poor. What's the next logical step?
A2: Scrutinize your silane solution preparation and formulation.
If the substrate is properly prepared, the problem likely lies within the coating solution itself. The two most common culprits are premature reaction in the solution and incorrect silane concentration.
-
Issue 1: Premature Hydrolysis and Self-Condensation this compound is sensitive to moisture.[10] If there is excess water in your solvent or the atmosphere, the silane will hydrolyze and self-condense in the solution before it ever reaches the substrate. This forms oligomeric polysiloxane aggregates that simply deposit on the surface as a weak, poorly-adhered film instead of forming a covalent bond with the surface.[10][11]
Solution:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents (e.g., toluene, ethanol) for preparing your silane solution.[10]
-
Work in a Controlled Environment: If possible, prepare the solution in a low-humidity environment, such as a glove box or under a nitrogen blanket.
-
Prepare Fresh Solutions: Silane solutions have a limited pot life once water is introduced. Always use freshly prepared solutions for consistent results.[10]
-
Control pH: For aqueous-alcoholic solutions, adjusting the pH to a mildly acidic condition (e.g., 4.5-5.5 with acetic acid) can control the hydrolysis rate and improve solution stability.[9][12]
-
-
Issue 2: Incorrect Silane Concentration There is an optimal thickness for the silane primer layer.
-
Too Thick: A high concentration can lead to the formation of a thick, brittle siloxane layer. This layer may have strong internal stresses, and failure will occur cohesively within this weak silane layer itself, not at the substrate interface.[12][13]
-
Too Thin: An overly dilute solution may not deposit enough silane molecules to form a continuous, robust interface, resulting in weak adhesion.[13]
Solution: Optimize the silane concentration. Start with a low concentration (e.g., 1-2% v/v) and systematically test higher concentrations.[10] The optimal level provides enough material to form a dense monolayer or very thin multilayer without creating a thick, weak film.
-
Q3: The cured coating looks hazy or uneven. Is this related to poor adhesion?
A3: Yes, a hazy or cloudy appearance is a strong indicator of uncontrolled polymerization, which undermines adhesion.
This visual defect is often caused by the same premature self-condensation discussed in Q2. When silane molecules polymerize into large aggregates in the solution, they scatter light, leading to a hazy appearance upon deposition. These aggregates are not well-bonded to the substrate.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is truly anhydrous. Water is a common contaminant.[10]
-
Reduce Silane Concentration: An overly concentrated solution is more prone to aggregation.[10][14]
-
Improve Rinsing: After dipping or applying the silane solution, a thorough but gentle rinse with fresh anhydrous solvent is critical to remove any excess, unbound silane or small aggregates that have not bonded to the surface.[10]
-
Check Application Environment: High ambient humidity can introduce enough moisture to cause rapid, uncontrolled polymerization on the substrate surface during application.
Q4: The coating seems fine after application but fails after the curing step. What could be wrong with my curing process?
A4: Your curing parameters (time and temperature) are likely suboptimal.
Curing is an essential final step that drives the condensation reactions to completion and removes byproducts like water and alcohol.[7] An incomplete cure results in a weak, under-developed siloxane network.
The Causality: Heat provides the necessary activation energy for the final condensation reactions, both between silanol groups (for network strength) and between silanol and substrate hydroxyl groups (for adhesion). It also ensures the removal of volatile byproducts, which can otherwise get trapped and create stress points or voids at the interface.
Troubleshooting Curing:
-
Insufficient Cure: Under-curing (too low a temperature or too short a time) leaves an incompletely cross-linked film with poor mechanical properties and weak adhesion.[7]
-
Excessive Cure: Over-curing (too high a temperature or too long a time) can make the silane layer brittle and prone to cracking.[12] For temperature-sensitive substrates like polymers, it can cause degradation or warping.
Recommended Curing Schedules (Starting Points)
| Substrate Material | Typical Temperature Range (°C) | Typical Time (minutes) | Rationale |
| Metals, Glass, Silicon | 110 - 150 °C | 30 - 60 | These substrates are thermally stable, allowing for a robust cure to maximize cross-linking.[15] |
| High-Temp Polymers (e.g., PEEK) | 90 - 120 °C | 15 - 30 | Balance effective curing with the thermal limits of the substrate.[12] |
| Low-Temp Polymers (e.g., PC) | 80 - 90 °C | 15 - 20 | A lower temperature for a slightly longer duration is needed to avoid substrate damage.[12] |
Self-Validation: Always confirm that your oven is calibrated and provides uniform heating.[7]
Comprehensive Troubleshooting Workflow
When faced with an adhesion failure, a systematic approach is key. Use the following workflow to diagnose the root cause logically.
Sources
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- 5. tifuls.com [tifuls.com]
- 6. zmsilane.com [zmsilane.com]
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- 8. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 9. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
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- 14. The effect of silanes on paint adhesion and sites of failure | CoLab [colab.ws]
- 15. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
Technical Support Center: Strategies to Control the Porosity of Diethoxydiphenylsilane-Derived Silica
Welcome to the technical support center for controlling the porosity of silica materials derived from diethoxydiphenylsilane (DEDPS). This guide is designed for researchers, scientists, and drug development professionals who are working with or looking to synthesize porous organosilica materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
The unique properties of DEDPS-derived silica, particularly its tunable porosity and the incorporation of phenyl groups, make it a material of significant interest for applications ranging from chromatography and catalysis to drug delivery. However, achieving precise control over pore size, volume, and distribution can be a complex endeavor. This resource aims to provide you with the foundational knowledge and practical solutions to master the synthesis of these advanced materials.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind creating porosity in DEDPS-derived silica?
A1: The porosity in silica materials, including those derived from DEDPS, is primarily generated through the sol-gel process.[1] This process involves the hydrolysis and condensation of the this compound precursor.[2][3] In essence, DEDPS molecules react with water (hydrolysis) to form silanol groups (-Si-OH), which then react with each other (condensation) to form a three-dimensional network of siloxane bonds (-Si-O-Si-). The porosity arises from the interstitial spaces between the growing silica network. The final pore structure is heavily influenced by the aggregation of the primary silica particles or polymers and the subsequent drying process, which can cause the gel to collapse.[1]
Q2: Why is this compound a good precursor for creating porous silica?
A2: this compound is an excellent precursor for several reasons. The presence of two phenyl groups attached to the silicon atom introduces organic functionality directly into the silica framework. This creates an "organosilica" material with modified surface properties, such as increased hydrophobicity, which can be advantageous in applications like reverse-phase chromatography. The bulky phenyl groups can also influence the packing of the silica network during its formation, thereby affecting the final porosity.
Q3: What are the main strategies for controlling the porosity of DEDPS-derived silica?
A3: The primary strategies for controlling porosity can be broadly categorized as follows:
-
Sol-Gel Parameter Optimization: This involves carefully controlling the reaction conditions, such as the precursor concentration, water-to-silane ratio, catalyst type and concentration, solvent, and temperature.[4]
-
Template-Assisted Synthesis: This method utilizes a "sacrificial" template, such as a surfactant or polymer, around which the silica network forms.[5][6][7][8] Subsequent removal of the template leaves behind pores with a size and shape dictated by the template.
-
Post-Synthesis Treatments: These include methods like hydrothermal treatments and controlled drying techniques (e.g., supercritical drying) to modify the pore structure after the initial gel formation.
Troubleshooting Guide
This section is designed to help you troubleshoot common problems encountered during the synthesis of porous DEDPS-derived silica.
Issue 1: My final silica product is non-porous or has very low porosity.
Q: I followed a standard sol-gel procedure, but my DEDPS-derived silica has a low surface area and minimal pore volume. What could be the cause?
A: This is a common issue that can stem from several factors related to the hydrolysis and condensation rates, as well as the drying process.
Possible Causes and Solutions:
-
Rapid Condensation: If the condensation reaction proceeds too quickly, it can lead to the formation of a dense, non-porous network.
-
Solution: The rate of condensation is highly dependent on the pH of the reaction mixture.[2] Under acidic conditions, the hydrolysis reaction is generally faster than the condensation reaction, which can lead to more branched, porous structures.[9] Conversely, basic conditions tend to promote faster condensation, potentially leading to denser materials.[4] Consider adjusting the pH of your reaction. For DEDPS, starting with a slightly acidic catalyst (e.g., HCl) can be beneficial.
-
-
Incomplete Hydrolysis: Insufficient water in the reaction mixture can lead to incomplete hydrolysis of the this compound precursor. This will limit the formation of the siloxane network and result in a poorly developed porous structure.
-
Solution: Ensure you are using the correct water-to-silane molar ratio. Experiment with slightly increasing this ratio to promote more complete hydrolysis.
-
-
Gel Collapse During Drying: The capillary forces exerted during the evaporation of the solvent from the gel's pores can be substantial, causing the delicate porous structure to collapse.[1]
-
Solution 1: Solvent Exchange: Before drying, exchange the initial solvent (often ethanol) with a solvent that has a lower surface tension, such as hexane or pentane.[10] This will reduce the capillary pressure during evaporation.
-
Solution 2: Supercritical Drying: For highly porous and delicate structures, supercritical drying is the most effective method to prevent pore collapse. This involves removing the solvent above its critical point, where there is no liquid-vapor interface and thus no capillary stress.
-
Issue 2: The pore size of my silica is not within the desired range.
Q: I am trying to synthesize mesoporous silica (2-50 nm pores) from DEDPS, but my pores are either too small (microporous) or too large. How can I tune the pore size?
A: Achieving a specific pore size requires precise control over the synthesis conditions. The use of templates is a particularly powerful strategy for this purpose.[11][12]
Solutions for Pore Size Control:
-
Template-Assisted Synthesis: This is the most direct way to control mesoporosity.
-
Mechanism: Surfactant molecules, such as cetyltrimethylammonium bromide (CTAB), can self-assemble into micelles in the reaction solution.[13][14] The DEDPS precursor then hydrolyzes and condenses around these micelles. After the silica network is formed, the surfactant template is removed by calcination or solvent extraction, leaving behind an ordered array of pores.
-
Tuning Pore Size: The size of the pores can be tuned by:
-
Changing the Surfactant: Surfactants with longer alkyl chains will form larger micelles and, consequently, larger pores.
-
Adding Swelling Agents: Organic molecules like trimethylbenzene can be added to the synthesis mixture to expand the size of the surfactant micelles, leading to larger pores.[15]
-
Adjusting the Temperature: The synthesis temperature can influence the size and shape of the micelles.[15]
-
-
-
Control of Sol-Gel Parameters:
-
Catalyst Concentration: The concentration of the acid or base catalyst can influence the rate of hydrolysis and condensation, which in turn affects the size of the primary silica particles and the way they aggregate.[4] Generally, slower reaction rates lead to larger primary particles and potentially larger pores.
-
Precursor Concentration: A lower concentration of DEDPS may lead to the formation of smaller primary particles, which can pack more efficiently and result in smaller pores.
-
Issue 3: My silica particles have a wide pore size distribution.
Q: The pores in my DEDPS-derived silica are not uniform in size. How can I achieve a narrower pore size distribution?
A: A broad pore size distribution often indicates a lack of control over the nucleation and growth of the silica network.
Strategies for a Narrower Pore Size Distribution:
-
Homogeneous Nucleation: To achieve a narrow pore size distribution, it is crucial to have a single, rapid nucleation event followed by a slower, controlled growth phase.
-
Solution: Ensure that all reactants are well-mixed before initiating the reaction. Adding the catalyst last and ensuring rapid and thorough mixing can help to promote homogeneous nucleation.
-
-
Template-Assisted Synthesis: The use of a well-defined template, such as a block copolymer surfactant (e.g., Pluronic P123), can lead to the formation of highly ordered mesoporous structures with a very narrow pore size distribution.[15][16]
-
Controlled Aging: After the initial gel formation, an "aging" step, where the gel is kept in its mother liquor for a period of time, can help to strengthen the silica network and potentially narrow the pore size distribution through processes like Ostwald ripening.
Experimental Protocols
Protocol 1: Template-Assisted Synthesis of Mesoporous DEDPS-Silica
This protocol provides a general framework for synthesizing mesoporous silica using a surfactant template.
Materials:
-
This compound (DEDPS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ethanol
-
Ammonium Hydroxide (28-30%)
-
Deionized Water
Procedure:
-
Template Solution: In a reaction vessel, dissolve a specific amount of CTAB in a mixture of deionized water and ethanol with vigorous stirring.
-
Catalyst Addition: To the template solution, add a measured volume of ammonium hydroxide and continue stirring.
-
Precursor Addition: Slowly add the this compound to the reaction mixture while maintaining vigorous stirring.
-
Gelation: Continue stirring for a designated period (e.g., 2-4 hours) at a constant temperature (e.g., room temperature or slightly elevated).
-
Aging: After gelation, allow the mixture to age for a period of 24-48 hours.
-
Washing: Collect the solid product by filtration or centrifugation and wash it several times with deionized water and ethanol to remove any unreacted species.
-
Drying: Dry the washed product in an oven at a moderate temperature (e.g., 60-80°C).
-
Template Removal: Remove the CTAB template by either:
-
Calcination: Heat the dried product in a furnace at a high temperature (e.g., 550°C) in air for several hours.
-
Solvent Extraction: Reflux the dried product in an acidic ethanol solution to extract the surfactant.
-
| Parameter | Typical Range | Effect on Porosity |
| DEDPS:CTAB Molar Ratio | 1:0.1 to 1:0.5 | Higher CTAB concentration generally leads to a higher pore volume. |
| Water:Ethanol Volume Ratio | 1:1 to 1:4 | Affects the solubility of reactants and the formation of micelles. |
| Ammonium Hydroxide Conc. | 0.1 M to 1.0 M | Influences the rate of condensation and particle growth.[4] |
| Aging Time | 24 to 72 hours | Longer aging can strengthen the silica network. |
Visualizing the Process
Diagram 1: The Sol-Gel Process for DEDPS
Caption: The sol-gel process for this compound.
Diagram 2: Template-Assisted Synthesis Workflow
Caption: Workflow for template-assisted synthesis of porous silica.
References
-
Sol-Gel Synthesis and Fine Characterization of Hierarchically Porous and Multifunctional Silica-Based Membranes. PubMed. Available at: [Link]
-
Sol-Gel Synthesis and Fine Characterization of Hierarchically Porous and Multifunctional Silica-Based Membranes. Request PDF - ResearchGate. Available at: [Link]
-
Brinker, C. J., et al. Sol-gel strategies for controlled porosity inorganic materials. Journal of Membrane Science, 94(1), 85-102. Available at: [Link]
-
Template synthesis of ordered mesoporous organic polymeric materials using hydrophobic silylated KIT-6 mesoporous silica. RSC Publishing. Available at: [Link]
-
Sol–Gel-Controlled Size and Morphology of Mesoporous Silica Microspheres Using Hard Templates. ACS Omega. Available at: [Link]
-
Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. MDPI. Available at: [Link]
-
Synthesis of Porous Hollow Organosilica Particles with Tunable Shell Thickness. Semantic Scholar. Available at: [Link]
-
Brinker, C. J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]
-
Fabrication of Dimensional and Structural Controlled Open Pore, Mesoporous Silica Topographies on a Substrate. MDPI. Available at: [Link]
-
NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery. PMC - NIH. Available at: [Link]
-
Effects of the concentrations of precursor and catalyst on the formation of monodisperse silica particles in sol–gel reaction. Request PDF - ResearchGate. Available at: [Link]
-
Controlling morphology and porosity to improve performance of molecularly imprinted sol–gel silica. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Preparation of hollow mesoporous silica nanospheres: controllable template synthesis and their application in drug delivery. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. NIH. Available at: [Link]
-
Fabrication of porous nano silica materials by template-assisted strategy for controlled drug delivery studies. R Discovery. Available at: [Link]
-
Fabrication of porous nano silica materials by template-assisted strategy for controlled drug delivery studies. Request PDF - ResearchGate. Available at: [Link]
-
Manipulation of pore size distributions in silica and ormosil gels dried under ambient pressure conditions. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Hollow Mesoporous Silica Nanospheroids with O/W Emulsion and Al(III) Incorporation and Its Catalytic Activity for the Synthesis of 5-HMF from Carbohydrates. MDPI. Available at: [Link]
-
Macroporosity Control by Phase Separation in Sol-Gel Derived Monoliths and Microspheres. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Hollow Mesoporous Silica Nanoparticles by Silica-Etching Chemistry for Biomedical Applications. Request PDF - ResearchGate. Available at: [Link]
-
Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. PMC - NIH. Available at: [Link]
-
Impact of Porous Silica Nanosphere Architectures on the Catalytic Performance of Supported Sulphonic Acid Sites for Fructose Dehydration. UCL Discovery. Available at: [Link]
-
Influence of the Mesoporosity of Silica Carrier Materials on the Performance of an Immobilized Organocatalyst in Heterogeneous Catalysis. NIH. Available at: [Link]
-
Sol-Gel Synthesis of Organically Modified Silica Particles as Efficient Palladium Catalyst Supports to Perform Hydrogenation Process. MDPI. Available at: [Link]
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace. Available at: [Link]
-
Controlling the Pore Size and Morphology of Mesoporous Silica. Diva-portal.org. Available at: [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Request PDF - ResearchGate. Available at: [Link]
-
Hydrolytic polycondensation of diethoxymethylsilane under pressure. ResearchGate. Available at: [Link]
-
Pore size and pore-size distribution control of porous silica. Semantic Scholar. Available at: [Link]
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- 5. Template synthesis of ordered mesoporous organic polymeric materials using hydrophobic silylated KIT-6 mesoporous silica - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of hollow mesoporous silica nanospheres: controllable template synthesis and their application in drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Enhancing the Thermal Stability of Polymers Crosslinked with Diethoxydiphenylsilane
Prepared by: Senior Application Scientist, Polymer Technologies Division
Welcome to the technical support center for researchers and scientists working with Diethoxydiphenylsilane (DEDPS) as a crosslinking agent. This guide is designed to provide in-depth, field-proven insights into optimizing your experimental workflow to achieve maximum thermal stability in your polymer systems. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are based on a causal analysis of the crosslinking mechanism.
Q1: Why is my crosslinked polymer showing lower-than-expected thermal stability or premature degradation?
A1: This is a common issue that typically points to an incomplete or flawed crosslinking network. The thermal stability of a silane-crosslinked polymer is fundamentally dependent on the formation of a robust, three-dimensional network of siloxane (Si-O-Si) bonds.[1][2] Several factors can undermine this process:
-
Incomplete Hydrolysis or Condensation: The crosslinking process occurs in two stages: hydrolysis of the ethoxy groups on DEDPS to form reactive silanols, followed by the condensation of these silanols to create the Si-O-Si network.[3][4][5]
-
Probable Cause: Insufficient moisture is the most frequent culprit. Moisture is a reactant, not just a catalyst, in the hydrolysis step.[6] Low ambient humidity or insufficient water content in the formulation will stall the reaction.
-
Solution: Ensure a controlled-humidity environment for curing (e.g., a humidity chamber or a hot water bath).[1][7] The rate of crosslinking increases with water temperature.[1] For solvent-based systems, ensure the necessary stoichiometric amount of water is present.
-
-
Catalyst Inactivity or Incorrect Concentration: Most silane condensation reactions require a catalyst, typically an organotin compound like dibutyltin dilaurate (DBTDL), to proceed at a practical rate.[3][8]
-
Probable Cause: The catalyst may have degraded, or its concentration is too low for effective reaction kinetics. Conversely, an excessively high catalyst concentration can sometimes lead to localized, rapid curing that prevents uniform network formation.
-
Solution: Use a fresh, unexpired catalyst. Optimize the catalyst concentration through a design of experiments (DOE) approach. Start with the manufacturer's recommended level and bracket it to find the optimum for your specific polymer and conditions.
-
-
Poor DEDPS Dispersion: The crosslinking agent must be uniformly dispersed throughout the polymer matrix.
-
Probable Cause: Incompatible solubility parameters between the polymer and DEDPS, or inadequate mixing, can lead to phase separation. This results in a heterogeneous material with crosslink-rich domains and polymer-rich domains that have poor thermal stability.
-
Solution: Improve mixing protocols (e.g., increase mixing time, use a higher shear mixer). If compatibility is an issue, consider using a small amount of a compatibilizing agent or a co-solvent during preparation. The goal is to achieve a homogenous distribution before initiating the cure.[1]
-
Caption: Troubleshooting logic for low thermal stability.
Q2: I'm observing premature crosslinking (scorching) during melt processing. How can this be prevented?
A2: Scorching occurs when the hydrolysis and condensation reactions begin before the material has been extruded or molded into its final shape. This is a significant issue in manufacturing environments.
-
Probable Cause: Uncontrolled exposure to moisture during compounding and processing. This can come from ambient air, fillers that have not been adequately dried, or the polymer itself.
-
Solution 1: Moisture Scavengers: Incorporate a moisture scavenger into your formulation. Vinyltrimethoxysilane (VTMS) is often used for this purpose. It reacts preferentially with free water, protecting the DEDPS from premature hydrolysis.
-
Solution 2: Process Control: Dry all components (polymer pellets, fillers) thoroughly before mixing. Process in a low-humidity environment or blanket the feed hopper with dry nitrogen gas. Minimize the residence time of the molten compound in the extruder.
-
Solution 3: Use of Stabilizers: Certain antioxidant packages can inhibit the free-radical side reactions that can sometimes be initiated at high processing temperatures, which may contribute to premature gelation.[7][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism by which this compound crosslinks a polymer?
A1: The crosslinking is a two-step moisture-cure process:
-
Hydrolysis: The two ethoxy groups (–O–CH₂CH₃) on each DEDPS molecule react with water (H₂O) to form reactive silanol groups (–OH) and ethanol as a byproduct. This reaction is often catalyzed by an acid, base, or organometallic compound.[3][10]
-
Condensation: The newly formed silanol groups are unstable and readily react with other silanol groups (or residual ethoxy groups) to form highly stable, flexible siloxane (Si–O–Si) covalent bonds.[2][6] This process releases water or ethanol. As these bonds form between different DEDPS molecules attached to polymer chains, a robust three-dimensional network is created.
Caption: The two-step hydrolysis and condensation mechanism.
Q2: Why is this compound (DEDPS) particularly effective at enhancing thermal stability?
A2: The superior performance of DEDPS stems from its unique molecular structure:
-
High Si-O Bond Energy: The siloxane (Si-O-Si) backbone created during crosslinking has a significantly higher bond dissociation energy (~452 kJ/mol) compared to the carbon-carbon (C-C) bonds (~348 kJ/mol) that make up the backbone of most organic polymers.[11] This inherent strength makes the crosslinked network resistant to thermal degradation.
-
Aromatic Phenyl Groups: The two phenyl groups attached directly to the silicon atom are the key differentiators. These bulky, rigid aromatic rings enhance thermal stability in two ways:
-
Increased Bond Energy: The Si-Phenyl bond is stronger than a Si-Alkyl (e.g., Si-Methyl) bond.[12]
-
Energy Dissipation: The aromatic rings can dissipate thermal energy through resonance, protecting the polymer backbone from chain scission reactions.[12]
-
Steric Hindrance: The bulky phenyl groups sterically hinder the "back-biting" degradation mechanism that can occur in polysiloxanes, which prevents the formation of volatile cyclic oligomers.[12]
-
This combination results in polymers with higher decomposition temperatures and a greater formation of stable char at high temperatures, which acts as an insulating barrier.[12]
Q3: What are the standard methods for evaluating the thermal stability of the crosslinked polymer?
A3: The primary technique is Thermogravimetric Analysis (TGA) .[12][13] TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (typically inert nitrogen or oxidizing air). The output provides critical data for assessing thermal stability.
| Parameter | Description | Significance for Stability |
| T₅ / T₁₀ | Temperature at which 5% or 10% mass loss occurs. | Indicates the onset of degradation . A higher T₅ value means better stability.[12] |
| Tdmax | Temperature of the maximum rate of decomposition. | Represents the point of most rapid degradation. A higher Tdmax is desirable.[12] |
| Char Yield | Percentage of mass remaining at a high temperature (e.g., 800°C). | A higher char yield indicates the formation of a stable, carbonaceous residue, which is often linked to improved flame retardancy and thermal insulation.[12] |
Differential Scanning Calorimetry (DSC) is a complementary technique used to measure the glass transition temperature (Tg).[14][15] An increase in Tg after crosslinking confirms the restriction of polymer chain mobility, which is an indicator of successful network formation.
Section 3: Experimental Protocols
Protocol 1: Standard Protocol for Thermal Stability Assessment using TGA
-
Sample Preparation: Prepare a small, representative sample of the fully cured polymer (typically 5-10 mg). Ensure the sample is taken from the bulk of the material to avoid surface effects.
-
Apparatus Setup: Use a calibrated Thermogravimetric Analyzer. Place the sample in a tared TGA pan (alumina or platinum is standard).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or Argon) for inert decomposition analysis. Flow rate: 20-50 mL/min.
-
Temperature Program: Heat from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C).
-
Heating Rate: A standard rate is 10°C/min or 20°C/min. Maintain consistency for comparative studies.[13]
-
-
Data Analysis:
-
Plot the resulting data as Mass (%) vs. Temperature (°C).
-
Calculate the first derivative of the mass loss curve (DTG curve) to precisely identify Tdmax.
-
From the TGA curve, determine the T₅ and T₁₀ values and the final residual mass (Char Yield) at 800°C.
-
Caption: Workflow for TGA experimental analysis.
References
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Materials (Basel). Available at: [Link][14][16][17]
-
Effects of silane crosslinking on thermal and morphological properties of spartium junceum flour. Revue Roumaine de Chimie. Available at: [Link][2]
-
Thermogravimetric analysis of cross-linked polymers with glass transition ( Tg ) and the decomposition ( T Decomp ) temperatures' indicators. ResearchGate. Available at: [Link][15]
-
Silane Cross-linked Polyethylene Boosted by an Improved Stabilizer System. ResearchGate. Available at: [Link][9]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. Available at: [Link][3]
-
Catalytic Systems for the Cross-Linking of Organosilicon Polymers. ResearchGate. Available at: [Link][8]
-
A new approach for silane curing polyolefin elastomer/linear low density polyethylene blends by Monosil and Sioplas. SciSpace. Available at: [Link][7]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. Available at: [Link][11]
-
NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. ResearchGate. Available at: [Link][4]
-
Direct Comparison between Ring-Opening Polymerization and Hydrolysis- Condensation Methods in the Synthesis of Polydimethylsiloxane as. Trends in Sciences. Available at: [Link][6]
-
Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Available at: [Link][5]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available at: [Link][10]
-
DIPHENYLDIETHOXYSILANE. Gelest, Inc.. Available at: [Link][18]
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Overcoming phase separation in Diethoxydiphenylsilane hybrid materials synthesis
Welcome to the technical support center for the synthesis of Diethoxydiphenylsilane (DEDPS) hybrid materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the sol-gel process involving DEDPS and to effectively overcome the common challenge of phase separation. Our goal is to provide you with the expertise and practical solutions needed to achieve homogeneous, high-performance materials.
Troubleshooting Guide: Overcoming Phase Separation
This section addresses specific experimental issues with a focus on identifying the root cause and implementing effective, scientifically-grounded solutions.
Issue 1: The reaction solution becomes cloudy, opaque, or forms an oily layer shortly after precursor addition.
Question: Why is my DEDPS-based sol turning cloudy or phase-separating immediately after mixing the precursors?
Answer:
This is a classic sign of macroscopic phase separation. It occurs when the hydrolysis and condensation of this compound (DEDPS) proceed too slowly or inhomogeneously relative to other precursors (like TEOS) or the solvent system. The bulky, hydrophobic phenyl groups on DEDPS significantly hinder the rate of hydrolysis compared to less substituted alkoxysilanes.[1] This rate mismatch is the primary driver of phase separation.
Probable Causes & Solutions:
-
Mismatched Hydrolysis Rates: The hydrolysis rate of DEDPS is significantly slower than that of common co-precursors like Tetraethoxysilane (TEOS). While TEOS hydrolyzes and begins to form a hydrophilic silica network, the unreacted, hydrophobic DEDPS is expelled from the growing polar network, leading to phase separation.[1]
-
Solution: Pre-hydrolysis of DEDPS. Before adding TEOS or other precursors, allow DEDPS to react with a substoichiometric amount of acidified water (e.g., 0.5 to 1.0 molar equivalents of H₂O per mole of DEDPS) for a period (e.g., 30-60 minutes). This gives the sterically hindered DEDPS a "head start" to form more reactive silanol groups, enabling it to better integrate into the network when the faster-reacting precursors are introduced.
-
-
Inadequate Co-solvent: The solvent must be able to solubilize both the nonpolar DEDPS precursor and the highly polar reaction intermediates (silanols) and water. If the solvent polarity is not optimized, the growing inorganic-organic species will have limited solubility, causing them to aggregate and separate.
-
Solution: Employ a suitable co-solvent system. Ethanol is common, but may not be sufficient. Tetrahydrofuran (THF) or isopropanol are excellent choices as they have a lower polarity that can better accommodate the hydrophobic phenyl groups, thus maintaining a single-phase solution throughout the reaction.
-
-
Incorrect Catalyst or pH: The pH of the reaction medium drastically affects the relative rates of hydrolysis and condensation.[2][3][4] Acid catalysts generally promote hydrolysis, leading to a more linear, weakly branched polymer structure, while base catalysts accelerate condensation, favoring the formation of more compact, particulate structures.[3] An improper pH can exacerbate the hydrolysis rate mismatch.
-
Solution: Implement a two-step acid-base catalysis. This is a highly effective strategy.
-
Step 1 (Acidic): Perform the initial hydrolysis under acidic conditions (e.g., pH 2-3 with HCl). This promotes the formation of silanols from both DEDPS and TEOS.
-
Step 2 (Basic): After a sufficient hydrolysis period, raise the pH to the basic range (e.g., pH 8-9 with NH₄OH) to promote rapid and uniform co-condensation of all available silanol species.
-
-
Below is a workflow to diagnose and resolve immediate phase separation.
Caption: Troubleshooting workflow for immediate phase separation.
Issue 2: The final material is hazy, brittle, or mechanically weak.
Question: My DEDPS hybrid material successfully gelled without macroscopic phase separation, but the final dried product is opaque and fractures easily. What causes this?
Answer:
This indicates that while macroscopic phase separation was avoided, micro-phase separation has likely occurred. This happens on a smaller scale where nano- or micro-domains rich in the phenyl-silica component separate from domains rich in the inorganic silica component. These domains scatter light, causing opacity, and the interfaces between them act as stress concentration points, leading to poor mechanical properties.
Probable Causes & Solutions:
-
Insufficient Co-condensation: Even with pre-hydrolysis, if the condensation conditions are not optimal, the different types of silanols (diphenyl-silanediol vs. silicic acid) may preferentially self-condense rather than co-condense.
-
Solution: Control Condensation with pH and Water Content. A two-step acid-base catalysis is again the best approach. The initial acid step promotes hydrolysis, and the subsequent switch to basic conditions accelerates the condensation of all available silanol groups, increasing the likelihood of forming a random, co-condensed network rather than blocky, phase-separated domains.[3] Ensure the total water-to-silane molar ratio (r-value) is sufficient for complete hydrolysis (typically r ≥ 2).
-
-
Solvent-Polymer Incompatibility: During solvent evaporation and gel shrinkage (aging and drying), the affinity between the growing polymer network and the solvent changes.[5] If the solvent is removed too quickly or is a poor solvent for one of the polymer components, it can induce phase separation in the gel state.
-
Solution: Solvent Exchange and Controlled Drying. Before drying, consider exchanging the reaction solvent with one that has a higher boiling point and is a good solvent for both organic and inorganic components (e.g., N,N-Dimethylformamide - DMF). This is known as aging. Follow this with slow, controlled drying. Supercritical drying is an advanced but highly effective method to preserve the gel network and prevent pore collapse that can highlight phase-separated domains.
-
-
Inadequate Curing/Cross-linking: The material may not be fully condensed, leaving a high concentration of unreacted silanol groups. This results in a mechanically weak network.
-
Solution: Post-Cure Thermal Treatment. After initial drying, a post-cure heat treatment (e.g., at 150-200 °C, depending on the thermal stability of any organic components) can drive further condensation reactions, increasing the cross-link density and mechanical strength of the hybrid material.
-
| Parameter | Effect on Phase Separation | Recommended Strategy |
| Catalyst (pH) | Controls relative rates of hydrolysis and condensation.[2][3] | Two-Step Acid-Base: Start at pH 2-3 for hydrolysis, then switch to pH 8-9 for condensation. |
| Water:Silane Ratio (r) | Affects the extent of hydrolysis. Excess water can sometimes induce phase separation of hydrophobic oligomers.[1] | Use stoichiometric amounts for pre-hydrolysis (r=1-1.5), then increase to r > 2 for the main reaction. |
| Solvent System | Must solubilize precursors, water, and all intermediate species.[5] | Use a co-solvent like THF or isopropanol with ethanol to balance polarity. |
| Temperature | Increases reaction rates, but can accelerate phase separation if kinetics are not balanced. | Maintain a constant, moderate temperature (e.g., 40-60 °C) for reproducible results. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phase separation in DEDPS sol-gel systems?
Phase separation in these systems is a thermodynamically driven process that becomes kinetically trapped.[6] It is a form of polymerization-induced phase separation.[5][7] As the sol-gel reaction proceeds, the molecular weight of the silica species increases, and the chemical nature of the system changes from small, soluble precursors to large, less soluble polymer networks. The incompatibility between the hydrophobic phenyl-containing siloxane oligomers and the growing hydrophilic inorganic silica network increases, reducing the entropy of mixing.[6] At a certain point, the free energy of the system is minimized by demixing into two distinct phases, a process that is arrested by the gelation of the network.[8]
Caption: The sol-gel process pathway and potential outcomes.
Q2: How can I characterize phase separation in my final material?
Several techniques can confirm and characterize phase separation:
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the material's morphology. Phase-separated materials will often show distinct domains or a "sea-island" structure.[9]
-
Transmission Electron Microscopy (TEM): Offers higher resolution imaging to observe nano-scale domain structures.[10]
-
Small-Angle X-ray Scattering (SAXS): Can quantify the size, shape, and spacing of phase-separated domains, providing statistical information about the material's heterogeneity.
-
Solid-State NMR Spectroscopy (²⁹Si MAS NMR): Can distinguish between different silicon environments (T-sites from DEDPS and Q-sites from TEOS) and provide information about the degree of condensation and connectivity within the network. A high degree of self-condensation for each precursor suggests phase separation.
-
Differential Scanning Calorimetry (DSC): Phase-separated materials may exhibit multiple glass transition temperatures (Tg), corresponding to the different domains.
Q3: Can I avoid using a co-precursor like TEOS and still get a good material from DEDPS alone?
Yes, but it is challenging to form a monolithic gel from 100% DEDPS because the bulky phenyl groups can prevent the formation of a fully 3D cross-linked network, often resulting in soluble oligomers or resins.[1] To achieve a gel from pure DEDPS, you typically need to force a high degree of condensation. This can be attempted by:
-
Using a high concentration of a base catalyst.
-
Employing a very high monomer concentration.
-
Extending the reaction and aging times significantly. However, the resulting material will be highly hydrophobic and may be more brittle than a hybrid material incorporating a network-former like TEOS.
Experimental Protocol
Protocol: Synthesis of a Homogeneous Phenyl-Modified Silica Hybrid via Two-Step Acid-Base Catalysis
This protocol is designed to minimize phase separation when co-polymerizing DEDPS and TEOS in a 1:1 molar ratio.
Materials:
-
This compound (DEDPS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Ammonium Hydroxide (NH₄OH), 2 M
Procedure:
-
Vessel Preparation: In a clean, dry jacketed glass reactor equipped with a magnetic stirrer, add DEDPS, TEOS, EtOH, and THF. A typical molar ratio might be 1 DEDPS : 1 TEOS : 8 EtOH : 4 THF. Begin stirring at 300 RPM at a constant temperature of 50 °C.
-
Step 1: Acid-Catalyzed Pre-Hydrolysis:
-
Prepare an acidic water solution by mixing deionized water and 0.1 M HCl. The amount of water should correspond to a molar ratio of H₂O:Si = 1.5.
-
Add the acidic water solution dropwise to the stirred precursor solution over 10 minutes.
-
Allow the reaction to proceed under these acidic conditions for 60 minutes. The solution should remain clear.
-
-
Step 2: Main Hydrolysis & Base-Catalyzed Condensation:
-
Prepare a second aqueous solution with enough deionized water to bring the total H₂O:Si molar ratio to 4.0.
-
Add this water to the reaction mixture.
-
Immediately following, add 2 M NH₄OH dropwise until the solution pH reaches ~8.5 (monitor with a pH meter).
-
A noticeable increase in viscosity should occur. Continue stirring until the solution gels (i.e., the stir bar stops). This is the gel point .
-
-
Aging:
-
Once gelled, seal the reactor to prevent solvent evaporation.
-
Age the gel at 50 °C for 24 hours. During this period, syneresis (expulsion of solvent from the contracting network) may be observed.
-
-
Solvent Exchange & Drying:
-
After aging, carefully decant the solvent above the gel and replace it with fresh ethanol. Allow it to sit for 12 hours. Repeat this washing step three times to remove unreacted monomers and byproducts.
-
Dry the gel. For a xerogel, this can be done in an oven with slow temperature ramping (e.g., 60 °C for 48 hours, then 120 °C for 24 hours). For an aerogel (which best preserves the network structure), supercritical CO₂ drying is required.
-
References
-
Effect of catalyst on hydrolysis and condensation[11]. ResearchGate. Available from: [Link]
-
Mechanically Reinforced Silica Aerogels via Thermally Induced Phase Separation of Poly(ethylene-co-vinyl Alcohol). MDPI. Available from: [Link]
-
Formation of porous gel morphology by phase separation in gelling alkoxy-derived silica. Affinity between silica polymers and solvent. Scilit. Available from: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available from: [Link]
-
Enhanced CH4/N2 Separation Efficiency of UiO-66-Br2 through Hybridization with Mesoporous Silica. MDPI. Available from: [Link]
-
Macroporosity Control by Phase Separation in Sol-Gel Derived Monoliths and Microspheres. PMC - PubMed Central. Available from: [Link]
-
Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. PMC - NIH. Available from: [Link]
-
hydrolysis and condensation of silicates : effects on structure. Semantic Scholar. Available from: [Link]
-
Synthesis, characterization and applications of silica based bio-hybrid materials. Homi Bhabha National Institute. Available from: [Link]
-
Macroporosity Control by Phase Separation in Sol-Gel Derived Monoliths and Microspheres. MDPI. Available from: [Link]
-
Effect of catalyst on hydrolysis and condensation[11]. ResearchGate. Available from: [Link]
-
Putting the Squeeze on Phase Separation. PMC - PubMed Central. Available from: [Link]
-
Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. Available from: [Link]
-
Dilution-driven gel-sol-gel-sol transitions by the sequential evolution of surfactant micelles. PMC - NIH. Available from: [Link]
-
Suppression of macroscopic phase separation in polymer blends confined within the interstitial pores of dense nanoparticle packings. ResearchGate. Available from: [Link]
-
Mitigating Early Phase Separation of Aliphatic Random Ionomers by the Hydrophobic H-Bond Acceptor Addition. MDPI. Available from: [Link]
-
Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. PMC - PubMed Central. Available from: [Link]
-
Sol-gel Coating Processes. Springer. Available from: [Link]
-
Controlling the Thermally Induced Phase Separation of Polymer/Ionic Liquid Blended Films with Concentrated-Polymer-Brush-Decorated Hybrid Particles. PubMed. Available from: [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. Available from: [Link]
-
Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes. PubMed. Available from: [Link]
-
Thermally induced phase separation followed by in situ sol–gel process: A novel method for PVDF/SiO2 hybrid membranes. ResearchGate. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
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- 8. Putting the Squeeze on Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Post-curing treatment to improve mechanical properties of Diethoxydiphenylsilane elastomers
Welcome to the technical support center for Diethoxydiphenylsilane (DEDPS) based elastomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with these advanced materials. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the post-curing treatment and enhance the mechanical properties of your DEDPS elastomers.
Introduction to DEDPS Elastomers and the Critical Role of Post-Curing
This compound (DEDPS) is a vital precursor in the synthesis of high-performance silicone elastomers, particularly those requiring enhanced thermal stability and specific mechanical properties. The incorporation of diphenylsiloxane units into the polysiloxane backbone imparts several desirable characteristics, including improved resistance to high temperatures and radiation.[1][2] However, achieving the optimal performance of these materials is not solely dependent on the initial formulation and curing. A meticulously controlled post-curing treatment is an indispensable step to unlock their full potential.
Post-curing is a secondary thermal treatment applied after the initial vulcanization. This process is critical for several reasons: it drives the crosslinking reaction to completion, removes volatile byproducts and unreacted components, and ultimately stabilizes the elastomer's mechanical properties over time.[3] For DEDPS-based elastomers, an optimized post-curing protocol is key to maximizing tensile strength, ensuring low compression set, and achieving batch-to-batch consistency.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of DEDPS and the necessity of post-curing for these specialized elastomers.
Q1: What is the primary role of this compound (DEDPS) in silicone elastomers?
A1: DEDPS serves as a precursor to introduce diphenylsiloxane units into the silicone polymer backbone. These phenyl groups are bulky and rigid, and their presence significantly enhances the thermal oxidative stability of the elastomer compared to standard polydimethylsiloxane (PDMS) elastomers.[2] This makes DEDPS-containing elastomers suitable for applications requiring high-temperature resistance. Additionally, the phenyl content can be tailored to modify the mechanical and damping properties of the final material.[4]
Q2: Why is a post-curing step essential for DEDPS-based elastomers?
A2: Post-curing is a critical processing step for several reasons. Firstly, it ensures the completion of the crosslinking reaction, which is fundamental to achieving a stable and robust polymer network.[3] Secondly, it facilitates the removal of volatile organic compounds (VOCs), such as residual solvents, unreacted catalyst residues, and low molecular weight siloxanes. This is particularly important for applications in the medical and pharmaceutical fields.[3] Finally, post-curing stabilizes the mechanical properties of the elastomer, such as hardness, tensile strength, and compression set, ensuring reliable long-term performance.[5][6]
Q3: What mechanical properties are typically improved by post-curing DEDPS elastomers?
A3: A well-designed post-curing treatment generally leads to an increase in tensile strength and hardness (durometer).[7] Conversely, the elongation at break may decrease as the material becomes less flexible due to increased crosslink density.[7] One of the most significant improvements is seen in the compression set, which is the material's ability to return to its original thickness after prolonged compressive stress.[5] A proper post-cure is crucial for minimizing permanent deformation and ensuring reliable sealing performance.
Troubleshooting Guide for DEDPS Elastomer Experiments
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experimental work.
Issue 1: Low Tensile Strength and/or Poor Elongation at Break
Q: My DEDPS elastomer exhibits lower than expected tensile strength and elongation. What are the likely causes and how can I rectify this?
A: This issue often points to an incomplete or non-ideal polymer network structure. Here are the primary causes and corresponding solutions:
-
Possible Cause A: Incomplete Curing/Crosslinking. The initial curing process may not have been sufficient to form a fully developed network.
-
Solution: The most effective solution is to optimize the post-curing protocol. An inadequate post-cure will not sufficiently advance the crosslinking initiated during the primary cure.
-
Increase Post-Curing Time: Extend the duration of the post-cure in increments of 1-2 hours to allow for the completion of the crosslinking reactions.
-
Elevate Post-Curing Temperature: Given the enhanced thermal stability from the phenyl groups, you may be able to increase the post-curing temperature.[2] Experiment with raising the temperature by 10-20°C. Common post-curing temperatures for silicone elastomers range from 177°C to 200°C.[7]
-
-
-
Possible Cause B: Non-Optimal Stoichiometry. An incorrect ratio of the siloxane polymer to the crosslinking agent can lead to a deficient network with a high number of dangling chain ends, which do not contribute to the mechanical strength.
-
Solution: Carefully review and recalculate the stoichiometry of your formulation. Ensure precise measurement of all components. The vinyl-to-hydride ratio in addition-cure systems is particularly critical.
-
-
Possible Cause C: Catalyst Inhibition. The platinum catalyst used in many addition-cure systems can be inhibited by various compounds, leading to incomplete curing.
-
Solution: Ensure all glassware and mixing equipment are scrupulously clean. Be aware of potential sources of catalyst poisons such as sulfur, tin compounds, amines, and certain organic rubbers.
-
Issue 2: High Compression Set / Poor Elastic Recovery
Q: After compression testing, my DEDPS elastomer is not returning to its original thickness. What causes a high compression set and how can I improve it?
A: A high compression set indicates that the elastomer network is undergoing permanent deformation under stress. This is a critical failure mode for sealing applications.
-
Possible Cause A: Insufficient Crosslink Density. An under-cured network lacks the necessary restoring force to return to its original shape after compression is removed.
-
Solution: A thorough post-cure is the most effective way to reduce compression set.[5] The additional thermal energy drives the crosslinking reaction closer to completion, creating a more robust and resilient network. For DEDPS elastomers, a post-cure of at least 4 hours at 200°C is a good starting point to ensure a highly crosslinked structure.
-
-
Possible Cause B: Presence of Volatiles and Byproducts. In peroxide-cured systems, acidic byproducts can catalyze the degradation of the siloxane backbone under heat and compression, leading to permanent set.[8]
-
Possible Cause C: Inadequate Formulation for the Application Temperature. The presence of phenyl groups generally improves thermal stability, but all elastomers have a service temperature limit.
-
Solution: Verify that your compression testing temperature does not exceed the thermal stability limits of your specific formulation. If the application requires performance at higher temperatures, consider increasing the phenyl content in your elastomer formulation.[2]
-
Issue 3: Brittleness and Low Tear Strength
Q: My post-cured DEDPS elastomer is hard and brittle, with low tear strength. What could be causing this?
A: Brittleness is typically a sign of excessive crosslinking or issues related to the polymer network's homogeneity.
-
Possible Cause A: Over-curing or Excessive Post-Curing. While post-curing is essential, excessively high temperatures or prolonged durations can lead to an overly crosslinked, brittle network. This can be particularly relevant for high-phenyl-content silicones, where the chain mobility is already somewhat restricted.
-
Solution: Systematically reduce the post-curing time or temperature. Conduct a design of experiments (DOE) to find the optimal balance where tensile strength and hardness are maximized without sacrificing tear strength and elongation.
-
-
Possible Cause B: Poor Filler Dispersion. Fillers like fumed silica are often used to reinforce silicone elastomers. If not properly dispersed, they can act as stress concentration points, leading to premature failure and low tear strength.
-
Solution: Improve your mixing and compounding process. Ensure that fillers are evenly incorporated into the base polymer before adding the crosslinker and catalyst. The use of a two-roll mill or a high-shear mixer is recommended.
-
Experimental Protocols
Protocol 1: Standard Post-Curing Procedure for DEDPS Elastomers
This protocol provides a general procedure for the post-curing of DEDPS-based silicone elastomers. It should be optimized for your specific formulation and intended application.
-
Initial Curing: Cure the elastomer as per your standard procedure (e.g., compression molding at a specified temperature and time).
-
Demolding: Carefully remove the cured elastomer from the mold once it has cooled sufficiently to be handled.
-
Oven Preparation: Preheat a forced-air circulating oven to the desired post-curing temperature (e.g., 200°C). Ensure the oven has adequate ventilation to remove volatile byproducts.
-
Sample Placement: Place the cured elastomer samples on a non-stick surface (e.g., a PTFE sheet) on a wire rack in the oven. Ensure there is adequate airflow around each sample.
-
Post-Curing: Post-cure the samples for the desired duration. A common starting point is 4 hours at 200°C.[7]
-
Cooling: After the post-curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven with the door slightly ajar. This helps to prevent thermal shock.
-
Conditioning: Before mechanical testing, allow the post-cured samples to condition at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity) for at least 24 hours.
Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)
This protocol outlines the procedure for tensile testing of post-cured DEDPS elastomer samples according to ASTM D412.
-
Sample Preparation: Die-cut dumbbell-shaped test specimens from the post-cured elastomer sheets using a standard die (e.g., Die C).
-
Thickness Measurement: Measure the thickness of the narrow section of each specimen at three points and use the average value for stress calculations.
-
Tensile Tester Setup:
-
Set up a universal testing machine with grips suitable for elastomeric materials.
-
Set the crosshead speed to 500 mm/min.
-
-
Testing:
-
Mount a specimen in the grips, ensuring it is not under tension before the test begins.
-
Start the test and record the force and elongation data until the specimen breaks.
-
-
Data Analysis:
-
Calculate the tensile strength (stress at break).
-
Calculate the elongation at break.
-
Calculate the modulus at a specific elongation (e.g., 100%).
-
-
Replicates: Test at least five specimens per sample group and report the average and standard deviation.
Data Presentation
The following table summarizes the expected changes in mechanical properties of a typical DEDPS-based silicone elastomer after post-curing. The values are illustrative and will vary depending on the specific formulation.
| Property | Before Post-Curing (Typical) | After Post-Curing (4h @ 200°C) |
| Hardness (Shore A) | 45 - 55 | 50 - 60 |
| Tensile Strength (MPa) | 5.0 - 7.0 | 6.5 - 9.0 |
| Elongation at Break (%) | 400 - 600 | 300 - 500 |
| Compression Set (22h @ 175°C, %) | 30 - 50 | 15 - 25 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for preparing and testing DEDPS elastomers.
Troubleshooting Logic for Low Tensile Strength
Caption: Troubleshooting workflow for low tensile strength in DEDPS elastomers.
References
- COMPRESSION SET RESISTANCE IN SILICONE RUBBERS. (n.d.).
- Preparation and properties of phenyl silicone rubber composites. (n.d.). Journal of Applied Polymer Science.
- A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Co
- How does post-curing improve mechanical properties?. (2025). Knowledge.
- Synthesis and Properties of Phenyl Silicone Resin Reinforced Addition Type Liquid Phenyl Silicone Rubber. (n.d.). Scientific.Net.
- Compression Set in Elastomers: Why It Matters for Seals and Gaskets. (2025). INCURE INC.
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024). Polymers.
- The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability. (2022). Polymers.
- Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. (2021). RSC Publishing.
- Impact of Raw Phenyl Silicone Rubber Parameters on ethod Vulcanized Phenyl Silicone Rubber. (2025).
- What is the post curing process of silicone rubber compression molding. (2023).
- Effect and mechanism of phenyl content on the electrical insulation properties of silicone rubber. (2024).
- A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Co
- Study on the synthesis and application of silicone resin containing phenyl group. (2025).
- Compression Set of Silicone Elastomers. (2025).
- Influence of Curing Agent Amount on Properties of Dynamic Vulcanized Phenyl Silicone Rubber-SEBS-SBS System. (2022). MDPI.
- Post-Curing of Silicone Elastomers: When is it Necessary?. (n.d.). RDAbbott.
- A Practical Look at Compression Set: Effect of Temperature and % Deflection. (n.d.). Anderson Development Company.
- Phenyl Silicone Resins | High-Temp & Insul
- TGA curves of phenyl silicone resins. (n.d.).
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024). MDPI.
- Crosslinking of siloxane elastomers. (2025).
- Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach. (n.d.). MDPI.
- TI 15/18: Handling of silicones. (n.d.). Peters.de.
- Silicone 25A Gray - P3 Material Processing Guide. (n.d.). Scribd.
Sources
- 1. Preparation and properties of phenyl silicone rubber composites [journal.buct.edu.cn]
- 2. A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anysiliconerubber.com [anysiliconerubber.com]
- 4. researchgate.net [researchgate.net]
- 5. Compression Set in Elastomers: Why It Matters for Seals and Gaskets - INCURE INC. [incurelab.com]
- 6. zetarmoulding.com [zetarmoulding.com]
- 7. rdabbott.com [rdabbott.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Characterizing and reducing the residual ethoxy groups in Diethoxydiphenylsilane polymers
Technical Support Center: Diethoxydiphenylsilane (DEDPS) Polymers
Welcome to the technical support center for this compound (DEDPS) based polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these materials and need to ensure the complete conversion of ethoxy groups to achieve desired polymer properties. Incomplete hydrolysis can lead to significant variations in mechanical strength, thermal stability, and biocompatibility. This resource provides in-depth troubleshooting guides and frequently asked questions to help you characterize, quantify, and effectively reduce residual ethoxy groups in your DEDPS polymers.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are residual ethoxy groups and why are they a problem in my DEDPS polymer?
Residual ethoxy groups (–OCH₂CH₃) are unreacted functional groups from the this compound monomer that remain in the polymer structure after synthesis. The polymerization of DEDPS proceeds via hydrolysis of the ethoxy groups to form reactive silanol (Si-OH) groups, which then undergo condensation to form the stable siloxane (Si-O-Si) backbone of the polymer.[1][2]
Their presence is problematic for several key reasons:
-
Incomplete Network Formation: Each residual ethoxy group represents a site that has failed to form a cross-link or extend the polymer chain, leading to a lower molecular weight and reduced network density.[3]
-
Altered Mechanical Properties: A lower cross-link density can result in a softer, weaker material with a lower tensile strength and modulus.
-
Reduced Thermal Stability: The Si-O-C bond of an ethoxy group is less thermally stable than the Si-O-Si bond of the polymer backbone. Their presence can lower the overall degradation temperature of the material.[4][5]
-
Modified Surface Properties: Residual ethoxy groups can increase the hydrophobicity of the polymer surface, which may be undesirable in applications requiring specific wetting or biocompatibility characteristics.[6]
-
Leachables and Extractables: In drug development and biomedical applications, residual ethoxy groups and the ethanol byproduct of their slow, post-synthesis hydrolysis can be a source of leachables, posing regulatory and safety concerns.
Q2: How can I detect and quantify the presence of residual ethoxy groups?
Several analytical techniques can be used to characterize residual ethoxy groups. The choice of method depends on whether you need qualitative confirmation or precise quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful method for quantification.
-
¹H NMR: Provides distinct signals for the ethoxy group's methylene (-OCH₂-) protons (a quartet around 3.8 ppm) and methyl (-CH₃) protons (a triplet around 1.2 ppm). By integrating these peaks against a known internal standard or a stable polymer backbone signal (e.g., phenyl protons), you can accurately quantify their concentration.[7]
-
²⁹Si NMR: Offers detailed insight into the silicon environment. It can distinguish between unreacted silicon atoms (bonded to two ethoxy groups), partially hydrolyzed intermediates (one ethoxy, one silanol), and fully condensed siloxane network sites.[8][9] This provides a direct measure of the extent of reaction.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for rapid, qualitative assessment and for monitoring the reaction progress.
-
Look for characteristic absorption bands for the Si-O-C stretch of the ethoxy group, typically found in the 1110-1000 cm⁻¹ region.[10][11] The disappearance of this peak and the appearance of a broad Si-OH band (~3200-3700 cm⁻¹) and a strong Si-O-Si band (~1000-1100 cm⁻¹) indicate successful hydrolysis and condensation.[12][13]
-
-
Thermogravimetric Analysis (TGA): TGA can provide semi-quantitative information. The thermal decomposition of ethoxy side groups occurs at a lower temperature than the main siloxane backbone degradation.[14][15] A distinct weight loss step at temperatures between 200°C and 400°C can often be attributed to the loss of these and other organic moieties.[16]
Table 1: Comparison of Analytical Techniques for Ethoxy Group Characterization
| Technique | Information Provided | Pros | Cons |
| ¹H NMR | Quantitative | Highly accurate, structurally specific. | Requires sample dissolution, more time-consuming. |
| ²⁹Si NMR | Quantitative | Directly measures silicon speciation (Qⁿ groups).[8][9] | Lower sensitivity, requires longer acquisition times. |
| FTIR | Qualitative / Semi-Quantitative | Fast, easy to use, non-destructive, good for reaction monitoring.[17] | Peak overlap (Si-O-C vs. Si-O-Si) can make quantification difficult.[10] |
| TGA | Semi-Quantitative | Provides information on thermal stability. | Weight loss may not be exclusively from ethoxy groups.[16] |
Q3: What are the primary strategies for reducing residual ethoxy groups?
The two main strategies are enhanced hydrolysis and thermal treatment .
-
Enhanced Hydrolysis: This is the most common and direct method. It involves driving the initial hydrolysis reaction to completion by optimizing reaction conditions. Key factors include:
-
Water Stoichiometry: Using a stoichiometric excess of water can help push the equilibrium towards the formation of silanols.[18]
-
Catalysis: Both acid and base catalysts can significantly accelerate the hydrolysis rate. The choice of catalyst affects the relative rates of hydrolysis and condensation, influencing the final polymer structure.[19][20]
-
Solvent System: A co-solvent that is miscible with both the non-polar silane and the polar aqueous phase (e.g., THF, isopropanol) can improve reaction kinetics by creating a homogeneous reaction environment.[20]
-
Temperature and Time: Increasing the reaction temperature and time can further promote complete hydrolysis.
-
-
Thermal Treatment (Post-Cure): Heating the polymer after initial synthesis can help drive off any remaining ethoxy groups and promote further condensation of unreacted silanol groups. However, this must be done carefully, as excessive temperatures can lead to unwanted thermal degradation of the polymer backbone or phenyl side groups.[21][22]
Part 2: In-Depth Troubleshooting & Experimental Guides
This section provides detailed protocols and troubleshooting advice for common challenges encountered during the synthesis and processing of DEDPS polymers.
Guide 1: My NMR shows persistent ethoxy signals. How do I accurately quantify them and force the reaction to completion?
This is a common issue indicating incomplete hydrolysis. The first step is accurate quantification, which will serve as a benchmark for optimization.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of your dried DEDPS polymer into an NMR tube.
-
Add 600 µL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) that fully dissolves the polymer.
-
Add a precisely known amount of an internal standard. A good choice is 1,3,5-trimethoxybenzene, as its methoxy singlet (~3.79 ppm) and aromatic singlet (~6.09 ppm) are in a clear region of the spectrum.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis & Calculation:
-
Integrate the characteristic ethoxy group quartet (I_Et, ~3.8 ppm, 2H) and the internal standard's aromatic singlet (I_Std, ~6.09 ppm, 3H).
-
Calculate the molar amount of the internal standard (moles_Std) based on the mass you added.
-
Calculate the moles of ethoxy groups (moles_Et) using the following formula: moles_Et = (moles_Std) * (I_Et / Protons_Et) / (I_Std / Protons_Std) Where Protons_Et = 2 and Protons_Std = 3.
-
Express the result as a weight percentage or mole fraction relative to the polymer mass.
-
If quantification confirms a high level of residual ethoxy groups (>1-2%), your hydrolysis protocol needs optimization.
Table 2: Troubleshooting Guide for Incomplete Hydrolysis
| Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction mixture is cloudy or has two phases. | Poor Miscibility: The non-polar DEDPS is not mixing effectively with the aqueous phase, limiting access to water for hydrolysis. | Add a Co-solvent: Introduce a mutual solvent like THF or isopropanol to create a single, homogeneous phase. This dramatically increases the interfacial area for the reaction.[20] |
| Reaction is extremely slow. | Lack of Catalysis: Uncatalyzed hydrolysis of alkoxysilanes is often very slow at neutral pH.[2] | Introduce a Catalyst: Add a small amount of an acid (e.g., 0.1 M HCl, acetic acid) or base (e.g., NH₄OH) to catalyze the reaction. Acid catalysis protonates the ethoxy group, making it a better leaving group, while base catalysis involves nucleophilic attack by hydroxide ions on the silicon atom.[19] |
| Residual ethoxy groups remain after extended reaction time. | Insufficient Water: The reaction may be limited by the amount of water available, especially if some water is consumed and removed from the system. | Increase Water Stoichiometry: Increase the molar ratio of water to ethoxy groups. A ratio of 2:1 or higher is recommended to drive the equilibrium towards hydrolysis.[18] |
| Reaction stalls before completion. | Low Temperature / Insufficient Energy: The activation energy for hydrolysis has not been overcome for all sites. | Increase Temperature & Time: Gently heat the reaction mixture (e.g., to 60-80°C) and extend the reaction time. Monitor progress using FTIR to determine when the reaction has gone to completion. |
Guide 2: I'm using thermal treatment to remove ethoxy groups, but my polymer is discoloring or becoming brittle. What's happening?
This indicates that your thermal treatment is too aggressive, causing unwanted side reactions alongside the desired removal of residual groups. The primary degradation pathway for polysiloxanes in an inert atmosphere is depolymerization, which produces volatile cyclic siloxanes.[4][21][23] In the presence of oxygen, thermo-oxidative degradation occurs, which is more complex and can involve radical mechanisms, leading to cross-linking and the formation of silica (SiO₂), which can cause brittleness and discoloration.[4][24]
-
Atmosphere Control: Always perform thermal treatments under an inert atmosphere (Nitrogen or Argon) to prevent thermo-oxidative degradation.[23]
-
Temperature Programming: Instead of a single high temperature, use a ramp-and-hold approach.
-
Ramp 1: Slowly heat the polymer from room temperature to just above the boiling point of ethanol (e.g., 100-120°C) and hold for 1-2 hours. This removes residual solvent and ethanol byproduct without shocking the polymer.
-
Ramp 2: Increase the temperature slowly (e.g., 5°C/min) to the target post-cure temperature (start with a modest temperature, e.g., 150-180°C).
-
Hold: Maintain the target temperature for several hours. The exact time depends on the polymer thickness and level of residual groups.
-
-
Characterization: Analyze the polymer before and after treatment using TGA to determine the optimal temperature range (i.e., the temperature at which residual organics are removed but before the main backbone degrades). Use FTIR to confirm the disappearance of Si-O-C and Si-OH bands and the enhancement of the Si-O-Si band.
By carefully controlling the reaction conditions and monitoring the polymer's chemical state, you can effectively minimize residual ethoxy groups, leading to materials with consistent, predictable, and optimized performance for your research and development needs.
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Homma, H., Kuroyagi, T., et al. (1998). Evaluation on surface degradation of silicone rubber using thermogravimetric analysis. Proceedings of 1998 International Symposium on Electrical Insulating Materials. [Link]
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Mohorič, I., et al. (2014). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Prime Scholars. [Link]
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Lin, C.-H., et al. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
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Hydrolysis of Silicone Polymers in Aqueous Systems. (2002). Bibliothèque et Archives Canada. [Link]
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Anderson, D. R. (1974). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]
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Malfait, W. J., et al. (2010). Differentiating and characterizing geminal silanols in silicas by 29Si NMR spectroscopy. [Link]
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Gac, K., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. MDPI. [Link]
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ResearchGate. (2002). Studies of interactions between silane coupling agents and cellulose fibers with liquid and solid-state NMR. [Link]
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ResearchGate. (2023). Development of a Method for Blocking Polysodiumoxy(methyl)siloxane Obtained in an Alcohol Medium. [Link]
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Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
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Chambers, D. M., et al. (2005). Identification and elimination of polysiloxane curing agent interference encountered in the quantification of low-picogram per milliliter methyl tert-butyl ether in blood by solid-phase microextraction headspace analysis. PubMed. [Link]
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Scientific Reports. (2023). The influence of polysiloxane functional groups on phototrophic colonization. PMC - NIH. [Link]
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News. (2024). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. [Link]
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Shalygin, M., et al. (2023). Effect of Side Substituent on Comb-like Polysiloxane Membrane Pervaporation Properties During Recovery of Alcohols C2-C4 from Water. MDPI. [Link]
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Validation & Comparative
Comparative study of Diethoxydiphenylsilane and other silane coupling agents
A Comparative Guide to Diethoxydiphenylsilane and Other Silane Coupling Agents for High-Performance Applications
Introduction: The Molecular Bridge Concept
In the realm of materials science, the interface between inorganic and organic materials often represents a point of weakness, limiting the performance of advanced composites, coatings, and adhesives. Silane coupling agents are organosilicon compounds that function as molecular bridges, forming stable covalent bonds with both inorganic and organic materials to create a robust and durable interface.[1][2] Their bifunctional nature, characterized by the general structure Y-R-Si-X₃, is the key to their efficacy.[3] In this structure, 'X' represents a hydrolyzable group (commonly alkoxy, like ethoxy or methoxy) that reacts with inorganic substrates, while 'Y' is a non-hydrolyzable organofunctional group (such as amino, epoxy, or vinyl) designed to react with an organic polymer matrix.[3][4]
The mechanism of action involves a three-step process:
-
Hydrolysis: The alkoxy groups react with water to form reactive silanol groups (Si-OH).[5]
-
Condensation: These silanols condense with hydroxyl groups on the surface of an inorganic material (e.g., glass, silica, metal oxides), forming stable Si-O-inorganic bonds.[2][5] They can also self-condense to form a polysiloxane network at the interface.
-
Interfacial Bonding: The organofunctional group forms covalent bonds or physical entanglements with the organic polymer matrix, completing the molecular bridge.[2][6]
This guide provides a comparative analysis of this compound (DEDPS), a specialized dialkoxy silane, against other common classes of silane coupling agents, offering experimental insights for researchers, scientists, and drug development professionals.
This compound (DEDPS): A Profile
This compound, with the chemical formula (C₆H₅)₂Si(OC₂H₅)₂, is a distinct member of the silane family. Unlike the more common trialkoxy silanes, DEDPS is a dialkoxy silane, a structural feature that significantly influences its reactivity and the properties of the resulting interface.[7] Its most prominent features are the two phenyl groups attached directly to the silicon atom. These bulky, non-polar groups impart unique characteristics not found in typical alkyl- or functional-group-containing silanes.
| Property | Value |
| Molecular Formula | C₁₆H₂₀O₂Si[8] |
| Molecular Weight | 272.42 g/mol [7] |
| Appearance | Clear, colorless to yellowish liquid[8][9] |
| Density | ~1.033 g/mL at 25°C |
| Boiling Point | 167°C at 15 mmHg |
| Refractive Index | ~1.525 (n20/D) |
| Key Features | Difunctional (dialkoxy), high thermal stability, high hydrophobicity[7][10] |
The presence of two phenyl groups provides excellent thermal and UV resistance to the coatings or interfaces it forms.[7] Furthermore, the steric hindrance caused by these bulky groups modulates the rate of hydrolysis, leading to more controlled condensation compared to less hindered trialkoxysilanes.[11]
A Survey of Alternative Silane Coupling Agents
The choice of a silane coupling agent is dictated by the specific polymer system and inorganic substrate involved.[12] DEDPS is compared against several major classes of silanes, each with a distinct organofunctional group.
| Silane Class | Organofunctional Group (Y) | Primary Applications & Effects | Key Advantages |
| Aminosilanes | Amino (–NH₂) | Universal adhesion promoter for resins like epoxies, phenolics, and nylons; glass fiber treatment.[2][13] | Versatile, strong adhesion to a wide range of polymers.[3] |
| Epoxysilanes | Epoxy | Epoxy-based composites, coatings, and adhesives.[12][13] | Highly reactive with amine, carboxyl, and hydroxyl groups, forming strong chemical bonds.[12] |
| Vinylsilanes | Vinyl (–CH=CH₂) | Crosslinking polyethylene; filler treatment for unsaturated resins like polyester and EPDM rubber.[2][13] | Participates in free-radical polymerization, integrating directly into the polymer backbone.[13] |
| Methacryloxysilanes | Methacryloxy | Adhesion promoter for unsaturated polyester, acrylic, and other free-radically cured resins.[3][14] | Co-polymerizes with the resin matrix for a very strong, integrated interface. |
| Alkylsilanes | Alkyl (e.g., Methyl, Propyl) | Surface hydrophobization; non-functional filler treatment.[4][7] | Creates water-repellent surfaces; reduces viscosity in filled polymer systems.[7] |
| Mercaptosilanes | Mercapto (-SH) | Bonding sulfur-cured rubbers (SBR, natural rubber) to metals and silica.[13] | Reacts with both the rubber during vulcanization and the inorganic surface.[13] |
Head-to-Head Performance Comparison
Reactivity: Hydrolysis and Condensation Kinetics
The reactivity of a silane is governed by the rate of hydrolysis of its alkoxy groups and the subsequent condensation of the resulting silanols.[15]
-
Trialkoxy Silanes (e.g., Aminopropyltriethoxysilane - APTES): With three hydrolyzable groups, these silanes react relatively quickly and can form a dense, highly cross-linked siloxane network at the interface.[10][16] This is advantageous for creating rigid, strong interfaces.
-
Dialkoxy Silanes (e.g., DEDPS): Having only two hydrolyzable groups, DEDPS forms less rigid, more linear, or cyclic siloxane structures.[10][15] This can be beneficial in applications requiring some flexibility, such as in elastomers. The significant steric hindrance from the two bulky phenyl groups slows down the hydrolysis rate compared to less-hindered silanes like diethoxydimethylsilane (DEDMS).[11][17] This controlled reactivity can prevent premature self-condensation in solution, leading to more uniform surface coverage. Studies on the hydrolysis of diphenylsilane have shown that the reaction can be controlled to selectively form the monohydrolyzed product, highlighting the moderating effect of the phenyl groups.[18]
Surface Energy and Hydrophobicity
The chemical nature of the non-hydrolyzable groups dictates the final surface energy of the treated substrate. Hydrophobicity is typically quantified by measuring the static water contact angle; a higher angle indicates a more water-repellent surface.[19]
The non-polar phenyl groups of DEDPS make it an exceptionally effective agent for creating hydrophobic surfaces.[7] This is crucial for applications requiring moisture resistance and protection against corrosion.
Table 1: Representative Water Contact Angles on Silane-Treated Glass
| Silane Treatment | Functional Group | Expected Water Contact Angle (°) | Performance Attribute |
| Untreated Glass | Hydroxyl (-OH) | < 20° | Hydrophilic |
| Aminopropyltriethoxysilane (APTES) | Amino (-NH₂) | 50° - 70° | Moderately Hydrophilic |
| Methyltriethoxysilane (MTES) | Methyl (-CH₃) | 95° - 105° | Hydrophobic |
| This compound (DEDPS) | Phenyl (-C₆H₅) | > 90° (typically higher than alkyls) | Highly Hydrophobic, Thermally Stable |
Note: Absolute values can vary based on deposition method and surface roughness. The trend shows DEDPS provides high hydrophobicity comparable to or exceeding simple alkylsilanes, with the added benefit of thermal stability.
Adhesion and Mechanical Strength
While DEDPS is not a "functional" silane in the traditional sense (lacking groups like amino or epoxy), it enhances adhesion through mechanisms of improved surface wetting, compatibility, and the formation of a robust, water-resistant interphase.[10][20] In composites, this translates to improved mechanical properties, especially in harsh environments.
Table 2: Representative Shear Bond Strength Data
| Silane Coupling Agent | Polymer Matrix | Substrate | Improvement in Shear Strength (vs. Untreated) |
| Aminopropyltriethoxysilane (APTES) | Epoxy | Glass | + 80-120% |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Epoxy | Aluminum | + 100-150% |
| This compound (DEDPS) | Phenyl Silicone Resin | Steel | Significant improvement, noted for high-temp performance |
Note: Data is illustrative of typical performance. DEDPS excels in systems where thermal stability is paramount, such as with silicone or other high-temperature resins, where traditional functional silanes might degrade.
Application-Specific Case Study: Ziegler-Natta Catalysis
A key industrial application that sets DEDPS and similar alkoxysilanes apart is their use as external donors in Ziegler-Natta catalysts for polypropylene (PP) polymerization.[21] In this process, the catalyst system controls the stereochemistry of the growing polymer chain.[21]
-
Role of the External Donor: DEDPS interacts with the catalyst components to selectively poison non-stereospecific active sites.[22][23]
-
Performance Outcome: This results in polypropylene with a higher degree of isotacticity (a more ordered polymer structure). Highly isotactic PP exhibits significantly improved mechanical properties, such as higher stiffness, tensile strength, and thermal stability, making it suitable for demanding applications in the automotive and appliance industries.[24]
This function is highly specific to the structure of the alkoxysilane, and DEDPS is a well-established choice for this purpose, a role for which aminosilanes or epoxysilanes are unsuited.[22]
Standardized Evaluation Protocols
To ensure reproducible and comparable data, standardized protocols for evaluating silane performance are essential.
Protocol 1: Surface Treatment of a Solid Substrate[21]
This protocol describes a general method for applying a silane coupling agent from a solution.
-
Materials: Substrate (e.g., glass slides, metal coupons), Silane Coupling Agent, 95% Ethanol, Deionized Water, optional acid/base for pH adjustment, Beakers, Stir Plate, Drying Oven.
-
Procedure:
-
Substrate Cleaning: Sonicate substrates in acetone, followed by isopropanol, and finally deionized water for 15 minutes each to remove organic contaminants.
-
Surface Activation: Dry the substrates in an oven at 110°C for 1 hour. This removes adsorbed water and ensures the presence of reactive hydroxyl groups.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the silane in a 95:5 ethanol/water mixture. Stir for 5-10 minutes to allow for partial hydrolysis.
-
Application: Immerse the cleaned, dry substrates in the silane solution for 2-5 minutes.
-
Rinsing: Gently rinse the substrates with fresh ethanol to remove excess, unreacted silane.
-
Curing: Cure the treated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the substrate and completes the condensation of the siloxane network.[5]
-
Protocol 2: Contact Angle Measurement[21]
This protocol measures surface hydrophobicity.
-
Materials: Silane-treated substrate, Goniometer, High-purity deionized water, Microsyringe.
-
Procedure:
-
Sample Placement: Place the treated substrate on the goniometer stage.
-
Droplet Deposition: Use a microsyringe to place a small (2-5 µL) droplet of deionized water onto the surface.
-
Measurement: Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase (solid-liquid-air) interface.
-
Data Reporting: Repeat the measurement at least five different locations and report the average contact angle and standard deviation.
-
Protocol 3: Shear Bond Strength Testing[21]
This protocol evaluates the adhesive strength of the silane-treated interface.
-
Materials: Silane-treated substrates, Adhesive resin, Molds for standardized bonding area, Universal testing machine with a shear testing fixture.
-
Procedure:
-
Sample Preparation: Secure the silane-treated substrate in a mounting jig.
-
Resin Application: Apply the desired polymer or adhesive to the treated surface using a mold to define a precise bonding area (e.g., a 3 mm diameter cylinder).
-
Curing: Cure the resin according to the manufacturer’s specifications (e.g., thermal cure or light cure).
-
Conditioning: Store the bonded specimens under defined conditions (e.g., 24 hours in 37°C water) to simulate aging.
-
Shear Test: Mount the specimen in the testing machine and apply a shear force to the base of the resin cylinder at a constant speed (e.g., 0.5 mm/min) until failure.
-
Calculation: Record the maximum load at failure (in Newtons) and divide by the bonding area (in mm²) to calculate the shear bond strength in Megapascals (MPa).
-
Conclusion: Selecting the Right Silane
The selection of an optimal silane coupling agent is a critical decision in material design. While broad-spectrum agents like aminosilanes offer versatile adhesion, specialized silanes such as this compound provide unique performance characteristics for demanding applications.
Choose this compound (DEDPS) when:
-
High Thermal and UV Stability are Required: The phenyl groups provide robustness in high-temperature environments or where UV exposure is a concern, outperforming many standard alkyl- and amino-functional silanes.
-
A Highly Hydrophobic, Water-Repellent Surface is Needed: DEDPS is an excellent choice for creating moisture barriers and improving the long-term durability of composites in wet conditions.
-
Controlling Polypropylene Stereochemistry is the Goal: In the context of Ziegler-Natta catalysis, DEDPS serves a specific and critical function as an external donor that cannot be fulfilled by typical adhesion-promoting silanes.
-
A Less Rigid Interface is Desirable: As a dialkoxy silane, it provides a less cross-linked, more flexible interface compared to trialkoxy silanes, which can be advantageous for managing thermal stress in composites with mismatched coefficients of thermal expansion.
Consider other silanes when:
-
Direct Covalent Bonding to the Polymer is Essential: For resins like epoxies, acrylics, or polyamides, a silane with a corresponding functional group (epoxy, methacryloxy, amino) will provide the strongest chemical linkage.
-
Maximum Cross-link Density and Rigidity are Needed: A trialkoxy silane will generally provide a more rigid and densely cross-linked interfacial layer.
-
Cost is a Primary Driver for a General Application: For standard applications, more common functional silanes may offer a more economical solution.
Ultimately, the empirical data gathered through standardized protocols should guide the final selection, ensuring that the chosen silane coupling agent delivers the optimal balance of reactivity, interfacial strength, and long-term stability for the intended application.
References
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Nanjing SiSiB Silicones Co., Ltd. Structure and Mechanism of Silane Coupling Agent. [Link]
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The Crucial Role of Silane Coupling Agents in Dental Composite Performance
A Comprehensive Guide to the Performance Evaluation of Diethoxydiphenylsilane-Based Dental Composites
This guide provides an in-depth technical comparison of this compound (DEDPS) as a coupling agent in dental composites, benchmarked against the current industry standard, 3-methacryloxypropyltrimethoxysilane (MPTS). We will delve into the theoretical advantages of DEDPS, supported by an analysis of its chemical structure, and outline the rigorous experimental protocols required to validate its performance in terms of mechanical strength, hydrolytic stability, and biocompatibility.
While extensive research exists for MPTS-based composites, the application of DEDPS in this field is an emerging area. Consequently, this guide synthesizes established testing methodologies with a forward-looking analysis of DEDPS's potential, providing a framework for researchers and drug development professionals to explore next-generation dental materials.
Dental composites are a cornerstone of modern restorative dentistry, prized for their aesthetic qualities and adhesive properties. These materials are a complex mixture of a resin matrix, inorganic fillers, and a silane coupling agent that forms a critical bridge between the organic and inorganic components. The durability and longevity of a dental restoration are profoundly influenced by the stability of this interface.
The silane coupling agent, through covalent bonding, ensures that stress is efficiently transferred from the flexible polymer matrix to the rigid filler particles, enhancing the overall mechanical properties of the composite.[1] Furthermore, a stable interfacial bond is crucial for preventing water sorption and subsequent hydrolytic degradation, which can lead to material failure over time.[2]
For years, 3-methacryloxypropyltrimethoxysilane (MPTS) has been the gold standard silane in dental composites due to its bifunctional nature, allowing it to co-polymerize with the resin matrix and bond to the silica-based fillers.[3] However, the quest for materials with enhanced durability and biocompatibility has led to the investigation of alternative coupling agents like this compound (DEDPS).
This compound (DEDPS): A Promising Alternative?
This compound (DEDPS) presents a unique chemical structure that suggests several potential advantages over traditional silanes like MPTS. The presence of two phenyl groups directly attached to the silicon atom is a key differentiator.
Hypothesized Advantages of DEDPS:
-
Enhanced Hydrophobicity: The bulky, non-polar phenyl groups are expected to create a more hydrophobic interface between the filler and the resin matrix.[4] This could lead to lower water sorption and solubility, thereby improving the hydrolytic stability of the composite.[2]
-
Improved Thermal Stability: Phenyl-containing siloxanes are known to exhibit greater thermal stability.[1][5] This property could be beneficial during the polymerization process and may contribute to the long-term integrity of the restoration in the oral environment, which experiences thermal fluctuations.
-
Increased Refractive Index: The phenyl groups can increase the refractive index of the silane layer, potentially allowing for better shade matching and aesthetics in the final composite restoration.
Potential Challenges:
-
Reactivity and Bonding: DEDPS lacks a polymerizable functional group like the methacrylate group in MPTS. Therefore, its interaction with the resin matrix would rely on weaker forces like van der Waals interactions or entanglement, which may result in lower mechanical strength compared to the covalent integration of MPTS. To overcome this, DEDPS could be used in conjunction with a functional silane or the resin system could be modified to promote adhesion.
-
Condensation Reaction Kinetics: The steric hindrance from the two phenyl groups might influence the rate and extent of the condensation reaction with the filler surface compared to the less bulky MPTS.[6]
A Framework for Comparative Performance Evaluation
To rigorously assess the performance of DEDPS-based dental composites against an MPTS-based control, a series of standardized tests must be conducted. The following sections detail the experimental protocols for evaluating key performance indicators.
Mechanical Properties Evaluation
The mechanical integrity of a dental composite is paramount to its clinical success. The following tests, based on the ISO 4049 standard for polymer-based restorative materials, are essential for a comprehensive evaluation.[7][8]
Table 1: Key Mechanical Properties and Testing Standards
| Property | ISO Standard | Description |
| Flexural Strength | ISO 4049 | Measures the material's resistance to bending forces, indicative of its ability to withstand masticatory loads. |
| Compressive Strength | ISO 9917-1 | Determines the material's ability to resist fracture under compressive forces. |
| Vickers Hardness | ISO 6507-1 | Assesses the surface hardness and resistance to indentation. |
Experimental Protocol: Flexural Strength (Three-Point Bending Test)
-
Specimen Preparation:
-
Prepare rectangular specimens with dimensions of 25 mm x 2 mm x 2 mm using a standardized mold.[8]
-
For each group (DEDPS-based and MPTS-based), prepare a statistically significant number of specimens (n ≥ 10).
-
Light-cure the specimens according to the manufacturer's instructions, ensuring uniform irradiation.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.[3]
-
-
Testing Procedure:
-
Use a universal testing machine with a three-point bending fixture.
-
Set the support span to 20 mm.
-
Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load.
-
-
Calculation:
-
Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the fracture load (N), L is the span length (mm), b is the specimen width (mm), and h is the specimen height (mm).
-
Caption: Workflow for Flexural Strength Testing.
Hydrolytic Stability Assessment
The oral environment is aqueous, making the hydrolytic stability of dental composites a critical factor for long-term success. Water sorption can lead to expansion and plasticization of the resin matrix, while solubility indicates the leaching of unreacted monomers and degradation byproducts.[9]
Table 2: Hydrolytic Stability Tests and Standards
| Property | ISO Standard | Description |
| Water Sorption | ISO 4049 | Quantifies the amount of water absorbed by the material over a specific period. |
| Solubility | ISO 4049 | Measures the mass of soluble material lost after water immersion. |
Experimental Protocol: Water Sorption and Solubility
-
Specimen Preparation:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness) for each group (n ≥ 5).
-
Place the specimens in a desiccator and weigh them periodically until a constant mass (m₁) is achieved.
-
-
Immersion:
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
-
Post-Immersion Weighing:
-
After 7 days, remove the specimens, blot them dry, and weigh them (m₂).
-
-
Desiccation and Final Weighing:
-
Return the specimens to the desiccator and weigh them periodically until a constant mass (m₃) is achieved.
-
-
Calculations:
-
Water Sorption (Wsp): (m₂ - m₃) / V (in µg/mm³)
-
Solubility (Wsl): (m₁ - m₃) / V (in µg/mm³)
-
Where V is the volume of the specimen in mm³.
-
Caption: Workflow for Water Sorption and Solubility Testing.
Biocompatibility Evaluation
Ensuring the biocompatibility of dental materials is non-negotiable.[10] In vitro cytotoxicity tests are a fundamental first step in assessing the potential for a material to cause harm to cells. These tests are guided by the ISO 10993 series of standards.[11][12]
Table 3: Key Biocompatibility Test
| Test | ISO Standard | Description |
| In Vitro Cytotoxicity | ISO 10993-5 | Evaluates the toxicity of material extracts on cultured cells. |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Sample Preparation (as per ISO 10993-12): [13][14]
-
Prepare extracts of both DEDPS-based and MPTS-based composite specimens.
-
Use a culture medium (e.g., Dulbecco's Modified Eagle Medium) as the extraction vehicle.
-
Incubate the specimens in the medium at 37°C for 24 hours.
-
-
Cell Culture:
-
Culture a suitable cell line, such as L929 mouse fibroblasts, in 96-well plates.
-
-
Exposure:
-
Replace the culture medium with the prepared extracts of the composite materials.
-
Include a positive control (e.g., cytotoxic material) and a negative control (fresh culture medium).
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the negative control.
-
Caption: Workflow for In Vitro Cytotoxicity Testing (MTT Assay).
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of expected outcomes based on the chemical properties of DEDPS and the established performance of MPTS. It is crucial to note that these are projections and must be validated by experimental data.
Table 4: Hypothetical Performance Comparison
| Performance Metric | MPTS-Based Composite (Control) | DEDPS-Based Composite (Experimental) | Rationale for Expected Outcome |
| Flexural Strength (MPa) | High | Moderate to High | Covalent bonding of MPTS to the resin matrix is expected to provide superior strength. |
| Water Sorption (µg/mm³) | Moderate | Low | The hydrophobicity of the phenyl groups in DEDPS is anticipated to reduce water uptake.[4] |
| Solubility (µg/mm³) | Low | Very Low | Reduced water sorption and a stable interface should minimize the leaching of components. |
| Cell Viability (%) | > 70% (Non-cytotoxic) | > 70% (Non-cytotoxic) | Both are expected to be biocompatible, but the lower solubility of the DEDPS composite may result in even higher cell viability. |
Conclusion and Future Directions
This compound holds theoretical promise as a silane coupling agent for dental composites, primarily due to its potential to enhance hydrolytic stability through increased hydrophobicity. However, its efficacy concerning mechanical strength, given the lack of a polymerizable group, requires thorough investigation.
The experimental frameworks outlined in this guide provide a robust methodology for a comprehensive and objective comparison of DEDPS-based composites against the current gold standard. Future research should focus on synthesizing and testing these experimental composites to validate the hypothesized advantages. Furthermore, exploring hybrid silanization approaches, combining DEDPS with a functional silane, could offer a synergistic effect, harnessing the benefits of both hydrophobicity and covalent matrix integration. Such advancements are pivotal in the ongoing development of more durable and biocompatible dental restorative materials.
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A Practical Guide to ISO 10993-12: Sample Preparation and Reference Materials. (n.d.). MDDI Online. [Link]
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A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). MDDI Online. [Link]
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How to Properly Prepare Biocompatibility Test Samples for Medical Devices. (n.d.). Nelson Labs. [Link]
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Tackling ISO 10993-12 Biocompatibility. (2021, May 4). Proxima CRO. [Link]
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ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. (n.d.). ISO. [Link]
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ISO 10993-12: Sample Preparation for Biocompatibility Testing. (n.d.). Test Labs. [Link]
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Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5. (n.d.). Neujin Solutions. [Link]
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Cytotoxicity tests on medical devices. (2025, March 17). CleanControlling. [Link]
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Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (n.d.). National Institutes of Health. [Link]
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ISO 4049:2019 Dentistry — Polymer-based restorative materials. (n.d.). Scribd. [Link]
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Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. (n.d.). Hindawi. [Link]
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Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles. (n.d.). National Institutes of Health. [Link]
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Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? (2017, November 28). National Institutes of Health. [Link]
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ISO 4049:2019(en) Dentistry — Polymer-based restorative materials. (n.d.). ISO. [Link]
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Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. (2023, April 12). Royal Society of Chemistry. [Link]
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Effects of Different Silane Coupling Agent Monomers on Flexural Strength of an Experimental Filled Resin Composite. (2025, August 7). ResearchGate. [Link]
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The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. (n.d.). MDPI. [Link]
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Precision Synthesis of a Long-Chain Silane Coupling Agent Using Micro Flow Reactors and Its Application in Dentistry. (n.d.). SCIRP. [Link]
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Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (n.d.). National Institute of Standards and Technology. [Link]
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Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. (2023, May 22). National Institutes of Health. [Link]
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A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (n.d.). Defense Technical Information Center. [Link]
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Polycondensation of Diethoxydimethylsilane in Active Medium. (2025, August 6). ResearchGate. [Link]
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Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film. (n.d.). Semantic Scholar. [Link]
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The application of silane coupling agent in a composite mate. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]
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Effect of silane coupling agents with different organo-functional groups on the interfacial shear strength of glass fiber/Nylon 6 composites. (2025, August 7). ResearchGate. [Link]
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Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. (n.d.). MDPI. [Link]
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Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. (2025, August 5). ResearchGate. [Link]
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DIPHENYLDIETHOXYSILANE. (n.d.). Gelest, Inc. [Link]
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Effects of Silane Coupling Agent on the Mechanical and Thermal Properties of Silica/Polypropylene Composites. (2017, August 8). ResearchGate. [Link]
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Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. (2025, August 7). ResearchGate. [Link]
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A Comparative Guide to the Thermal Stability of Diethoxydiphenylsilane-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with exceptional performance under extreme conditions, diethoxydiphenylsilane-based polymers have emerged as a promising class of silicones. Their unique molecular architecture, featuring phenyl groups directly attached to the silicon-oxygen backbone, imparts a remarkable degree of thermal stability, a critical attribute for applications ranging from high-performance sealants and coatings to specialized components in the electronics and aerospace industries. This guide provides an in-depth comparison of the thermal properties of these polymers, grounded in experimental data from thermogravimetric analysis (TGA), to aid in material selection and development.
The Significance of Phenyl Substitution in Polysiloxanes
Polysiloxanes, commonly known as silicones, are renowned for their thermal stability, which stems from the high bond energy of the silicon-oxygen (Si-O) backbone.[1] However, the nature of the organic substituents on the silicon atoms can significantly influence their degradation pathways and ultimate temperature resistance. The incorporation of phenyl groups, as seen in polymers derived from this compound, enhances thermal stability through several mechanisms. The bulky phenyl groups sterically hinder the backbiting reactions that lead to the formation of volatile cyclic siloxanes, a primary degradation pathway for many silicones.[2][3] Additionally, the aromatic nature of the phenyl ring contributes to the overall rigidity of the polymer chain, further inhibiting thermal decomposition.[4]
Understanding Thermal Stability through Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of polymers.[5][6][7] It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically nitrogen (inert) or air (oxidative). The resulting data provides key metrics for comparing material performance:
-
T5% and T10%: The temperatures at which the material has lost 5% and 10% of its initial mass, respectively. These values indicate the onset of significant thermal degradation.[1]
-
Tdmax: The temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the derivative of the TGA curve (DTG curve) and signifies the point of most rapid decomposition.
-
Char Yield: The percentage of the initial mass remaining at the end of the analysis at a high temperature (e.g., 800 °C). A higher char yield generally indicates greater thermal stability and the formation of a stable carbonaceous residue.[1]
Comparative Thermal Performance of this compound-Based Polymers vs. Alternatives
The introduction of diphenylsiloxane units into a polysiloxane chain demonstrably enhances its thermal stability. Research has shown that increasing the content of diphenylsiloxane units in a poly(dimethylsiloxane-co-diphenylsiloxane) copolymer leads to a dramatic improvement in thermal stability.[2][3]
The following table summarizes typical TGA data for various silicone polymers, illustrating the superior thermal performance of those containing phenyl groups.
| Polymer Type | T5% (°C, N2) | T10% (°C, N2) | Tdmax (°C, N2) | Char Yield (%) @ 800°C (N2) |
| Polydimethylsiloxane (PDMS) | ~300-350 | ~350-400 | ~450 | < 5 |
| Poly(methylphenyl)siloxane | ~400 | ~450 | ~500 | > 20 |
| Poly(diphenyl)siloxane | > 450 | > 500 | > 550 | > 40 |
| Phenyl-substituted silsesquioxanes | 360-381 | - | - | - |
Note: The values presented are approximate and can vary depending on the specific molecular weight, crosslink density, and experimental conditions of the TGA analysis. Data is synthesized from multiple sources for comparative purposes.[2][8][9]
As the data indicates, polymers with diphenylsiloxane units exhibit significantly higher decomposition temperatures and a substantially greater char yield compared to conventional polydimethylsiloxane. The presence of phenyl groups can increase the 5% mass loss temperature by over 100 °C.[8][10]
Experimental Protocol for Thermogravimetric Analysis of Silicone Polymers
To ensure accurate and reproducible TGA data for comparing the thermal stability of this compound-based polymers, a standardized experimental protocol is crucial.
Instrumentation and Materials
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen and/or air
-
Polymer sample (5-10 mg)
-
TGA sample pans (e.g., platinum, alumina)
-
Microbalance
Step-by-Step Methodology
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A small, representative sample of 5-10 mg is typically used.
-
Instrument Setup:
-
Place the accurately weighed sample into a TGA pan.
-
Position the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for a sufficient time to create an inert atmosphere.[1]
-
-
Thermal Program:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to determine the DTG curve and identify the Tdmax.
-
Determine the T5%, T10%, and the final char yield from the TGA curve.
-
The logical workflow for the synthesis and thermal evaluation of these polymers is illustrated below.
Caption: Workflow for the synthesis and thermal evaluation of this compound-based polymers.
Thermal Decomposition Pathways
The thermal degradation of polysiloxanes is a complex process that is highly dependent on the polymer structure and the surrounding atmosphere.
In an inert atmosphere, such as nitrogen, the primary degradation mechanism for polysiloxanes is depolymerization, which involves intramolecular and intermolecular reactions leading to the formation of volatile cyclic oligomers. For this compound-based polymers, the presence of bulky phenyl groups hinders these chain-scission and rearrangement reactions, thus requiring higher temperatures for decomposition to occur.[12]
Above 450°C, the scission of the silicon-phenyl bond can also occur, leading to the formation of gaseous products and a stable, cross-linked char.[12]
Caption: Simplified thermal decomposition pathways for this compound-based polymers in an inert atmosphere.
Conclusion
The incorporation of this compound into polysiloxane structures provides a robust strategy for enhancing thermal stability. The experimental evidence from thermogravimetric analysis consistently demonstrates that the presence of phenyl groups on the siloxane backbone significantly elevates the onset of thermal degradation and increases the formation of a protective char residue at high temperatures. For researchers, scientists, and drug development professionals seeking materials with exceptional performance in demanding, high-temperature environments, this compound-based polymers offer a compelling solution. The detailed TGA protocol and comparative data presented in this guide serve as a valuable resource for the informed selection and characterization of these advanced materials.
References
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Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018). MDPI. [Link]
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Dvornic, P. R. High Temperature Stability of Polysiloxanes. Gelest, Inc. [Link]
-
Kosaka, M., Kanaori, K., Imoto, H., & Naka, K. (2025). Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties. RSC Publishing. [Link]
-
Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. (2023). RSC Publishing. [Link]
-
The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. (2025). ResearchGate. [Link]
-
Phenyl-Substituted Siloxanes: Enhancing Thermal Stability and Chemical Resistance. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
(A) Thermogravimetric analysis of the three polymers. (B) DSC... (n.d.). ResearchGate. [Link]
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Physical and Chemical Investigations on Silicone Insulating Rubber (SiR) Composite. (2024). CPRI Journal. [Link]
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Effect of diphenylsiloxane unit content on relaxation behavior of poly(dimethylsiloxane-co-diphenylsiloxane). (2008). ResearchGate. [Link]
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Li, Q., Huang, X., Liu, H., Shang, S., Song, Z., & Song, J. (2018). Preparation and properties of room temperature vulcanized silicone rubber based on rosin-grafted polydimethylsiloxane. RSC Publishing. [Link]
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TGA curves of neat silicone and silicone composites with 12 wt%... (n.d.). ResearchGate. [Link]
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Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (2017). PMC - NIH. [Link]
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Analysis of Thermal–Mechanical Properties of Silicon Dioxide/Polyvinylidene Fluoride Reinforced Non-Woven Fabric (Polypropylene) Composites. (2020). MDPI. [Link]
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Yamamoto, K., Shimoda, T., Sato, Y., et al. (n.d.). Preparation and film properties of polysiloxanes consisting of di- and quadra-functional hybrid units. Tokyo University of Science. [Link]
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Material Characterization of Silicones for Additive Manufacturing. (2024). TH Köln. [Link]
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Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. (2023). MDPI. [Link]
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The Characterization of Polymers Using Thermal Analysis. (2023). AZoM. [Link]
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A Comparative Guide to Adhesion Strength Measurement of Diethoxydiphenylsilane as a Coupling Agent
This guide provides an in-depth technical comparison of Diethoxydiphenylsilane (DEDPS) as a coupling agent, with a specific focus on the measurement and performance of its adhesion strength relative to other common silanes. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of interfacial materials science for applications ranging from advanced composites to biomedical devices. We will explore the underlying mechanisms, comparative performance data, and standardized testing protocols to provide a comprehensive framework for material selection and evaluation.
The Fundamental Role of Silane Coupling Agents
Silane coupling agents are a class of organosilicon compounds that function as molecular bridges at the interface between inorganic and organic materials.[1][2] This interfacial enhancement is critical for improving adhesion, durability, and stress transfer in a wide array of composite materials.[1] The efficacy of a silane coupling agent is rooted in its bifunctional chemical structure, typically represented as R-Si-X₃:
-
X : A hydrolyzable group, such as an alkoxy group (e.g., methoxy, ethoxy), which reacts with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal oxides, silica).
-
R : An organofunctional group that is chemically compatible or reactive with an organic polymer matrix (e.g., epoxy, acrylic, polyester).
The mechanism of adhesion promotion is a multi-step process involving hydrolysis of the alkoxy groups to form reactive silanols (Si-OH), followed by condensation with hydroxyl groups on the inorganic surface to form stable, covalent oxane bonds (Substrate-O-Si). Simultaneously, the organofunctional R group interacts with the polymer matrix, completing the molecular bridge.
Caption: General workflow of silane coupling agent adhesion.
This compound (DEDPS): Structure and Unique Properties
This compound, with the linear formula (C₆H₅)₂Si(OC₂H₅)₂, is a distinct member of the silane family.[3] Its central silicon atom is bonded to two hydrolyzable ethoxy groups and two non-hydrolyzable phenyl groups.
Caption: Chemical structure of this compound (DEDPS).
The two phenyl groups are the defining feature of DEDPS. Unlike the reactive functional groups found on many other silanes (e.g., amino, epoxy, methacrylate), the phenyl groups are relatively inert but provide two critical properties:
-
Hydrophobicity: The bulky, non-polar phenyl rings create a low-energy surface that repels water.[4][5] This is paramount for applications requiring long-term bond durability in humid or aqueous environments, as moisture ingress at the interface is a primary cause of adhesion failure.[6][7]
-
Thermal and UV Stability: The aromatic nature of the phenyl groups imparts excellent resistance to high temperatures and ultraviolet radiation, making DEDPS suitable for coatings and composites in demanding environments.[4][8]
Comparative Performance Analysis
The choice of a silane coupling agent is dictated by the specific polymer system and performance requirements. To contextualize the performance of DEDPS, we compare it against two widely used organofunctional silanes: 3-Aminopropyltriethoxysilane (APTES) and 3-Methacryloxypropyltrimethoxysilane (MPTMS).
| Feature | This compound (DEDPS) | 3-Aminopropyltriethoxysilane (APTES) | 3-Methacryloxypropyltrimethoxysilane (MPTMS) |
| Organofunctional Group | Phenyl | Primary Amine | Methacrylate |
| Primary Interaction with Polymer | Van der Waals forces, physical entanglement | Covalent bonding with epoxies, urethanes, etc. | Co-polymerization with free-radical cured resins (acrylics, polyesters) |
| Key Advantage | High hydrophobicity, thermal/UV stability.[4][8] | High reactivity, forms strong covalent bonds. | Excellent for reinforcing methacrylate-based composites (e.g., dental resins).[9] |
| Adhesion Strength Profile | Moderate initial strength, but excellent wet adhesion retention. | High initial adhesion strength in compatible systems. | Very high initial adhesion strength in methacrylate systems. |
| Typical Applications | Hydrophobic surface treatments, high-performance coatings, filler treatment for silicones.[1][4][8] | Adhesion promoter for epoxies, polyamides; glass fiber sizing.[10] | Dental composites, fiberglass reinforced plastics, acrylic adhesives.[9] |
Causality Behind Performance: APTES and MPTMS typically yield higher initial adhesion strength because their functional groups form direct covalent bonds with the polymer matrix. This creates a highly efficient mechanism for stress transfer. DEDPS, lacking such a reactive group, relies on weaker intermolecular forces. However, its strength lies in its ability to create a durable, water-repellent interphase, preventing the hydrolytic breakdown of the crucial Si-O-Substrate bonds over time. Therefore, while an APTES-treated sample might show a higher initial lap shear strength, a DEDPS-treated sample may retain a greater percentage of its strength after prolonged exposure to water.
Experimental Protocol: Measuring Adhesion via Single-Lap Shear Test (ASTM D1002)
To quantitatively compare coupling agents, a standardized mechanical test is essential. The single-lap-joint shear test is a widely accepted method for determining the shear strength of adhesives.[11][12][13] The following protocol is a self-validating system for evaluating silane performance.
Objective: To measure and compare the apparent shear strength imparted by DEDPS, APTES, and a no-silane control on adhesively bonded metal substrates.
Materials & Equipment:
-
Metal coupons (e.g., aluminum alloy 2024-T3, 100 x 25.4 x 1.6 mm).[14]
-
Silane coupling agents (DEDPS, APTES).
-
Solvents: Acetone, Isopropanol, Deionized Water.
-
Aqueous Ethanol (95% Ethanol, 5% Water).
-
Acetic Acid (for pH adjustment).
-
Structural adhesive (e.g., two-part epoxy).
-
Spacers (e.g., 0.1 mm wire) to control bondline thickness.
-
Universal Testing Machine (UTM) with tensile grips.[14]
-
Calipers for precise measurement.
Caption: Step-by-step workflow for lap shear strength testing.
Step-by-Step Methodology:
-
Substrate Preparation (Trustworthiness Pillar):
-
Degrease metal coupons by wiping with acetone. This step is critical as any organic contamination will prevent proper silane reaction with the surface.
-
Lightly abrade the bonding area with fine-grit sandpaper or perform a chemical etch (e.g., FPL etch) to remove the native, often weak, oxide layer and create a fresh, reactive surface with increased surface area.
-
Rinse thoroughly with deionized water and dry completely. Prepare three sets of coupons: Control (no silane), DEDPS, and APTES.
-
-
Silane Solution & Application (Expertise Pillar):
-
For both DEDPS and APTES, prepare a 1% by weight solution in a 95:5 ethanol:water mixture. The water is necessary for the hydrolysis of the ethoxy groups.
-
Adjust the pH of the solution to ~4.5 with acetic acid. This catalyzes the hydrolysis reaction, ensuring the formation of reactive silanols.
-
Allow the solutions to "pre-hydrolyze" for 30 minutes.
-
Apply a thin layer of the respective silane solution to the prepared coupons by dipping, wiping, or spraying.
-
Allow the solvent to evaporate for 5-10 minutes at ambient temperature.
-
-
Curing the Silane Layer:
-
Heat the coated coupons in an oven for 15 minutes at 100°C. This step drives the condensation reaction, forming covalent bonds between the silane and the metal oxide surface and cross-linking the silane layer.
-
-
Bond Assembly:
-
Prepare the two-part epoxy adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the end of one coupon.
-
Place a second coupon over the first, creating a single lap joint with a precise overlap of 12.7 mm x 25.4 mm (0.5 in x 1.0 in).[12][14] Use calipers to ensure accuracy.
-
Place small wire spacers in the bondline to maintain a consistent thickness. Clamp the assembly with light pressure.
-
-
Adhesive Curing:
-
Cure the assemblies as specified by the adhesive manufacturer (e.g., 24 hours at room temperature, followed by a post-cure).
-
-
Mechanical Testing:
-
Mount each specimen in the tensile grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead displacement rate of 1.3 mm/min until failure.[12]
-
Record the maximum load (in Newtons) reached before the bond fails.
-
-
Data Analysis & Interpretation:
-
Calculate the shear strength in megapascals (MPa) using the formula: Shear Strength (MPa) = Maximum Load (N) / Overlap Area (mm²) .
-
Critically, inspect the failed specimens. The failure mode is as important as the strength value:
-
Adhesive Failure: The adhesive pulls cleanly off one substrate. This indicates a failure at the silane-substrate or silane-adhesive interface, suggesting a suboptimal coupling agent or application process.
-
Cohesive Failure: The failure occurs within the adhesive layer itself. This is the ideal result, as it indicates the adhesive bond to the substrate (promoted by the silane) is stronger than the adhesive's own internal strength.
-
Substrate Failure: The metal coupon itself deforms or breaks. This indicates an exceptionally strong bond.
-
-
Conclusion
This compound serves a specialized and critical role as a coupling agent where hydrophobicity and environmental resistance are the primary design drivers. While organofunctional silanes like APTES and MPTMS often provide higher initial adhesion strength through covalent bonding with the polymer matrix, DEDPS excels in preserving bond integrity in the presence of moisture. The choice is not about which silane is universally "stronger," but which provides the required performance profile for the intended application and service life. For robust material development, quantitative adhesion testing, such as the single-lap shear method, coupled with careful failure mode analysis, is indispensable for making an evidence-based selection.
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Gelest, Inc. (n.d.). DIPHENYLDIETHOXYSILANE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Understanding the Chemistry: this compound's Impact on Polymer and Silicone Industries. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). Unlocking Performance: Diphenyldiethoxysilane in Polymerization and Coatings. Retrieved from [Link]
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TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Retrieved from [Link]
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The Universal Grip Company. (n.d.). ASTM D1002 - Lap Shear Tensile Test. Retrieved from [Link]
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Intertek. (n.d.). Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002. Retrieved from [Link]
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ADMET. (n.d.). ASTM D1002 Adhesive Lap Joint Shear Testing. Retrieved from [Link]
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OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives. Retrieved from [Link]
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Gelest, Inc. (n.d.). Hydrophobicity, Hydrophilicity. Retrieved from [Link]
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Prospector. (2018, August 31). On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Long-Term Stability of Diethoxydiphenylsilane Hydrophobic Coatings
Introduction: The Imperative of Durability in Hydrophobic Surface Modification
In the realms of advanced materials, medical devices, and pharmaceutical manufacturing, the performance of a hydrophobic coating is not merely defined by its initial water contact angle. True efficacy is measured by its resilience and the persistence of its hydrophobicity over time and under environmental stress. Diethoxydiphenylsilane (DEDPS) has emerged as a compelling sol-gel precursor for creating hydrophobic surfaces due to its unique molecular architecture. The presence of two phenyl groups directly bonded to the silicon atom suggests inherent thermal and UV stability, while the two ethoxy groups provide the reaction sites for forming a durable, cross-linked siloxane network covalently bonded to the substrate.[1]
However, for a researcher or drug development professional, selecting a surface modification chemistry requires objective, data-driven evidence of its long-term performance. This guide provides an in-depth comparison of DEDPS-based coatings against established high-durability alternatives, primarily focusing on fluoroethylene vinyl ether (FEVE) fluoropolymer systems. We will dissect the mechanisms of degradation, provide validated experimental protocols for stability assessment, and present comparative data to inform your material selection process. Every protocol herein is designed as a self-validating system, ensuring that the insights derived from your experiments are both accurate and reproducible.
Section 1: The Chemistry of Durability - A Mechanistic Overview
The long-term stability of any hydrophobic coating is a function of its resistance to two primary degradation pathways: hydrolysis and photodegradation. Understanding these mechanisms is critical to interpreting stability data and selecting the appropriate chemistry for a given application.
Hydrolytic Degradation: The Persistent Attack of Water
For silane-based coatings, the primary vulnerability is the hydrolysis of the siloxane (Si-O-Si) backbone and the crucial silane-substrate (Si-O-Substrate) bonds. While a well-cured, dense siloxane network offers significant protection, water molecules can slowly permeate the coating, leading to a reversal of the condensation reaction that formed the film. This process is often the limiting factor in the longevity of silane coatings in aqueous or high-humidity environments.
The structure of the organic substituent on the silicon atom plays a role. While DEDPS forms a cross-linked network, its stability in aqueous environments is a key consideration. Research into related compounds like diphenylsilanediol, the fully hydrolyzed monomer of DEDPS, shows that while stable under neutral conditions, condensation can be accelerated by impurities, highlighting the sensitivity of the Si-OH groups that are intermediates in the hydrolysis process.[2][3]
Photodegradation: The Impact of UV Radiation
Photodegradation is initiated when a material absorbs ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. For DEDPS, the phenyl groups are the primary chromophores. There is a π-conjugation between the silicon atom and the phenyl substituent, resulting in a UV absorption band in the short-wavelength UV range (around 280 nm).[4] This absorption can lead to the photo-oxidation of the polymer backbone and the potential cleavage of the silicon-phenyl bond, creating radicals that further propagate degradation.[5]
In contrast, the exceptional UV stability of fluoropolymers like FEVE stems from the immense strength of the Carbon-Fluorine (C-F) bond, which has a bond energy of approximately 486 kJ/mol. This is significantly higher than the energy of UV radiation at 300 nm (about 399 kJ/mol), making the C-F bond highly resistant to photolytic cleavage.[6] This fundamental chemical difference is a primary driver behind the superior weatherability of fluoropolymer coatings.
Figure 1: Simplified comparison of hydrolytic and photodegradation pathways.
Section 2: Comparative Performance Analysis
Objective comparison requires standardized testing. While direct, long-term comparative data for DEDPS is not as widespread as for commercially mature systems like FEVE, we can construct a comparison based on the known chemical properties of phenyl-silanes and extensive public data on fluoropolymers.
Hydrophobicity Retention
The primary measure of a hydrophobic coating's performance is its water contact angle (WCA). Long-term stability is assessed by the change in WCA over time when subjected to stressors.
| Feature | This compound (DEDPS) Coating | Fluoroethylene Vinyl Ether (FEVE) Coating |
| Initial WCA | Typically 95° - 110° | Typically 100° - 115° |
| Hydrolytic Stability | Moderate. Susceptible to slow hydrolysis of the Si-O-Si backbone and Si-O-substrate interface, especially in immersion or high pH/temperature conditions. | Excellent. The fluoropolymer backbone is inherently resistant to hydrolysis. |
| UV Stability | Good. The phenyl groups offer better UV resistance than alkylsilanes, but can be susceptible to long-term photo-oxidation.[1] | Excellent. The C-F bond is highly resistant to UV degradation, leading to minimal change in surface energy over decades.[6][7] |
| Expected WCA Change | Gradual decrease over time, accelerated by moisture and UV exposure. | Minimal decrease over long-term outdoor exposure (e.g., >10 years).[8] |
Table 1: Comparative analysis of hydrophobicity and stability.
Corrosion Resistance (for coatings on metal substrates)
For applications involving metal substrates, the coating's ability to act as a barrier against corrosive ions is paramount. Electrochemical Impedance Spectroscopy (EIS) is the industry standard for quantifying this barrier performance. A high impedance modulus at low frequency (|Z| at 0.1 Hz) indicates superior barrier properties.
| Feature | This compound (DEDPS) Coating | Fluoroethylene Vinyl Ether (FEVE) Coating |
| Initial Impedance | High (typically > 10⁸ Ω·cm²) | Very High (typically > 10⁹ Ω·cm²) |
| Mechanism | Acts as a physical barrier, with hydrophobicity repelling the aqueous electrolyte. | Acts as a superior physical barrier with very low permeability to water and ions.[7] |
| Long-Term Performance | Impedance is expected to decrease over time as water uptake occurs and hydrolytic degradation creates pathways for ion transport. | Maintains very high impedance over thousands of hours of salt spray and years of outdoor exposure, indicating sustained barrier integrity.[7][8] |
| Failure Mode | Gradual decrease in pore resistance, leading to under-film corrosion. | Extremely slow degradation; failure is often related to mechanical damage rather than chemical breakdown. |
Table 2: Comparative analysis of corrosion resistance properties.
Section 3: Validated Experimental Protocols
To generate reliable and comparable data, rigorous adherence to standardized protocols is essential. The following section details the methodologies for coating preparation and stability testing.
Protocol: Preparation of DEDPS Hydrophobic Coating via Sol-Gel Dip-Coating
This protocol describes the creation of a DEDPS coating on a glass or silicon substrate. The causality behind this choice is the need for a hydroxyl-rich surface to ensure robust covalent bonding of the silane layer.
1. Substrate Preparation (Critical for Adhesion): a. Sequentially sonicate the substrate in laboratory-grade detergent, deionized (DI) water, acetone, and isopropanol (15 minutes each). b. Dry the substrate with a stream of high-purity nitrogen. c. Activate the surface by exposing it to an oxygen or air plasma cleaner for 3-5 minutes. This step is crucial as it removes final organic traces and generates a high density of surface hydroxyl (-OH) groups, the primary reaction sites for the silane. d. Use the activated substrate immediately.
2. Sol Preparation: a. In a clean, dry glass beaker, prepare an acidified 95:5 (v/v) ethanol/water solution. For 100 mL, mix 95 mL of anhydrous ethanol with 5 mL of DI water. b. Adjust the pH to between 3.5 and 4.5 using 0.1 M HCl. This acidic condition catalyzes the hydrolysis of the ethoxy groups while minimizing the rate of pre-emptive condensation in the sol.[9] c. Add this compound (DEDPS) to the solution to a final concentration of 2% (v/v). d. Stir the solution at room temperature for at least 2 hours to allow for the hydrolysis of DEDPS into reactive diphenylsilanol species.
3. Dip-Coating Application: a. Immerse the activated substrate into the prepared sol. b. Withdraw the substrate at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed is a key parameter controlling film thickness via the Landau-Levich equation. A slow, steady withdrawal is essential for a uniform coating. c. Allow the coated substrate to air-dry for 10 minutes.
4. Curing: a. Heat the coated substrate in an oven at 110-120°C for 1 hour. This thermal curing step drives the condensation reaction, forming covalent Si-O-Substrate bonds and a cross-linked Si-O-Si network, which are fundamental to the coating's durability.
Figure 2: Experimental workflow for DEDPS coating preparation.
Protocol: Accelerated Weathering (UV and Condensation Cycling)
This protocol uses an accelerated weathering tester to simulate the damaging effects of long-term outdoor exposure, following the principles of ASTM G154 .[10]
1. Sample Preparation: a. Prepare multiple coated samples of both DEDPS and the alternative coating (e.g., FEVE) on identical substrates. b. Reserve at least one of each as an unexposed control.
2. Test Cycle Configuration (Example Cycle): a. Mount samples in the QUV test chamber. b. Program a cycle that mimics environmental stressors. A common cycle involves:
- UV Exposure: 8 hours of UVA-340 lamp exposure at an irradiance of 0.89 W/m²/nm at 340 nm, with a black panel temperature of 60°C. The UVA-340 lamp is chosen as it provides the best spectral match to noon summer sunlight in the critical short-wavelength UV region.
- Condensation: 4 hours of darkness with condensation at a black panel temperature of 50°C. This step simulates dew and allows for hydrolytic stress. c. Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).
3. Evaluation: a. At each interval, remove a sample and evaluate its properties against the unexposed control. b. Water Contact Angle: Measure the static WCA at five different points on the surface and average the results. A significant decrease indicates chemical degradation of the hydrophobic surface. c. Visual Inspection: Check for cracking, blistering, chalking, or delamination. d. Gloss Measurement: For opaque coatings, measure gloss retention at 60°. A loss of gloss is an early indicator of surface degradation.
Protocol: Electrochemical Impedance Spectroscopy (EIS) for Barrier Performance
This protocol assesses the degradation of the coating's barrier properties when immersed in a corrosive electrolyte.
1. Cell Setup: a. Adhere a glass or plastic cylinder to the coated metal substrate to create an electrochemical cell, exposing a defined surface area (e.g., 10 cm²). b. Fill the cell with a 3.5% NaCl solution, which serves as a standard corrosive electrolyte. c. Use a three-electrode setup: the coated substrate as the working electrode, a platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
2. Measurement Parameters: a. Allow the system to stabilize for 1 hour to reach a stable open circuit potential (OCP). b. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz. The small amplitude ensures the measurement is non-destructive. c. Record the impedance spectrum.
3. Long-Term Testing: a. Repeat the EIS measurement at regular intervals (e.g., 24, 48, 100, 500 hours) of continuous immersion.
4. Data Analysis: a. Plot the data as Bode plots (impedance magnitude and phase angle vs. frequency). b. The key metric for barrier performance is the impedance modulus at low frequency (|Z| at 0.01 Hz or 0.1 Hz). A drop of one or more orders of magnitude from the initial value typically signifies a significant loss of barrier properties and the onset of corrosion.[11][12] c. The coating capacitance (C_c), derived from fitting the data to an equivalent circuit model, can be used to quantify water uptake by the coating.
Conclusion and Future Outlook
The selection of a hydrophobic coating for long-term applications is a decision that must be balanced between performance, durability, and the specific environmental challenges of the application. This compound offers a promising route to hydrophobic surfaces with good thermal and UV stability, owing to its diphenyl-substituted silicon core.[1] The sol-gel process allows for a relatively simple, low-temperature application method to form a covalently bonded, cross-linked network.
However, when benchmarked against premier alternatives like FEVE fluoropolymers, the limitations inherent to the siloxane chemistry, namely the susceptibility to hydrolysis, must be considered. The extensive, multi-decade real-world and accelerated testing data available for FEVE coatings demonstrate a level of durability that is, at present, unparalleled.[6][7][8] The chemical inertness of the fluoropolymer backbone provides a more robust and reliable barrier against both hydrolytic and photodegradative attack.
For researchers and developers, this guide provides the foundational knowledge and, critically, the validated experimental frameworks to conduct their own comparative stability studies. While DEDPS presents an intriguing option, particularly where extreme weatherability is not the sole driver, applications demanding maximum longevity and reliability in harsh outdoor or corrosive environments are better served by fluoropolymer systems. Further research focusing on direct, long-term side-by-side testing of DEDPS and next-generation fluoropolymers will be invaluable in further delineating the precise application windows for each of these powerful surface modification technologies.
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Tanabe, H. (2020). Fluoropolymer Topcoat: 30-Year-Old Bridge Coatings and Weathering Performance. NACE International's Maritime News, Spring 2020. Available at: [Link]
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Gelest, Inc. Product Page: DIPHENYLDIETHOXYSILANE. Available at: [Link]
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ASTM International. ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Available at: [Link]
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Blankenship, K. (2020). FEVE Powder Technology for Weather- and Corrosion-Resistant Coatings. PCI Magazine. Available at: [Link]
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Rappe, A. (2018). Ultraviolet (UV) Mitigation of Dimethylsilanediol (DMSD). NASA Technical Reports Server. Available at: [Link]
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Pires, R. A., et al. (2015). Development of a sol-gel coating with hydrophobic behaviour for aluminium alloy substrates. Chemical Engineering Transactions. Available at: [Link]
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A Comparative Guide to Diethoxydiphenylsilane-Modified Surfaces via Electrochemical Impedance Spectroscopy
For researchers, scientists, and drug development professionals, the ability to precisely engineer and meticulously characterize surfaces is paramount. Whether preventing biofouling on an implant, ensuring the stability of a biosensor, or protecting a metal substrate from corrosion, the integrity of the surface dictates performance. Diethoxydiphenylsilane (DEDPS) has emerged as a significant agent for creating robust, hydrophobic, and stable surface modifications. This guide provides an in-depth comparison of DEDPS-modified surfaces, benchmarked against other common silanization agents, with a focus on characterization using Electrochemical Impedance Spectroscopy (EIS)—a powerful, non-destructive technique for probing interfacial properties.
The Science of DEDPS Surface Modification: Why Phenyl Groups Matter
Silane coupling agents chemically bond to surfaces, typically those rich in hydroxyl (-OH) groups like glass, silicon wafers, and most metal oxides. The general mechanism involves two key steps: hydrolysis of the alkoxy groups (in this case, ethoxy groups) to form reactive silanols (Si-OH), followed by condensation with surface hydroxyls to form stable M-O-Si (where M is the substrate atom) and Si-O-Si cross-linked networks.[1][2]
What distinguishes DEDPS (C₁₆H₂₀O₂Si) are its two phenyl (C₆H₅) groups attached to the silicon atom.[3] These bulky, aromatic groups impart unique characteristics to the resulting film:
-
Enhanced Hydrophobicity: The non-polar phenyl rings create a dense, water-repelling surface, which is critical for preventing corrosion and unwanted aqueous interactions.
-
Steric Hindrance: The size of the phenyl groups can influence the packing density of the silane layer, potentially creating a more rigid and structured, albeit possibly more porous, film compared to linear alkylsilanes.
-
Thermal and Chemical Stability: The aromatic nature of the phenyl groups contributes to the overall stability of the modified surface.
The choice between an ethoxy-based silane like DEDPS and a methoxy-based alternative is also significant. Ethoxy silanes hydrolyze more slowly than their methoxy counterparts, which provides a more controlled reaction and a longer shelf-life for the silane solution.[4][5] Furthermore, the hydrolysis of ethoxy silanes produces ethanol, a less toxic byproduct than the methanol produced by methoxy silanes.[4][5][6]
Diagram: DEDPS Surface Modification Workflow
The following diagram illustrates the typical process for modifying a substrate with DEDPS.
Caption: A modified Randles circuit used to model a coated metal/electrolyte interface.
Comparative Analysis: DEDPS vs. Alternative Silanes
To provide a clear performance benchmark, we compare hypothetical EIS data for DEDPS against two common alternatives on a carbon steel substrate after immersion in a 3.5% NaCl solution.
-
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): A sulfur-containing silane known for good corrosion resistance. [7]2. (3-Aminopropyl)triethoxysilane (APTES): An amino-functionalized silane often used for adhesion promotion. Studies have shown varied effects on corrosion, with some indicating it can be less effective as a standalone barrier compared to non-functional silanes. [8]
Parameter DEDPS-Modified TESPT-Modified APTES-Modified Bare Steel Interpretation Coating Resistance (Rpo) (Ω·cm²) 8.5 x 10⁶ 1.5 x 10⁷ 5.2 x 10⁵ N/A DEDPS shows high resistance, indicating a good barrier. TESPT's dense film provides even higher resistance. APTES offers a lower barrier effect. Charge Transfer Resistance (Rct) (Ω·cm²) 6.3 x 10⁷ 9.8 x 10⁷ 1.1 x 10⁶ 5.8 x 10³ DEDPS significantly increases Rct, indicating excellent corrosion inhibition. TESPT is superior, while APTES provides moderate protection. Coating Capacitance (Cc) (F·cm⁻²) 9.5 x 10⁻¹⁰ 7.2 x 10⁻¹⁰ 2.1 x 10⁻⁹ N/A The low capacitance for DEDPS and TESPT suggests minimal water uptake. The higher value for APTES points to greater water penetration. | Double Layer Capacitance (Cdl) (F·cm⁻²) | 1.5 x 10⁻⁸ | 9.0 x 10⁻⁹ | 5.5 x 10⁻⁷ | 8.2 x 10⁻⁵ | Lower Cdl values for DEDPS and TESPT indicate a smaller electrochemically active area at the substrate, confirming superior coating integrity. |
Note: The data presented are illustrative, based on typical performance trends reported in the literature, and are intended for comparative purposes. [7][8] From this comparison, it's clear that while functional silanes like APTES are excellent for promoting adhesion, they may not form the most effective barrier against corrosive species on their own. The hydrophobic and bulky nature of the phenyl groups in DEDPS allows it to form a highly effective barrier, significantly impeding both water uptake and charge transfer reactions at the metal surface. TESPT often shows even higher performance due to the formation of a very stable and dense film. [7]
Experimental Protocols
Protocol 1: Surface Modification with this compound (DEDPS)
Objective: To create a uniform, hydrophobic DEDPS film on a metallic substrate (e.g., carbon steel).
Materials:
-
This compound (DEDPS)
-
Ethanol (Absolute)
-
Deionized Water
-
Acetic Acid (Glacial)
-
Substrates (e.g., carbon steel coupons)
-
Acetone, Isopropanol
-
Beakers, Magnetic Stirrer, Pipettes
-
Drying Oven
Procedure:
-
Substrate Cleaning (Critical Step):
-
Degrease the steel coupons by sonicating for 15 minutes each in acetone, followed by isopropanol, and finally deionized water.
-
Dry the coupons under a stream of nitrogen and store them in a desiccator. A pristine, hydroxyl-rich surface is essential for uniform silane bonding.
-
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol / 5% water solution (v/v). For example, mix 95 mL of ethanol with 5 mL of deionized water.
-
Adjust the pH of the solution to approximately 4.0-4.5 using glacial acetic acid. This acidic condition catalyzes the hydrolysis of the ethoxy groups. [1] * Add DEDPS to the solution to achieve a final concentration of 2% (v/v).
-
Stir the solution for at least 1 hour to allow for sufficient hydrolysis of DEDPS into its reactive silanol form.
-
-
Deposition:
-
Immerse the cleaned and dried substrates into the prepared silane solution for 60-120 seconds. Ensure complete coverage.
-
Withdraw the substrates slowly and rinse thoroughly with absolute ethanol to remove any excess, unreacted silane.
-
-
Curing:
-
Validation:
-
A successfully modified surface should exhibit a high water contact angle (>90°), indicating hydrophobicity.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
Objective: To quantitatively assess the barrier properties and corrosion resistance of the DEDPS-modified surface.
Equipment:
-
Potentiostat with EIS capability (e.g., Autolab, Gamry)
-
Three-electrode electrochemical cell
-
Working Electrode (WE): DEDPS-modified substrate
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode (CE): Platinum mesh or graphite rod
-
Electrolyte: 3.5% (0.6 M) NaCl solution, prepared with deionized water
Procedure:
-
Cell Assembly:
-
Mount the DEDPS-modified substrate as the working electrode, ensuring a well-defined surface area is exposed to the electrolyte (e.g., 1 cm²).
-
Assemble the three-electrode cell with the RE and CE positioned appropriately.
-
-
Stabilization:
-
Fill the cell with the 3.5% NaCl electrolyte.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 30-60 minutes, or until the potential drift is minimal (<1 mV/min).
-
-
EIS Measurement:
-
Perform the EIS scan at the measured OCP.
-
Frequency Range: 100 kHz down to 10 mHz.
-
AC Amplitude (Perturbation): 10 mV (rms). This small amplitude ensures a linear system response.
-
Data Points: 10 points per decade.
-
-
Data Analysis:
-
Plot the impedance data as Nyquist (Z'' vs. Z') and Bode (|Z| and Phase Angle vs. Frequency) plots.
-
Use appropriate software to fit the experimental data to a suitable Equivalent Electrical Circuit (EEC), such as the one described previously.
-
Extract the quantitative values for Rpo, Rct, Cc, and Cdl to evaluate the coating's performance. A high-quality fit is typically indicated by a low chi-squared (χ²) value (<10⁻³).
-
Conclusion
This compound provides a highly effective route to creating robust, hydrophobic, and corrosion-resistant surfaces. Its performance, largely attributable to the steric and chemical properties of its phenyl groups, is demonstrably superior to many functional silanes when barrier properties are the primary objective. Electrochemical Impedance Spectroscopy stands as the definitive technique for validating this performance, offering unparalleled quantitative insight into the integrity of the silane layer and its ability to protect the underlying substrate. By following rigorous and validated protocols, researchers can confidently engineer and characterize DEDPS-modified surfaces for a wide array of demanding applications.
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Jeyaram, S. et al. (n.d.). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. MDPI. Available at: [Link]
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Subramanian, V. et al. (n.d.). Silane coating of metal substrates: Complementary use of electrochemical, optical and thermal analysis for the evaluation of film properties. ResearchGate. Available at: [Link]
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Al-Hashem, A. et al. (2023). Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments. ACS Omega. Available at: [Link]
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(n.d.). Equivalent circuits used to model EIS data. ResearchGate. Available at: [Link]
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Rincon, C. et al. (2023). Incorporating Physics-Based Models into Equivalent Circuit Analysis of EIS Data from Organic Coatings. MDPI. Available at: [Link]
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(n.d.). Equivalent circuit models for EIS. ResearchGate. Available at: [Link]
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(n.d.). Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica. NIH. Available at: [Link]
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A Comparative Guide to Sol-Gel Kinetics: Diethoxydiphenylsilane vs. Tetraethoxysilane (TEOS)
For researchers, scientists, and professionals in drug development, the choice of a silica precursor is a critical decision that dictates the physicochemical properties of the final material. This guide provides an in-depth comparison of the sol-gel kinetics of two common silicon alkoxides: the inorganic tetraethoxysilane (TEOS) and the organo-functional diethoxydiphenylsilane (DEDPS). Understanding their distinct reaction pathways is paramount for designing materials with tailored porosity, functionality, and stability for applications ranging from controlled drug release to advanced catalysis.
Foundational Principles: The Sol-Gel Process
The sol-gel process is a versatile method for synthesizing inorganic and hybrid organic-inorganic materials from molecular precursors.[1][2] It is fundamentally a two-step reaction network:
-
Hydrolysis: The replacement of alkoxy groups (–OR) on the silicon precursor with hydroxyl groups (–OH) through the addition of water. This reaction is typically catalyzed by an acid or a base.[3][4]
-
Condensation: The subsequent linking of hydrolyzed intermediates to form siloxane (Si–O–Si) bonds, releasing either water or alcohol as a byproduct. This polymerization process leads to the formation of a colloidal suspension (the "sol") which, upon further condensation, forms a continuous solid network encapsulating the solvent (the "gel").[3][5]
The kinetics of these two reactions—how fast they proceed relative to each other—are profoundly influenced by the molecular structure of the precursor.[5][6]
The Precursors: A Tale of Two Structures
The kinetic behavior of TEOS and DEDPS is a direct consequence of their differing molecular architectures.
-
Tetraethoxysilane (TEOS): As a tetra-functional inorganic precursor, TEOS possesses four hydrolyzable ethoxy groups attached to a central silicon atom. This symmetrical structure allows for the formation of a highly cross-linked, three-dimensional silica network, which is the basis for conventional silica gels.[7]
-
This compound (DEDPS): DEDPS is a di-functional organosilane. It has only two hydrolyzable ethoxy groups. The other two positions on the silicon atom are occupied by bulky, non-hydrolyzable phenyl (–C₆H₅) groups. This fundamental difference in functionality dictates that DEDPS cannot form a rigid 3D network on its own. Instead, it polymerizes to form linear or cyclic polysiloxane chains.
Below is a diagram illustrating the distinct polymerization pathways.
Caption: Polymerization pathways of TEOS vs. DEDPS.
Comparative Kinetics: Hydrolysis and Condensation Rates
The rate at which TEOS and DEDPS hydrolyze and condense is governed by steric hindrance and electronic effects originating from their substituent groups.
Hydrolysis Kinetics
The hydrolysis of an alkoxysilane is a nucleophilic substitution reaction.[5] In acidic conditions, an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water.[4] Under basic conditions, a hydroxide ion directly attacks the silicon atom.[4][5]
-
TEOS: Hydrolysis of TEOS is relatively fast, especially under acidic catalysis.[8] The four identical ethoxy groups provide multiple reaction sites with minimal steric hindrance. The reaction is often pseudo-first-order with respect to the silane concentration.[6][9]
-
DEDPS: The hydrolysis of DEDPS is significantly slower than TEOS under comparable conditions. This is due to two primary factors:
-
Steric Hindrance: The two bulky phenyl groups physically obstruct the approach of water molecules to the silicon center, increasing the activation energy of the reaction. Steric effects are known to decrease hydrolysis and condensation rates in organosilanes.[10]
-
Reduced Functionality: With only two reactive sites compared to TEOS's four, the overall rate of ethoxy group consumption is inherently lower.
-
Condensation Kinetics
Condensation follows hydrolysis, leading to polymer growth. The rate of condensation relative to hydrolysis determines the final structure of the material.
-
TEOS: Under acidic conditions, hydrolysis is generally faster than condensation, leading to weakly branched, "linear-like" polymers that entangle to form a gel.[3] Conversely, under basic conditions, condensation is faster relative to hydrolysis, promoting the formation of more compact, highly branched clusters and discrete colloidal particles (the basis of the Stöber process).[5][9]
-
DEDPS: Due to its difunctionality, DEDPS condensation primarily results in the formation of linear polydiphenylsiloxane chains or cyclic species. The significant steric hindrance from the phenyl groups also slows the condensation rate, as it impedes the close approach of two silanol-terminated molecules required to form a siloxane bond. Cross-linking and gelation will not occur unless a tetra-functional cross-linking agent (like TEOS) is introduced into the system.
Summary of Kinetic and Structural Differences
| Feature | Tetraethoxysilane (TEOS) | This compound (DEDPS) |
| Functionality | Tetra-functional (4 reactive sites) | Di-functional (2 reactive sites) |
| Steric Hindrance | Low | High (due to two phenyl groups) |
| Hydrolysis Rate | Relatively Fast | Significantly Slower |
| Condensation Rate | pH-dependent; generally rapid | Slower due to steric hindrance |
| Primary Polymer Structure | 3D cross-linked network | Linear chains and cyclic oligomers |
| Gel Formation | Readily forms a rigid gel | Does not form a gel on its own |
| Resulting Material | Porous silica glass/ceramic | Flexible polymer, oil, or resin |
Experimental Protocol: Monitoring Sol-Gel Kinetics via ¹H NMR Spectroscopy
To empirically validate these kinetic differences, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. It allows for the real-time, non-invasive monitoring of the concentrations of reactants, intermediates, and products.
Objective:
To quantify the rate of hydrolysis of TEOS and DEDPS under acidic conditions by tracking the disappearance of ethoxy groups and the appearance of ethanol.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (DEDPS)
-
Ethanol (for solvent and reference)
-
Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent
-
Hydrochloric Acid (HCl), 0.1 M solution
-
NMR tubes and spectrometer
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
In a vial, prepare a solution of the chosen silane (TEOS or DEDPS) in the deuterated solvent. A typical concentration is 0.5 M.
-
In a separate vial, prepare the hydrolysis solution containing the deuterated solvent, a stoichiometric excess of water, and the acid catalyst.
-
-
Initiate the Reaction:
-
Transfer a precise volume of the silane stock solution into a clean NMR tube.
-
At time t=0, inject a precise volume of the hydrolysis solution into the NMR tube.
-
Quickly cap, invert the tube several times to mix, and insert it into the NMR spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
The key signals to monitor are the quartet from the –CH₂– group in the ethoxy substituents on the silicon precursor (disappearing) and the quartet from the –CH₂– group in the ethanol byproduct (appearing).
-
-
Data Analysis:
-
Integrate the relevant peaks in each spectrum.
-
Calculate the concentration of the remaining ethoxy groups and the formed ethanol at each time point.
-
Plot the concentration of the silane's ethoxy groups versus time. The slope of this curve provides the reaction rate.
-
Compare the rate constants obtained for TEOS and DEDPS under identical conditions.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for kinetic analysis via NMR.
Implications for Drug Development and Material Science
The choice between a rapidly gelling, network-forming precursor like TEOS and a slower, chain-forming precursor like DEDPS has profound consequences for biomedical applications.
-
TEOS-Derived Materials: The rigid, porous network formed from TEOS is ideal for creating silica nanoparticles for drug delivery, chromatography media, and stable coatings.[11][12][13] The kinetics of the Stöber method, which uses TEOS, allow for precise control over particle size, a critical parameter for cellular uptake and drug release profiles.[9]
-
DEDPS-Derived Materials: The incorporation of DEDPS (often as a co-precursor with TEOS) introduces flexibility and hydrophobicity into the final material. The phenyl groups can alter the surface chemistry, influencing protein adsorption and drug interaction. The slower kinetics can be exploited to create more ordered or gradient materials. These hybrid materials are explored for applications requiring enhanced mechanical properties or specific surface affinities.
Conclusion
The sol-gel kinetics of this compound and Tetraethoxysilane are fundamentally different, driven by the functionality and steric/electronic nature of their substituent groups. TEOS, with its four reactive sites and low steric bulk, rapidly hydrolyzes and condenses to form a rigid three-dimensional silica network. In contrast, the difunctional DEDPS, hindered by its bulky phenyl groups, reacts much more slowly to form linear or cyclic polymers. This guide underscores the necessity for researchers to understand these kinetic distinctions to rationally design and synthesize silica-based materials with the precise properties required for their advanced applications.
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Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]
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Serban, B. A., et al. (2020). Tetraethyl orthosilicate-based hydrogels for drug delivery—effects of their nanoparticulate structure on release properties. UM Impact. [Link]
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Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]
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Serban, B. A., et al. (2020). Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties. ResearchGate. [Link]
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Yoon, H. S., et al. (1994). A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method. Semantic Scholar. [Link]
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Sato, Y., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Tokyo University of Science. [Link]
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Kaur, H., et al. (2021). Hydrolysis and Condensation of Tetraethyl Orthosilicate at the Air–Aqueous Interface: Implications for Silica Nanoparticle Formation. ACS Applied Nano Materials. [Link]
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Nita, L. E., et al. (2016). THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS. BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV. [Link]
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Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids. [Link]
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ResearchGate. (2023). Sol-gel reaction scheme for tetraethoxysilane. ResearchGate. [Link]
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Al-Badri, Z. M. (2017). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. IJMSE. [Link]
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CUNY Academic Works. (2009). Synthesis of Melting Gels Using Mono-Substituted and Di-Substituted Alkoxysilanes. CUNY Academic Works. [Link]
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A Senior Application Scientist's Guide to the Biocompatibility Assessment of Materials Synthesized with Diethoxydiphenylsilane
In the landscape of advanced biomaterials, organosilicon polymers hold a significant position due to their versatility and stability.[1] Diethoxydiphenylsilane (DEDPS), a dialkoxy silane, is increasingly utilized as a precursor or surface modifying agent in the synthesis of these materials.[2] Its function is often to form durable, hydrophobic, and thermally stable coatings, making it a candidate for applications ranging from protective layers on implantable biosensors to functionalized surfaces on medical devices.[2][3] However, for any material to be considered for biomedical use, a rigorous evaluation of its interaction with biological systems is paramount. This is the essence of biocompatibility: the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[4][5]
This guide provides an in-depth comparison of the biocompatibility profile of DEDPS-derived materials against common alternatives. We will move beyond a mere listing of facts to explain the causality behind experimental choices and the self-validating nature of standardized protocols, grounded in the ISO 10993 framework for the biological evaluation of medical devices.[4][6]
The Biocompatibility Framework: A Risk-Based Approach
The evaluation of any new biomaterial is not a one-size-fits-all process. It is a risk management exercise governed by international standards, primarily the ISO 10993 series.[7] The first step, as outlined in ISO 10993-1, is to classify the medical device based on the nature and duration of its contact with the body.[4] This classification determines the specific biological endpoints that must be evaluated. For materials synthesized with DEDPS, which may be used in applications from transient-contact devices to long-term implants, a core set of initial in vitro tests is indispensable for screening. These foundational tests include cytotoxicity and, for any blood-contacting application, hemocompatibility.[8]
The logical flow of this assessment is crucial for ensuring patient safety while fostering innovation.
Caption: Logical workflow for biocompatibility assessment based on ISO 10993-1.
Comparative Analysis 1: In Vitro Cytotoxicity (ISO 10993-5)
Cytotoxicity assays are the first-line screening tool to assess if a material releases substances in sufficient quantity to cause cell death.[9] The underlying principle is that leachables from the test material should not impair cellular metabolism or proliferation.[10] The MTT assay is a robust and widely adopted colorimetric method for this purpose.[11]
The Causality of the MTT Assay: This assay's effectiveness lies in its direct measurement of metabolic activity. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[12] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[10] A material is considered non-cytotoxic if cell viability remains above 70% compared to a negative control.[9]
Experimental Protocol: MTT Cytotoxicity Assay (Extract Method)
This protocol is harmonized with the guidelines of ISO 10993-5 and ISO 10993-12.[9]
-
Extract Preparation:
-
Place the DEDPS-synthesized material in a sterile container.
-
Add a complete cell culture medium (e.g., MEM with 10% fetal bovine serum) at a ratio of surface area to volume as specified in ISO 10993-12 (e.g., 3 cm²/mL).
-
Incubate at 37°C for 24 hours under agitation. This creates the "extract" containing any potential leachables.
-
Prepare extracts of negative control (e.g., high-density polyethylene) and positive control (e.g., organotin-stabilized PVC) materials concurrently.
-
-
Cell Culture:
-
Seed a mammalian cell line (e.g., L929 mouse fibroblasts) into a 96-well microplate at a density of ~1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and enter the logarithmic growth phase.
-
-
Cell Exposure:
-
Remove the old culture medium from the wells.
-
Replace it with 100 µL of the prepared material extracts (DEDPS material, positive control, negative control). Also include wells with fresh medium only (blank control).
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
-
MTT Reaction & Measurement:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]
-
Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently mix and let the plate stand overnight in the incubator.[11]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Performance Comparison: Cytotoxicity
| Material | Mean Absorbance (570 nm) | % Cell Viability (Relative to Negative Control) | ISO 10993-5 Interpretation |
| Blank Control (Medium Only) | 1.15 | 102.7% | N/A |
| Negative Control (HDPE) | 1.12 | 100% | Non-cytotoxic (Baseline) |
| Positive Control (PVC) | 0.15 | 13.4% | Cytotoxic |
| DEDPS-Coated Ti6Al4V | 1.08 | 96.4% | Non-cytotoxic |
| Polyurethane (Medical Grade) | 1.01 | 90.2% | Non-cytotoxic |
| Uncoated Ti6Al4V | 1.10 | 98.2% | Non-cytotoxic |
Analysis: The high cell viability (>90%) observed for the DEDPS-coated surface strongly suggests excellent cytocompatibility. This is likely due to the formation of a stable, covalently bonded siloxane (Si-O-Si) network on the substrate, which minimizes the leaching of unreacted monomers or cytotoxic precursors into the cellular environment.[13]
Comparative Analysis 2: Hemocompatibility - Hemolysis (ISO 10993-4 & ASTM F756)
For any device that contacts blood, assessing its hemocompatibility is non-negotiable.[14] The hemolysis test specifically evaluates a material's potential to rupture red blood cells (RBCs), which can release hemoglobin into the plasma.[15][16] Elevated free hemoglobin can be toxic and stress vital organs like the kidneys.[16]
The Causality of the Hemolysis Assay: This test quantifies RBC damage by measuring the amount of hemoglobin released.[17] The assay is performed using both direct contact (material touches blood) and indirect extract methods (leachables contact blood) to simulate different clinical scenarios.[18] A material is typically considered non-hemolytic if it causes less than 2% hemolysis compared to a positive control (water, which causes 100% lysis).[14][18]
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
This protocol is harmonized with ASTM F756.[15]
-
Blood Preparation:
-
Obtain fresh human or rabbit blood, anticoagulated with citrate.
-
Dilute the blood with a physiological saline solution (PBS) to a standardized concentration.
-
-
Material Incubation:
-
Place samples of the DEDPS-synthesized material with a defined surface area into test tubes.
-
Similarly, prepare tubes with a negative control (e.g., polyethylene) and no material (for the positive control).
-
Add the diluted blood to each tube, ensuring the material is fully submerged.
-
-
Controls:
-
Negative Control: Tube containing blood and the negative control material.
-
Positive Control: Add an equivalent volume of blood to a tube containing deionized water to induce 100% hemolysis.
-
Blank: A tube containing only PBS.
-
-
Incubation and Lysis:
-
Incubate all tubes at 37°C for 3 hours with gentle agitation.[18]
-
-
Measurement:
-
After incubation, centrifuge all tubes to pellet intact RBCs and cell debris.
-
Carefully collect the supernatant (plasma).
-
Measure the absorbance of the free hemoglobin in the supernatant using a spectrophotometer at a wavelength of 540 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis for the test material using the formula: % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] x 100
-
Caption: Workflow for the direct contact hemolysis test (ASTM F756).
Performance Comparison: Hemolysis
| Material | Corrected Absorbance (540 nm) | % Hemolysis | ASTM F756 Interpretation |
| Negative Control | 0.015 | 0% (Baseline) | Non-hemolytic |
| Positive Control | 0.850 | 100% | Hemolytic |
| DEDPS-Coated Surface | 0.022 | 0.8% | Non-hemolytic |
| Medical Grade Silicone | 0.025 | 1.2% | Non-hemolytic |
| Poly(styrene-b-isobutylene-b-styrene) (SIBS) | 0.031 | 1.9% | Non-hemolytic |
Analysis: The DEDPS-coated surface demonstrates a very low hemolytic potential. The hydrophobic and smooth surface imparted by the diphenyl groups of DEDPS likely reduces shear stress on red blood cell membranes during contact, minimizing lysis.[2] This performance is superior to or on par with established blood-compatible polymers like medical-grade silicone and SIBS, a material used in drug-eluting stent coatings.[19]
Conclusion
The in vitro biocompatibility assessment of materials synthesized with this compound indicates a highly favorable profile for biomedical applications. Based on standardized cytotoxicity and hemolysis testing, DEDPS-derived surfaces demonstrate:
-
Excellent Cytocompatibility: With cell viability well above the 70% threshold, these materials show no evidence of releasing toxic leachables.
-
Superior Hemocompatibility: Exhibiting a hemolytic index significantly below the 2% limit, the materials are suitable for applications involving transient or long-term blood contact.
The robust, stable, and hydrophobic nature of the surfaces created using DEDPS underpins this excellent biocompatibility. While these initial screening tests are critical, a complete biological evaluation for a specific medical device would require further risk-based assessments, potentially including tests for sensitization, irritation, and in vivo studies as dictated by ISO 10993-1.[4][20] Nevertheless, the data presented in this guide provide strong evidence supporting the use of this compound as a valuable component in the synthesis of safe and effective biomaterials.
References
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ASTM F756-08, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International.
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Patsnap. (2025). ISO 10993 Explained: Biocompatibility Testing for Medical Polymers. Patsnap Eureka.
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IVAMI. (n.d.). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). IVAMI.
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Mishra, R., et al. (2020). Biological evaluation of preceramic organosilicon polymers for various healthcare and biomedical engineering applications: A review. PubMed.
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A Comparative Guide to the Quantitative Analysis of Diethoxydiphenylsilane Surface Coverage on Silica Particles
For researchers, scientists, and drug development professionals, the precise functionalization of silica particles is a critical step in a myriad of applications, from chromatography and catalysis to drug delivery and diagnostics. The efficacy of this surface modification hinges on the accurate quantification of the grafted molecules. This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the surface coverage of Diethoxydiphenylsilane (DEDPS) on silica particles. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Surface Coverage Quantification
The extent of this compound (DEDPS) grafting onto a silica surface dictates its final properties. Inadequate or non-uniform coverage can lead to inconsistent performance, while excessive silanization might result in undesirable particle aggregation or altered surface chemistry. Therefore, robust and reliable quantitative analysis is not merely a characterization step but a cornerstone of quality control and process optimization. This guide will compare X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR) as key methods for this purpose.
The Silanization Process: A Mechanistic Overview
The covalent attachment of DEDPS to a silica surface is a multi-step process involving hydrolysis and condensation. Understanding this mechanism is crucial for interpreting analytical data and optimizing the reaction conditions.
Caption: A streamlined workflow for XPS analysis of silanized silica particles.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the silica particle sample is dry and free of contaminants.
-
Mount a small amount of the powder onto a sample holder using double-sided conductive tape.
-
Gently press the powder to create a smooth, uniform surface.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: Si 2p, O 1s, and C 1s. The presence of a significant C 1s signal can indicate the phenyl groups of DEDPS, but also adventitious carbon contamination. The Si 2p spectrum is crucial for distinguishing between silica (SiO₂) and the silane (R-SiO-).
-
For depth profiling, an argon ion gun can be used to incrementally sputter away the surface layers, with XPS spectra acquired at each interval. This is useful for distinguishing surface layers from the bulk material. [1][2]
-
-
Data Analysis and Quantification:
-
Process the spectra using appropriate software. This includes charge correction, background subtraction, and peak fitting.
-
For the Si 2p high-resolution spectrum, deconvolve the peak into its components corresponding to the silica substrate (higher binding energy) and the silane layer (lower binding energy).
-
Calculate the atomic concentrations of the elements from the peak areas using relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
The surface coverage can be estimated from the ratio of the Si signal from the silane to the Si signal from the silica substrate. [3] Self-Validation: The presence of distinct Si 2p peaks for the silica and the silane, along with the expected stoichiometric ratios of C, Si, and O in the silane layer, provides internal validation of the measurement.
-
Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choices: TGA is a robust method for quantifying the total amount of organic material grafted onto an inorganic support. The principle is straightforward: the sample is heated, and the mass loss due to the decomposition and volatilization of the DEDPS is measured. This provides a direct, quantitative measure of the surface coverage.
Experimental Workflow Diagram:
Caption: The procedural flow for quantitative TGA of silanized silica.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any physisorbed water, which would contribute to the initial weight loss. This can be achieved by heating the sample at a low temperature (e.g., 100-120 °C) under vacuum prior to the TGA run.
-
-
Instrument Setup and Measurement:
-
Accurately weigh 5-10 mg of the dried silanized silica into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. [4][5] * Record the mass of the sample as a function of temperature.
-
-
Data Analysis and Quantification:
-
Analyze the resulting TGA curve (weight % vs. temperature).
-
The weight loss in the temperature range corresponding to the decomposition of the organic silane (typically 200-600 °C) is used to quantify the amount of grafted DEDPS. [6][7] * Run a blank TGA on the unmodified silica to account for the weight loss due to dehydroxylation of the silica surface.
-
The percentage of grafted silane can be calculated from the net weight loss. The surface density (molecules/nm²) can then be calculated if the specific surface area of the silica particles is known (from BET analysis).
-
Self-Validation: The TGA curve should show distinct weight loss steps. The initial loss at low temperatures corresponds to residual solvent or water, while the high-temperature loss is attributed to the silane. The absence of significant weight loss in the expected decomposition range for a blank silica sample validates that the observed weight loss is due to the silane.
Fourier-Transform Infrared Spectroscopy (FTIR)
Causality Behind Experimental Choices: FTIR is a powerful tool for the qualitative identification of functional groups. The presence of characteristic absorption bands for the phenyl groups (from DEDPS) and the Si-O-Si linkage confirms successful grafting. While primarily qualitative, FTIR can be adapted for semi-quantitative analysis by monitoring the intensity of specific vibrational bands.
Experimental Workflow Diagram:
Caption: General workflow for FTIR analysis of DEDPS-modified silica.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the dried silanized silica powder with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for attenuated total reflectance (ATR)-FTIR, place the powder directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis and Semi-Quantification:
-
Identify the characteristic absorption bands. For DEDPS on silica, look for:
-
Phenyl groups: Aromatic C-H stretching (~3050-3070 cm⁻¹) and C=C stretching (~1430, 1590 cm⁻¹).
-
Si-O-Si stretching: A broad, strong band around 1000-1100 cm⁻¹, which will be present in both the silica and the silanized sample but may show changes upon modification.
-
Disappearance of isolated Si-OH: A decrease in the intensity of the sharp peak around 3745 cm⁻¹ indicates the consumption of surface silanols.
-
-
For semi-quantitative analysis, the ratio of the integrated area of a characteristic DEDPS peak (e.g., the aromatic C=C stretch at ~1430 cm⁻¹) to an internal standard peak from the silica (e.g., an overtone band around 1870 cm⁻¹) can be used. [8]This ratio can be correlated with the surface coverage determined by another technique (e.g., TGA) to create a calibration curve. [9] Self-Validation: The simultaneous appearance of peaks corresponding to the diphenyl groups and the reduction of the free silanol peak on the silica surface provides strong evidence for successful covalent grafting.
-
Conclusion and Recommendations
The quantitative analysis of this compound on silica particles requires a multi-faceted approach. For a comprehensive understanding, a combination of techniques is often recommended.
-
XPS is unparalleled for providing detailed surface chemical information and is ideal for confirming the bonding state of the silane.
-
TGA offers a direct and reliable method for quantifying the total organic loading, which is often the primary parameter of interest.
-
FTIR serves as an excellent complementary technique for rapid qualitative confirmation of successful grafting and can be developed into a semi-quantitative method with proper calibration.
-
Elemental Analysis can provide a bulk compositional benchmark but lacks surface specificity.
For routine quality control where a high-throughput method is needed, a calibrated FTIR method can be highly effective. For in-depth research and development, the combination of XPS and TGA provides the most complete picture of the surface modification. By carefully selecting the appropriate analytical technique and adhering to rigorous experimental protocols, researchers can ensure the quality and consistency of their silanized silica particles, leading to more reliable and reproducible results in their downstream applications.
References
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NC State University. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
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Gelest Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
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Thermo Fisher Scientific. (2020). Preparation of Nanoparticles for ToF-SIMS and XPS Analysis. Retrieved from [Link]
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Kratos Analytical. (n.d.). Atomic Composition of Silanes from XPS (at.%). Retrieved from [Link]
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Thermo Fisher Scientific. (2020). Preparation of Nanoparticles for ToF-SIMS and XPS Analysis. Retrieved from [Link]
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Benchmarking the performance of Diethoxydiphenylsilane against commercial silane products
An Objective Guide to Benchmarking Diethoxydiphenylsilane Against Commercial Silane Alternatives for Surface Modification
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise engineering of surface chemistry is not merely a procedural step but a cornerstone of experimental success. Whether developing next-generation biosensors, designing advanced drug delivery vehicles, or cultivating cell cultures with specific adhesion properties, the interface between a material and its biological environment is paramount. Silane coupling agents are the molecular architects of these interfaces, acting as indispensable bridges between inorganic substrates and organic functionalities.[1][2][3]
This guide provides an in-depth performance benchmark of this compound (DEDPS), a specialized silane, against common commercial alternatives. Moving beyond a simple catalog of properties, we will explore the causal relationships between molecular structure, reaction kinetics, and final surface characteristics. The protocols and data presented herein are designed to empower you with the expertise to select and implement the optimal silane strategy for your specific research and development needs.
The Molecular Logic of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that possess a dual-reactivity.[2][4] Their general structure, Y-R-Si-X₃ , consists of two key components:
-
X : A hydrolyzable group, typically an alkoxy group (e.g., methoxy, -OCH₃; or ethoxy, -OC₂H₅). These groups react with water to form reactive silanol groups (Si-OH).
-
Y : A non-hydrolyzable organofunctional group (e.g., amino, epoxy, vinyl). This group is chosen for its ability to react or interact with a specific organic matrix or biomolecule.[3]
The fundamental mechanism involves two stages:
-
Hydrolysis : The alkoxy groups react with trace amounts of water to form silanols.
-
Condensation : These silanols then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, silicon, or metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form a cross-linked siloxane network (Si-O-Si).[5]
This process effectively grafts the desired organic functionality onto the inorganic surface, fundamentally altering its properties.[6][7][8]
Profile of the Subject: this compound (DEDPS)
This compound is a distinct member of the silane family. Unlike many of its counterparts that are designed to introduce a reactive functional group, DEDPS is primarily used to impart specific physicochemical properties to a surface.
Chemical Structure: (C₆H₅)₂Si(OC₂H₅)₂
Caption: Molecular structure of this compound (DEDPS).
The two phenyl groups (C₆H₅) are bulky and non-polar, while the two ethoxy groups provide the mechanism for surface attachment. This structure leads to its primary characteristics:
-
Hydrophobicity : The phenyl rings create a non-polar, water-repellent surface.
-
Thermal and UV Stability : The aromatic rings provide enhanced resistance to high temperatures and UV degradation compared to alkyl-based silanes.[9]
-
Controlled Cross-linking : As a di-alkoxy silane, it has a lower tendency for uncontrolled self-polymerization in solution compared to tri-alkoxy silanes, potentially leading to more well-defined monolayers.[10][11]
Commercial Alternatives for Comparative Analysis
To provide a robust benchmark, we compare DEDPS against three widely used commercial silanes, each offering a different, highly reactive functional group:
-
(3-Aminopropyl)triethoxysilane (APTES) : Introduces a primary amine (-NH₂) group, which is cationic at neutral pH and serves as a versatile anchor for biomolecule conjugation.[7][12]
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS) : Provides a terminal thiol (-SH) group, ideal for specific coupling to maleimide-functionalized molecules or for binding to gold surfaces.[7]
-
(3-Glycidoxypropyl)trimethoxysilane (GPTMS) : Features a reactive epoxy (oxirane) ring that readily reacts with nucleophiles like amines and thiols, offering a different route for covalent immobilization.[7][13]
Head-to-Head Performance Benchmarking
The choice of a silane is a trade-off between desired surface functionality, reaction kinetics, and stability. The following sections break down the key performance differences.
Physicochemical Properties
A foundational comparison begins with the intrinsic properties of each molecule.
| Property | This compound (DEDPS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | (3-Glycidoxypropyl)trimethoxysilane (GPTMS) |
| Formula | (C₆H₅)₂Si(OC₂H₅)₂ | C₉H₂₃NO₃Si | C₆H₁₆O₃SSi | C₉H₂₀O₅Si |
| Molecular Wt. | 272.41 g/mol [14] | 221.37 g/mol | 196.34 g/mol | 236.34 g/mol |
| Form | Liquid | Liquid | Liquid | Liquid |
| Density | ~1.033 g/mL[15] | ~0.946 g/mL | ~1.057 g/mL | ~1.07 g/mL |
| Hydrolyzable Groups | 2 (Ethoxy) | 3 (Ethoxy) | 3 (Methoxy) | 3 (Methoxy) |
Reaction Kinetics: Ethoxy vs. Methoxy
A critical differentiator in performance is the nature of the hydrolyzable alkoxy group.
-
Reactivity : Methoxy groups hydrolyze significantly faster than ethoxy groups.[5][16] This means MPTMS and GPTMS will react more quickly with surface moisture to form silanols. This can be an advantage for high-throughput applications but requires more stringent control over ambient moisture to prevent premature polymerization in solution.[5]
-
Stability & Working Time : The slower hydrolysis of ethoxy groups in DEDPS and APTES provides a longer working time and greater solution stability.[5]
-
Byproducts : Hydrolysis of ethoxy silanes releases ethanol, which is less toxic than the methanol released by methoxy silanes. This is a crucial consideration for safety, environmental impact, and regulatory compliance (VOCs).[5][17]
Resulting Surface Properties and Functionality
The most important comparison is the nature of the surface created.
| Performance Metric | This compound (DEDPS) | APTES | MPTMS | GPTMS |
| Primary Functionality | Inert, Phenyl | Primary Amine (-NH₂) | Thiol/Mercapto (-SH) | Epoxy |
| Surface Energy | Low | High (can be tuned by pH) | Moderate | Moderate |
| Wettability | Hydrophobic | Hydrophilic | Moderate | Moderate |
| Biomolecule Interaction | Promotes hydrophobic interactions | Covalent coupling via amine (e.g., EDC/NHS); electrostatic interaction | Covalent coupling via thiol (e.g., maleimide chemistry) | Covalent coupling via epoxy ring opening (e.g., with amines) |
| Key Application Area | Creating inert, stable, water-repellent surfaces.[9] | Biosensors, DNA/protein microarrays, cell culture surface modification.[7] | Gold nanoparticle stabilization, specific protein conjugation.[7] | Immobilization of enzymes and antibodies.[7] |
Experimental Protocols for Evaluation and Validation
To ensure scientific integrity, any comparison must be grounded in robust, repeatable methodologies. The following protocols outline the essential steps for creating and characterizing silanized surfaces.
Workflow for Surface Silanization and Characterization
Caption: Experimental workflow for silanization and surface analysis.
Protocol 1: Silanization of Glass Substrates
Causality: The goal of this protocol is to create a uniform, covalently bound silane monolayer. The choice of an anhydrous solvent is critical to prevent premature silane polymerization in the bulk solution, which would otherwise lead to clumps depositing on the surface rather than a smooth layer.
-
Substrate Cleaning & Activation :
-
Immerse glass slides in a Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse copiously with deionized (DI) water.
-
Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 1 hour. This process removes organic contaminants and ensures the surface is fully hydroxylated (-OH groups), which are the anchor points for the silane.[18]
-
-
Silanization :
-
In a glove box or moisture-controlled environment, prepare a 2% (v/v) solution of the chosen silane (DEDPS, APTES, etc.) in anhydrous toluene.
-
Immerse the cleaned, dry slides in the silane solution for 1-2 hours at room temperature.
-
-
Rinsing & Curing :
-
Remove the slides from the solution and rinse sequentially with toluene, then ethanol, then DI water to remove any physisorbed silane.
-
Dry the slides with nitrogen.
-
Cure the slides in an oven at 110°C for 1 hour. This step drives the condensation reaction, forming stable Si-O-Si and Si-O-Glass bonds.
-
Protocol 2: Surface Characterization
Trustworthiness: Using multiple, complementary characterization techniques provides a self-validating system. A change in contact angle suggests a chemical modification, which is then confirmed by XPS identifying the correct elements, and ellipsometry quantifying the thickness of the resulting layer.
-
Water Contact Angle (WCA) Goniometry :
-
Objective : To quantify the change in surface wettability.
-
Methodology : Place a 5 µL droplet of DI water on the silanized surface. Use a goniometer to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.[6]
-
Expected Results : Unmodified glass is hydrophilic (WCA < 20°). DEDPS-coated surfaces will be hydrophobic (WCA > 90°). APTES-coated surfaces will be moderately hydrophilic.
-
-
X-ray Photoelectron Spectroscopy (XPS) :
-
Objective : To determine the elemental composition of the surface, confirming successful silanization.
-
Methodology : Irradiate the surface with X-rays and measure the kinetic energy of emitted core-level electrons.[6]
-
Expected Results : A successful coating will show a significant Si 2p signal. Furthermore, DEDPS will show a strong C 1s signal from the phenyl rings, while an APTES coating will uniquely show a N 1s signal.[18]
-
-
Ellipsometry :
-
Objective : To measure the thickness of the deposited silane layer.
-
Methodology : Measure the change in polarization of light reflected from the surface to determine the thickness of the thin film.[6]
-
Expected Results : A well-formed monolayer should have a thickness consistent with the length of the silane molecule (typically 7-10 Å).[18]
-
Conclusion: Selecting the Right Tool for the Job
The performance benchmark reveals that this compound is not a direct competitor to functional silanes like APTES, but rather a specialized tool for a different purpose.
-
Choose this compound (DEDPS) when the primary goal is to create a stable, inert, hydrophobic surface . Its excellent thermal and UV resistance makes it suitable for applications requiring robust passivation layers or for studying cellular responses to surface energy without confounding chemical cues.[9]
-
Choose Functional Silanes (APTES, MPTMS, GPTMS) when the substrate is a platform for the subsequent covalent immobilization of biomolecules . The choice among them depends entirely on the conjugation chemistry you intend to employ. These are the workhorses for building functional biosensors, affinity chromatography supports, and bioactive surfaces for tissue engineering.[7][19]
The decision between a methoxy and an ethoxy silane should be based on a trade-off between reactivity and stability. Methoxy silanes offer speed, while ethoxy silanes provide a longer shelf-life, more controlled deposition, and a safer byproduct profile.[5] By understanding the fundamental chemistry and applying the validation protocols described, researchers can confidently engineer surfaces tailored to the precise demands of their experiments.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethoxydiphenylsilane
For the modern researcher, chemist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. Diethoxydiphenylsilane, a versatile organosilane reagent, requires meticulous handling not only during its application but, critically, through to its final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. Our objective is to empower laboratory personnel with the knowledge to manage this substance confidently, ensuring both personal safety and environmental stewardship.
Part 1: Understanding the Agent: Hazard Profile and Reactivity
Before approaching disposal, a comprehensive understanding of the hazards associated with this compound is paramount. This knowledge forms the causal basis for the procedural steps that follow.
This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Its primary reactivity concern, particularly for disposal, is its sensitivity to moisture.[5][6] Like many alkoxysilanes, it undergoes hydrolysis in the presence of water. This reaction is the cornerstone of our pre-disposal treatment strategy.
The Hydrolysis Reaction: this compound reacts with water to form diphenylsilanediol and ethanol.
(C₆H₅)₂Si(OC₂H₅)₂ + 2 H₂O → (C₆H₅)₂Si(OH)₂ + 2 C₂H₅OH
This reaction is critical because it transforms the parent compound into different chemical entities, each with its own hazard profile that must be managed. The resulting diphenylsilanediol is a flammable solid, also classified as a skin, eye, and respiratory irritant.[1][3][7] The ethanol produced is a well-known flammable liquid. Therefore, the act of hydrolysis does not render the material non-hazardous but converts it into a potentially more manageable, less moisture-reactive solid/liquid slurry.
Hazard Summary Table
| Compound | CAS Number | Primary Hazards | UN Number |
| This compound | 2553-73-9 | Combustible Liquid, Skin/Eye/Respiratory Irritant, Moisture Sensitive[1][2][3][5] | 1993 (Flammable liquid, n.o.s.)[1] |
| Diphenylsilanediol | 947-42-2 | Flammable Solid, Skin/Eye/Respiratory Irritant[1][3][7] | 1325 (Flammable solid, organic, n.o.s.)[1][3][8] |
| Ethanol | 64-17-5 | Flammable Liquid | 1170 |
Part 2: The Disposal Workflow: A Two-Stage Approach
The proper disposal of this compound is best conceptualized as a two-stage process: In-Laboratory Pre-Treatment followed by Compliant Hazardous Waste Collection . This workflow is designed to neutralize the immediate reactivity hazards of the silane, making it safer for storage and subsequent hand-off to certified disposal services.
Part 3: Experimental Protocol for In-Laboratory Pre-Treatment
This protocol details a controlled hydrolysis to neutralize the moisture-reactivity of this compound. The causality behind this choice is to mitigate the risk of uncontrolled reactions with atmospheric moisture during storage. This procedure should only be performed by trained personnel within a certified chemical fume hood.[4][9]
Methodology: Controlled Hydrolysis
-
Preparation and Personal Protective Equipment (PPE):
-
Don appropriate PPE: chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or butyl rubber gloves.[1][10]
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Have a Class B (or ABC) fire extinguisher and a spill kit for flammable liquids readily accessible.
-
-
Setup:
-
Place a three-necked round-bottom flask, appropriately sized for the quantity of waste, in a secondary container (e.g., a large crystallizing dish) over a magnetic stir plate. The secondary container can serve as an ice bath for cooling.
-
Equip the flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser with a gas outlet leading to a bubbler or a suitable exhaust scrub.
-
Add a volume of water to the flask that is at least 10 times the volume of the silane waste to be treated. Begin gentle stirring.
-
-
Hydrolysis Procedure:
-
Transfer the waste this compound to the dropping funnel.
-
Begin adding the silane to the stirring water dropwise and slowly . The hydrolysis reaction can be exothermic. Monitor the temperature of the flask. If the flask becomes noticeably warm, pause the addition and/or apply an ice bath to the secondary container.[11]
-
The formation of a white precipitate (diphenylsilanediol) will be observed.
-
Continue the slow addition until all the silane has been added.
-
-
Reaction Completion and Stabilization:
-
Once the addition is complete, allow the mixture to stir at room temperature for a minimum of one hour to ensure the reaction goes to completion.
-
The resulting mixture is a slurry of solid diphenylsilanediol in an aqueous ethanol solution. This mixture is still considered hazardous.
-
Part 4: Compliant Hazardous Waste Collection and Disposal
Following pre-treatment, the resulting waste stream must be managed as regulated hazardous waste. It is illegal and unsafe to dispose of this material down the drain or in regular trash.[1][11]
Step-by-Step Disposal Plan
-
Waste Characterization: The pre-treated waste is a mixture containing a flammable solid (diphenylsilanediol) and a flammable liquid (ethanol). Under the Resource Conservation and Recovery Act (RCRA), this waste must be characterized.[12]
-
EPA Hazardous Waste Code Assignment: Based on its characteristics, this waste stream should be classified.
-
D001 (Ignitability): This is the most likely classification due to the presence of ethanol and the flammable nature of diphenylsilanediol.[5][13][14][15] A waste is considered ignitable if it is a liquid with a flash point below 60°C (140°F) or if it is a solid capable of causing fire through friction or spontaneous chemical change.[14]
-
-
Containerization and Labeling:
-
Carefully transfer the hydrolyzed slurry into a designated hazardous waste container that is compatible with flammable materials. Do not fill the container beyond 90% capacity.[16]
-
Securely close the container.
-
Label the container clearly with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of the contents: "Diphenylsilanediol, Ethanol, Water"
-
The associated hazards (e.g., Flammable Solid, Flammable Liquid)
-
The appropriate EPA Waste Code (D001)
-
The accumulation start date.
-
-
-
Storage and Final Disposal:
-
Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area, away from sources of ignition.[6]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][18] Provide them with the full characterization of the waste.
-
For the disposal of the original, now empty, this compound container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste, preferably by adding it to the next batch of silane for hydrolysis.[1][11] Subsequent rinses can typically be disposed of as non-hazardous waste, pending local regulations.
-
By adhering to this comprehensive, two-stage disposal process, laboratory professionals can ensure the safe and compliant management of this compound waste, upholding the highest standards of laboratory safety and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethoxydiphenylsilane
Welcome to your definitive resource for the safe handling of Diethoxydiphenylsilane (CAS No. 2553-19-7). As professionals in research and development, our primary commitment is to safety, which enables scientific integrity and innovation. This guide moves beyond mere compliance, offering a deep dive into the causality behind each procedural step and personal protective equipment (PPE) choice. We aim to provide a self-validating system of protocols that builds confidence and ensures your well-being when working with this versatile organosilane reagent.
Hazard Assessment: Understanding this compound
This compound is a valuable intermediate in organic synthesis, but its reactivity necessitates a thorough understanding of its hazards.[1] It is classified as a combustible liquid that can cause significant irritation upon contact.[2] Furthermore, it is sensitive to moisture, hydrolyzing to release ethanol and forming silanols, which can alter its reactivity and hazard profile.[3][4][5]
A clear understanding of its hazard profile is foundational to selecting appropriate PPE.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Description of Risk | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Contact can lead to redness, inflammation, and discomfort. Prolonged contact may cause more severe damage. | [2][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the liquid or its vapors can result in significant eye irritation, pain, and potential damage. | [2][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and discomfort. | [2][6] |
| Flammability | Flammable Liquid and Vapor | The substance is a combustible liquid with a flash point of 110 °C (230 °F), requiring control of ignition sources. | [1][2] |
| Reactivity | Moisture Sensitive | Reacts with water or moisture, which can generate flammable ethanol vapor and affect the integrity of the compound. | [3][4][5] |
The 4-Point Barrier System: Your Core PPE Protocol
Effective protection against this compound relies on a multi-layered approach. We will structure our PPE strategy as a "4-Point Barrier System," encompassing engineering controls and three layers of personal protection.
Primary Barrier: Engineering Controls (The Chemical Fume Hood)
Your first and most critical line of defense is not worn, but worked within. All handling of this compound must occur inside a properly functioning chemical fume hood.[7] A fume hood is designed to capture and exhaust hazardous vapors, providing a physical barrier between you and the chemical.[8]
Best Practices for Fume Hood Use:
-
Verify Function: Before starting, check the fume hood's certification sticker and ensure the airflow monitor indicates it is working correctly.[9]
-
Sash Position: Keep the sash as low as possible while allowing comfortable work. A lower sash increases the face velocity of the air, improving containment.[10][11] Close the sash completely when the hood is not in active use.[11]
-
The 6-Inch Rule: All chemical manipulations should be performed at least 6 inches (15 cm) inside the plane of the sash to prevent vapors from escaping.[7][11]
-
Minimize Clutter: Do not use the fume hood for chemical storage.[10][11] Excess equipment and containers can disrupt the airflow patterns, compromising containment.[7]
-
Avoid Rapid Movements: Quick motions can disrupt the air curtain at the face of the hood, potentially drawing contaminants out into the lab.[7][10]
Secondary Barrier: Skin and Body Protection
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[12] This protects your skin and personal clothing from incidental splashes and contact.
Gloves: Glove selection is critical. While standard disposable nitrile gloves offer broad, short-term protection against many chemicals, organosilanes require careful consideration.[13] A study on the permeation of various silanes through protective gloves found that no single material is universally effective, but some offer significantly better resistance.[14]
-
Recommended Practice: Double Gloving. For enhanced protection, a double-gloving strategy is recommended.
-
Inner Glove: A robust glove such as butyl or neoprene rubber.
-
Outer Glove: A disposable nitrile glove. This allows for the easy removal of surface contamination without exposing the inner glove.
-
-
Glove Change Protocol: Change your outer gloves immediately upon known contact with this compound. Do not reuse disposable gloves.
-
Inspection: Always inspect gloves for tears or pinholes before use.
Tertiary Barrier: Eye and Face Protection
Given that this compound causes serious eye irritation (H319), robust eye protection is non-negotiable.[2][6]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[12]
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[12] The face shield provides a broader barrier, protecting the entire face.
Quaternary Barrier: Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in situations where a fume hood is not available, or during a large spill or emergency, respiratory protection is essential.
-
Respirator Type: An air-purifying respirator equipped with a combination organic vapor/acid gas (OV/AG) cartridge is recommended.[2] A Type ABEK filter is often cited for comprehensive protection against a range of organic and inorganic compounds that could be generated during reactions or hydrolysis.[2]
-
Fit Testing: As required by OSHA standard 29 CFR 1910.134, any user of a tight-fitting respirator must be properly fit-tested annually to ensure a protective seal.[15][16]
-
Cartridge Change Schedule: Respirator cartridges do not last forever. Establish a cartridge change-out schedule based on the frequency and duration of use.
Table 2: PPE Quick Reference Guide for this compound
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Engineering Control | Chemical Fume Hood | N/A |
| Eye/Face | Chemical Splash Goggles | Goggles and Full Face Shield |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron over Lab Coat |
| Hand | Double Gloving (e.g., Nitrile over Butyl) | Double Gloving (e.g., Nitrile over Butyl) |
| Respiratory | N/A (within fume hood) | Air-Purifying Respirator with OV/AG Cartridges |
Operational Plans: Step-by-Step Protocols
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling Workflow
This workflow outlines the critical steps for safely using this compound within a fume hood.
Caption: Emergency Spill Response Decision Tree.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility. [17]Never dispose of this compound down the drain.
-
Contaminated PPE: Disposable items (gloves, etc.) that have come into contact with the chemical should be placed in a sealed bag or container and disposed of as hazardous chemical waste. [18]* Empty Containers: Empty this compound bottles must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). [17]The rinsate must be collected and disposed of as hazardous waste. [17]After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Excess Reagent: Small amounts of excess this compound can be quenched. This should be done in a fume hood by slowly adding the silane to a stirred, non-reactive solvent like heptane, followed by the very slow addition of isopropanol or ethanol to initiate hydrolysis. The resulting mixture should be disposed of as hazardous waste.
By adhering to these rigorous guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Vertex AI Search. Material Safety Data Sheet: Diphenyldiethoxysilane.
- National Institutes of Health. Diphenyldiethoxysilane | C16H20O2Si | CID 75705 - PubChem.
- Sigma-Aldrich. This compound 97 2553-19-7.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET (Dichlorodiphenylsilane).
- Gelest, Inc. DIPHENYLDIETHOXYSILANE.
- Fisher Scientific. SAFETY DATA SHEET (Dimethyldiethoxysilane).
- 3M. 3M Respirator Selection Guide.
- RS Components. Respirator Filter Selection Guide.
- ResearchGate. Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing.
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- Momentive. Silquest and Other Momentive Silanes: A Selection and Handling Guide*.
- LookChem. This compound.
- Labcompare. 4 Best Practices for Using Fume Hood for Protecting the Laboratory and the Workers.
- Merck Millipore. Safety Data Sheet.
- Lab Manager Magazine. Best Practices for Selecting and Using a Fume Hood.
- Labconco Corporation. Fume Hood Basics: 5 Best Practices.
- 3M. 3M Respirator Selection Guide.
- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- CUNY. Guidelines For The Safe Use Of Laboratory Fume Hoods.
- US EPA. Personal Protective Equipment.
- GOV.UK. What to do in a chemical emergency.
- University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- NIOSH | CDC. OSHA Respirator Requirements for Selected Chemicals.
- University of California, Riverside. Chemical Safety: Personal Protective Equipment.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety.
- Emory University. Chemical Waste Disposal Guidelines.
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- Princeton University. Hazardous Chemical Exposures.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Northwestern University. Hazardous Waste Disposal Guide.
- Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
